molecular formula C16H34 B031444 Hexadecane CAS No. 544-76-3

Hexadecane

Cat. No.: B031444
CAS No.: 544-76-3
M. Wt: 226.44 g/mol
InChI Key: DCAYPVUWAIABOU-UHFFFAOYSA-N
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Description

Hexadecane, also known as cetane, is a straight-chain alkane hydrocarbon with the chemical formula C₁₆H₃₄ . It is a colorless, gasoline-like liquid with a boiling point of 286.9 °C and a melting point of 18 °C . This compound serves as a critical standard in petroleum chemistry, where it is assigned a cetane number of 100 due to its excellent ignition quality under compression, making it essential for benchmarking diesel fuels . Beyond fuel research, this compound is a versatile tool in biotechnology and microbiology. It has been demonstrated to act as a stimulant for lipase production and secretion in bacteria such as Burkholderia glumae , enhancing enzyme yield in fermentation processes . In entomology and ecology, it is identified as a component of insect pheromone blends, for example, in the moth Acrolepiopsis assectella . Its properties are also studied in physical chemistry, for instance, in the investigation of multiphase equilibria in systems with water and hydrogen at high temperatures and pressures . As a solvent, its non-polar nature makes it suitable for various applications in materials science and organic synthesis. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexadecane
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InChI

InChI=1S/C16H34/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3
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InChI Key

DCAYPVUWAIABOU-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCC
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Molecular Formula

C16H34
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DSSTOX Substance ID

DTXSID0027195
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Molecular Weight

226.44 g/mol
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Physical Description

N-hexadecane is a colorless liquid. (NTP, 1992), Liquid, Clear liquid; Melting point equals 18 degrees C; [HSDB]
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Boiling Point

549 °F at 760 mmHg (NTP, 1992), boiling point equals 549 °F, 286.9 °C, 286.00 to 287.00 °C. @ 760.00 mm Hg
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Flash Point

275 °F (NTP, 1992), Flash point equals 275 °F, >212 °F (>100 °C), 135 °C (275 °F) - closed cup
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Solubility

In water, 2.1X10-5 mg/L at 25 °C, Solubility sea water: 0.00004 mg/L at 25 °C, Insoluble in water; slightly soluble in ethanol; soluble/miscible in ether, carbon tetrachloride, 9e-07 mg/mL at 25 °C
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Density

0.77331 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7701 g/cu cm at 25 °C
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Vapor Density

7.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.8 (Air = 1)
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Vapor Pressure

0.00143 [mmHg], 0.00149 mm Hg at 25 °C
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Color/Form

Colorless liquid, Leaflets from acetone

CAS No.

544-76-3
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Melting Point

64.7 °F (NTP, 1992), 18.18 °C, 18.17 °C
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of n-Hexadecane for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Hexadecane, also known as cetane, is a linear-chain saturated hydrocarbon with the chemical formula C₁₆H₃₄.[1] It is a colorless, odorless liquid at room temperature and is a significant component of diesel fuel, where its cetane number serves as a standard for the ignition quality of the fuel.[1] Beyond its role in the fuel industry, n-hexadecane is a valuable compound in various research and development applications, particularly in the pharmaceutical and material sciences. Its well-defined physical and chemical properties make it a useful model compound and a functional ingredient.

In the realm of drug development, n-hexadecane is utilized as a non-polar solvent and as a component in the formulation of emulsions and microemulsions for drug delivery systems.[2] Its biocompatibility and well-understood toxicology profile make it a suitable choice for such applications. Furthermore, its distinct phase transition properties have led to its investigation as a phase change material (PCM) for thermal energy storage, which has potential applications in maintaining the temperature stability of sensitive pharmaceutical products.[3][4] This technical guide provides an in-depth overview of the core physicochemical properties of n-hexadecane, detailed experimental protocols for their measurement, and visualizations of relevant experimental workflows and logical relationships to aid researchers in its application.

Physicochemical Properties of n-Hexadecane

The following tables summarize the key physicochemical properties of n-hexadecane, compiled from various sources to provide a comprehensive reference for researchers.

Table 1: General and Physical Properties
PropertyValueTemperature (°C)PressureCitations
Molecular Formula C₁₆H₃₄--[5][6]
Molar Mass 226.44 g/mol --[5][6][7]
Appearance Colorless liquidAmbientAtmospheric[5][8]
Odor OdorlessAmbientAtmospheric[8]
Melting Point 18 °C (64.4 °F)-Atmospheric[3][6][9]
Boiling Point 287 °C (548.6 °F)-760 mmHg[3][10]
Density 0.773 g/cm³15Atmospheric[6]
0.77331 g/cm³20Atmospheric[10]
0.77 g/cm³20Atmospheric[9]
0.773 g/mL25Atmospheric[9][11]
Refractive Index (n 20/D) 1.43420Atmospheric[5][12]
1.435--[13][14]
1.4330 to 1.4350--[15]
Table 2: Thermal Properties
PropertyValueTemperature (°C)PressureCitations
Flash Point 135 °C (275 °F)-Closed Cup[3][4]
112 °C--[6]
Autoignition Temperature 205 °C (401 °F)-Atmospheric[3][10]
Vapor Pressure 0.00143 mmHg25-[8]
1 mmHg105.3-[5][12]
0.004 hPa20-[6]
Heat of Vaporization 81.4 kJ/mol--[8]
Specific Heat Capacity (Liquid) 496.45 - 500.21 J/mol·K25-[8]
512.37 J/mol·K400.1 MPa[16]
Thermal Conductivity 0.14 W/m·K20Atmospheric[17]
Table 3: Viscosity and Surface Tension
PropertyValueTemperature (°C)Citations
Kinematic Viscosity 4.4642 cSt20[18]
< 7 mm²/s40[6]
4.29 mm²/s20[4]
Dynamic (Absolute) Viscosity 3.4540 cP20[18]
3.032 mPa·s25[15]
Surface Tension 27.5 mN/m25[8]
Table 4: Solubility
PropertyValueTemperature (°C)Citations
Solubility in Water 2.1 x 10⁻⁵ mg/L25[8]
InsolubleAmbient[5][15]
Solubility in Organic Solvents Soluble in alcohol, acetone, ether, chloroform, and petroleum ether.Ambient[5][15]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of n-hexadecane are crucial for reproducible research. The following sections outline standard experimental protocols.

Methodology for Viscosity Measurement (Capillary Viscometer)

The viscosity of a liquid can be accurately determined using a capillary viscometer, such as an Ostwald or Ubbelohde viscometer. This method measures the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under the influence of gravity.

Apparatus:

  • Capillary viscometer (e.g., Ubbelohde type)

  • Temperature-controlled water bath

  • Stopwatch

  • Pipette or syringe

  • Solvents for cleaning (e.g., acetone, ethanol)

Procedure:

  • Cleaning and Preparation: Thoroughly clean the viscometer with appropriate solvents to remove any residues and dry it completely.

  • Sample Loading: Introduce a precise volume of n-hexadecane into the viscometer's loading tube using a pipette or syringe. The liquid level should be between the filling marks.

  • Temperature Equilibration: Place the viscometer vertically in the temperature-controlled water bath. Allow at least 20-30 minutes for the sample to reach thermal equilibrium with the bath.[8]

  • Flow Time Measurement:

    • Using suction (or pressure, depending on the viscometer type), draw the liquid up through the capillary tube until it is above the upper timing mark.[8]

    • Release the suction and allow the liquid to flow freely down the capillary.

    • Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark.

    • Stop the stopwatch precisely as the meniscus passes the lower timing mark.

  • Replicate Measurements: Repeat the flow time measurement at least three times to ensure reproducibility. The flow times should agree within a specified tolerance (e.g., ±0.2%).[8]

  • Calculation:

    • Calculate the average flow time (t).

    • The kinematic viscosity (ν) is calculated using the viscometer constant (C), which is provided by the manufacturer or determined by calibration with a standard liquid of known viscosity: ν = C × t

    • The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of n-hexadecane at the same temperature: η = ν × ρ

dot

G cluster_prep Preparation cluster_measurement Measurement cluster_calc Calculation Clean_Viscometer 1. Clean & Dry Viscometer Load_Sample 2. Load n-Hexadecane Sample Clean_Viscometer->Load_Sample Equilibrate 3. Equilibrate Temperature in Water Bath Load_Sample->Equilibrate Draw_Liquid 4. Draw Liquid Above Upper Mark Equilibrate->Draw_Liquid Measure_Time 5. Measure Flow Time Between Marks Draw_Liquid->Measure_Time Repeat 6. Repeat Measurement (≥3 times) Measure_Time->Repeat Check for consistency Avg_Time 7. Calculate Average Flow Time (t) Repeat->Avg_Time Calc_Kinematic 8. Calculate Kinematic Viscosity ν = C * t Avg_Time->Calc_Kinematic Calc_Dynamic 9. Calculate Dynamic Viscosity η = ν * ρ Calc_Kinematic->Calc_Dynamic

Caption: Experimental workflow for determining the viscosity of n-hexadecane.

Methodology for Surface Tension Measurement (Du Noüy Ring Method)

The Du Noüy ring method is a widely used technique to measure the surface tension of a liquid. It involves measuring the force required to detach a platinum ring from the liquid's surface.

Apparatus:

  • Force Tensiometer with a Du Noüy ring attachment (typically platinum-iridium)

  • Movable sample stage

  • Glass vessel for the sample

  • Micrometer or automated stage control

Procedure:

  • Instrument Calibration and Ring Cleaning:

    • Calibrate the tensiometer's force balance according to the manufacturer's instructions.

    • Clean the platinum ring thoroughly, often by flaming it to red heat, to remove any organic contaminants. This ensures a zero contact angle.

  • Sample Preparation: Place the n-hexadecane sample in the clean glass vessel and position it on the sample stage.

  • Ring Immersion: Lower the platinum ring so that it is fully submersed below the surface of the n-hexadecane.

  • Measurement:

    • Slowly raise the sample stage (or lower the ring) at a constant, slow rate.

    • As the ring is raised towards the surface, a meniscus of liquid will be pulled up with it.

    • The force measured by the balance will increase as the ring is pulled through the interface.

    • Continue raising the stage until the liquid lamella breaks and the ring detaches from the surface. The tensiometer records the maximum force just before detachment.[12]

  • Calculation: The surface tension (γ) is calculated from the maximum force (Fmax) and the circumference of the ring (L), with a correction factor (f) applied to account for the shape of the meniscus: γ = (Fmax / L) × f The instrument's software typically performs this calculation automatically.

  • Replicate Measurements: Repeat the measurement several times to ensure the results are consistent.

Methodology for Thermal Conductivity Measurement (Transient Hot-Wire Method)

The transient hot-wire (THW) method is an accurate and absolute technique for measuring the thermal conductivity of liquids. It involves monitoring the temperature rise of a thin, electrically heated wire submerged in the fluid over a short period.[19][20]

Apparatus:

  • Transient Hot-Wire apparatus

  • Thin platinum wire (acting as both heater and sensor)

  • Sample cell

  • DC power supply

  • High-precision digital voltmeter and data acquisition system

  • Wheatstone bridge circuit

Procedure:

  • Sample Preparation: Fill the sample cell with n-hexadecane, ensuring the platinum hot wire is fully immersed.[5]

  • Thermal Equilibration: Allow the cell and the sample to reach a stable, uniform temperature.

  • Measurement Initiation:

    • Apply a step voltage to the Wheatstone bridge, causing a constant current to flow through the platinum wire for a short duration (typically 1 second).[15]

    • The wire heats up, transferring heat to the surrounding liquid.

  • Data Acquisition: The data acquisition system records the change in the wire's resistance (and thus its temperature) as a function of time. The temperature rise is plotted against the natural logarithm of time (ln(t)).[5]

  • Calculation:

    • For a short period after the initiation of heating, the relationship between the temperature rise (ΔT) and the logarithm of time is linear.[20]

    • The thermal conductivity (λ) is determined from the slope of this linear portion of the ΔT vs. ln(t) plot, using the following equation: λ = (q / 4π) × (d(ΔT) / d(ln(t))) where q is the heat dissipated per unit length of the wire.

  • Considerations: The measurement duration must be short to prevent the onset of free convection, which would invalidate the results based purely on conduction.[20]

Applications in Research and Drug Development

n-Hexadecane's specific properties make it suitable for several specialized applications.

n-Hexadecane as a Phase Change Material (PCM)

Organic PCMs like n-hexadecane are valued for their high latent heat storage capacity and chemical stability.[3] They absorb and release large amounts of thermal energy at a nearly constant temperature during their solid-liquid phase transition. This property is particularly useful for thermal management in applications where temperature stability is critical, such as the storage and transport of sensitive biopharmaceutical products. The melting point of n-hexadecane at approximately 18°C makes it suitable for maintaining a cool, but not frozen, environment.

dot

G cluster_heating Heating Cycle (Energy Storage) cluster_cooling Cooling Cycle (Energy Release) Temp_Below_MP Temperature < 18°C (Solid State) Heat_Input Heat Input (from environment) Temp_Below_MP->Heat_Input Phase_Change_Melt Phase Change (Melting at ~18°C) Heat_Input->Phase_Change_Melt Latent Heat Absorbed Temp_Above_MP Temperature > 18°C (Liquid State) Phase_Change_Melt->Temp_Above_MP Temp_Above_MP_Cool Temperature > 18°C (Liquid State) Heat_Release Heat Release (to environment) Temp_Above_MP_Cool->Heat_Release Phase_Change_Freeze Phase Change (Freezing at ~18°C) Heat_Release->Phase_Change_Freeze Latent Heat Released Temp_Below_MP_Cool Temperature < 18°C (Solid State) Phase_Change_Freeze->Temp_Below_MP_Cool

Caption: Logical relationship of n-hexadecane as a phase change material.

n-Hexadecane as an Oxygen Vector

In biotechnological applications, particularly in shake-flask cultures for microbial fermentation, oxygen transfer can be a limiting factor for cell growth and product yield. n-Hexadecane has been successfully used as an "oxygen vector." When added to an aqueous culture medium, it forms a separate phase that can dissolve significantly more oxygen than water. This n-hexadecane phase acts as a reservoir, enhancing the overall oxygen transfer rate from the gas phase to the aqueous phase where the microorganisms reside, thereby improving the productivity of aerobic cultures.[21]

Conclusion

n-Hexadecane is a well-characterized alkane with a robust set of physicochemical data, making it a reliable compound for a multitude of research applications. Its properties as a non-polar solvent, a component of emulsions, a phase change material, and an oxygen vector underscore its versatility. This guide provides the essential data, standardized experimental protocols, and conceptual frameworks necessary for researchers, scientists, and drug development professionals to effectively utilize n-hexadecane in their work. The provided tables and methodologies serve as a quick and comprehensive reference, facilitating the design and execution of experiments involving this compound.

References

Hexadecane as a Carbon Source for Microbial Growth: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecane, a long-chain aliphatic hydrocarbon (n-C16H34), is a major component of crude oil and diesel fuel, making it a significant environmental pollutant. However, its high energy content also presents an opportunity for microbial utilization. A diverse range of microorganisms, including bacteria, yeasts, and fungi, have evolved sophisticated enzymatic machinery to degrade and assimilate this compound as a sole source of carbon and energy. This technical guide provides a comprehensive overview of the microbial metabolism of this compound, detailing the key microorganisms, metabolic pathways, enzymatic processes, and regulatory networks involved. The information presented herein is intended to serve as a valuable resource for researchers in bioremediation, industrial biotechnology, and drug discovery, where understanding microbial hydrocarbon metabolism is paramount.

Microbial Diversity in this compound Degradation

A wide array of microorganisms have been identified for their ability to degrade this compound. These microbes are ubiquitous in hydrocarbon-contaminated environments and play a crucial role in the natural attenuation of oil spills. The primary degraders belong to bacterial, fungal, and yeast genera.

Table 1: Prominent Microbial Species Utilizing this compound

Microorganism Type Genus and Species Key Characteristics
Bacteria Pseudomonas aeruginosaGram-negative, produces biosurfactants (rhamnolipids) that enhance hydrocarbon bioavailability.[1]
Rhodococcus erythropolisGram-positive, known for its broad substrate range and robust degradation capabilities, even at low temperatures.[2][3][4]
Acinetobacter oleivoransGram-negative, efficiently utilizes alkanes and its growth can be enhanced by the presence of certain clays.[5]
Dietzia sp.Gram-positive, salt-tolerant bacterium capable of degrading both n-alkanes and branched alkanes.[6]
Yeast Yarrowia lipolyticaNon-conventional oleaginous yeast, well-studied for its ability to metabolize hydrophobic substrates.
Candida maltosaForms specialized cell wall structures called "canals" to facilitate hydrocarbon uptake.[7][8]
Fungi Aspergillus nigerFilamentous fungus capable of high degradation efficiency, particularly in solid-state fermentation.[9][10][11]
Penicillium sp.Commonly found in oil-contaminated soils and demonstrates this compound-degrading capabilities.

Quantitative Data on this compound Degradation

The efficiency of this compound degradation varies significantly among different microbial species and is influenced by environmental conditions such as temperature, pH, and nutrient availability.

Table 2: Quantitative Analysis of this compound Degradation by Selected Microorganisms

Microorganism Degradation Efficiency (%) Time (days) Key Enzyme Activities Reference
Rhodococcus erythropolis X5538 (at 26°C)Not specified[2]
Rhodococcus erythropolis S67468 (at 26°C)Not specified[2]
Aspergillus niger10015Not specified[9]
Aspergillus sp. RFC-186.310Alkane hydroxylase: 125.4 µmol mg⁻¹ protein, Alcohol dehydrogenase: 12.5 µmol mg⁻¹ protein[12][13]
Pseudomonas aeruginosa GOM1~70 (in seawater with N and P)15Expresses AlkB1, AlkB2, and AlmA[14]

Metabolic Pathways for this compound Degradation

Microorganisms employ distinct metabolic pathways for the degradation of this compound under aerobic and anaerobic conditions.

Aerobic Degradation Pathway

The aerobic degradation of n-alkanes is initiated by the oxidation of the terminal methyl group. This process is primarily catalyzed by monooxygenase enzymes.

  • Hydroxylation: The terminal methyl group of this compound is hydroxylated to form 1-hexadecanol. This is the rate-limiting step and is catalyzed by alkane hydroxylases (AlkB) or cytochrome P450 monooxygenases.[15][16]

  • Oxidation to Aldehyde: The resulting alcohol is then oxidized to the corresponding aldehyde, hexadecanal, by alcohol dehydrogenases.[12][13]

  • Oxidation to Fatty Acid: The aldehyde is further oxidized to a carboxylic acid, hexadecanoic acid (palmitic acid), by aldehyde dehydrogenases.[15]

  • β-Oxidation: The hexadecanoic acid then enters the well-established β-oxidation pathway, where it is sequentially broken down into two-carbon acetyl-CoA units. These units can then enter the tricarboxylic acid (TCA) cycle for energy production and be used as precursors for biosynthesis.[6]

Aerobic degradation pathway of this compound.
Anaerobic Degradation Pathway

Under anoxic conditions, some microorganisms can degrade this compound using alternative electron acceptors such as nitrate (B79036) or sulfate. A common mechanism for the anaerobic activation of alkanes is the addition to fumarate (B1241708).

  • Fumarate Addition: The initial activation of this compound involves the addition of the subterminal carbon atom of the alkane to the double bond of a fumarate molecule. This reaction is catalyzed by the enzyme alkylsuccinate synthase (ass).

  • Carbon Skeleton Rearrangement and Activation: The resulting alkylsuccinate undergoes a series of reactions involving carbon skeleton rearrangement and activation to coenzyme A (CoA).

  • β-Oxidation: The modified fatty acid-CoA derivative then enters a modified β-oxidation pathway, leading to the formation of acetyl-CoA and other intermediates that can be further metabolized.

Anaerobic degradation of this compound via fumarate addition.

Signaling Pathways and Transcriptional Regulation

The expression of genes involved in this compound degradation is tightly regulated to ensure that the metabolic machinery is synthesized only when the substrate is present.

In many bacteria, such as Pseudomonas putida, the regulation of alkane degradation genes is controlled by a two-component system. A sensor kinase, often a membrane-bound protein, detects the presence of alkanes in the environment. Upon binding to an alkane, the sensor kinase autophosphorylates and then transfers the phosphate (B84403) group to a response regulator. The phosphorylated response regulator then acts as a transcriptional activator, binding to the promoter regions of the alkane degradation operons (e.g., the alk operon) and inducing their transcription.[17][18]

A well-studied example is the AlkS/PalkB system in Pseudomonas putida GPo1. The AlkS protein is a transcriptional regulator that, in the presence of alkanes, activates the expression of the alkB gene, which encodes an alkane hydroxylase.[19][20][21]

Transcriptional_Regulation This compound This compound Sensor_Kinase Sensor_Kinase This compound->Sensor_Kinase binds Response_Regulator Response_Regulator Sensor_Kinase->Response_Regulator phosphorylates Alk_Operon Alk_Operon Response_Regulator->Alk_Operon activates transcription Degradation_Enzymes Degradation_Enzymes Alk_Operon->Degradation_Enzymes translation

A simplified model of a two-component regulatory system for alkane degradation.

In the yeast Yarrowia lipolytica, the transcriptional regulation of alkane metabolism involves a set of transcription factors. The transcription of the ALK1 gene, encoding a key cytochrome P450, is controlled by the activators Yas1p and Yas2p, and the repressor Yas3p.[15]

Experimental Protocols

Culturing Microorganisms on this compound

A common method for enriching and cultivating this compound-degrading microorganisms involves the use of a minimal salt medium (MSM) with this compound as the sole carbon source.

Materials:

  • Basal mineral salt medium (e.g., Bushnell-Haas medium)

  • This compound (sterile)

  • Microbial inoculum (e.g., soil sample, pure culture)

  • Sterile flasks and culture tubes

  • Incubator shaker

Protocol:

  • Prepare the basal mineral salt medium according to the desired formulation and sterilize by autoclaving.

  • Aseptically add sterile this compound to the cooled medium to the desired final concentration (e.g., 1% v/v).

  • Inoculate the medium with the microbial source. For enrichment from environmental samples, a small amount of soil or water can be added. For pure cultures, a loopful of cells from a fresh plate or a small volume of a liquid starter culture is used.

  • Incubate the cultures at the optimal temperature for the microorganism (e.g., 30°C for many mesophilic bacteria) with shaking (e.g., 150-200 rpm) to ensure adequate aeration and dispersion of the this compound.

  • Monitor microbial growth over time by measuring the optical density at 600 nm (OD600) for planktonic cultures or by observing biofilm formation.

Quantification of this compound Degradation by Gas Chromatography (GC)

Gas chromatography is a standard method for quantifying the residual this compound in culture media.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).[22][23]

  • Appropriate GC column (e.g., HP-5ms).[22]

  • Organic solvent for extraction (e.g., n-hexane, dichloromethane).

  • Internal standard (e.g., a deuterated alkane like this compound-d34).[6][24]

  • Culture samples.

  • Centrifuge.

  • Glass vials.

Protocol:

  • Sample Preparation:

    • Take a known volume of the culture at different time points.

    • Centrifuge the sample to pellet the cells.

    • Transfer the supernatant to a clean tube.

    • Add a known amount of internal standard to the supernatant.

    • Extract the this compound from the supernatant by adding an equal volume of an appropriate organic solvent and vortexing vigorously.

    • Allow the phases to separate and carefully collect the organic (upper) layer containing the this compound.

  • GC Analysis:

    • Inject a small volume (e.g., 1 µL) of the organic extract into the GC.

    • Run the GC with an appropriate temperature program to separate the components.[22]

    • The FID or MS will detect the this compound and the internal standard as they elute from the column.

  • Quantification:

    • Create a calibration curve using known concentrations of this compound and the internal standard.

    • Determine the peak areas of this compound and the internal standard in the samples.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratios to the calibration curve. The percentage of degradation can then be calculated by comparing the residual this compound concentration to the initial concentration.

General experimental workflow for studying this compound degradation.

Conclusion

The microbial degradation of this compound is a complex and highly regulated process involving a diverse array of microorganisms and metabolic pathways. A thorough understanding of these mechanisms is crucial for developing effective bioremediation strategies for hydrocarbon-contaminated environments. Furthermore, the enzymes and regulatory elements involved in these pathways represent a rich source of biocatalysts and genetic components for applications in synthetic biology and the production of value-added chemicals from renewable feedstocks. Continued research in this field will undoubtedly unveil new microbial capabilities and provide innovative solutions for environmental and industrial challenges.

References

The Role of Hexadecane in Biofilm Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biotic and abiotic surfaces. The formation of biofilms is a critical factor in various industrial and clinical settings, contributing to biofouling, corrosion, and persistent infections with increased resistance to antimicrobial agents. Hydrocarbons, such as hexadecane, are ubiquitous in certain environments and can significantly influence microbial behavior, including the propensity to form biofilms. Understanding the intricate role of this compound in this process is paramount for developing effective strategies to control or exploit biofilm formation. This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates biofilm development, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

This compound, a long-chain alkane, can serve as a carbon source for various hydrocarbon-degrading bacteria, influencing their growth and metabolic activity. Its hydrophobic nature also plays a crucial role in the initial stages of bacterial adhesion, a prerequisite for biofilm formation. Furthermore, the presence of this compound can trigger complex regulatory networks, including quorum sensing, leading to differential gene expression and the production of virulence factors and biofilm matrix components. This guide will delve into these multifaceted interactions, offering a comprehensive resource for professionals in microbiology, biotechnology, and pharmacology.

The Influence of this compound on Biofilm Formation: Key Mechanisms

This compound impacts biofilm formation through several interconnected mechanisms, primarily by acting as a carbon source, influencing cell surface properties, and modulating regulatory pathways.

This compound as a Carbon Source

For many hydrocarbon-degrading microorganisms, this compound represents a readily available, energy-rich carbon source. The ability to utilize this compound can lead to increased microbial growth and, consequently, denser biofilms. Studies have shown that when this compound is provided as the sole carbon source, certain bacterial strains exhibit enhanced biofilm-forming capabilities. For instance, some strains of Pseudomonas aeruginosa form biofilms with a high density when cultured in a mineral medium supplemented with this compound[1]. This is attributed to the metabolic adaptation of these bacteria to efficiently degrade and assimilate the hydrocarbon, leading to the production of biomass and EPS that constitute the biofilm matrix.

The degradation of this compound is often a synergistic process, particularly in mixed microbial communities. For example, a co-culture of Aspergillus flavus and Bacillus cereus demonstrated significantly higher degradation of this compound (99.42 ± 0.38%) compared to monocultures (52.92 ± 8.81% for the fungus and 9.62 ± 0.71% for the bacterium) over a 14-day period[2][3]. This enhanced degradation is mediated by the formation of a fungal-bacterial biofilm at the oil-water interface, which facilitates the bioavailability of the hydrophobic substrate[2][3].

Cell Surface Hydrophobicity and Adhesion

The initial attachment of microbial cells to a surface is a critical step in biofilm formation and is significantly influenced by cell surface hydrophobicity. This compound, being a non-polar hydrocarbon, promotes the adhesion of bacteria with hydrophobic cell surfaces. The Microbial Adhesion to Hydrocarbons (MATH) assay is a common method to quantify this property, where a higher percentage of bacterial cells partitioning into the this compound phase indicates greater surface hydrophobicity[4][5].

There is a direct relationship between cell surface hydrophobicity and the ability of bacteria to degrade this compound and form biofilms[6]. Strains with higher cell surface hydrophobicity exhibit increased adhesion to this compound droplets, which facilitates substrate uptake and subsequent biofilm development[5][6]. For instance, Acinetobacter calcoaceticus RAG-1, a bacterium with high cell surface hydrophobicity, shows strong adherence to this compound[5]. This adherence is a key factor in its ability to grow on and degrade this hydrocarbon.

Quorum Sensing and Gene Expression

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner. In many Gram-negative bacteria, QS relies on the production and detection of N-acyl homoserine lactone (AHL) signaling molecules[7][8]. The presence of this compound has been shown to influence QS systems, which in turn regulate biofilm formation and the expression of genes involved in hydrocarbon degradation.

In Acinetobacter sp. strain DR1, the QS system was found to be crucial for both this compound degradation and biofilm formation[7]. A mutant deficient in AHL synthesis showed reduced capabilities in both processes, which could be restored by the addition of exogenous AHLs[7]. Similarly, in Pseudomonas aeruginosa, the expression of QS genes like lasI and rhlI is modulated during biofilm growth in the presence of hydrocarbons[8]. The expression of genes related to the production of surface-active compounds, which can enhance hydrocarbon bioavailability, is also regulated by QS and has been observed at the this compound-water interface[9].

Quantitative Data on this compound's Role in Biofilm Formation

The following tables summarize quantitative data from various studies, providing a comparative overview of the effects of this compound on different aspects of biofilm formation and related processes.

Microorganism Condition Parameter Measured Result Reference
Aspergillus flavus & Bacillus cereus co-culture1% this compound, 14 daysThis compound Degradation99.42 ± 0.38%[2][3]
Aspergillus flavus monoculture1% this compound, 14 daysThis compound Degradation52.92 ± 8.81%[2][3]
Bacillus cereus monoculture1% this compound, 14 daysThis compound Degradation9.62 ± 0.71%[2][3]
Rhodococcus erythropolis X51% this compound, 26°C, 8 daysThis compound Degradation53%[10]
Rhodococcus erythropolis S671% this compound, 26°C, 8 daysThis compound Degradation46%[10]
Alcanivorax borkumensisCrude oil spiked with this compound, 5 daysThis compound Biodegradation~90%[11]

Table 1: this compound Degradation by Biofilm-Forming Microorganisms. This table highlights the efficiency of various microbial cultures in degrading this compound, often in conjunction with biofilm formation.

Microorganism Assay Solvent Adherence (%) Reference
Acinetobacter calcoaceticus RAG-1MATHThis compoundHigh affinity[5]
Staphylococcus aureusMATHThis compoundHigh affinity[5]
Staphylococcus albusMATHThis compoundNo adherence[5]
Various S. aureus strains (n=28)MATHThis compoundMean affinity ~30%[12]

Table 2: Bacterial Adhesion to this compound. This table presents data on the adherence of different bacterial species to this compound, indicating their cell surface hydrophobicity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in biofilm formation.

Crystal Violet Assay for Biofilm Quantification

This is a widely used method to quantify the total biomass of a biofilm.

Materials:

  • Bacterial culture

  • Appropriate growth medium (e.g., Mineral Salts Broth)

  • This compound (sterile)

  • 96-well polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 95% (v/v) Ethanol (B145695)

  • Phosphate (B84403) Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Inoculate bacterial cells into the growth medium and incubate for 24 hours at the optimal temperature.

  • Dilute the overnight culture 1:100 in fresh medium supplemented with this compound as the sole carbon source (e.g., 2%).

  • Dispense 200 µL of the diluted culture into the wells of a 96-well microtiter plate. Include wells with sterile medium as a negative control.

  • Incubate the plate under static conditions for 48 hours at the optimal temperature.

  • Gently remove the planktonic cells and wash the wells three times with 200 µL of PBS.

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells three times with PBS.

  • Add 200 µL of 95% ethanol to each well to solubilize the stained biofilm.

  • Measure the absorbance at 595 nm using a microplate reader[7].

Microbial Adhesion to Hydrocarbons (MATH) Assay

This assay measures the hydrophobicity of the bacterial cell surface.

Materials:

  • Bacterial culture

  • Phosphate buffer

  • n-Hexadecane

  • Glass tubes

  • Vortex mixer

  • Spectrophotometer

Protocol:

  • Culture the bacterial strains to the desired growth phase (e.g., stationary phase) in a suitable broth.

  • Harvest the cells by centrifugation (e.g., 3,000 g for 15 minutes), wash them three times with ice-cold phosphate buffer, and resuspend in the same buffer to an optical density (OD) of approximately 0.5 at 500 nm (A₀)[13].

  • Mix 4.8 mL of the bacterial suspension with 0.8 mL of n-hexadecane in a glass tube[13].

  • Vortex the mixture vigorously for 1 minute.

  • Allow the two phases to separate by letting the tubes stand for 30-60 minutes.

  • Carefully remove the lower aqueous phase and measure its absorbance at 500 nm (A)[13].

  • Calculate the percentage of adherence using the formula: % Adherence = (1 - A/A₀) × 100[13].

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Hexadecane_Biofilm_QS_Pathway cluster_environment Extracellular Environment cluster_cell Bacterial Cell This compound This compound Degradation_Genes This compound Degradation Genes This compound->Degradation_Genes Induces Expression AHL N-Acyl Homoserine Lactone (AHL) LuxR LuxR (Transcriptional Regulator) AHL->LuxR LuxI LuxI (AHL Synthase) LuxI->AHL Synthesizes AHL_LuxR AHL-LuxR Complex LuxR->AHL_LuxR QS_Genes Quorum Sensing Regulated Genes AHL_LuxR->QS_Genes Activates Biofilm_Genes Biofilm Formation Genes QS_Genes->Biofilm_Genes Upregulates QS_Genes->Degradation_Genes Upregulates Biofilm Biofilm Formation Biofilm_Genes->Biofilm Promotes Degradation This compound Degradation Degradation_Genes->Degradation Mediates

Caption: Quorum sensing pathway in response to this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Culture Bacterial Culture (e.g., Pseudomonas aeruginosa) Medium Growth Medium Preparation (with/without this compound) Culture->Medium Adhesion_Assay Microbial Adhesion to Hydrocarbons (MATH) Assay Culture->Adhesion_Assay Incubation Incubation for Biofilm Formation (e.g., 48h in microplate) Medium->Incubation CV_Assay Crystal Violet Staining & Quantification Incubation->CV_Assay Microscopy Microscopy (CLSM/SEM) Incubation->Microscopy Gene_Expression Gene Expression Analysis (qRT-PCR) Incubation->Gene_Expression Data_Analysis Data Analysis & Interpretation Adhesion_Assay->Data_Analysis CV_Assay->Data_Analysis Microscopy->Data_Analysis Gene_Expression->Data_Analysis

Caption: Workflow for studying this compound's effect on biofilms.

Conclusion

This compound plays a multifaceted and significant role in the formation of bacterial biofilms. It can act as a growth-promoting carbon source, a hydrophobic substrate that encourages initial cell adhesion, and a signaling molecule that influences complex regulatory networks like quorum sensing. The interplay of these factors determines the extent and characteristics of the resulting biofilm. For researchers and professionals in drug development, a thorough understanding of these mechanisms is essential for designing novel strategies to combat biofilm-related problems, such as persistent infections and biofouling. This may involve the development of compounds that interfere with bacterial adhesion to hydrophobic surfaces, inhibit quorum sensing pathways activated by hydrocarbons, or block the metabolic pathways involved in this compound degradation. Conversely, in the field of bioremediation, harnessing the power of this compound-induced biofilms offers a promising approach for the cleanup of hydrocarbon-contaminated environments. The quantitative data, detailed protocols, and pathway visualizations provided in this guide serve as a foundational resource to support further research and development in these critical areas.

References

Hexadecane as a Model Compound for Diesel Fuel Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of combustion science and engine development, understanding the complex chemical and physical processes of diesel fuel is paramount. Given that commercial diesel fuel is a complex mixture of thousands of hydrocarbons, researchers often turn to model compounds, or surrogates, to systematically study its behavior.[1] Among these, n-hexadecane (C16H34), also known as cetane, stands out as a primary reference fuel and a cornerstone for diesel combustion research.[2][3] This technical guide provides a comprehensive overview of the use of n-hexadecane as a model compound, detailing its properties, its role in surrogate fuel formulations, and the experimental protocols used in its study.

Properties of n-Hexadecane vs. Diesel Fuel

n-Hexadecane is assigned a cetane number of 100 and serves as the primary reference standard for the ignition quality of diesel fuels.[4] Its well-defined chemical and physical properties provide a consistent baseline for combustion experiments, allowing for the isolation and study of specific combustion phenomena. In contrast, the properties of commercial diesel fuel can vary depending on the crude oil source and refining processes. The following tables summarize the key properties of n-hexadecane and compare them to the standard specifications for diesel fuel (ASTM D975).

Table 1: Physical and Chemical Properties of n-Hexadecane

PropertyValue
Chemical Formula C₁₆H₃₄
Molecular Weight 226.44 g/mol
Cetane Number 100
Boiling Point 287 °C
Melting Point 18 °C
Density @ 25°C 0.773 g/mL
Flash Point 135 °C (275 °F)
Autoignition Temperature 205 °C (401 °F)
Heat of Combustion (liquid) -10,700 kJ/mol
Vapor Density (air=1) 7.8
Solubility in Water Insoluble

Sources:[4][5][6]

Table 2: ASTM D975 Standard Specification for Diesel Fuel Oils (No. 2-D S15 - Ultra-Low Sulfur Diesel)

PropertyASTM Test MethodLimit
Flash Point, min D9352 °C
Water and Sediment, max D27090.05 % vol
Distillation, 90% recovered D86282 - 338 °C
Kinematic Viscosity @ 40°C D4451.9 - 4.1 mm²/s
Ash, max D4820.01 % wt
Sulfur, max D545315 ppm
Copper Strip Corrosion, max D130No. 3
Cetane Number, min D61340
Lubricity (HFRR @ 60°C), max D6079520 µm

Sources:[7][8][9][10][11]

Hexadecane in Diesel Surrogate Fuel Formulations

To more accurately mimic the complex composition of real diesel fuel, researchers often use surrogate fuels, which are mixtures of a few well-characterized compounds. n-Hexadecane is a fundamental component of many diesel surrogates, representing the n-alkane class of hydrocarbons. These surrogates are designed to match specific properties of the target diesel fuel, such as cetane number, distillation curve, and hydrocarbon class distribution (e.g., alkanes, cycloalkanes, and aromatics).[1][12][13]

A typical multi-component diesel surrogate might include:

  • n-Hexadecane: To represent the straight-chain alkanes and match the cetane number.

  • Heptamethylnonane (iso-cetane): To represent branched alkanes.

  • Decalin or Methylcyclohexane: To represent cycloalkanes (naphthenes).

  • Toluene or 1-Methylnaphthalene: To represent aromatic hydrocarbons.

The formulation of a diesel surrogate is a critical step in combustion research, as it allows for the systematic investigation of how different hydrocarbon classes influence combustion and emissions.

Diesel_Surrogate_Formulation cluster_components Surrogate Components cluster_properties Target Properties This compound n-Hexadecane (n-Alkanes) Surrogate Diesel Surrogate Fuel This compound->Surrogate IsoCetane Heptamethylnonane (iso-Alkanes) IsoCetane->Surrogate Decalin Decalin (Cycloalkanes) Decalin->Surrogate Toluene Toluene (Aromatics) Toluene->Surrogate Cetane Cetane Number Distillation Distillation Curve HC_Class Hydrocarbon Class Distribution H_C_Ratio H/C Ratio Surrogate->Cetane Surrogate->Distillation Surrogate->HC_Class Surrogate->H_C_Ratio

Figure 1: Formulation of a multi-component diesel surrogate fuel.

Experimental Protocols for this compound Combustion Studies

Several experimental techniques are employed to study the combustion characteristics of n-hexadecane. Among the most common are shock tubes and rapid compression machines for investigating ignition delay, and laser-based diagnostics for soot formation analysis.

Ignition Delay Measurement in a Shock Tube

Objective: To determine the autoignition delay time of a this compound-air mixture at elevated temperatures and pressures.

Methodology:

  • Mixture Preparation: A homogeneous mixture of n-hexadecane vapor, oxidizer (typically air or a synthetic air mixture), and a diluent gas (e.g., argon) is prepared in a mixing tank. The partial pressures of the components are carefully controlled to achieve the desired equivalence ratio.

  • Shock Tube Operation:

    • The shock tube is divided into a high-pressure driver section and a low-pressure driven section, separated by a diaphragm.[14][15][16]

    • The driven section is filled with the prepared this compound-air mixture to a specific initial pressure.

    • The driver section is pressurized with a driver gas (e.g., helium) until the diaphragm ruptures.

    • The rupture of the diaphragm generates a shock wave that propagates through the driven section, rapidly compressing and heating the test gas mixture.[14]

  • Data Acquisition:

    • Pressure transducers and optical diagnostics (e.g., monitoring OH* chemiluminescence) are placed along the shock tube to measure the passage of the shock wave and the onset of ignition.[17][18]

    • The ignition delay time is defined as the time interval between the passage of the reflected shock wave and the sharp increase in pressure or light emission, indicating the start of combustion.[18]

Shock_Tube_Workflow start Start mixture_prep Prepare this compound-Air Mixture start->mixture_prep fill_driven Fill Driven Section mixture_prep->fill_driven pressurize_driver Pressurize Driver Section fill_driven->pressurize_driver diaphragm_rupture Diaphragm Rupture pressurize_driver->diaphragm_rupture shock_propagation Shock Wave Propagation & Gas Compression diaphragm_rupture->shock_propagation ignition Autoignition shock_propagation->ignition data_acq Data Acquisition (Pressure & OH* Emission) ignition->data_acq calc_idt Calculate Ignition Delay Time data_acq->calc_idt end End calc_idt->end

Figure 2: Experimental workflow for ignition delay measurement in a shock tube.
Ignition Delay Measurement in a Rapid Compression Machine (RCM)

Objective: To investigate the autoignition characteristics of this compound under conditions relevant to internal combustion engines, particularly at lower to intermediate temperatures.

Methodology:

  • Mixture Preparation: A premixed charge of this compound, oxidizer, and diluent is introduced into the combustion chamber of the RCM.

  • Compression: A piston or a pair of opposed pistons rapidly compresses the gas mixture, simulating the compression stroke of an engine.[19][20][21][22][23] The compression time is typically on the order of milliseconds.

  • Constant Volume Period: After compression, the piston(s) are held in a fixed position, creating a constant volume environment for the autoignition process to occur.[19]

  • Data Acquisition:

    • A high-speed pressure transducer records the pressure history within the combustion chamber.

    • The ignition delay time is determined from the pressure trace as the time from the end of compression to the onset of rapid pressure rise due to combustion.

Soot Formation Measurement using Laser-Induced Incandescence (LII)

Objective: To quantify the soot volume fraction and primary particle size in a this compound flame.

Methodology:

  • Flame Generation: A stable flame is generated using a burner with a controlled flow of n-hexadecane fuel and an oxidizer.

  • Laser Excitation: A high-energy pulsed laser beam is directed through the region of the flame to be studied.[24][25][26][27][28]

  • Soot Heating and Incandescence: The soot particles within the laser path absorb the laser energy and are rapidly heated to incandescence (around 4000 K).[27][28]

  • Signal Detection: The incandescent light emitted by the hot soot particles is collected using lenses and detected by a photomultiplier tube or an intensified CCD camera.

  • Data Analysis:

    • The intensity of the LII signal is proportional to the soot volume fraction.

    • The temporal decay of the incandescence signal is related to the primary soot particle size.

Chemical Kinetics of this compound Combustion

The combustion of n-hexadecane involves a complex network of thousands of elementary reactions.[2][3][29][30][31][32] Detailed chemical kinetic models have been developed to simulate this process. The oxidation of this compound proceeds through a series of steps, including initiation, propagation, branching, and termination.

Key features of this compound oxidation:

  • Low-Temperature Chemistry: At lower temperatures, the reaction mechanism is dominated by the formation and isomerization of alkylperoxy radicals, which can lead to a phenomenon known as negative temperature coefficient (NTC) behavior, where the ignition delay time increases with increasing temperature over a certain range.

  • High-Temperature Chemistry: At higher temperatures, the dominant reactions involve the thermal decomposition of the fuel molecule into smaller radicals, followed by a cascade of reactions leading to the final combustion products (CO₂ and H₂O).

Hexadecane_Oxidation cluster_low_temp Low-Temperature Pathway cluster_high_temp High-Temperature Pathway C16H34 n-Hexadecane (C₁₆H₃₄) Alkyl_Rad Alkyl Radical (C₁₆H₃₃) C16H34->Alkyl_Rad H-abstraction Decomp Thermal Decomposition C16H34->Decomp O2_add1 + O₂ Alkylperoxy_Rad Alkylperoxy Radical (C₁₆H₃₃O₂) O2_add1->Alkylperoxy_Rad Isom Isomerization Alkylperoxy_Rad->Isom Hydroperoxyalkyl_Rad Hydroperoxyalkyl Radical (QOOH) Isom->Hydroperoxyalkyl_Rad O2_add2 + O₂ Ketohydroperoxide Ketohydroperoxide O2_add2->Ketohydroperoxide Chain_Branch Chain Branching Ketohydroperoxide->Chain_Branch Products CO₂, H₂O Chain_Branch->Products Small_Alkyls Smaller Alkyl Radicals Decomp->Small_Alkyls Beta_Scission β-Scission Small_Alkyls->Beta_Scission Small_Alkenes Smaller Alkenes Beta_Scission->Small_Alkenes Oxidation Oxidation Small_Alkenes->Oxidation Oxidation->Products

Figure 3: Simplified reaction pathways for n-hexadecane oxidation.

Conclusion

n-Hexadecane serves as an indispensable model compound for unraveling the complexities of diesel fuel combustion. Its well-defined properties provide a robust foundation for fundamental studies of ignition, soot formation, and chemical kinetics. By employing sophisticated experimental techniques and detailed kinetic modeling, researchers can leverage n-hexadecane to gain critical insights into the combustion process, ultimately paving the way for the development of more efficient and cleaner diesel engines. The continued study of this compound and its role in surrogate fuel mixtures will undoubtedly remain a central focus of combustion research for years to come.

References

thermal properties of hexadecane for phase change materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Properties of Hexadecane for Phase Change Material Applications

For Researchers, Scientists, and Drug Development Professionals

This compound (C16H34), a linear n-alkane, is a prominent organic phase change material (PCM) utilized in thermal energy storage applications.[1] Its appeal lies in a high latent heat of fusion and a phase transition temperature suitable for a variety of thermal management tasks, including those in building energy systems, electronic cooling, and specialized transport containers.[1][2] This guide provides a comprehensive overview of the core thermal properties of this compound, detailed experimental protocols for their characterization, and a logical workflow for its evaluation as a PCM.

Quantitative Thermal Properties of this compound

The thermophysical properties of this compound are crucial for designing and modeling thermal energy storage systems. These properties, including melting point, latent heat of fusion, thermal conductivity, specific heat capacity, and density, are summarized below.

Phase Transition Properties

The melting point and latent heat of fusion are primary indicators of a PCM's suitability for a specific application. This compound exhibits a melting temperature around 18°C, making it ideal for applications requiring thermal regulation near ambient temperatures.[3][4][5]

PropertyValueUnitReference(s)
Melting Point18 °C°C[3][4][5]
18.18 °C°C[6]
64.7 °F°F[7]
Latent Heat of Fusion (Enthalpy of Fusion)236 - 241kJ/kg[2]
53.0 - 53.359kJ/mol[8]
Heat Transfer and Storage Properties

Thermal conductivity dictates the rate at which heat can be charged and discharged from the PCM, while specific heat capacity represents its ability to store sensible heat.

PropertyPhaseValueUnitReference(s)
Thermal Conductivity (λ) Solid~0.33 - 0.40 (near transition temp.)W/m·K[1]
Liquid~0.15 (near transition temp.)W/m·K[1]
Specific Heat Capacity (Cp) SolidData not consistently available in search resultsJ/g·K
Liquid~2.2 (at 25 °C)J/g·K[9][10]
Physical Properties

Density is a key parameter for determining the volumetric energy storage capacity and is essential for modeling systems where volume change during phase transition is significant.

PropertyPhaseTemperatureValueUnitReference(s)
Density (ρ) Liquid25 °C0.773g/cm³[3][4][6]
Liquid20 °C0.77g/cm³[6]
Solid-1.07 (Solid-Liquid Ratio)-[11]

Experimental Protocols for Thermal Characterization

Accurate characterization of a PCM's thermal properties is essential for reliable system design and performance prediction. The following sections detail the standard methodologies for measuring the key thermal properties of this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for determining the thermal properties of PCMs, including transition temperatures, latent heat of fusion, and specific heat capacity.[12][13][14] The method involves monitoring the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program.[15][16]

Protocol for Determining Melting Point and Latent Heat of Fusion:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium) in the temperature range of interest. The calibration should be performed under the same experimental conditions (heating rate, atmosphere) as the sample measurement.[13]

  • Sample Preparation: Accurately weigh a small sample of this compound (typically <10 mg) into a DSC crucible (e.g., aluminum).[17] Hermetically seal the crucible to prevent mass loss due to evaporation.

  • Temperature Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 0°C).

    • Hold isothermally for a period (e.g., 5 minutes) to ensure thermal equilibrium.[17]

    • Ramp the temperature at a constant, low heating rate (e.g., 0.5 K/min to 10 K/min) through the melting transition to a temperature well above the melting point (e.g., 40°C).[14][17] Lower heating rates generally yield more accurate results.[17]

    • Hold isothermally at the upper temperature.

    • Cool the sample back to the initial temperature at a controlled rate.

  • Data Analysis:

    • The melting point is typically determined as the onset temperature of the melting peak on the DSC thermogram.[14]

    • The latent heat of fusion (enthalpy) is calculated by integrating the area of the melting peak. The DSC software performs this calculation by relating the peak area to the cell constant determined during calibration.

Protocol for Determining Specific Heat Capacity (Cp):

  • Methodology: The three-step method is commonly used:

    • Run a baseline measurement with two empty crucibles.

    • Run a measurement with a standard reference material of known specific heat capacity (e.g., sapphire).

    • Run a measurement with the this compound sample.

  • Temperature Program: All three runs must use the exact same temperature program and experimental conditions. The program typically involves heating the sample over the desired temperature range at a constant rate (e.g., 10 K/min).

  • Calculation: The specific heat capacity of the sample is calculated using the following equation: Cp(sample) = Cp(std) * (ΔQ(sample) / ΔQ(std)) * (m(std) / m(sample)) Where:

    • Cp is the specific heat capacity.

    • ΔQ is the difference in heat flow between the sample/standard run and the baseline run.

    • m is the mass of the sample or standard.

Transient Hot Wire (THW) Method

The Transient Hot Wire (THW) method is a precise and widely used technique for measuring the thermal conductivity of liquids and solids.[18][19] It involves immersing a thin metallic wire into the sample, which acts as both a heating element and a resistance thermometer.[20] The thermal conductivity is determined by analyzing the transient temperature rise of the wire after a step voltage is applied.[18]

Experimental Protocol:

  • Apparatus Setup:

    • A thin platinum or tantalum wire is submerged in the this compound sample.[20] For solid-phase measurement, the liquid sample is solidified around the wire.

    • The wire is incorporated into a Wheatstone bridge circuit to accurately measure its resistance change, which is correlated with temperature.[20]

  • Measurement Procedure:

    • Allow the sample to reach thermal equilibrium at the desired test temperature.

    • Apply a constant voltage step to the wire, causing it to heat up.

    • Record the change in the wire's resistance (and thus its temperature) as a function of time. The measurement duration is very short (typically < 2 seconds) to minimize the effects of natural convection.[18][21]

  • Data Analysis:

    • According to the ideal model, the temperature rise (ΔT) of the wire is linearly proportional to the logarithm of time (ln(t)).

    • The thermal conductivity (λ) of the fluid can be calculated from the slope of the ΔT vs. ln(t) plot using the following relationship: λ = q / (4 * π * slope) Where 'q' is the heat input per unit length of the wire.[20][21]

    • Corrections may be applied to account for non-ideal conditions.[20]

Logical Workflow for PCM Characterization

The evaluation of a candidate material like this compound for a PCM application follows a logical progression of characterization steps. This workflow ensures that all critical thermal properties are assessed to determine the material's performance and suitability.

PCM_Characterization_Workflow start Start: Select Candidate PCM (this compound) dsc Primary Thermal Analysis: Differential Scanning Calorimetry (DSC) start->dsc prop1 Melting Point (Tm) & Solidification Point (Ts) dsc->prop1 prop2 Latent Heat of Fusion (ΔHf) dsc->prop2 prop3 Specific Heat Capacity (Cp_solid, Cp_liquid) dsc->prop3 thw Heat Transfer Analysis: Transient Hot Wire (THW) prop1->thw prop2->thw prop3->thw prop4 Thermal Conductivity (λ_solid, λ_liquid) thw->prop4 density Physical Property Analysis: Pycnometry / Densitometry prop4->density prop5 Density (ρ_solid, ρ_liquid) & Volume Change density->prop5 stability Performance Cycling: Thermal Cycler + DSC prop5->stability prop6 Thermal Stability & Reliability stability->prop6 end End: Full Thermophysical Profile prop6->end

Workflow for the thermophysical characterization of a phase change material.

References

The Core Pathways of Hexadecane Biodegradation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the microbial degradation of n-hexadecane, a major component of crude oil, this technical guide details the intricate biochemical pathways employed by bacteria and fungi. It serves as a vital resource for researchers, scientists, and professionals in drug development and environmental remediation, offering a comprehensive overview of both aerobic and anaerobic degradation mechanisms, key enzymatic players, and quantitative insights into degradation efficacy.

The ubiquitous presence of n-hexadecane in petroleum-contaminated environments has spurred extensive research into its microbial degradation. Both bacteria and fungi have evolved sophisticated enzymatic systems to utilize this long-chain alkane as a source of carbon and energy. Understanding these pathways is paramount for developing effective bioremediation strategies and for harnessing microbial enzymes for biotechnological applications. This guide synthesizes current knowledge, presenting it in a structured format with detailed experimental protocols and visual pathway diagrams to facilitate comprehension and further research.

Aerobic Biodegradation Pathways

Under aerobic conditions, the initial attack on the chemically inert n-hexadecane molecule is an oxidative process. Microorganisms employ several strategies to activate the alkane, primarily involving the introduction of oxygen atoms.

Bacterial Aerobic Degradation

In bacteria, the aerobic degradation of n-hexadecane predominantly proceeds through terminal and, to a lesser extent, subterminal oxidation pathways.[1]

  • Terminal Oxidation: This is the most common pathway, initiated by a class of enzymes known as alkane hydroxylases (AHs).[2] These enzymes, which can include non-heme iron integral membrane oxygenases (AlkB) and cytochrome P450 monooxygenases, hydroxylate the terminal methyl group of hexadecane to form 1-hexadecanol.[2][3][4] The resulting primary alcohol is then sequentially oxidized by alcohol dehydrogenase (ADH) to hexadecanal (B134135) and by aldehyde dehydrogenase (ALDH) to hexadecanoic acid (palmitic acid).[2][3] This fatty acid then enters the well-established β-oxidation pathway, where it is progressively shortened by two-carbon units to yield acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[3][4]

  • Subterminal Oxidation: Some bacteria can initiate degradation by oxidizing a subterminal carbon atom of the this compound chain, leading to the formation of secondary alcohols such as 2-hexadecanol.[5] This is followed by oxidation to the corresponding ketone (2-hexadecanone) and subsequent cleavage to an ester, which is then hydrolyzed to a fatty acid and an alcohol.[5]

  • ω-Oxidation and the Finnerty Pathway: While less common for long-chain alkanes, some bacteria possess the enzymatic machinery for ω-oxidation, where both ends of the alkane are oxidized to form a dicarboxylic acid.[1] The Finnerty pathway involves the formation of n-alkyl hydroperoxide.[1]

Fungal Aerobic Degradation

Fungi also primarily utilize a terminal oxidation pathway for this compound degradation, often involving a cytochrome P450 enzyme system.[6][7] Similar to bacteria, this pathway generates 1-hexadecanol, which is further oxidized to hexadecanoic acid and subsequently catabolized via β-oxidation.[6][7] Some fungal species, such as Aspergillus niger, have demonstrated high efficiency in degrading this compound.[8] Fungi can also employ both monoterminal and diterminal degradation pathways.[6] The production of biosurfactants by fungi can facilitate the uptake and degradation of hydrophobic compounds like this compound.[6][7]

Anaerobic Biodegradation Pathways

In the absence of oxygen, microorganisms have evolved alternative strategies to activate and degrade n-hexadecane. These pathways are crucial in anoxic environments such as deep sediments and subsurface oil reservoirs.

Bacterial Anaerobic Degradation

Two primary mechanisms have been identified for the anaerobic degradation of n-alkanes by bacteria:

  • Fumarate (B1241708) Addition: This well-characterized pathway involves the addition of the alkane to a fumarate molecule, a reaction catalyzed by alkylsuccinate synthase.[9] This results in the formation of an alkylsuccinate, which is then further metabolized through carbon skeleton rearrangement and β-oxidation.[9]

  • Carboxylation: A less common putative pathway involves the carboxylation of the alkane.[9] Evidence for a carbon addition at the C-3 position of this compound has been observed in a nitrate-reducing consortium.[9]

Archaeal Anaerobic Degradation

Recent studies have shed light on the role of archaea in the anaerobic degradation of long-chain alkanes. For instance, the thermophilic Hadarchaeon, Candidatus Cerberiarchaeum oleivorans, utilizes an alkyl-coenzyme M reductase (Acr) to activate this compound to hexadecyl-coenzyme M.[10][11] This is followed by β-oxidation and the Wood-Ljungdahl pathway for complete oxidation to CO2.[10][11]

Quantitative Data on this compound Biodegradation

The efficiency of this compound biodegradation varies significantly among different microbial species and is influenced by environmental conditions. The following tables summarize key quantitative data from various studies.

MicroorganismConditionThis compound ConcentrationDegradation Rate/EfficiencyTimeReference
Aspergillus sp. RFC-1AerobicNot specified86.3% degradation10 days[6][7]
Rhodococcus erythropolis X5Aerobic, 26°CNot specified53% utilization8 days[3]
Rhodococcus erythropolis X5Aerobic, 10°CNot specified40% utilization18 days[3]
Rhodococcus erythropolis S67Aerobic, 26°CNot specified46% utilizationNot specified[3]
Rhodococcus erythropolis S67Aerobic, 10°CNot specified30% utilization18 days[3]
Pseudomonas aeruginosa PSA5AerobicNot specified99% degradation10 days[12]
Rhodococcus sp. NJ2AerobicNot specified95% degradation10 days[12]
Ochrobactrum intermedium P2AerobicNot specified92% degradation10 days[12]
Aspergillus nigerSolid-state, constant C/N180-717 mg g⁻¹100% biodegradation15 days
Aspergillus nigerSolid-state, variable C/N180 mg g⁻¹100% degradationNot specified
Aspergillus sp. MM1 & Bacillus sp. MM1 co-cultureAerobic1% (7652.53 mg/L)>99% degradation14 days[13]
Aspergillus sp. MM1 monocultureAerobic1% (7652.53 mg/L)52.92 ± 8.81% degradation14 days[13]
Bacillus sp. MM1 monocultureAerobic1% (7652.53 mg/L)9.62 ± 0.71% degradation14 days[13]
MicroorganismEnzymeSpecific ActivityReference
Aspergillus sp. RFC-1Alkane hydroxylase125.4 µmol mg⁻¹ protein[6][7]
Aspergillus sp. RFC-1Alcohol dehydrogenase12.5 µmol mg⁻¹ protein[6][7]
Rhodococcus sp. NJ2Alkane hydroxylase185 µmol mg⁻¹ protein[12]
Rhodococcus sp. NJ2Alcohol dehydrogenase75.78 µmol mg⁻¹ protein[12]
Pseudomonas aeruginosa PSA5Lipase48.71 µmol mg⁻¹ protein[12]

Signaling Pathways and Experimental Workflows

Visualizing the complex biochemical pathways and experimental procedures is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate these processes.

Aerobic_Hexadecane_Degradation_Bacteria This compound n-Hexadecane Hexadecanol 1-Hexadecanol This compound->Hexadecanol Alkane Hydroxylase (AlkB, CYP) Hexadecanal Hexadecanal Hexadecanol->Hexadecanal Alcohol Dehydrogenase Hexadecanoic_acid Hexadecanoic Acid Hexadecanal->Hexadecanoic_acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Hexadecanoic_acid->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Aerobic degradation pathway of n-hexadecane in bacteria.

Aerobic_Hexadecane_Degradation_Fungi This compound n-Hexadecane Hexadecanol 1-Hexadecanol This compound->Hexadecanol Cytochrome P450 System Hexadecanoic_acid Hexadecanoic Acid Hexadecanol->Hexadecanoic_acid Alcohol/Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Hexadecanoic_acid->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Anaerobic_Hexadecane_Degradation_Bacteria cluster_fumarate Fumarate Addition Pathway cluster_carboxylation Carboxylation Pathway Hexadecane1 n-Hexadecane Alkylsuccinate Alkylsuccinate Hexadecane1->Alkylsuccinate Alkylsuccinate Synthase Fumarate Fumarate Fumarate->Alkylsuccinate Metabolism1 Carbon Skeleton Rearrangement & β-Oxidation Alkylsuccinate->Metabolism1 Hexadecane2 n-Hexadecane Carboxylation Carboxylation at C-3 Hexadecane2->Carboxylation Metabolism2 Subsequent β-Oxidation Carboxylation->Metabolism2 Experimental_Workflow_Biodegradation Isolation Isolation of Microorganisms from contaminated soil/sediment Enrichment Enrichment Culture with this compound as sole carbon source Isolation->Enrichment Incubation Incubation under controlled conditions (temp, pH, aeration) Enrichment->Incubation Extraction Extraction of Residual this compound and Metabolites Incubation->Extraction Enzyme_Assay Enzyme Assays (e.g., Alkane Hydroxylase) Incubation->Enzyme_Assay Gene_Expression Gene Expression Analysis (qRT-PCR) Incubation->Gene_Expression Analysis Quantification and Identification (GC-MS, HPLC) Extraction->Analysis Data_Analysis Data Analysis and Pathway Elucidation Analysis->Data_Analysis Enzyme_Assay->Data_Analysis Gene_Expression->Data_Analysis

References

An In-depth Technical Guide to the Solubility of Hexadecane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecane (n-hexadecane), a 16-carbon straight-chain alkane (CH₃(CH₂)₁₄CH₃), is a nonpolar hydrocarbon that serves as a critical component and model compound in numerous scientific and industrial applications. Its well-defined physical and chemical properties make it an ideal standard for studying the behavior of long-chain alkanes. Understanding the solubility of this compound in various organic solvents is paramount for its use in fields ranging from drug formulation and delivery, where it can act as a nonpolar carrier or component of lipid-based systems, to materials science and chemical engineering.

This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and a theoretical framework for understanding the principles governing its dissolution.

Theoretical Principles of this compound Solubility

The solubility of a substance is fundamentally governed by the intermolecular interactions between the solute and the solvent. The adage "like dissolves like" is the guiding principle for predicting the solubility of nonpolar compounds like this compound.

2.1 Intermolecular Forces and Enthalpy of Solution

This compound is a nonpolar molecule, and the primary intermolecular forces at play are weak van der Waals forces (specifically, London dispersion forces). For dissolution to occur, the energy required to overcome the van der Waals forces between this compound molecules and the intermolecular forces between solvent molecules must be compensated by the energy released upon the formation of new solute-solvent interactions.

  • In nonpolar solvents (e.g., hexane, toluene): The intermolecular forces in both this compound and the nonpolar solvent are of a similar nature and magnitude (van der Waals forces). Therefore, the energy required to break the existing interactions is comparable to the energy released when new solute-solvent interactions are formed. This results in a small enthalpy of solution (ΔH_sol), and the dissolution process is energetically favorable.

  • In polar solvents (e.g., water, ethanol): Polar solvents are characterized by strong dipole-dipole interactions and, in the case of water and alcohols, extensive hydrogen bonding. A significant amount of energy is required to disrupt this network of strong intermolecular forces to create a cavity for the this compound molecule. The weak van der Waals forces formed between this compound and the polar solvent molecules do not release sufficient energy to compensate for this. Consequently, the enthalpy of solution is large and positive, making the dissolution energetically unfavorable.

2.2 Entropy of Solution

The change in entropy upon dissolution (ΔS_sol) also plays a crucial role. The mixing of a solute and a solvent generally leads to an increase in disorder, resulting in a positive entropy change. This increase in entropy is a significant driving force for the dissolution process, particularly when the enthalpy change is small, as is the case for this compound in nonpolar solvents.

The relationship between these thermodynamic quantities is described by the Gibbs free energy of solution (ΔG_sol):

ΔG_sol = ΔH_sol - TΔS_sol

For dissolution to be spontaneous, the Gibbs free energy change must be negative. In the case of this compound in nonpolar solvents, the small enthalpy change and the positive entropy change lead to a negative ΔG_sol. Conversely, for this compound in polar solvents, the large positive enthalpy change outweighs the positive entropy change, resulting in a positive ΔG_sol and thus, insolubility.

The following diagram illustrates the logical relationship of the factors influencing the solubility of this compound.

G cluster_solute This compound (Solute) cluster_solvent Solvent cluster_interaction Solute-Solvent Interaction cluster_result Result solute Nonpolar Molecule (Van der Waals Forces) favorable Favorable Interaction (Small ΔH_sol) solute->favorable 'Like dissolves like' unfavorable Unfavorable Interaction (Large Positive ΔH_sol) solute->unfavorable nonpolar_solvent Nonpolar Solvent (Van der Waals Forces) nonpolar_solvent->favorable polar_solvent Polar Solvent (H-Bonding, Dipole-Dipole) polar_solvent->unfavorable soluble Soluble favorable->soluble insoluble Insoluble unfavorable->insoluble

Factors influencing this compound solubility.

Quantitative Solubility of this compound

The following tables summarize the quantitative solubility of n-hexadecane in various organic solvents. The data is presented in mole fraction (x₁) and includes the temperature at which the measurement was taken.

Table 1: Solubility of n-Hexadecane in Alcohols

SolventTemperature (°C)Solubility (x₁)
Ethanol250.003
1-Propanol250.008
1-Butanol250.018
1-Pentanol250.035
1-Hexanol250.063
1-Heptanol250.105
1-Octanol250.168

Table 2: Solubility of n-Hexadecane in Hydrocarbons

SolventTemperature (°C)Solubility (x₁)
n-Hexane20Miscible in all proportions
n-Heptane20Miscible in all proportions
n-Octane20Miscible in all proportions
Cyclohexane25Miscible in all proportions
Toluene25Miscible in all proportions

Table 3: Qualitative Solubility of n-Hexadecane in Other Organic Solvents

SolventQualitative Solubility
AcetoneSoluble[1]
Diethyl EtherSoluble[1]
ChloroformSoluble
Carbon TetrachlorideSoluble
Methyl Ethyl Ketone (MEK)Soluble
Dimethyl Sulfoxide (DMSO)Slightly Soluble

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid like this compound in an organic solvent can be performed using several established methods. The "shake-flask" or saturation method is a widely accepted technique, and the subsequent quantification of the dissolved solute can be achieved through various analytical methods, including gravimetric analysis or gas chromatography.

4.1 Shake-Flask Method Coupled with Gravimetric Analysis

This method is suitable for determining the solubility of a relatively non-volatile solute in a volatile solvent.

4.1.1 Materials and Apparatus

  • n-Hexadecane (solute)

  • Organic solvent of interest

  • Glass vials or flasks with airtight seals

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringes and syringe filters (chemically compatible with the solvent)

  • Evaporating dish or pre-weighed beaker

  • Drying oven

4.1.2 Experimental Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of n-hexadecane to a known volume of the organic solvent in a glass vial. The presence of undissolved this compound is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and temperature.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for several hours (e.g., 12-24 hours) to allow the undissolved this compound to settle.

  • Sample Collection and Filtration:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and dispense the solution into a pre-weighed evaporating dish. The filtration step is crucial to remove any microscopic, undissolved droplets of this compound.

  • Gravimetric Determination:

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of this compound.

    • Periodically remove the dish from the oven, allow it to cool in a desiccator, and weigh it on an analytical balance.

    • Repeat the drying and weighing steps until a constant weight is achieved, indicating that all the solvent has evaporated.

  • Calculation of Solubility:

    • The final constant weight minus the initial weight of the evaporating dish gives the mass of the dissolved this compound.

    • The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or mole fraction.

The following diagram illustrates the workflow for the shake-flask method with gravimetric analysis.

G prep 1. Preparation of Saturated Solution equil 2. Equilibration (24-48h at constant T) prep->equil sep 3. Phase Separation (Settling) equil->sep sample 4. Sample Collection and Filtration sep->sample grav 5. Gravimetric Analysis (Solvent Evaporation) sample->grav calc 6. Calculation of Solubility grav->calc

Workflow for Gravimetric Solubility Determination.

4.2 Shake-Flask Method Coupled with Gas Chromatography (GC)

This method is particularly useful when the solvent is not easily evaporated or when a more sensitive and specific quantification of this compound is required.

4.2.1 Materials and Apparatus

  • Same as in section 4.1.1, excluding the evaporating dish and drying oven.

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID).

  • Appropriate GC column for hydrocarbon analysis (e.g., a nonpolar capillary column).

  • Volumetric flasks and pipettes for standard preparation.

  • An internal standard (e.g., another n-alkane with a different retention time, such as heptadecane).

4.2.2 Experimental Procedure

  • Preparation of Saturated Solution and Equilibration:

    • Follow steps 1 and 2 as described in section 4.1.2.

  • Sample Preparation for GC Analysis:

    • After equilibration and phase separation, carefully withdraw a known volume of the supernatant.

    • Dilute the sample with a known volume of a suitable solvent (often the same solvent used for the solubility study) to bring the concentration of this compound within the linear range of the GC detector.

    • Add a precise amount of an internal standard to the diluted sample.

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent, each containing the same concentration of the internal standard as the sample.

  • GC Analysis:

    • Inject the prepared sample and calibration standards into the GC.

    • Record the peak areas for this compound and the internal standard in each chromatogram.

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the standard solutions.

    • From the calibration curve, determine the concentration of this compound in the diluted sample.

    • Account for the dilution factor to calculate the concentration of this compound in the original saturated solution, which represents its solubility.

Conclusion

This technical guide has provided a detailed overview of the solubility of n-hexadecane in various organic solvents, grounded in the fundamental principles of intermolecular forces and thermodynamics. The quantitative data presented in the tables serves as a valuable resource for researchers and professionals in drug development and other scientific disciplines. Furthermore, the detailed experimental protocols for the shake-flask method, coupled with either gravimetric or chromatographic analysis, offer a practical framework for the accurate determination of this compound solubility in the laboratory. A thorough understanding of these principles and methods is essential for the effective application of this compound in a wide array of research and development activities.

References

An In-depth Technical Guide on the Interaction of Hexadecane with Microbial Cell Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the multifaceted interactions between the long-chain alkane, n-hexadecane, and the surfaces of microbial cells. Understanding these interactions is critical for advancements in bioremediation, microbial enhanced oil recovery, and the development of novel antimicrobial strategies.

Core Mechanisms of Interaction

The initial interaction between a microbial cell and a hydrophobic substrate like hexadecane is a pivotal step that dictates the subsequent metabolic fate of the alkane. This process is governed by a combination of physicochemical properties of the cell surface and the production of specialized biomolecules.

Cell Surface Hydrophobicity (CSH): A key determinant in the adhesion of microbial cells to hydrophobic substrates is the hydrophobicity of the cell surface itself. CSH is a complex property influenced by the composition of the outer cell membrane, including proteins, lipopolysaccharides (LPS) in Gram-negative bacteria, and teichoic acids in Gram-positive bacteria. A higher CSH generally promotes closer contact with the this compound phase.[1]

Mechanisms of this compound Uptake: Microorganisms have evolved two primary strategies to access and transport water-insoluble hydrocarbons like this compound across their cell envelope:

  • Direct Contact: In this model, microbial cells with hydrophobic surfaces adhere directly to the oil-water interface.[2] This close association is thought to facilitate the transfer of the alkane into the cell membrane. The efficiency of this mechanism is highly dependent on the CSH.

  • Pseudosolubilization: Many hydrocarbon-degrading microbes produce and secrete biosurfactants.[3] These amphiphilic molecules reduce the surface and interfacial tension between water and this compound, leading to the formation of micelles or microemulsions.[3][4] This process, termed pseudosolubilization, effectively increases the apparent solubility of this compound in the aqueous phase, making it more accessible for microbial uptake.[3]

Quantitative Analysis of this compound-Microbe Interactions

The following tables summarize quantitative data from various studies, providing a comparative look at the key parameters governing microbe-hexadecane interactions.

Table 1: Microbial Adhesion to this compound (MATH) Assay Data

The Microbial Adhesion to Hydrocarbons (MATH) assay is a common method to quantify the affinity of a microbial cell surface for a hydrocarbon. The percentage of adhesion reflects the cell surface hydrophobicity.

Microbial SpeciesGrowth ConditionsAdhesion to n-Hexadecane (%)Reference
Acinetobacter calcoaceticus RAG-1Optimal assay conditions>99%[1][2]
Pseudomonas taiwanensis VLB120ΔCeGFPM9 minimal medium + citrate~60%[5]
Pseudomonas taiwanensis VLB120ΔCeGFPM9 minimal medium + glucose~55%[5]

Table 2: Cell Surface Hydrophobicity of Various Microorganisms (Contact Angle)

Contact angle measurement on a lawn of microbial cells is another technique to assess cell surface hydrophobicity.[6] A higher water contact angle indicates greater hydrophobicity.[7] Bacteria are generally considered hydrophobic if their contact angle is greater than 45° and hydrophilic if it is less than 45°.[7][8]

Microbial SpeciesWater Contact Angle (°)ClassificationReference
Clostridium proteolyticum> 45Hydrophobic[7]
Pseudomonas aeruginosa> 45Hydrophobic[7]
Staphylococcus aureus18 - 25Hydrophilic[7]
Staphylococcus epidermidis18 - 33Hydrophilic[7]
Candida albicans29Hydrophilic[7]
Most Acidogens< 45Hydrophilic[8]
Most Acetogens and Methanogens> 45Hydrophobic[8]

Table 3: Effect of this compound on Microbial Cell Membrane Fatty Acid Composition

Exposure to this compound can lead to changes in the fatty acid composition of the microbial cell membrane as the organism adapts to the new carbon source and potential solvent stress.

Microbial SpeciesKey Changes in Fatty Acid CompositionReference
Pseudomonas aeruginosaSynthesis of saturated fatty acids (C14-C22), monoenoic, dienoic, and hydroxylated fatty acids.[9][10]
VariousIncreased presence of certain linear, branched, and unsaturated fatty acids.[11]

Key Experimental Protocols

Detailed methodologies are crucial for reproducible research in this field. The following are protocols for key experiments cited.

Protocol 1: Microbial Adhesion to Hydrocarbons (MATH) Assay

This protocol is adapted from the method originally described by Rosenberg et al. (1980).[12][13]

Objective: To quantify the hydrophobicity of a bacterial cell surface by measuring its adhesion to a liquid hydrocarbon (n-hexadecane).

Materials:

  • Bacterial culture grown to the desired phase.

  • Phosphate-Urea-Magnesium (PUM) buffer (pH 7.1) or other suitable buffer.[1]

  • n-Hexadecane (>99% purity).

  • Glass test tubes.

  • Vortex mixer.

  • Spectrophotometer.

  • Pasteur pipettes.

Procedure:

  • Cell Preparation: Harvest bacterial cells by centrifugation. Wash the cells twice and resuspend them in the chosen buffer to an initial absorbance (A₀) of approximately 1.0 at 600 nm.

  • Assay Setup: Add 3 mL of the bacterial suspension to a glass test tube.

  • Hydrocarbon Addition: Add a specific volume (e.g., 0.5 mL) of n-hexadecane to the bacterial suspension.

  • Mixing: Vortex the tubes vigorously for 2 minutes to create a hydrocarbon-water emulsion.

  • Phase Separation: Let the tubes stand for 15 minutes to allow for the complete separation of the aqueous and hydrocarbon phases.

  • Measurement: Carefully remove the lower aqueous phase using a Pasteur pipette and measure its absorbance (A₁) at 600 nm.

  • Calculation: The percentage of bacterial adhesion to the hydrocarbon is calculated as: Adhesion (%) = (1 - (A₁ / A₀)) * 100

Note: It is crucial to be aware of potential interferences. The presence of quasi-stable hydrocarbon droplets in the aqueous phase can lead to erroneous absorbance readings.[14][15] Additionally, some bacterial strains may adhere to the glass test tubes, which could overestimate the adhesion to the hydrocarbon.[16]

Protocol 2: Contact Angle Measurement for Microbial Lawns

This protocol provides a method to determine cell surface hydrophobicity by measuring the contact angle of a liquid on a dried lawn of microbial cells.[6][17]

Objective: To assess the hydrophobicity of a microbial surface.

Materials:

  • Bacterial culture.

  • 0.2 µm pore size membrane filters.

  • Vacuum filtration apparatus.

  • Goniometer or contact angle measurement system.

  • High-purity water and other diagnostic liquids (e.g., formamide).

Procedure:

  • Cell Preparation: Harvest and wash bacterial cells as described in the MATH protocol.

  • Lawn Formation: Filter a dense suspension of the cells onto a membrane filter using a vacuum filtration apparatus to create a uniform, smooth lawn of bacteria.

  • Drying: Allow the bacterial lawn to air-dry under controlled conditions. Note that partial drying can affect the surface properties of the cells.[1]

  • Measurement: Place a small droplet (1-5 µL) of the diagnostic liquid onto the surface of the dried bacterial lawn.

  • Analysis: Use a goniometer to measure the angle formed at the three-phase boundary of the solid (bacterial lawn), liquid, and vapor. The contact angle is measured at a fixed time after droplet deposition.[17]

Protocol 3: GC-MS Analysis of Microbial Fatty Acid Methyl Esters (FAMEs)

This protocol outlines the general steps for analyzing changes in the fatty acid composition of microbial cells after exposure to this compound.

Objective: To identify and quantify the fatty acid composition of bacterial membranes.

Materials:

  • Bacterial cell pellets (from cultures grown with and without this compound).

  • Reagents for saponification (e.g., NaOH in methanol), methylation (e.g., HCl in methanol), and extraction (e.g., hexane/methyl tert-butyl ether).[18]

  • Internal standards (deuterated fatty acids).[19]

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Saponification: Treat the cell pellet with a saponification reagent and heat to release fatty acids from lipids.[18]

  • Methylation: Add a methylation reagent and heat to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs).[18]

  • Extraction: Extract the FAMEs into an organic solvent.[18]

  • Wash: Wash the organic phase to remove residual reagents.

  • Analysis: Inject an aliquot of the FAMEs extract into the GC-MS. The GC separates the different FAMEs based on their boiling points and polarity, and the MS identifies them based on their mass-to-charge ratio and fragmentation patterns.[20]

  • Quantification: The amount of each fatty acid is determined by comparing its peak area to that of the internal standards.[19]

Signaling and Regulatory Pathways

Microbes possess sophisticated regulatory networks to sense the presence of hydrocarbons like this compound and modulate the expression of genes required for its uptake and degradation. A well-studied example is the alk regulon in Pseudomonas putida.

AlkS-Mediated Regulation in Pseudomonas putida

In Pseudomonas putida GPo1, the genes for alkane degradation are located on the OCT plasmid and are organized into two main clusters: alkBFGHJKL and alkST.[21][22] Their expression is controlled by the transcriptional regulator AlkS.[21][23]

  • Uninduced State: In the absence of alkanes, the alkS gene is expressed at a low basal level from the PalkS1 promoter. The AlkS protein autorepresses this promoter, maintaining a low concentration of the regulator.[21][23]

  • Induced State: When alkanes are present, they act as inducers, binding to and activating the AlkS protein. The activated AlkS-inducer complex then positively regulates transcription from two promoters: PalkB (driving the expression of the alkBFGHJKL operon) and PalkS2 (leading to increased transcription of alkS and alkT).[21][23] This creates a positive feedback loop, rapidly amplifying the expression of the entire alkane degradation pathway.[23]

Catabolite repression can occur when more favorable carbon sources, such as organic acids, are available, which inhibits the induction of the alk promoters.[22][23]

Alk_Regulation cluster_operon alkBFGHJKL Operon cluster_regulator alkST Cluster PalkB PalkB alkB_genes alkBFGHJKL (Alkane Hydroxylase, etc.) PalkB->alkB_genes Expression PalkS1 PalkS1 alkS alkS PalkS1->alkS Low Basal Expression PalkS2 PalkS2 PalkS2->alkS Amplification AlkS_protein AlkS Protein alkS->AlkS_protein AlkS_protein->PalkB Activation AlkS_protein->PalkS1 Repression AlkS_protein->PalkS2 Activation This compound This compound (Inducer) This compound->AlkS_protein Binds & Activates No_this compound No this compound Hexadecane_Present This compound Present

Caption: AlkS-mediated regulation of the alkane degradation pathway in Pseudomonas putida.

Experimental and Logical Workflows

The study of microbe-hexadecane interactions involves a logical progression of experiments to move from initial screening to a detailed mechanistic understanding.

Experimental_Workflow cluster_screening Initial Screening & Characterization cluster_physicochem Physicochemical Interaction Analysis cluster_cellular Cellular & Molecular Analysis cluster_synthesis Synthesis & Application Screening Isolate microbes from contaminated environments Growth Test growth on this compound as sole carbon source Screening->Growth MATH MATH Assay (Quantify Adhesion) Growth->MATH ContactAngle Contact Angle Measurement (Determine CSH) Growth->ContactAngle Biosurfactant Screen for Biosurfactant Production (e.g., Drop Collapse) Growth->Biosurfactant GCMS GC-MS Analysis of FAMEs (Membrane Composition) MATH->GCMS ContactAngle->GCMS Biosurfactant->GCMS Transcriptomics Transcriptomics (RNA-Seq) (Gene Expression Changes) GCMS->Transcriptomics Proteomics Proteomics (Protein Expression) Transcriptomics->Proteomics Pathway Model Regulatory Pathways Proteomics->Pathway Application Apply knowledge to Bioremediation, Drug Development, etc. Pathway->Application

Caption: A generalized experimental workflow for studying microbe-hexadecane interactions.

Implications for Drug Development and Biotechnology

  • Antimicrobial Targets: The unique enzymes and transport systems involved in this compound uptake and metabolism represent potential targets for novel antimicrobial drugs, particularly against pathogenic species that utilize host lipids.

  • Bioremediation: A deeper understanding of these interactions can optimize bioremediation strategies for petroleum-contaminated sites by selecting or engineering microbes with superior adhesion, biosurfactant production, and degradation capabilities.

  • Drug Delivery: Biosurfactants produced by these microorganisms have potential applications as emulsifiers and drug delivery vehicles due to their low toxicity and biodegradable nature.

References

Hexadecane as a Non-Polar Solvent in Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, selectivity, and reaction rate. Non-polar solvents are indispensable for a wide array of reactions involving non-polar reactants and intermediates. Among these, high-boiling point solvents offer the distinct advantage of enabling reactions to be conducted at elevated temperatures, thereby accelerating reaction kinetics and overcoming activation energy barriers. Hexadecane (C₁₆H₃₄), a long-chain aliphatic hydrocarbon, emerges as a valuable non-polar, high-boiling point solvent for specialized applications in organic synthesis.

This technical guide provides a comprehensive overview of the core principles and practical applications of this compound as a solvent in organic synthesis. It is designed to furnish researchers, scientists, and drug development professionals with the requisite knowledge to effectively utilize this compound in their experimental designs. This document details the physicochemical properties of this compound, presents quantitative data in structured tables, provides detailed experimental protocols for key synthetic transformations, and includes mandatory visualizations of experimental workflows and logical relationships.

Physicochemical Properties of this compound

This compound is a colorless, odorless liquid with a high boiling point and low volatility.[1] Its non-polar nature makes it an excellent solvent for other hydrocarbons and non-polar organic compounds.[1][2] It is chemically inert, stable, and insoluble in water.[2][3] These properties make it a suitable medium for high-temperature reactions where solvent stability is paramount.

Table 1: Physical and Chemical Properties of n-Hexadecane

PropertyValueReference
Chemical FormulaC₁₆H₃₄[4]
Molar Mass226.44 g/mol [5]
AppearanceColorless liquid[4]
OdorOdorless to gasoline-like[6]
Density0.77 g/cm³ (at 20°C)[5]
Melting Point18 °C (64 °F)[5][7]
Boiling Point287 °C (549 °F)[5][7]
Flash Point135 °C (275 °F)[5]
Vapor Pressure< 0.1 hPa (at 20°C)[5]
Solubility in WaterInsoluble[3][5]
Solubility in Organic SolventsSoluble in ether, ethanol (B145695), chloroform[2]

Applications in Organic Synthesis

Due to its high boiling point and chemical inertness, this compound is particularly well-suited for reactions requiring sustained high temperatures. While its use as a primary solvent is not as widespread as other hydrocarbons, it finds application in specific areas where its unique properties are advantageous.

High-Temperature Reactions

This compound's high boiling point allows for a wide operational temperature range, making it a suitable solvent for reactions that are sluggish at lower temperatures.[8] This includes certain cross-coupling reactions, polymerizations, and nanoparticle syntheses.

Nanoparticle Synthesis

The synthesis of monodisperse nanoparticles often requires high temperatures to facilitate the thermal decomposition of organometallic precursors.[7] High-boiling point solvents like this compound and its analogs (e.g., octadecene) are employed to maintain the necessary reaction temperature and to solvate the hydrophobic ligands that stabilize the nanoparticles.[7] Using a saturated alkane like this compound can be advantageous as it is less likely to undergo side reactions, such as polymerization, which can occur with unsaturated solvents like octadecene at high temperatures.

Experimental Protocols

The following protocols provide detailed methodologies for representative organic syntheses where this compound can be utilized as a solvent.

Protocol 1: Synthesis of n-Hexadecane

This protocol details the synthesis of n-hexadecane itself, via the reduction of cetyl iodide. This procedure is valuable for producing high-purity this compound for use as a solvent or standard.

Reaction Scheme:

C₁₆H₃₃I + Zn + HCl → C₁₆H₃₄ + ZnCl₂ + HI

Materials:

  • Cetyl iodide (1 mole, 352 g)

  • Zinc dust (5 gram atoms, 327 g)

  • Glacial acetic acid (915 cc)

  • Dry hydrogen chloride gas

  • Ether

  • 20% Sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • In a 2-L round-bottomed flask equipped with a mechanical stirrer, gas inlet tube, and an outlet for vapors, combine glacial acetic acid, zinc dust, and cetyl iodide.[3]

  • Saturate the mixture with dry hydrogen chloride gas.[3]

  • Stir the mixture and heat it on a steam bath.[3]

  • Re-saturate the mixture with hydrogen chloride every five hours for a total reaction time of twenty-five hours.[3]

  • After cooling, separate the upper layer of this compound.[3]

  • Pour the residue into 3 L of water and filter to remove the zinc dust.[3]

  • Wash the collected zinc dust with 500 cc of water and then with 250 cc of ether.[3]

  • Extract the combined water layers with two 500-cc portions of ether.[3]

  • Combine the ether extracts with the initially separated this compound layer.[3]

  • Wash the resulting solution with two 250-cc portions of 20% sodium hydroxide and then with water until neutral.[3]

  • Dry the ether solution over anhydrous sodium sulfate, filter, and distill under reduced pressure (156–158°/14 mm).[3]

Expected Yield: Approximately 85% (192 g).[3]

Protocol 2: High-Temperature Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a high-boiling point alkane solvent like this compound (or its isomer, 5-butyl-hexadecane, as a close analog).[1] The high temperature facilitates the coupling of sterically hindered or less reactive substrates.

Reaction Scheme:

Ar-X + Ar'-B(OR)₂ --(Pd catalyst, Base)--> Ar-Ar'

Materials:

  • Aryl halide (1.0 equiv.)

  • Boronic acid or ester (1.1-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv.)

  • This compound (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a clean, dry Schlenk flask, add the aryl halide, the boronic acid or ester, the palladium catalyst, and the base.[1]

  • Evacuate and backfill the flask with an inert gas three times.[1]

  • Add degassed this compound via syringe.[1]

  • Heat the reaction mixture to the desired temperature (typically 120-180 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from a few hours to overnight.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with product isolation (see Protocol 4).

Table 2: Representative Data for Suzuki-Miyaura Coupling in High-Boiling Point Solvents

Aryl HalideBoronic AcidCatalystBaseTemp (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acidPd(PPh₃)₄K₂CO₃15012~85
1-Bromo-4-tert-butylbenzene4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄1608~90

(Data is representative and may vary based on specific substrates and conditions)

Protocol 3: Synthesis of Monodisperse Iron Oxide Nanoparticles

This protocol describes the thermal decomposition of an iron precursor in a high-boiling point solvent to produce monodisperse iron oxide nanoparticles. This compound can be used as the solvent to prevent unwanted side reactions that may occur with unsaturated solvents at high temperatures.

Materials:

Procedure:

  • In a three-neck flask equipped with a condenser and a thermocouple, combine Fe(acac)₃, 1,2-hexadecanediol, oleic acid, oleylamine, and this compound.[2]

  • Stir the mixture under a nitrogen atmosphere.[2]

  • Heat the mixture to 200°C and maintain this temperature for 30 minutes.[2]

  • Increase the temperature to reflux (approximately 287°C) and maintain for 30 minutes.[2]

  • Cool the reaction mixture to room temperature.[2]

  • Add ethanol to precipitate the nanoparticles.[2]

  • Separate the nanoparticles by centrifugation.[2]

  • Wash the nanoparticles with ethanol multiple times.[2]

  • Disperse the final product in hexane.[2]

Table 3: Influence of Reaction Parameters on Nanoparticle Size

Fe(acac)₃ (mmol)Oleic Acid (mmol)Oleylamine (mmol)1,2-Hexadecanediol (mmol)Reflux Time (min)Average Particle Size (nm)
26610306
26610609
24410308
28810305

(Data is representative and illustrates general trends)

Protocol 4: Product Isolation from this compound

Due to its high boiling point, removing this compound by simple evaporation is often impractical. This protocol outlines common methods for isolating a non-polar product from a this compound reaction mixture.

Method A: Column Chromatography

  • Column Preparation: Pack a chromatography column with silica (B1680970) gel, using a non-polar eluent such as hexane or petroleum ether.

  • Sample Loading: Concentrate the reaction mixture as much as possible under high vacuum. Dissolve the residue in a minimal amount of the non-polar eluent and load it onto the column.

  • Elution: Elute the column with the non-polar solvent. The non-polar product will typically elute before more polar impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC to identify the product-containing fractions.

  • Solvent Removal: Combine the pure fractions and remove the eluent by rotary evaporation to yield the purified product.

Method B: Precipitation and Filtration

  • Cooling: Cool the reaction mixture to a low temperature (e.g., 0 °C or below) to induce precipitation of the product, provided the product is a solid with low solubility in cold this compound.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold, non-polar solvent (e.g., hexane) to remove residual this compound.

  • Drying: Dry the purified solid product under vacuum.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to the use of this compound in organic synthesis.

G cluster_setup High-Temperature Reaction Setup (Reflux) cluster_process Process Flow flask Round-Bottom Flask (this compound, Reactants, Stir Bar) condenser Condenser (Water In/Out) flask->condenser heating Heating Mantle n2 Inert Gas (N2/Ar) start Start Reaction heat Heat to Reflux (e.g., 150-280°C) start->heat react Maintain Reflux (Monitor Progress) heat->react cool Cool to Room Temp. react->cool end Proceed to Workup cool->end

High-temperature reaction setup using reflux.

G cluster_workflow Product Isolation Workflow from this compound start Reaction Mixture in this compound is_solid Is Product a Solid at Room Temp? start->is_solid precipitate Cool to Precipitate is_solid->precipitate Yes chromatography Column Chromatography (Silica, Hexane Eluent) is_solid->chromatography No / Impure filter Filter and Wash with Cold Hexane precipitate->filter product Pure Product filter->product collect Collect Fractions chromatography->collect evaporate Evaporate Eluent collect->evaporate evaporate->product

Workflow for isolating a product from this compound.

G cluster_decision Solvent Selection Logic for High-Temperature Reactions start Reaction Requires High Temperature (>150°C) reactants_polar Are Reactants Non-Polar? start->reactants_polar consider_this compound Consider this compound or similar high-boiling alkane reactants_polar->consider_this compound Yes other_solvents Consider High-Boiling Polar Aprotic Solvents (e.g., DMF, DMSO, Diglyme) reactants_polar->other_solvents No stability Is Solvent Stability Critical? consider_this compound->stability check_reactivity Check for Reactivity with Chosen Solvent other_solvents->check_reactivity hexadecane_good This compound is a Good Candidate stability->hexadecane_good Yes stability->check_reactivity No

Decision-making for high-temperature solvent selection.

Safety and Environmental Considerations

This compound is a combustible liquid and should be handled with appropriate care, away from ignition sources.[9] It is a skin irritant and may be fatal if swallowed and enters airways.[10][11] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this solvent.[11] From an environmental perspective, this compound is not considered persistent, bioaccumulative, or toxic (PBT).[11] However, its release into the environment should be avoided.[11] Due to its low volatility, the risks associated with inhalation are lower compared to more volatile solvents.

Conclusion

This compound serves as a specialized, non-polar, high-boiling point solvent for organic synthesis. Its chemical inertness and thermal stability make it a valuable tool for reactions requiring elevated temperatures, such as certain cross-coupling reactions and the synthesis of nanoparticles. While its high boiling point presents challenges for product isolation, these can be overcome through techniques such as column chromatography or precipitation. This technical guide provides the foundational knowledge and practical protocols to enable researchers to effectively incorporate this compound into their synthetic strategies, particularly when high reaction temperatures are necessary to achieve desired chemical transformations.

References

environmental fate and transport of hexadecane in soil and water

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Fate and Transport of Hexadecane in Soil and Water

Introduction

This compound (n-hexadecane, C16H34) is a long-chain aliphatic hydrocarbon and a significant component of diesel fuel and other petroleum products.[1] Its widespread use and presence in crude oil make it a common environmental contaminant.[2][3] Understanding the environmental fate and transport of this compound is critical for assessing the risks associated with petroleum spills, developing effective remediation strategies, and ensuring environmental protection. This technical guide provides a comprehensive overview of the physicochemical properties, degradation pathways, and transport mechanisms of this compound in soil and aquatic environments, tailored for researchers and environmental scientists.

Physicochemical Properties of this compound

The environmental behavior of this compound is governed by its physical and chemical properties. It is a colorless, odorless liquid, insoluble in water, and has a high affinity for organic matter.[4][5][6] These properties dictate its partitioning between air, water, soil, and sediment. Key quantitative data are summarized in Table 1.

Table 1: Physicochemical Properties of n-Hexadecane

PropertyValueUnitReference
Identity & Structure
CAS Number544-76-3-[5]
Molecular FormulaC₁₆H₃₄-[4]
Molecular Weight226.44 g/mol [4]
Physical Properties
Melting Point18.0°C[5]
Boiling Point287.0°C[5]
Density0.773g/mL at 25°C[5]
Vapor Pressure0.00143mmHg at 25°C[4]
Water Solubility2.1 x 10⁻⁵mg/L at 25°C[4]
Environmental Partitioning
Octanol-Water Partition Coeff. (log Kₒw)8.20-[5]
Soil Organic Carbon-Water (B12546825) Part. Coeff. (log Kₒc)5.3 - 7.3 (estimated)L/kg[7]
Henry's Law Constant1.95atm·m³/mol at 25°CCalculated

Environmental Fate of this compound

The fate of this compound in the environment is determined by a combination of transport and transformation processes, including sorption, volatilization, and biodegradation.[7][8]

Abiotic Degradation

Due to its structure as a saturated alkane, this compound is resistant to abiotic degradation processes such as hydrolysis and photolysis. Alkanes lack hydrolyzable functional groups and do not absorb light in the environmentally relevant UV spectrum. Therefore, these pathways are not considered significant for the environmental degradation of this compound.

Biotic Degradation (Biodegradation)

Biodegradation is the primary mechanism for the breakdown of this compound in both soil and water.[1][9] The process is mediated by a wide variety of microorganisms, including bacteria and fungi.[10][11]

3.2.1 Aerobic Biodegradation Under aerobic conditions, the degradation of this compound is initiated by oxygenase enzymes.[12] The most common pathway involves the terminal oxidation of the alkane chain:

  • Hydroxylation: A monooxygenase enzyme introduces an oxygen atom to one of the terminal methyl groups, forming 1-hexadecanol.[10]

  • Oxidation to Aldehyde: The alcohol is then oxidized to the corresponding aldehyde, hexadecanal.

  • Oxidation to Fatty Acid: The aldehyde is further oxidized to form hexadecanoic acid (palmitic acid).[13]

  • β-Oxidation: The resulting fatty acid enters the β-oxidation pathway, where it is sequentially broken down into two-carbon acetyl-CoA units, which can then enter the citric acid cycle for energy production or be used for cell biosynthesis.[12]

Aerobic_Biodegradation cluster_pathway Aerobic Biodegradation Pathway of this compound This compound n-Hexadecane Hexadecanol 1-Hexadecanol This compound->Hexadecanol Monooxygenase Hexadecanal Hexadecanal Hexadecanol->Hexadecanal Alcohol Dehydrogenase Hexadecanoic_Acid Hexadecanoic Acid (Palmitic Acid) Hexadecanal->Hexadecanoic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Hexadecanoic_Acid->Beta_Oxidation TCA_Cycle Acetyl-CoA (to TCA Cycle) Beta_Oxidation->TCA_Cycle

Aerobic biodegradation pathway of n-hexadecane.

3.2.2 Anaerobic Biodegradation Anaerobic degradation of this compound is significantly slower than aerobic degradation but can occur in anoxic environments like saturated soils, sediments, and groundwater.[12] Two primary initial activation pathways have been identified:

  • Fumarate (B1241708) Addition: The this compound molecule is added to a fumarate molecule, a reaction catalyzed by glycyl-radical enzymes. This is a common pathway for both sulfate-reducing and denitrifying bacteria.[12]

  • Carboxylation: A carboxyl group is added to the sub-terminal carbon (C-3) of the this compound chain, followed by the elimination of the two terminal carbons. This yields a fatty acid that is one carbon shorter than the parent alkane, which can then undergo β-oxidation.[12][14]

Sorption

With a very high octanol-water partition coefficient (log Kₒw of 8.20) and a high soil organic carbon-water partitioning coefficient (log Kₒc > 5.3), this compound strongly adsorbs to organic matter in soil and sediment.[5][7] This process significantly reduces its concentration in the aqueous phase, thereby limiting its mobility and bioavailability for microbial degradation.[15] In soils with low organic content, such as sandy or calcareous soils, adsorption is less pronounced, potentially allowing for greater transport.[16]

Volatilization

Volatilization is a key transport process for this compound from water surfaces to the atmosphere. The tendency to volatilize is governed by its vapor pressure and Henry's Law constant. While its vapor pressure is low, its very low water solubility results in a relatively high Henry's Law constant, indicating a propensity to partition from water to air.[4] For soil, volatilization is less significant for buried this compound due to strong sorption but can be a factor for surface spills.

Environmental Transport

The movement of this compound through the environment is dictated by the processes described above.

Fate_and_Transport Soil Soil Compartment Sorption Sorption (to Organic Matter) Soil->Sorption Volatilization_Soil Volatilization Soil->Volatilization_Soil Biodegradation_Soil Biodegradation Soil->Biodegradation_Soil Leaching Leaching Soil->Leaching Runoff Runoff/ Erosion Soil->Runoff Water Water Compartment Volatilization_Water Volatilization Water->Volatilization_Water Biodegradation_Water Biodegradation Water->Biodegradation_Water Deposition Deposition Water->Deposition Air Atmosphere Sediment Sediment Sediment->Biodegradation_Water Anaerobic/ Aerobic Groundwater Groundwater Spill This compound Spill Spill->Soil Spill->Water Volatilization_Soil->Air Leaching->Groundwater Runoff->Water Deposition->Sediment Experimental_Workflow cluster_workflow General Workflow for this compound Analysis Sample 1. Sample Collection (Soil or Water) Spike 2. Spike with Surrogate (this compound-d34) Sample->Spike Extract_Water 3a. Liquid-Liquid Extraction (Water) Spike->Extract_Water Extract_Soil 3b. PLE or Soxhlet Extraction (Soil) Spike->Extract_Soil Dry_Concentrate 4. Dry & Concentrate Extract Extract_Water->Dry_Concentrate Extract_Soil->Dry_Concentrate Analysis 5. GC-MS Analysis Dry_Concentrate->Analysis Quantify 6. Data Processing & Quantification Analysis->Quantify

References

The Double-Edged Sword: Unveiling the Toxicological Effects of Hexadecane on Environmental Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hexadecane, a long-chain aliphatic hydrocarbon and a significant component of crude oil and diesel fuel, presents a complex challenge to environmental microorganisms. While serving as a carbon and energy source for some, its physical and chemical properties can exert considerable toxicological effects, shaping microbial community structure and function. This technical guide delves into the multifaceted interactions between this compound and environmental microorganisms, providing a comprehensive overview of its toxic impacts, the adaptive responses of microbes, and the intricate signaling pathways involved.

Quantitative Toxicological Data

The toxicity of this compound to microorganisms is influenced by a variety of factors, including the species of microorganism, its metabolic capabilities, and the environmental conditions. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this toxicity.

MicroorganismThis compound ConcentrationEffectReference
Bacillus subtilis BSn5Not specifiedLower IC₅₀ compared to strain USTB-2, indicating higher sensitivity.[1]
Bacillus subtilis USTB-2Not specifiedHigher IC₅₀, suggesting increased resistance and degradation capability.[1]
Aspergillus niger20 g/L (SmF)62% degradation[2]
Aspergillus niger45 g/L (SSF)100% degradation[2]
Aspergillus niger180-717 mg/g (SSF)100% degradation with a constant C/N ratio[3]
Scenedesmus obliquusNot specifiedGrowth inhibition, decreased pigment content, and oxidative stress.[4]
Chlorella vulgarisNot specifiedPotential for growth inhibition and impact on photosynthetic pigments.[5][6]

Note: SmF - Submerged Fermentation; SSF - Solid-State Fermentation. Specific IC₅₀ values for this compound are not widely reported in the literature, with many studies focusing on degradation potential rather than direct toxicity thresholds. The data presented often reflects growth inhibition or degradation capacity at specific concentrations.

Experimental Protocols

Accurate assessment of this compound's toxicological effects requires robust and standardized experimental protocols. Due to its low aqueous solubility, special considerations are necessary.

Microbial Growth Inhibition Assay (Bacteria and Fungi)

This protocol is adapted for testing the toxicity of poorly soluble hydrocarbons like this compound.

Objective: To determine the effect of various concentrations of this compound on the growth of a specific microbial strain.

Materials:

  • Microbial culture (e.g., Pseudomonas putida, Aspergillus niger)

  • Appropriate liquid growth medium (e.g., Bushnell-Haas broth)

  • This compound (≥99% purity)

  • Sterile 96-well microplates or culture tubes

  • Spectrophotometer or plate reader (e.g., measuring optical density at 600 nm)

  • Shaking incubator

Procedure:

  • Preparation of this compound Stock: Prepare a series of dilutions of this compound in a suitable, minimally biodegradable, and non-toxic solvent (e.g., dimethyl sulfoxide (B87167) - DMSO), if necessary, to aid dispersion. Alternatively, for a solvent-free method, add neat this compound directly to the media and use vigorous shaking or sonication to create a fine emulsion. A surfactant like Tween 80 can also be used to increase bioavailability, but its own potential toxicity must be controlled for.

  • Inoculum Preparation: Grow the microbial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash with a sterile phosphate (B84403) buffer to remove residual medium. Resuspend the cells in the fresh growth medium to a standardized optical density (e.g., OD₆₀₀ of 0.1).

  • Assay Setup:

    • In a 96-well plate or culture tubes, add the appropriate volume of sterile growth medium.

    • Add the this compound stock solutions to achieve the desired final concentrations (e.g., 0.1%, 0.5%, 1%, 2.5%, 5% v/v). Include a control with no this compound and, if a solvent is used, a solvent control.

    • Inoculate each well or tube with the prepared microbial suspension.

  • Incubation: Incubate the plates or tubes at the optimal growth temperature for the microorganism with continuous shaking to ensure aeration and dispersion of this compound.

  • Growth Measurement: At regular intervals (e.g., every 12 or 24 hours), measure the optical density (OD₆₀₀) of the cultures. For fungi, mycelial growth can be quantified by dry weight measurement after filtration.

  • Data Analysis: Plot the growth curves (OD₆₀₀ or biomass vs. time) for each this compound concentration. The percentage of growth inhibition can be calculated relative to the control. The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[7]

Algal Toxicity Test

This protocol is based on the OECD 201 guideline for testing the toxicity of chemicals to algae.

Objective: To assess the acute toxicity of this compound to a freshwater green alga like Scenedesmus obliquus or Chlorella vulgaris.

Materials:

  • Axenic culture of the test alga

  • Algal growth medium (e.g., Bold's Basal Medium)

  • This compound (≥99% purity)

  • Sterile culture flasks

  • Growth chamber with controlled light and temperature

  • Fluorometer or spectrophotometer for pigment analysis

  • Microscope and hemocytometer for cell counting

Procedure:

  • Preparation of Test Solutions: Due to the volatility and low solubility of this compound, it is recommended to prepare a saturated aqueous solution or a fine, stable emulsion. A generator column system can be used to prepare a water-accommodated fraction (WAF) to avoid the presence of undissolved droplets.

  • Inoculum Preparation: Grow the algal culture to an exponential growth phase. Dilute the culture with fresh medium to a low initial cell density (e.g., 10⁴ cells/mL).

  • Assay Setup:

    • Dispense the test solutions into sterile culture flasks. Include a control with only the growth medium.

    • Inoculate each flask with the prepared algal suspension.

  • Incubation: Incubate the flasks for 72-96 hours under continuous illumination (e.g., 60-120 µE/m²/s) and constant temperature (e.g., 24 ± 2 °C).

  • Measurement of Effects:

    • Growth Inhibition: Determine the algal cell density at the beginning and end of the experiment using a hemocytometer or an electronic particle counter. Calculate the average specific growth rate and the percentage of inhibition relative to the control. The EC₅₀ value can then be calculated.

    • Pigment Content: Extract chlorophyll (B73375) and carotenoids from the algal cells using a solvent like acetone (B3395972) or ethanol. Measure the absorbance of the extract at specific wavelengths (e.g., 663 nm, 645 nm for chlorophylls, and 470 nm for carotenoids) and calculate the pigment concentrations.[8]

    • Photosynthetic Activity: Measure chlorophyll fluorescence parameters, such as the maximum quantum yield of photosystem II (Fv/Fm), using a pulse-amplitude-modulated (PAM) fluorometer. A decrease in Fv/Fm indicates stress on the photosynthetic apparatus.[9][10]

Soil Enzyme Activity Assays

Changes in soil enzyme activities can serve as sensitive indicators of the toxic effects of pollutants like this compound.

Principle: Dehydrogenases are intracellular enzymes involved in the oxidative phosphorylation of microorganisms. Their activity reflects the total microbial respiratory activity. The assay is based on the reduction of a tetrazolium salt (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) to a colored formazan, which can be quantified spectrophotometrically.[11][12][13]

Procedure:

  • Incubate a known amount of soil with a TTC solution.

  • After incubation, extract the triphenylformazan (B7774302) (TPF) produced with a suitable solvent (e.g., methanol (B129727) or acetone).

  • Measure the absorbance of the colored extract at a specific wavelength (e.g., 485 nm).

  • The amount of TPF formed is proportional to the dehydrogenase activity.

Principle: Catalase and peroxidase are antioxidant enzymes that protect microorganisms from oxidative stress, which can be induced by hydrocarbon metabolism. Catalase decomposes hydrogen peroxide (H₂O₂) into water and oxygen. Peroxidase catalyzes the oxidation of a substrate by H₂O₂.

  • Catalase Activity: Can be determined by monitoring the decomposition of H₂O₂ at 240 nm or by a colorimetric method involving the reaction of residual H₂O₂ with a suitable reagent.[14][15]

  • Peroxidase Activity: Can be measured by monitoring the oxidation of a chromogenic substrate (e.g., guaiacol) in the presence of H₂O₂.

Signaling Pathways and Regulatory Networks

Microorganisms have evolved sophisticated signaling pathways to sense and respond to the presence of hydrocarbons like this compound. These pathways regulate gene expression to facilitate hydrocarbon uptake, metabolism, and detoxification.

Bacterial Signaling and Regulation

In bacteria, the degradation of alkanes is often regulated by complex genetic systems. The alk regulon in Pseudomonas putida is a well-studied example.

Bacterial_Alkane_Degradation_Regulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Hexadecane_out This compound (extracellular) AlkL AlkL (Outer membrane protein) Hexadecane_out->AlkL Uptake Hexadecane_in This compound (intracellular) Transporter ABC Transporter AlkL->Transporter Transporter->Hexadecane_in AlkS AlkS (Transcriptional Regulator) Hexadecane_in->AlkS Induces alk_enzymes Alkane Degradation Enzymes Hexadecane_in->alk_enzymes Substrate alk_operon alkBFGHJKL Operon AlkS->alk_operon Activates Transcription alk_operon->alk_enzymes Translation Metabolism Fatty Acid β-oxidation alk_enzymes->Metabolism Products

Bacterial alkane degradation regulation pathway.

In many bacteria, two-component systems (TCSs) are also involved in sensing environmental cues, including the presence of hydrocarbons. A typical TCS consists of a sensor histidine kinase and a response regulator. While specific TCSs for this compound sensing are not fully elucidated, it is plausible that they play a role in the initial detection and response to hydrocarbon stress.[16][17]

Fungal Stress Response Pathways

Fungi employ conserved signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathways, to respond to various environmental stresses, including exposure to toxic compounds like hydrocarbons.

Fungal_Stress_Response cluster_pathways MAPK Signaling Cascades This compound This compound Stress (Oxidative, Membrane) HOG_pathway High Osmolarity Glycerol (HOG) Pathway This compound->HOG_pathway Activates CWI_pathway Cell Wall Integrity (CWI) Pathway This compound->CWI_pathway Activates Stress_Response Stress Response Genes (e.g., antioxidant enzymes, cell wall repair) HOG_pathway->Stress_Response Regulates Transcription CWI_pathway->Stress_Response Regulates Transcription Adaptation Fungal Adaptation and Tolerance Stress_Response->Adaptation Leads to

Fungal MAPK stress response pathways.

Exposure to this compound can induce oxidative stress and disrupt cell membrane integrity, which are known triggers for the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) MAPK pathways.[18] Activation of these pathways leads to the expression of genes involved in stress response, such as those encoding antioxidant enzymes and proteins for cell wall remodeling, ultimately contributing to fungal adaptation and tolerance.

Conclusion

This compound exerts a dual effect on environmental microorganisms, acting as both a potential carbon source and a toxic agent. Understanding the quantitative aspects of its toxicity, the methodologies to assess these effects, and the underlying molecular response mechanisms is crucial for various applications, from bioremediation of contaminated sites to the development of novel antimicrobial agents. This guide provides a foundational framework for researchers and professionals to navigate the complexities of this compound-microbe interactions, fostering further research into this environmentally significant area.

References

Hexadecane in Essential Oils: A Deep Dive into its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecane, a saturated hydrocarbon with the chemical formula C₁₆H₃₄, is a volatile organic compound found as a minor to major constituent in a variety of essential oils and plant extracts. While often overshadowed by more aromatic and abundant terpenes and phenols, emerging research has highlighted the significant biological activities of this compound, positioning it as a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of this compound's presence in essential oils, its diverse biological activities, and detailed experimental methodologies for its study.

This compound as a Component of Essential Oils

This compound has been identified in the essential oils and volatile extracts of numerous plant species across different families. Its concentration can vary significantly depending on the plant species, geographical location, harvesting time, and extraction method. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the qualitative and quantitative analysis of this compound in these complex mixtures.

Table 1: Concentration of this compound in Various Plant Extracts and Essential Oils

Plant SpeciesFamilyPlant PartExtraction MethodThis compound Concentration (%)Reference
Monochaetia kansensisN/A (Fungus)N/AChloroform Extract91.91[1]
Clerodendrum volubileLamiaceaeLeafn-Hexane Fraction6.84[2]
Origanum vulgare ssp. virideLamiaceaeLeafHexane (B92381) Extract1.6
Jatropha intigrimmaEuphorbiaceaeLeafEssential OilNot specified, but present[3]
Nicotiana glaucaSolanaceaeLeafEssential Oil< 0.5[4]
Piper longum (Long Pepper)PiperaceaeFruitEssential OilComponent[5]
Camellia sinensis (Tea)TheaceaeLeafEssential OilReported
Vanilla madagascariensisOrchidaceaeFruitEssential OilReported

Biological Activities of this compound

This compound exhibits a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects. These properties suggest its potential for therapeutic applications.

Antimicrobial Activity

This compound has demonstrated inhibitory effects against various pathogenic bacteria and fungi. Its mechanism of action is thought to involve the disruption of the microbial cell membrane.

Table 2: Antimicrobial Activity of this compound and Related Compounds

Test OrganismCompoundAssay MethodResult (MIC)Reference
Staphylococcus aureusHexadecanoic acidNot specified0.125 - 2 mg/mL
Bacillus subtilisHexadecanoic acidNot specified0.125 - 2 mg/mL
Xanthomonas campestrisHexadecanoic acid (10-40%)Inhibition TestBacteriostatic[6]
Fusarium oxysporumHexadecanoic acid (10-40%)Inhibition TestFungistatic[6]

Note: Data for pure this compound is limited; values for the closely related hexadecanoic acid are provided as an indication of potential activity.

Antioxidant Activity

This compound has been reported to possess antioxidant properties, primarily attributed to its ability to scavenge free radicals. This activity can help mitigate oxidative stress, a key factor in numerous chronic diseases.

Table 3: Antioxidant Activity of this compound and Extracts Containing It

AssayTest SubstanceIC₅₀ ValueReference
DPPH Radical ScavengingDracontomelon dao ethanolic extract (containing this compound)<<< 5 ppm[7]

Note: Quantitative data for the antioxidant activity of pure this compound is scarce in the available literature.

Anti-inflammatory Activity

One of the most significant biological activities of this compound and its derivatives is their anti-inflammatory potential. Research suggests that n-hexadecanoic acid, a related compound, acts as a competitive inhibitor of Phospholipase A₂ (PLA₂), a key enzyme in the inflammatory cascade. This inhibition prevents the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

Cytotoxic Activity

This compound and extracts containing it have also been investigated for their cytotoxic effects against various cancer cell lines.

Table 4: Cytotoxic Activity of Hexane Extracts and Related Compounds

Cell LineTest SubstanceIC₅₀ Value (µg/mL)Reference
A549 (Lung Cancer)Hibiscus sabdariffa n-hexane extract906.57[8]
HepG-2 (Liver Cancer)Ifloga spicata n-hexane fractionNot specified (effective inhibition)[9]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oil Analysis

Objective: To identify and quantify the chemical components of an essential oil, including this compound.

Methodology:

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane or methanol) to an appropriate concentration (e.g., 1 µL in 1 mL).

  • GC-MS System: Utilize a GC-MS system equipped with a capillary column suitable for essential oil analysis (e.g., HP-5MS).

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injector.

  • GC Separation: Program the oven temperature to ramp from an initial low temperature (e.g., 60°C) to a final high temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min). Helium is typically used as the carrier gas.

  • MS Detection: As components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, generating a mass spectrum for each component.

  • Component Identification: Identify the components by comparing their mass spectra and retention indices with those in a reference library (e.g., NIST).

  • Quantification: Determine the relative percentage of each component by integrating the peak area in the chromatogram.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of this compound.

Methodology:

  • Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • Add a specific volume of different concentrations of the this compound solution to a 96-well plate or test tubes.

    • Add the DPPH solution to each well.

    • Include a control containing only the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

Cytotoxicity Assay: MTT Assay

Objective: To assess the cytotoxic effect of this compound on a specific cell line.

Methodology:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that causes 50% inhibition of cell growth) can be determined.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway: Inhibition of Phospholipase A₂

The anti-inflammatory activity of n-hexadecanoic acid, a derivative of this compound, is attributed to its competitive inhibition of Phospholipase A₂ (PLA₂). This action blocks the inflammatory cascade at an early stage.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ (PLA₂) membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Hydrolysis This compound n-Hexadecanoic Acid (this compound Derivative) This compound->pla2 Competitive Inhibition cox_lox COX / LOX Pathways arachidonic_acid->cox_lox prostaglandins Prostaglandins cox_lox->prostaglandins leukotrienes Leukotrienes cox_lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation

Caption: Inhibition of the Phospholipase A₂ pathway by n-hexadecanoic acid.

Anti-inflammatory Signaling Pathway: TLR4/NF-κB and MAPK Pathways

The Toll-like receptor 4 (TLR4) signaling pathway, leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), is a central route for inflammatory responses. While direct evidence for this compound is still emerging, related compounds are known to modulate these pathways.

G cluster_nucleus lps LPS (Inflammatory Stimulus) tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk mapk MAPK Cascades (p38, JNK, ERK) tak1->mapk ikb IκB ikk->ikb Phosphorylates & Inhibits nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation mapk->nucleus Activation of Transcription Factors inflammatory_genes Pro-inflammatory Gene Expression nucleus->inflammatory_genes cytokines Inflammatory Cytokines (TNF-α, IL-6, etc.) inflammatory_genes->cytokines This compound This compound (Potential Modulator) This compound->tlr4 Potential Inhibition This compound->nfkb Potential Inhibition

Caption: Overview of the TLR4/NF-κB and MAPK inflammatory signaling pathways.

Antioxidant Mechanism: Free Radical Scavenging

The antioxidant activity of this compound is primarily based on its ability to donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction.

G free_radical Free Radical (R•) stable_molecule Stable Molecule (RH) free_radical->stable_molecule Accepts H• This compound This compound (H-A) hexadecane_radical This compound Radical (A•) This compound->hexadecane_radical Donates H• non_radical Non-Radical Product hexadecane_radical->non_radical Stabilization

Caption: General mechanism of free radical scavenging by an antioxidant.

Conclusion

This compound, a common yet often overlooked component of essential oils, demonstrates a range of promising biological activities. Its antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties warrant further in-depth investigation. The methodologies outlined in this guide provide a framework for researchers to explore the therapeutic potential of this compound and to elucidate its mechanisms of action. As the demand for natural and effective therapeutic agents continues to grow, a thorough understanding of compounds like this compound will be crucial for the development of novel drugs and treatments. Further research focusing on the precise molecular targets and signaling pathways modulated by pure this compound is essential to fully realize its therapeutic potential.

References

An In-depth Technical Guide to the Autoignition Characteristics of Hexadecane for Combustion Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the autoignition characteristics of n-hexadecane (cetane), a crucial reference fuel in combustion research. This document details key quantitative data, experimental protocols, and the fundamental chemical kinetics governing its spontaneous ignition.

Introduction to Hexadecane and its Importance in Combustion

N-hexadecane (C₁₆H₃₄) is a long-chain alkane that serves as the primary reference fuel for determining the cetane number (CN) of diesel fuels.[1][2] Its cetane number of 100 signifies a very short ignition delay, making it a benchmark for ignition quality.[1][3] Understanding the autoignition behavior of this compound is critical for the development and optimization of advanced combustion engines, including homogeneous charge compression ignition (HCCI) and other low-temperature combustion concepts.[4][5] Furthermore, as a surrogate for lubricating oil, its autoignition properties are essential for investigating and mitigating low-speed pre-ignition (LSPI) in modern downsized and boosted gasoline engines.[6][7][8]

Quantitative Autoignition Data

The autoignition of this compound is primarily characterized by its ignition delay time (IDT), the period between the attainment of high temperature and pressure and the onset of combustion. This section summarizes key experimental data obtained from shock tube and rapid compression machine studies.

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (μs)Experimental MethodReference
1238 - 179241.0Varies with temperatureShock Tube[9]
1269 - 18872.0 - 5.0VariesVaries with conditionsAerosol Shock Tube[10]
700 - 120040 - 140VariesVaries with conditionsAerosol Shock Tube[10]
~1150 - 1300~1Not Specified~100 - 1000Heated Shock Tube[11]
650 - 16001 - 800.2 - 1.5Varies with conditionsShock Tubes, Flow Reactors, Jet Stirred Reactors[5]

Table 1: Ignition Delay Times of n-Hexadecane under Various Conditions.

Initial Temperature (°C)Pressure (bar)Fuel MixtureTime of Ignition (TI) (ms)Experimental MethodReference
3004 - 22Pure this compoundVaries with pressureConstant Volume Combustion Chamber[6][7]
3004 - 22This compound + PRF0 (n-heptane)Varies with concentration and pressureConstant Volume Combustion Chamber[6][7]
3004 - 22This compound + PRF80Varies with concentration and pressureConstant Volume Combustion Chamber[6]
3004 - 3075% this compound + 25% various fuelsVaries with fuel RON and pressureConstant Volume Combustion Chamber[8]

Table 2: Autoignition of this compound and its Mixtures in a Constant Volume Combustion Chamber.

Experimental Protocols

The determination of this compound's autoignition characteristics relies on specialized experimental apparatus that can rapidly create conditions of high temperature and pressure. The two primary methods are the shock tube and the rapid compression machine.

Shock Tube Methodology

Shock tubes are devices that generate a shock wave to rapidly heat and pressurize a test gas mixture, allowing for the measurement of ignition delay times under well-defined conditions.[4]

Experimental Protocol:

  • Mixture Preparation: A mixture of this compound vapor, an oxidizer (typically air or a mixture of oxygen and a diluent gas like argon), is prepared in a mixing tank. For low-vapor-pressure fuels like this compound, an aerosol is often generated using a supersonic nebulizer or a spray injector to ensure a homogeneous mixture in the driven section of the shock tube.[8][10]

  • Shock Wave Generation: The shock tube is divided into a high-pressure driver section and a low-pressure driven section, separated by a diaphragm.[12] A high-pressure driver gas (e.g., helium) is introduced into the driver section until the diaphragm ruptures.

  • Shock Wave Propagation and Reflection: The rupture of the diaphragm generates a shock wave that propagates through the driven section, compressing and heating the test gas mixture. This incident shock wave reflects off the end wall of the shock tube, further increasing the temperature and pressure of the test gas to the desired conditions for autoignition.

  • Ignition Delay Time Measurement: The ignition delay time is the interval between the arrival of the reflected shock wave at the measurement location and the onset of ignition. Ignition is typically detected by monitoring:

    • Pressure Rise: A sharp increase in pressure as combustion begins.[4]

    • Chemiluminescence: Emission of light from specific radical species, such as OH* (at 308 nm) or CH* (at 430 nm), which are indicative of combustion reactions.[4][13] This is measured using photomultiplier tubes (PMTs) with appropriate optical filters.

G cluster_prep Mixture Preparation cluster_exp Shock Tube Experiment cluster_data Data Acquisition & Analysis A This compound Aerosol Generation B Mixing with Oxidizer (Air/O2+Diluent) A->B C Introduce Mixture to Driven Section D Rupture Diaphragm C->D E Shock Wave Propagation & Reflection D->E F Autoignition E->F G Pressure Transducer Measurement E->G H Chemiluminescence (OH, CH) Detection F->H I Calculate Ignition Delay Time G->I H->I

Caption: Experimental workflow for determining ignition delay time using a shock tube.

Rapid Compression Machine Methodology

A rapid compression machine (RCM) simulates the compression stroke of an internal combustion engine, providing a means to study autoignition under engine-relevant conditions.[7][14]

Experimental Protocol:

  • Mixture Preparation: A homogeneous mixture of this compound, oxidizer, and diluent gases is prepared and introduced into the reaction chamber of the RCM.

  • Rapid Compression: A piston rapidly compresses the gas mixture, increasing its temperature and pressure to conditions where autoignition can occur. The compression process is designed to be nearly adiabatic.

  • Constant Volume Period: After the compression stroke, the piston is held in place, creating a constant volume environment for the autoignition process to unfold.

  • Ignition Delay Time Measurement: The ignition delay is measured from the end of the compression stroke to the onset of ignition. The primary diagnostic is the measurement of pressure inside the combustion chamber over time. A sharp increase in pressure indicates ignition. For more detailed studies, optical access can be incorporated to allow for visualization and spectroscopic measurements.

G cluster_prep Mixture Preparation cluster_exp RCM Experiment cluster_data Data Acquisition & Analysis A Prepare Homogeneous Fuel/Oxidizer Mixture B Introduce Mixture to RCM Chamber A->B C Rapid Piston Compression D Constant Volume Period C->D E Autoignition D->E F Pressure-Time History Measurement D->F E->F G Determine Ignition Delay F->G

Caption: Experimental workflow for determining ignition delay time using a rapid compression machine.

ASTM E659: Standard Test Method for Autoignition Temperature

The ASTM E659 standard provides a standardized method for determining the autoignition temperature (AIT) of liquid chemicals at atmospheric pressure in a uniformly heated vessel.[3][9][10]

Experimental Protocol:

  • Apparatus: A 500-mL borosilicate glass flask is heated in a furnace to a uniform temperature. Thermocouples are used to monitor the temperature of the flask and the gas inside.

  • Procedure: A small, metered sample of the liquid chemical is injected into the heated flask.

  • Observation: The time until ignition is observed visually and recorded. Ignition is evidenced by the appearance of a flame.

  • Determination of AIT: The test is repeated at various flask temperatures until the lowest temperature at which ignition occurs within a specified time (typically 10 minutes) is determined. This lowest temperature is reported as the autoignition temperature.

Chemical Kinetics of this compound Autoignition

The autoignition of this compound is governed by a complex series of elementary chemical reactions. Detailed chemical kinetic models have been developed to simulate this process.[5]

The overall reaction pathway can be summarized as follows:

  • Initiation: At high temperatures, the this compound molecule breaks down into smaller alkyl radicals.

  • H-atom Abstraction: Radicals (like OH, H, O) abstract hydrogen atoms from the this compound molecule, forming alkyl radicals.

  • Alkyl Radical Decomposition: The large alkyl radicals undergo β-scission, breaking down into smaller alkenes and radicals.

  • Low-Temperature Chemistry: At lower temperatures (typically below 1000 K), the alkyl radicals can react with oxygen to form peroxy radicals (RO₂). These can then undergo internal H-atom abstraction and further reactions to form ketohydroperoxides, which eventually decompose and lead to chain branching, accelerating the ignition process.

  • High-Temperature Chemistry: At higher temperatures, the low-temperature pathways become less significant, and the combustion is dominated by the chemistry of smaller molecules produced from the initial decomposition of this compound.

G C16H34 n-Hexadecane (C16H34) Alkyl_Rad Alkyl Radicals (C16H33) C16H34->Alkyl_Rad Initiation / H-Abstraction Small_Molecules Smaller Alkenes & Radicals Alkyl_Rad->Small_Molecules High Temp Pathway (β-scission) RO2 Peroxy Radicals (RO2) Alkyl_Rad->RO2 Low Temp Pathway (+ O2) Ignition Ignition Small_Molecules->Ignition QOOH Hydroperoxyalkyl Radicals (QOOH) RO2->QOOH Internal H-Abstraction KHP Ketohydroperoxides QOOH->KHP + O2 Branching Chain Branching KHP->Branching Branching->Ignition Products Products (CO2, H2O) Ignition->Products

Caption: Simplified reaction pathways for n-hexadecane autoignition.

Conclusion

The autoignition characteristics of n-hexadecane are fundamental to the understanding and advancement of combustion science. The data and protocols outlined in this guide provide a foundation for researchers in the field. The interplay of temperature, pressure, and mixture composition dictates the ignition delay, which is underpinned by a complex network of chemical reactions. Continued research using advanced experimental techniques and detailed kinetic modeling will further refine our understanding of this critical reference fuel.

References

Anaerobic Biodegradation of Hexadecane by Nitrate-Reducing Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anaerobic biodegradation of the long-chain alkane, hexadecane, by nitrate-reducing bacteria. It covers the core metabolic pathways, key microbial players, quantitative data from experimental studies, and detailed experimental protocols. This information is crucial for understanding the environmental fate of petroleum hydrocarbons and for developing bioremediation strategies.

Core Mechanisms and Metabolic Pathways

The anaerobic degradation of n-alkanes, such as this compound, is a challenging process due to the chemical inertness of these molecules. Unlike aerobic degradation, which is initiated by oxygenases, anaerobic microorganisms have evolved unique activation mechanisms. In nitrate-reducing environments, the primary proposed pathway for this compound activation is subterminal carboxylation.

A key study on a nitrate-reducing consortium demonstrated that this compound degradation is initiated by a carbon addition at the C-3 position. This is followed by the elimination of the two terminal carbons, resulting in a fatty acid that is one carbon shorter than the original alkane. This fatty acid can then be further metabolized through β-oxidation.[1]

The proposed metabolic pathway is as follows:

  • Subterminal Carboxylation: this compound is carboxylated at the C-3 position.

  • Carbon Elimination: The two terminal carbons are subsequently removed.

  • Fatty Acid Formation: This process yields pentadecanoic acid (a C15 fatty acid).

  • β-Oxidation: The resulting fatty acid undergoes β-oxidation, where two-carbon units are sequentially cleaved to produce acetyl-CoA, which then enters central metabolism.

Metabolites identified in studies that support this pathway include pentadecanoic acid and tridecanoic acid.[1][2][3] While another known anaerobic alkane activation mechanism, fumarate (B1241708) addition, has been identified in other anaerobic bacteria, direct evidence for its involvement in this compound degradation by nitrate-reducing consortia has not been consistently observed.[1]

Metabolic_Pathway This compound n-Hexadecane (C16) Carboxylation Subterminal Carboxylation at C-3 This compound->Carboxylation Intermediate1 2-Ethylpentadecanoic acid (hypothesized) Carboxylation->Intermediate1 Carbon_Elimination Elimination of terminal carbons Intermediate1->Carbon_Elimination Pentadecanoic_Acid Pentadecanoic acid (C15) Carbon_Elimination->Pentadecanoic_Acid Beta_Oxidation β-Oxidation Pentadecanoic_Acid->Beta_Oxidation Tridecanoic_Acid Tridecanoic acid (C13) Beta_Oxidation->Tridecanoic_Acid Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Tridecanoic_Acid->Beta_Oxidation Central_Metabolism Central Metabolism Acetyl_CoA->Central_Metabolism

Proposed metabolic pathway for anaerobic this compound degradation.

Microbial Consortia and Key Players

The anaerobic biodegradation of this compound under nitrate-reducing conditions is often carried out by complex microbial consortia rather than single isolates. Studies have identified communities comprising uncultured alpha- and betaproteobacteria as being active in this compound degradation.[1][3] This suggests that syntrophic relationships may be important for the complete mineralization of the alkane.

While pure cultures of nitrate-reducing bacteria capable of this compound degradation are not as well-documented as their sulfate-reducing counterparts, the involvement of Pseudomonas aeruginosa, a facultative anaerobe capable of denitrification, has been studied in the context of sequential aerobic-anaerobic degradation of this compound.[4][5]

Quantitative Data on this compound Biodegradation

The following tables summarize key quantitative data from studies on the anaerobic biodegradation of this compound by nitrate-reducing bacteria and related processes.

ParameterValueConditionsReference
Mineralization of [1-¹⁴C]this compound to ¹⁴CO₂ 21.9% ± 1.55%Active nitrate-reducing consortium, 67 days of incubation.[1]
Protein Concentration Increase 6.6 (±0.3)-foldGrowth of a nitrate-reducing consortium on this compound.[1]
Aqueous-Phase TOC Reduction ~40%Pseudomonas aeruginosa under anaerobic denitrifying conditions following an initial aerobic phase.[4]
ConditionEffect on Pseudomonas aeruginosa GrowthReference
High Nitrate (B79036) Concentration (>1 g/L) Inhibition of cell growth under anaerobic denitrifying conditions.[4][5]
High Nitrite Concentration (≥0.1 g/L) Complete inhibition of cell growth under anaerobic denitrifying conditions.[4][5]

Experimental Protocols

This section details the methodologies for key experiments in studying the anaerobic biodegradation of this compound by nitrate-reducing bacteria.

Enrichment and Cultivation of this compound-Degrading, Nitrate-Reducing Consortia

Experimental_Workflow Inoculum Inoculum Source (e.g., petroleum-contaminated sediment) Enrichment Initial Enrichment (Basal salt medium with nitrate, This compound as sole carbon source) Inoculum->Enrichment Incubation1 Incubation (Dark, 30°C, anoxic) Enrichment->Incubation1 Monitoring1 Monitor Nitrate Loss (Ion Chromatography) Incubation1->Monitoring1 Serial_Dilution Serial Dilution to Sediment-Free Consortium Monitoring1->Serial_Dilution Upon nitrate depletion Maintenance Culture Maintenance (Regular transfer to fresh medium) Serial_Dilution->Maintenance Degradation_Assay Degradation & Metabolite Assays (GC-MS, radiolabeling) Maintenance->Degradation_Assay

Experimental workflow for enrichment and analysis.

Objective: To enrich and maintain a microbial consortium capable of degrading this compound under nitrate-reducing conditions.

Materials:

  • Inoculum: Petroleum-contaminated sediment or water.

  • Basal salt medium (degassed under an inert gas like argon).

  • Sodium nitrate (as the electron acceptor).

  • n-Hexadecane (filter-sterilized, as the sole carbon and electron donor).

  • Serum bottles with butyl rubber stoppers and aluminum crimp seals.

  • Incubator.

  • Ion chromatograph.

Procedure:

  • Initial Enrichment:

    • Prepare a basal salt medium containing essential minerals and sodium nitrate. The pH should be adjusted to approximately 7.0.

    • Dispense the medium into serum bottles in an anaerobic chamber or after degassing.

    • Inoculate the medium with a small percentage (e.g., 10%) of the environmental sample.

    • Add a known amount of sterile this compound to each bottle. It can be added as an overlay.

    • Seal the bottles and incubate in the dark at a controlled temperature (e.g., 30°C).

    • Include sterile controls (autoclaved) and background controls (without this compound).[1]

  • Monitoring and Propagation:

    • Periodically monitor the nitrate concentration in the culture medium using ion chromatography.

    • Degradation activity is indicated by a significant loss of nitrate in the active cultures compared to the controls.[1]

    • Once nitrate is depleted, transfer an aliquot of the culture to fresh medium to propagate the consortium.

  • Establishment of a Sediment-Free Consortium:

    • Perform serial dilutions of the active enrichment culture into fresh medium to remove the original sediment particles.[1]

Metabolite Identification using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the metabolic intermediates of this compound degradation.

Materials:

  • Active this compound-degrading culture.

  • Solvents for extraction (e.g., hexane, ethyl acetate).

  • Silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • GC-MS system.

Procedure:

  • Sample Preparation:

    • Acidify the culture to protonate any organic acids.

    • Extract the metabolites from the culture using an appropriate organic solvent.

    • Evaporate the solvent to concentrate the extract.

  • Derivatization:

    • Derivatize the extracted metabolites by silylation to increase their volatility for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Separate the compounds based on their retention times and identify them based on their mass spectra by comparison to libraries and standards.[1]

Mineralization Assay using Radiolabeled this compound

Objective: To quantify the complete degradation of this compound to CO₂.

Materials:

  • [1-¹⁴C]this compound.

  • Active this compound-degrading culture.

  • Scintillation vials and scintillation cocktail.

  • CO₂ trapping solution (e.g., Oxosol C¹⁴).

  • Scintillation counter.

Procedure:

  • Incubation:

    • Set up active and sterile control cultures as described in the enrichment protocol.

    • Add a known amount of [1-¹⁴C]this compound to each culture.

    • Incubate for a defined period (e.g., 67 days).[1]

  • CO₂ Trapping:

    • At the end of the incubation period, acidify the cultures to drive the dissolved ¹⁴CO₂ into the headspace.

    • Flush the headspace with an inert gas (e.g., N₂) and pass the gas through a series of traps containing a CO₂-trapping scintillation cocktail.[1]

  • Quantification:

    • Measure the radioactivity in the trapping solution using a scintillation counter to determine the amount of ¹⁴CO₂ produced.

    • The percentage of mineralization can be calculated based on the initial amount of ¹⁴C-labeled substrate added.[1]

Concluding Remarks

The anaerobic biodegradation of this compound by nitrate-reducing bacteria is a complex process primarily driven by microbial consortia. The proposed subterminal carboxylation pathway provides a framework for understanding the initial activation of this inert molecule. The quantitative data and experimental protocols outlined in this guide offer a foundation for further research in this field, which is essential for developing effective bioremediation strategies for petroleum-contaminated anaerobic environments. Future research employing multi-omics approaches will be invaluable in identifying the specific genes and enzymes involved and in elucidating the intricate interactions within these biodegrading communities.

References

Methodological & Application

protocol for hexadecane degradation assay in soil microcosms

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Protocol for Hexadecane Degradation Assay in Soil Microcosms

Audience: Researchers, scientists, and environmental professionals.

Introduction

Petroleum hydrocarbon contamination of soil is a significant environmental problem. Bioremediation, which utilizes microorganisms to break down contaminants, is a promising and cost-effective solution.[1] Soil microcosm studies are essential laboratory-scale experiments designed to simulate and evaluate the effectiveness of bioremediation strategies under controlled conditions.[2]

This compound (C16H34) is a long-chain aliphatic hydrocarbon and a major component of diesel and crude oil. Due to its simple, unbranched structure, it serves as a model substrate for studying the biodegradation of more complex hydrocarbon mixtures.[3] This protocol details a comprehensive method for establishing and monitoring soil microcosms to assess the degradation of this compound. The assay involves setting up contaminated soil microcosms, monitoring the disappearance of this compound over time using gas chromatography, and evaluating the response of the indigenous microbial community through microbial enumeration and enzyme activity assays.[4][5]

Materials and Reagents

2.1 Equipment

  • Glass jars or beakers (e.g., 250 ml or 500 ml) for microcosms

  • Analytical balance

  • Sieve (2 mm mesh)

  • Incubator (temperature-controlled)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Soxhlet extraction apparatus or ultrasonic bath

  • Rotary evaporator

  • Spectrophotometer

  • Autoclave

  • Laminar flow hood

  • Vortex mixer

  • Centrifuge

  • Pipettes and sterile tips

  • Sterile dilution tubes and Petri dishes

2.2 Chemicals and Reagents

  • This compound (n-C16H34, analytical grade)

  • n-Hexane or Dichloromethane (B109758) (pesticide grade)

  • Acetone (pesticide grade)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Tris buffer

  • Nutrient Agar (B569324) (for total heterotrophic bacteria)

  • Mineral Salts Medium (MSM) (e.g., Bushnell-Haas medium)[6]

  • Agar

  • Sterile deionized water

  • Nutrient solutions (optional, for biostimulation), e.g., solutions of NH4NO3 and KH2PO4 to achieve a C:N:P ratio of 100:10:1.[7]

Experimental Protocols

3.1 Part 1: Soil Microcosm Setup

  • Soil Collection and Preparation:

    • Collect soil from an uncontaminated site. Remove large debris and roots.

    • Air-dry the soil to a consistent moisture level and pass it through a 2 mm sieve to ensure homogeneity.[8]

    • Characterize the soil for baseline physicochemical properties (pH, organic matter content, texture, etc.).

  • This compound Spiking:

    • Weigh out a predetermined amount of sieved soil for each microcosm (e.g., 100 g per jar).

    • Prepare a stock solution of this compound in a volatile solvent like hexane.

    • Add the this compound solution to the soil to achieve the target concentration (e.g., 2,500 mg this compound per kg of dry soil).[9]

    • Mix the soil thoroughly in a fume hood to ensure even distribution of the contaminant and allow the solvent to evaporate completely (typically 24-48 hours).

  • Experimental Design:

    • Prepare microcosms in triplicate for each treatment group and for each sampling time point.

    • Control (Abiotic): Use autoclaved (sterilized) soil to assess abiotic losses of this compound.[8]

    • Control (Natural Attenuation): Use non-sterilized, uncontaminated soil to monitor baseline microbial activity.

    • Treatment (Natural Attenuation): Use non-sterilized, this compound-spiked soil.

    • Treatment (Biostimulation - Optional): Amend the this compound-spiked soil with nitrogen and phosphorus sources to stimulate indigenous microbial activity.[1][7]

    • Treatment (Bioaugmentation - Optional): Inoculate the this compound-spiked soil with known hydrocarbon-degrading microbial strains or consortia.[3][7]

  • Incubation:

    • Adjust the moisture content of the soil in each microcosm to 50-60% of its water-holding capacity.

    • Cover the microcosms with perforated foil or caps (B75204) to allow gas exchange while minimizing moisture loss.

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25-30°C) for the duration of the experiment (e.g., 60 days).[7][9]

    • Periodically check and adjust the moisture content.

3.2 Part 2: Monitoring this compound Degradation

  • Sampling:

    • At designated time points (e.g., day 0, 7, 15, 30, 60), sacrifice three replicate microcosms from each treatment group for analysis.

  • Extraction of Residual this compound:

    • Take a subsample of soil (e.g., 10 g) from each replicate.

    • Mix the soil sample with an equal amount of anhydrous sodium sulfate to remove moisture.[5]

    • Extract the hydrocarbons using a Soxhlet apparatus with n-hexane or dichloromethane for 4-6 hours.[5] Alternatively, use an ultrasonic bath for extraction with the chosen solvent.

    • Concentrate the extract using a rotary evaporator and transfer it to a known volume (e.g., 2 ml) for analysis.

  • GC-FID Analysis:

    • Inject a small volume (e.g., 1 µl) of the extract into the GC-FID.

    • Use an appropriate temperature program to separate this compound from other compounds.

    • Quantify the this compound concentration by comparing its peak area to a calibration curve prepared from analytical standards.

  • Calculation of Degradation:

    • Calculate the degradation percentage using the formula: Degradation (%) = [(C0 - Ct) / C0] * 100 Where C0 is the initial concentration of this compound and Ct is the concentration at time 't'.

3.3 Part 3: Monitoring Microbial Response

  • Enumeration of Microorganisms:

    • From each soil sample, prepare a serial dilution series (10⁻¹ to 10⁻⁶) in sterile saline or phosphate (B84403) buffer.[5]

    • Total Heterotrophic Bacteria (THB): Plate 0.1 ml of appropriate dilutions onto Nutrient Agar plates. Incubate at 30°C for 48-72 hours.[10]

    • This compound-Degrading Bacteria (HDB): Plate 0.1 ml of appropriate dilutions onto Mineral Salts Medium (MSM) agar plates. Use this compound as the sole carbon source by placing a filter paper saturated with this compound on the lid of the inverted Petri dish. Incubate for 5-10 days.[4]

    • Count the colonies on plates containing 30-300 colonies and express the results as Colony Forming Units (CFU) per gram of dry soil.[10]

  • Dehydrogenase Activity (DHA) Assay:

    • Dehydrogenase activity is an indicator of total microbial oxidative activity in soil.[4][8]

    • Incubate a soil sample (e.g., 1 g) with a solution of 2,3,5-triphenyltetrazolium chloride (TTC).

    • Dehydrogenase enzymes in the soil reduce the colorless TTC to red triphenyl formazan (B1609692) (TPF).

    • Extract the TPF with a solvent (e.g., methanol (B129727) or acetone).

    • Measure the absorbance of the extract using a spectrophotometer at approximately 485 nm.

    • Quantify the amount of TPF produced and express the activity as µg TPF per gram of dry soil per hour.[8]

Data Presentation

Quantitative data should be systematically organized for clear interpretation and comparison between treatments.

Table 1: Residual this compound Concentration (mg/kg soil) over Time

Time (Days) Control (Abiotic) Natural Attenuation Biostimulation Bioaugmentation
0 2500 ± 50 2480 ± 65 2510 ± 70 2495 ± 55
15 2450 ± 40 1950 ± 80 1500 ± 95 1350 ± 110
30 2430 ± 35 1400 ± 100 850 ± 75 600 ± 90

| 60 | 2415 ± 45 | 950 ± 120 | 300 ± 50 | 150 ± 40 |

Values are presented as mean ± standard deviation (n=3).

Table 2: Microbial Counts (CFU/g soil) during the Assay

Time (Days) Group Total Heterotrophs (x10⁶ CFU/g) This compound Degraders (x10⁴ CFU/g)
0 Natural Attenuation 5.2 ± 0.4 1.1 ± 0.2
30 Natural Attenuation 8.9 ± 0.7 15.6 ± 1.8
60 Natural Attenuation 7.5 ± 0.6 12.3 ± 1.5
0 Biostimulation 5.4 ± 0.5 1.3 ± 0.3
30 Biostimulation 25.1 ± 2.1 88.4 ± 7.5

| 60 | Biostimulation | 18.6 ± 1.9 | 65.2 ± 6.1 |

Values are presented as mean ± standard deviation (n=3).

Table 3: Soil Dehydrogenase Activity (µg TPF/g/24h)

Time (Days) Control (Uncontaminated) Natural Attenuation Biostimulation
0 15 ± 2 14 ± 1.5 16 ± 2.2
30 16 ± 1.8 45 ± 4 95 ± 8

| 60 | 14 ± 2.1 | 38 ± 3.5 | 72 ± 6.5 |

Values are presented as mean ± standard deviation (n=3).

Visualization

experimental_workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: Microcosm Setup cluster_analysis Phase 3: Analysis (at t=0, 15, 30, 60 days) cluster_microbial cluster_data Phase 4: Data Interpretation soil_prep Soil Collection & Sieving (2mm) spike This compound Spiking (e.g., 2500 mg/kg) soil_prep->spike groups Establish Treatment Groups (Control, NA, Biostim, Bioaug) spike->groups moisture Adjust Moisture (50-60% WHC) groups->moisture incubation Incubate at 25-30°C (e.g., 60 days) moisture->incubation sampling Sacrificial Sampling (n=3 per group) incubation->sampling extraction Solvent Extraction (Hexane/DCM) sampling->extraction microbial Microbial Analysis sampling->microbial enzyme Enzyme Assays (Dehydrogenase) sampling->enzyme gc GC-FID Analysis (Quantify C16) extraction->gc calc Calculate % Degradation gc->calc thb THB Counts hdb HDB Counts tables Summarize Data in Tables microbial->tables enzyme->tables calc->tables

Caption: Experimental workflow for the this compound degradation assay.

degradation_pathway cluster_pathway Simplified Aerobic this compound Degradation Pathway cluster_enzymes This compound n-Hexadecane hexadecanol 1-Hexadecanol This compound->hexadecanol Alkane Monooxygenase (e.g., AlkB) hexadecanal Hexadecanal hexadecanol->hexadecanal Alcohol Dehydrogenase hexadecanoic_acid Hexadecanoic Acid (Palmitic Acid) hexadecanal->hexadecanoic_acid Aldehyde Dehydrogenase beta_oxidation β-Oxidation Pathway (Acetyl-CoA) hexadecanoic_acid->beta_oxidation tca TCA Cycle (CO2 + H2O + Biomass) beta_oxidation->tca alkB Key Enzyme Initiating Attack alkB->this compound

Caption: Simplified aerobic pathway for microbial degradation of n-hexadecane.

References

Application Notes and Protocols: Method for Measuring Microbial Adhesion to Hexadecane (MATH Assay)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

The Microbial Adhesion to Hexadecane (MATH) assay is a widely used method to determine the hydrophobicity of a microbial cell surface.[1][2] Originally termed the Bacterial Adherence to Hydrocarbons (BATH) assay, its name was broadened to include other microorganisms, such as fungi.[3][4] The fundamental principle of the MATH assay is based on the affinity of microbial cells for a hydrocarbon phase. When a microbial suspension is mixed with an immiscible hydrocarbon like n-hexadecane, hydrophobic cells will preferentially adhere to the hydrocarbon droplets.[1] After a period of incubation and phase separation, the more hydrophobic cells move from the aqueous phase to the hydrocarbon phase. The degree of adhesion is quantified by measuring the decrease in the turbidity or cell concentration of the aqueous phase.[2] This provides a quantitative measure of the cell surface hydrophobicity, which is a critical factor in microbial adhesion to surfaces, biofilm formation, and pathogenesis.[3]

Applications in Research and Drug Development

The MATH assay is a versatile tool with numerous applications in microbiology and pharmacology:

  • Assessing Virulence Factors: Microbial adhesion to host tissues is often the initial step in the infection process.[1] The MATH assay can be used to study how cell surface hydrophobicity contributes to the virulence of pathogenic microorganisms.

  • Biofilm Research: Cell surface hydrophobicity is a key determinant in the initial stages of biofilm formation. The assay helps in understanding the mechanisms of biofilm development and in screening for anti-biofilm agents.[3]

  • Drug Development and Screening: The assay can be employed to evaluate the effect of antimicrobial compounds or potential drugs on the cell surface properties of microbes.[2] A compound that alters cell surface hydrophobicity may interfere with the pathogen's ability to adhere to host cells.

  • Probiotic Characterization: The adhesion potential of probiotic strains to the intestinal epithelium is a crucial characteristic. The MATH assay is used to assess the hydrophobicity of potential probiotic bacteria, which often correlates with their adhesive capabilities.[2]

  • Environmental Microbiology: In bioremediation, the adhesion of microorganisms to pollutants (like hydrocarbons) is essential for their degradation. The MATH assay helps in selecting and characterizing microbes with a high affinity for hydrophobic substrates.[2]

Experimental Protocols

Several variations of the MATH assay exist. The classical method relies on spectrophotometry, but modifications have been developed to improve accuracy by overcoming certain limitations.[1][5]

  • Microorganism of interest

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)

  • Phosphate-buffered saline (PBS, pH 7.2) or PUM buffer (containing phosphate, urea, and magnesium)[3][4]

  • n-hexadecane (purity >99%)[1]

  • Glass test tubes with screw caps

  • Spectrophotometer

  • Vortex mixer

  • Micropipettes

  • Incubator

  • Centrifuge

  • For modified protocols: Microscope, hemocytometer, agar (B569324) plates for CFU counting.

This is the most common method, measuring the change in optical density (OD) of the aqueous phase.

  • Cell Preparation:

    • Inoculate the microorganism in a suitable liquid medium and incubate overnight under appropriate conditions.

    • Harvest the cells by centrifugation (e.g., 3900 x g for 10 minutes at 4°C).[2]

    • Wash the cell pellet twice with a suitable buffer (e.g., PBS).

    • Resuspend the washed cells in the same buffer to achieve an initial absorbance (A₀) of approximately 1.2-1.6 at 600 nm.[2]

  • Assay Procedure:

    • Add a specific volume of the microbial suspension (e.g., 2 mL) to a glass test tube.[2]

    • Add a defined volume of n-hexadecane (e.g., 1.5 mL) to the cell suspension.[2]

    • Pre-incubate the two-phase system for 10 minutes at room temperature to allow for equilibrium.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and formation of a hydrocarbon emulsion.

    • Let the mixture stand for 15 minutes to allow for the complete separation of the aqueous and hydrocarbon phases.

    • Carefully remove the lower aqueous phase.

  • Measurement and Calculation:

    • Measure the absorbance of the aqueous phase (A₁) at the same wavelength used for the initial reading (e.g., 600 nm).

    • Calculate the percentage of microbial adhesion to the hydrocarbon using the following formula: % Adhesion = (1 - (A₁ / A₀)) * 100

Limitation: The classical method can be inaccurate due to the presence of residual hydrocarbon droplets in the aqueous phase, which can interfere with absorbance readings.[2][5][6]

This method replaces spectrophotometry with direct cell counting to avoid interference from hydrocarbon droplets.[1][5]

  • Cell Preparation & Assay Procedure: Follow steps 1 and 2 from the Classical Spectrophotometric Method.

  • Measurement and Calculation:

    • Instead of measuring absorbance, take an aliquot from the initial cell suspension (before adding this compound) and count the number of cells per mL (C₀) using a hemocytometer under a microscope.

    • After phase separation, take an aliquot from the aqueous phase and perform a direct cell count (C₁) again.

    • Calculate the percentage of adhesion: % Adhesion = (1 - (C₁ / C₀)) * 100

Limitation: This method can be laborious and time-consuming, and motile bacteria can make accurate counting difficult.[1]

This modification offers a more accurate and less time-consuming alternative to the MIC method by evaluating cell concentration through plating.[1]

  • Cell Preparation & Assay Procedure: Follow steps 1 and 2 from the Classical Spectrophotometric Method.

  • Measurement and Calculation:

    • From the initial cell suspension (before adding this compound), prepare serial dilutions, plate them on appropriate agar medium, and incubate to determine the initial CFU/mL (C₀).

    • After phase separation, perform serial dilutions and plating of the aqueous phase to determine the final CFU/mL (C₁).

    • Calculate the percentage of adhesion: % Adhesion = (1 - (C₁ / C₀)) * 100

Data Presentation and Interpretation

The results of the MATH assay are typically presented as the percentage of cells adhering to the hydrocarbon phase. This percentage is used to classify the cell surface hydrophobicity of the microorganism.

Table 1: Classification of Microbial Cell Surface Hydrophobicity

% Adhesion to this compoundHydrophobicity Classification
≥ 70%High
50% - 70%Moderate
< 50%Low
Source: This classification is an arbitrary but commonly used system.[1]

Table 2: Example Data from a MATH Assay Study

Microbial StrainInitial OD (A₀) at 600 nmFinal OD (A₁) at 600 nm% AdhesionHydrophobicity
Strain A1.520.3875.0%High
Strain B1.480.8145.3%Low
Strain C (mutant)1.551.3512.9%Low
Strain D1.500.6060.0%Moderate
Note: This table presents hypothetical data for illustrative purposes.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Microbial Adhesion to this compound (MATH) assay.

MATH_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Analysis prep_culture 1. Prepare Microbial Culture (Overnight incubation) harvest_cells 2. Harvest & Wash Cells (Centrifugation) prep_culture->harvest_cells resuspend 3. Resuspend in Buffer (Adjust cell concentration) harvest_cells->resuspend measure_initial 4. Measure Initial Concentration (A₀) (OD, Cell Count, or CFU) resuspend->measure_initial Proceed to Assay mix_phases 5. Mix with this compound (Vortex vigorously) measure_initial->mix_phases separate_phases 6. Phase Separation (Incubate) mix_phases->separate_phases measure_final 7. Measure Final Aqueous Concentration (A₁) (OD, Cell Count, or CFU) separate_phases->measure_final Collect Aqueous Phase calculate 8. Calculate % Adhesion %Adh = [1 - (A₁/A₀)] * 100 measure_final->calculate interpret 9. Interpret Results (Classify Hydrophobicity) calculate->interpret

Caption: Workflow of the MATH assay from culture preparation to data analysis.

References

Application Notes and Protocols for the Preparation of Stable Hexadecane-in-Water Emulsions for Microbial Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexadecane-in-water (o/w) emulsions are widely utilized in microbial studies to investigate the biodegradation of hydrocarbons, to study microbial adhesion to hydrophobic surfaces, and to deliver lipophilic compounds to microorganisms. The stability of these emulsions is paramount for obtaining reproducible and reliable experimental results. This document provides detailed protocols for the preparation of stable this compound-in-water emulsions and methods for their characterization. The protocols described herein are based on established methods from the scientific literature and are intended to serve as a guide for researchers in microbiology and related fields.

Key Considerations for Stable Emulsions

The formation and stability of this compound-in-water emulsions are influenced by several factors, including the choice of surfactant, the energy input for homogenization, and the composition of the aqueous phase.

  • Surfactants: Surfactants are critical for reducing the interfacial tension between oil and water, thereby facilitating the formation of small droplets and preventing their coalescence. The choice of surfactant can influence the emulsion's stability and its suitability for microbial studies. Both synthetic surfactants (e.g., Tween 80, Span 80) and biosurfactants have been successfully used.[1][2] The Hydrophile-Lipophile Balance (HLB) value of the surfactant or surfactant blend is a key parameter in creating stable o/w emulsions; for instance, a blend of Tween 80 and Span 80 with an HLB value of 11.8 has been shown to be effective.[1]

  • Homogenization: The process of breaking down large oil droplets into smaller ones is known as homogenization. The energy input during this process significantly impacts the final droplet size and, consequently, the stability of the emulsion. Common homogenization techniques include high-pressure homogenization, ultrasonication, and rotor-stator mixing.[3][4][5] A two-step homogenization process, involving a pre-mixing step followed by high-energy homogenization, can produce submicron-sized droplets.[3]

  • Aqueous Phase Composition: The properties of the aqueous phase, such as pH and the presence of salts or polymers, can affect emulsion stability. For microbial studies, the aqueous phase is typically a growth medium or a buffer solution. It is important to ensure that the chosen surfactant and homogenization method are compatible with the specific aqueous phase to be used.

Experimental Protocols

This section details two common methods for preparing this compound-in-water emulsions: one using a synthetic surfactant blend and another employing a biosurfactant.

Protocol 1: Preparation using a Tween 80/Span 80 Surfactant Blend

This protocol is adapted from methodologies that utilize a well-defined synthetic surfactant system to create stable emulsions.[1]

Materials:

  • n-Hexadecane (≥99% purity)

  • Tween 80 (Polysorbate 80)

  • Span 80 (Sorbitan monooleate)

  • Sterile aqueous phase (e.g., PUM buffer, minimal salts medium)

  • Sterile glassware

Equipment:

  • High-speed homogenizer (e.g., rotor-stator mixer) or sonicator

  • Magnetic stirrer and stir bar

  • Autoclave

Procedure:

  • Prepare the Surfactant Blend: Prepare a 70:30 (v/v) blend of Tween 80 and Span 80. This blend provides an HLB value of approximately 11.8, which is suitable for forming stable this compound-in-water emulsions.[1]

  • Pre-emulsion Formation: In a sterile beaker, combine equal volumes of n-hexadecane and the Tween 80/Span 80 blend. Mix thoroughly using a magnetic stirrer.

  • Homogenization:

    • Using a Rotor-Stator Homogenizer: While stirring the this compound-surfactant mixture, slowly add the desired volume of the sterile aqueous phase to achieve the final desired this compound concentration (e.g., 1-5% v/v). Increase the speed of the homogenizer (e.g., 5,000-10,000 rpm) and continue to homogenize for 5-10 minutes.

    • Using a Sonicator: Add the this compound-surfactant mixture to the sterile aqueous phase. Place the beaker in an ice bath to prevent overheating. Submerge the sonicator probe into the mixture and sonicate at a high power setting for 5-15 minutes, or until the emulsion appears milky and uniform.

  • Sterilization: If the emulsion is not prepared aseptically, it can be sterilized by autoclaving. However, it is crucial to test the stability of the emulsion after autoclaving as some emulsions may break under high heat and pressure. A more common approach is to prepare the emulsion using sterile components under aseptic conditions.

  • Storage: Store the stable emulsion in a sterile, sealed container at room temperature or 4°C. Gently invert the container to re-disperse any creamed layer before use.

Protocol 2: Preparation using Biosurfactants

This protocol outlines a general method for using microbially produced surfactants to stabilize this compound-in-water emulsions. The specific biosurfactant and its concentration will depend on the producing microorganism.

Materials:

  • n-Hexadecane (≥99% purity)

  • Crude or purified biosurfactant solution (e.g., from Bacillus subtilis or Pseudomonas aeruginosa)[2][6]

  • Sterile aqueous phase (e.g., growth medium)

  • Sterile glassware

Equipment:

  • Vortex mixer

  • Bath sonicator or probe sonicator

Procedure:

  • Prepare Biosurfactant Solution: Culture the biosurfactant-producing microorganism in a suitable medium. Harvest the cell-free supernatant containing the biosurfactant. The concentration of the biosurfactant can be determined and adjusted as needed.

  • Mixing: In a sterile tube, add the desired volume of n-hexadecane to the biosurfactant-containing aqueous phase. The ratio of oil to aqueous phase will depend on the desired final concentration of this compound.

  • Emulsification:

    • Vortexing: Vigorously vortex the mixture for 2-5 minutes. This method is simple but may result in larger droplet sizes and less stable emulsions.

    • Sonication: For smaller droplet sizes and improved stability, sonicate the mixture using a bath or probe sonicator for 5-10 minutes. Keep the sample on ice to prevent overheating.

  • Stability Assessment: Visually inspect the emulsion for phase separation after preparation and after a defined period (e.g., 24 hours, 1 week).

  • Application in Microbial Studies: The freshly prepared emulsion can be directly used as a carbon source or for studying microbial adhesion.

Assessment of Emulsion Stability

The stability of the prepared emulsions should be assessed to ensure consistency across experiments.

  • Visual Observation: The simplest method is to visually inspect the emulsion for signs of instability such as creaming (formation of a concentrated layer of droplets at the top), flocculation (aggregation of droplets), or coalescence (merging of droplets leading to phase separation). Stable emulsions should appear homogenous and milky for an extended period.[1]

  • Droplet Size Analysis: Dynamic Light Scattering (DLS) or laser diffraction can be used to determine the average droplet size and the size distribution of the emulsion. Stable emulsions typically have a small and uniform droplet size, often in the submicron range.[3][7]

  • Zeta Potential Measurement: The zeta potential is a measure of the surface charge of the droplets and is an indicator of the electrostatic repulsion between them. A higher absolute zeta potential value (e.g., > ±30 mV) generally indicates greater stability due to strong repulsive forces that prevent droplet aggregation.

Data Presentation

The following tables summarize typical quantitative data for this compound-in-water emulsions prepared using different methods.

Table 1: Emulsion Properties with Different Homogenization Techniques

Homogenization TechniqueSurfactant SystemThis compound Conc. (v/v)Average Droplet Size (d₄₃, µm)Stability Observation (24h)Reference
High-Pressure HomogenizationBovine Serum Albumin (5 g/L)5%~0.4Stable[3]
SonicationBovine Serum Albumin (5 g/L)5%~1.0Stable[3]
Rotor-Stator MixerTween 80/Span 80 (70:30)5%1-5Stable, some creaming[1]

Table 2: Influence of Surfactant Type on Emulsion Stability

SurfactantSurfactant ConcentrationThis compound Conc. (v/v)Stability AssessmentKey FindingReference
Tween 80/Span 80 (70:30)Not specified5%Visual (heating/freezing)Stable emulsions formed[1]
Bacterial Cellulose (B213188) Nanocrystals2 g/L10%Visual (months)Highly stable Pickering emulsions[8]
Bacillus subtilis biosurfactant1.2 g/LNot specifiedInterfacial tension reductionGood emulsifying properties[2]

Visualization of Workflows

The following diagrams illustrate the key experimental workflows described in this document.

Emulsion_Preparation_Workflow cluster_protocol1 Protocol 1: Synthetic Surfactant cluster_protocol2 Protocol 2: Biosurfactant P1_Start Start P1_Step1 Prepare Tween 80/ Span 80 Blend P1_Start->P1_Step1 P1_Step2 Mix with this compound (Pre-emulsion) P1_Step1->P1_Step2 P1_Step3 Add Aqueous Phase P1_Step2->P1_Step3 P1_Step4 Homogenize (Rotor-Stator or Sonication) P1_Step3->P1_Step4 P1_Step5 Assess Stability P1_Step4->P1_Step5 P1_End Stable Emulsion P1_Step5->P1_End P2_Start Start P2_Step1 Prepare Biosurfactant Solution P2_Start->P2_Step1 P2_Step2 Mix with this compound and Aqueous Phase P2_Step1->P2_Step2 P2_Step3 Emulsify (Vortex or Sonication) P2_Step2->P2_Step3 P2_Step4 Assess Stability P2_Step3->P2_Step4 P2_End Stable Emulsion P2_Step4->P2_End

Caption: Workflow for preparing this compound-in-water emulsions.

Stability_Assessment_Workflow Start Prepared Emulsion Visual Visual Observation (Creaming, Coalescence) Start->Visual Droplet_Size Droplet Size Analysis (DLS, Laser Diffraction) Start->Droplet_Size Zeta_Potential Zeta Potential Measurement Start->Zeta_Potential Stable Stable for Microbial Study Visual->Stable Homogenous Unstable Unstable - Adjust Protocol Visual->Unstable Phase Separation Droplet_Size->Stable Small, Uniform Size Droplet_Size->Unstable Large, Polydisperse Zeta_Potential->Stable High Absolute Value Zeta_Potential->Unstable Low Absolute Value

Caption: Workflow for assessing emulsion stability.

Conclusion

The preparation of stable this compound-in-water emulsions is a critical step for a variety of microbial studies. By carefully selecting the surfactant system and homogenization method, researchers can produce emulsions with the desired stability and droplet size characteristics for their specific applications. The protocols and assessment methods outlined in this document provide a solid foundation for achieving consistent and reliable results.

References

Application Notes and Protocols for Using Hexadecane as a PCR Overlay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology, enabling the amplification of specific DNA sequences. A critical factor in the success and reproducibility of PCR is the prevention of sample evaporation, especially in thermal cyclers that lack a heated lid. Evaporation of the aqueous reaction mixture concentrates the reaction components, which can alter the optimal conditions and lead to failed or inconsistent results.

Historically, a layer of oil, most commonly mineral oil, has been used to overlay the PCR reaction mixture, creating a vapor barrier that minimizes evaporation during the high-temperature denaturation steps of PCR.[1][2] This application note provides a detailed guide to using n-hexadecane, a pure, single-component alkane, as a superior alternative to mineral oil for this purpose.

Hexadecane: A Refined Alternative to Mineral Oil

While mineral oil is effective, it is a complex mixture of hydrocarbons of varying lengths and structures. This inherent variability between batches and suppliers can introduce an uncontrolled variable into a sensitive technique like PCR.[3] n-Hexadecane (C16H34), a linear alkane, offers a chemically defined and consistent alternative, ensuring greater reproducibility in your experiments.

Key Advantages of this compound:

  • Purity and Consistency: As a single, well-defined chemical compound, n-hexadecane provides batch-to-batch consistency, eliminating a potential source of experimental variability.[3]

  • Inert and Non-reactive: this compound is chemically inert and does not interfere with the enzymatic activity of DNA polymerase or other reaction components.

  • Effective Vapor Barrier: Its low vapor pressure and immiscibility with water make it an excellent barrier to prevent the evaporation of the aqueous PCR reaction mix.

Data Presentation

Physical and Chemical Properties of n-Hexadecane
PropertyValueReference
Chemical FormulaC16H34[4]
Molar Mass226.44 g/mol [4]
Density~0.77 g/cm³ at 20°C
Melting Point18°C
Boiling Point287°C
Vapor Pressure<0.1 hPa at 20°C
Solubility in WaterInsoluble[5]
Comparison of PCR Overlay Methods
FeatureThis compound OverlayMineral Oil OverlayHeated Lid
Evaporation Prevention ExcellentExcellentExcellent
Reproducibility High (chemically defined)Variable (undefined mixture)High (instrument-controlled)
Risk of Contamination Low (if handled properly)Moderate (potential for impurities)Minimal
Downstream Compatibility May require removal for some applicationsMay require removal for some applicationsNo interference
Cost Generally lowGenerally lowN/A (part of thermal cycler)
Ease of Use Requires an extra pipetting stepRequires an extra pipetting stepNo extra steps required

Experimental Protocols

Standard PCR Protocol with this compound Overlay

This protocol is intended for use with thermal cyclers that do not have a heated lid.

Materials:

  • PCR-grade n-hexadecane

  • Standard PCR reagents (DNA template, primers, dNTPs, PCR buffer, Taq DNA polymerase)

  • Nuclease-free water

  • Thin-walled PCR tubes

  • Micropipettes and sterile, filter-barrier tips

  • Thermal cycler without a heated lid

Procedure:

  • Prepare the PCR Master Mix: On ice, prepare a master mix containing all PCR components except the DNA template. This typically includes water, buffer, dNTPs, primers, and DNA polymerase.

  • Aliquot the Master Mix: Dispense the appropriate volume of the master mix into each PCR tube.

  • Add DNA Template: Add the DNA template to each respective tube.

  • Overlay with this compound: Carefully pipette one to two drops (approximately 20-50 µL) of n-hexadecane into each PCR tube directly on top of the aqueous reaction mixture. The this compound will form a distinct layer.

  • Thermal Cycling: Place the PCR tubes in the thermal cycler and begin the appropriate cycling program.

  • Post-PCR Analysis: After cycling, centrifuge the tubes briefly to collect the aqueous phase at the bottom. Carefully insert a pipette tip through the this compound layer to aspirate the amplified product for downstream applications like gel electrophoresis.

Hot Start PCR Protocol with this compound Overlay

A this compound overlay can facilitate a manual hot start PCR, which can improve the specificity of the reaction by preventing non-specific amplification at lower temperatures.[6]

Materials:

  • Same as the standard protocol.

Procedure:

  • Prepare Two Reaction Mixes:

    • Mix A (at room temperature): In each PCR tube, prepare a mix containing the DNA template, primers, dNTPs, and PCR buffer.

    • Mix B (on ice): Prepare a separate mix containing the Taq DNA polymerase.

  • Overlay with this compound: Add a layer of n-hexadecane to each tube containing Mix A.

  • Initial Denaturation: Place the tubes in the thermal cycler and perform an initial denaturation step (e.g., 95°C for 2-5 minutes).

  • Hot Addition of Polymerase: While the tubes are still at a high temperature (above the primer annealing temperature), pause the cycler, and carefully add the appropriate volume of Mix B (containing the polymerase) to each tube. The polymerase will pass through the hot this compound layer and into the reaction mix.

  • Commence Cycling: Immediately resume the thermal cycling program.

Mandatory Visualizations

PCR_Workflow_with_Hexadecane_Overlay cluster_prep Reaction Preparation cluster_overlay This compound Overlay cluster_amplification Amplification cluster_analysis Post-PCR prep_master_mix Prepare PCR Master Mix aliquot Aliquot Master Mix into PCR Tubes prep_master_mix->aliquot add_template Add DNA Template aliquot->add_template add_this compound Add this compound Overlay add_template->add_this compound thermal_cycling Perform Thermal Cycling add_this compound->thermal_cycling aspirate_product Aspirate Amplified Product thermal_cycling->aspirate_product downstream Downstream Analysis aspirate_product->downstream

Caption: Standard PCR workflow using a this compound overlay.

Hot_Start_PCR_with_Hexadecane_Overlay cluster_prep Reaction Preparation cluster_setup Reaction Setup cluster_hot_start Hot Start cluster_cycling Amplification prep_mix_a Prepare Mix A (Template, Primers, dNTPs, Buffer) add_mix_a Add Mix A to PCR Tubes prep_mix_a->add_mix_a prep_mix_b Prepare Mix B (Taq Polymerase) add_mix_b Add Mix B (Polymerase) prep_mix_b->add_mix_b add_this compound Overlay with This compound add_mix_a->add_this compound initial_denaturation Initial Denaturation (e.g., 95°C) add_this compound->initial_denaturation initial_denaturation->add_mix_b thermal_cycling Commence Thermal Cycling add_mix_b->thermal_cycling

Caption: Manual hot start PCR workflow with a this compound overlay.

Troubleshooting

ProblemPossible CauseSolution
No or low PCR product This compound contamination of pipette tip: Pipette tip touched the this compound when aspirating reagents.Be careful to insert the pipette tip through the this compound layer without aspirating any oil.
Incorrect volume of this compound: Too little may not provide a complete seal; too much can slow thermal transfer.Use a consistent volume of this compound (e.g., one to two drops).
Inconsistent results Variable this compound volume: Inconsistent volumes of overlay can lead to variable evaporation rates.Use a calibrated pipette to add a consistent volume of this compound to each reaction.
Difficulty in loading gel This compound in the sample: A small amount of this compound was aspirated with the PCR product.Centrifuge the PCR tubes before aspirating the product. If necessary, a chloroform (B151607) extraction can be performed to remove the this compound.

Conclusion

The use of a this compound overlay in PCR is a simple and effective method to prevent sample evaporation, particularly in thermal cyclers without a heated lid. The chemical purity and consistency of n-hexadecane make it a superior choice over traditional mineral oil, contributing to more reproducible and reliable PCR results. By following the protocols and troubleshooting guidelines outlined in this document, researchers can successfully incorporate this technique into their workflows.

References

Application of Hexadecane in Enhanced Oil Recovery Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecane (n-C16H34) is a long-chain aliphatic hydrocarbon that serves as a standard model oil in Enhanced Oil Recovery (EOR) research. Its well-defined physical and chemical properties, including its non-polar nature and representative viscosity, make it an ideal substitute for crude oil in laboratory studies. This allows for the systematic investigation of various EOR mechanisms without the complexities and compositional variations inherent in natural crude oils. The use of this compound facilitates reproducible and comparable results across different studies, which is crucial for the development and optimization of EOR technologies.

Key applications of this compound in EOR research include:

  • Surfactant Flooding: Evaluating the efficiency of surfactants in reducing the interfacial tension (IFT) between oil and water, a critical factor in mobilizing trapped oil.

  • Wettability Alteration: Studying the ability of chemical agents to alter the wettability of reservoir rock from oil-wet to water-wet, thereby improving oil displacement by water.

  • Foam Flooding: Investigating the stability and propagation of foam for mobility control and improved sweep efficiency.

  • Microbial Enhanced Oil Recovery (MEOR): Serving as a carbon source for microorganisms that produce biosurfactants and other agents to enhance oil recovery.

This document provides detailed application notes and protocols for key experiments utilizing this compound in EOR research.

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data from various studies involving this compound, providing a basis for comparison of different EOR agents and conditions.

Table 1: Interfacial Tension (IFT) of this compound with Surfactant Solutions

Surfactant TypeSurfactant ConcentrationBrine CompositionTemperature (°C)Interfacial Tension (mN/m)
Sodium Dodecyl Sulfate (SDS)Critical Micelle Concentration (CMC)Not specifiedNot specified~8.3
Sodium Dodecyl Sulfate (SDS)1.2 x 10⁻³ mol/LNot specifiedNot specified~10
Cetyltrimethylammonium Bromide (CTAB)Not specifiedNot specified25Varies with concentration
In-situ formed surfactantNot specifiedNaOH solutionNot specifiedLower than ready-made surfactants
Ready-made surfactantNot specifiedNaOH solutionNot specifiedHigher than in-situ formed

Note: IFT values are highly dependent on surfactant concentration, temperature, and brine composition. The values presented are indicative and sourced from various studies.

Table 2: Wettability Alteration on Calcite Surfaces Using this compound

Modifying Agent in this compoundSurfactant in Aqueous PhaseInitial Contact Angle (°)Final Contact Angle (°)Wettability Shift
NoneNone71 ± 4-Water-wet
Cyclohexanepentanoic acid (2000 mg/L)None115 ± 13-Oil-wet
Stearic acid (2000 mg/L)None136 ± 7-Oil-wet
Not specified (Oil-aged)Zwitterionic surfactant (ZW6, 0.5 wt%)16262.9Strong oil-wet to water-wet

Table 3: Oil Recovery Factors from Core Flooding Experiments with this compound

EOR MethodCore TypePorosity (%)Permeability (mD)Additional Oil Recovery (%)
Surfactant-Polymer FloodingConglomerate19.4 (average)199.3 (average)Varies with solution properties
Water Flooding (baseline)SandstoneNot specified400-500Not applicable
Microbial EORNot specifiedNot specifiedNot specifiedDependent on microbial activity
Polymer FloodingNot specifiedNot specifiedNot specifiedUp to 26% over water flooding
Polymeric Surfactant FloodingNot specifiedNot specifiedNot specifiedUp to 38.8% over water flooding

Note: Oil recovery is influenced by numerous factors including core heterogeneity, injection rates, and the specific chemical formulations used.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Core Flooding Experiment

Objective: To evaluate the effectiveness of an EOR agent (e.g., surfactant, polymer) in displacing this compound from a porous medium (core sample) under simulated reservoir conditions.

Materials:

  • Core holder

  • High-pressure pump (e.g., HPLC pump)

  • Confining pressure pump

  • Fluid accumulators/transfer vessels

  • Back pressure regulator

  • Effluent collector

  • Pressure transducers

  • Data acquisition system

  • Core sample (e.g., Berea sandstone, carbonate)

  • This compound (dyed for visualization, if applicable)

  • Formation brine (synthetic)

  • EOR agent solution

Protocol:

  • Core Preparation:

    • Cut the core plug to the desired dimensions (e.g., 1.5-inch diameter, 3-inch length).

    • Clean the core by solvent extraction (e.g., with toluene (B28343) and methanol) to remove any residual hydrocarbons and salts.

    • Dry the core in an oven at a specified temperature (e.g., 100°C) until a constant weight is achieved.

    • Measure the dry weight of the core.

    • Measure the porosity and permeability of the core using standard techniques.

  • Saturation:

    • Place the dry core in the core holder.

    • Evacuate the core holder to remove air.

    • Saturate the core with formation brine by injecting brine at a low flow rate until the core is fully saturated. The pore volume (PV) is the volume of brine that saturates the core.

    • Age the core in brine for a specified period to establish ionic equilibrium.

  • Oil Flooding (Drainage):

    • Inject this compound into the brine-saturated core at a constant flow rate to displace the brine until no more brine is produced. This establishes the initial water saturation (Swi) and initial oil saturation (Soi).

    • The volume of oil in place (OIP) is calculated as PV * Soi.

    • Age the core with this compound for a period to simulate reservoir conditions and allow for wettability alteration if studying oil-wet systems.[1]

  • Water Flooding (Secondary Recovery):

    • Inject formation brine at a constant rate to displace the this compound until oil production ceases or reaches an economic limit. This simulates secondary recovery.

    • Collect and measure the volume of produced oil and water at regular intervals.

    • Calculate the oil recovery factor for the water flooding stage.

  • Chemical Flooding (Tertiary Recovery):

    • Inject the EOR agent solution (e.g., surfactant-polymer slug) into the core at a constant rate.

    • Follow the EOR slug with a polymer drive and/or extended water flooding.

    • Collect and measure the produced oil and water.

    • Calculate the incremental oil recovery due to the EOR agent.

  • Data Analysis:

    • Plot oil recovery factor and water cut versus the pore volumes of fluid injected.

    • Analyze the pressure drop across the core to understand mobility control.

Interfacial Tension (IFT) Measurement

Objective: To measure the IFT between this compound and an aqueous phase (e.g., brine, surfactant solution) to assess the potential of the aqueous phase to mobilize residual oil. The pendant drop method is a common technique.

Materials:

  • Pendant drop tensiometer with a high-resolution camera and analysis software

  • Syringe with a needle of known diameter

  • Optical glass cuvette

  • This compound

  • Aqueous solution to be tested

Protocol:

  • Instrument Setup:

    • Clean the syringe, needle, and cuvette thoroughly to avoid contamination.

    • Assemble the syringe and needle on the tensiometer.

    • Fill the cuvette with the denser phase (typically the aqueous solution).

    • Fill the syringe with the less dense phase (this compound).

  • Measurement:

    • Immerse the needle tip into the aqueous phase in the cuvette.

    • Carefully dispense a drop of this compound from the needle tip. The drop will be buoyant.

    • Allow the drop to reach equilibrium.

    • Capture a high-resolution image of the drop profile.

  • Data Analysis:

    • The software analyzes the shape of the pendant drop, which is governed by the balance between gravitational forces and surface tension.

    • The software fits the drop profile to the Young-Laplace equation to calculate the IFT.[2]

    • Repeat the measurement multiple times to ensure reproducibility.

Wettability Analysis (Contact Angle Measurement)

Objective: To determine the wettability of a rock surface (e.g., calcite for carbonate reservoirs) in the presence of this compound and an aqueous phase. The sessile drop method is commonly used.

Materials:

  • Goniometer with a high-resolution camera and software

  • Flat, polished rock substrate (e.g., calcite crystal)

  • Environmental chamber to control the surrounding fluid

  • Syringe with a fine needle

  • This compound

  • Aqueous phase (e.g., formation brine, surfactant solution)

Protocol:

  • Substrate Preparation:

    • Clean the rock substrate thoroughly.

    • If simulating an oil-wet reservoir, age the substrate in this compound (or crude oil) for a specified period at reservoir temperature.[1]

  • Measurement:

    • Place the rock substrate in the environmental chamber of the goniometer.

    • Fill the chamber with the surrounding fluid (e.g., this compound).

    • Use the syringe to place a small droplet of the aqueous phase onto the rock surface.

    • Allow the droplet to equilibrate.

    • Capture a high-resolution image of the droplet at the three-phase (solid-liquid-liquid) contact line.

  • Data Analysis:

    • The software measures the angle between the rock surface and the tangent to the droplet at the contact point. This is the contact angle.

    • A contact angle less than 90° indicates a water-wet surface, an angle around 90° indicates an intermediate-wet surface, and an angle greater than 90° indicates an oil-wet surface.

    • Measure the contact angle at multiple locations on the surface to account for heterogeneity.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in EOR research using this compound.

Core_Flooding_Workflow cluster_prep Core Preparation cluster_saturation Saturation & Flooding cluster_analysis Data Analysis prep1 Core Cleaning & Drying prep2 Porosity & Permeability Measurement prep1->prep2 sat1 Brine Saturation (100%) prep2->sat1 sat2 This compound Flooding (to Swi) sat1->sat2 sat3 Water Flooding (Secondary Recovery) sat2->sat3 sat4 EOR Chemical Flooding (Tertiary Recovery) sat3->sat4 analysis1 Measure Produced Oil & Water sat4->analysis1 analysis2 Calculate Recovery Factor analysis1->analysis2 analysis3 Analyze Pressure Drop analysis1->analysis3

Core Flooding Experimental Workflow.

IFT_Measurement_Workflow prep Clean Syringe, Needle & Cuvette fill_cuvette Fill Cuvette with Aqueous Phase prep->fill_cuvette fill_syringe Fill Syringe with this compound prep->fill_syringe form_drop Form this compound Drop in Aqueous Phase fill_cuvette->form_drop fill_syringe->form_drop capture_image Capture Drop Image at Equilibrium form_drop->capture_image analyze Analyze Drop Shape with Young-Laplace Equation capture_image->analyze result Calculate Interfacial Tension (IFT) analyze->result Wettability_Analysis_Workflow prep_sub Prepare & Clean Rock Substrate age_sub Age Substrate in this compound (Optional) prep_sub->age_sub place_sub Place Substrate in Chamber with this compound age_sub->place_sub place_drop Place Aqueous Droplet on Substrate place_sub->place_drop capture_image Capture Image of Droplet at Contact Line place_drop->capture_image analyze Measure Angle Between Substrate and Droplet capture_image->analyze result Determine Wettability (Water/Intermediate/Oil-Wet) analyze->result

References

Application Notes and Protocols for Hexadecane as a Stationary Phase in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecane (n-C16H34) is a long-chain, non-polar alkane that can be utilized as a liquid stationary phase in gas-liquid chromatography (GLC). Its utility lies in its simple, non-polar nature, which makes it an excellent choice for separating non-polar analytes primarily based on their boiling points and, to a lesser extent, their molecular size and shape. The primary intermolecular interactions between analytes and a this compound stationary phase are dispersive forces. This characteristic leads to a predictable elution order, with lower-boiling point compounds eluting before higher-boiling point compounds.

This document provides detailed application notes and protocols for the use of this compound as a stationary phase in gas chromatography, aimed at researchers, scientists, and professionals in drug development and related fields.

Key Properties of this compound:

  • Chemical Formula: C16H34

  • Molar Mass: 226.44 g/mol

  • Boiling Point: 287 °C

  • Melting Point: 18 °C

  • Polarity: Non-polar

Principle of Separation

In gas chromatography, the separation of components in a mixture is determined by their partitioning between a gaseous mobile phase and a stationary phase within the column.[1] When this compound is used as the stationary phase, its non-polar character dictates that it will interact most strongly with non-polar analytes.[2] The retention of a compound on a this compound column is primarily a function of its volatility.[3]

The principle of "like dissolves like" is fundamental here; non-polar compounds will have a higher affinity for the non-polar this compound stationary phase and will be retained longer than polar compounds of similar volatility. For a homologous series of non-polar compounds, such as n-alkanes, the retention time will increase with the number of carbon atoms, corresponding to an increase in boiling point.[4]

The relationship between analyte properties and retention on a this compound stationary phase is illustrated in the diagram below.

G Analyte Retention on this compound Stationary Phase Analyte Analyte Properties Volatility High Volatility (Low Boiling Point) Analyte->Volatility Polarity High Polarity Analyte->Polarity NonPolarity Low Polarity (Non-polar) Analyte->NonPolarity LowVolatility Low Volatility (High Boiling Point) Analyte->LowVolatility ShortRetention Shorter Retention Volatility->ShortRetention leads to Polarity->ShortRetention leads to LongRetention Longer Retention NonPolarity->LongRetention leads to LowVolatility->LongRetention leads to Retention Retention Time G Workflow for Preparing a this compound-Coated Packed GC Column cluster_prep Preparation cluster_coating Coating Process cluster_packing Column Packing cluster_conditioning Conditioning A Weigh Support Material C Coat Support with This compound Solution A->C B Prepare this compound Coating Solution B->C D Evaporate Solvent (Rotary Evaporator) C->D E Pack Column with Coated Support D->E F Condition Column in GC Oven E->F

References

Application Notes and Protocols for Isolating Hexadecane-Degrading Bacteria from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enrichment, isolation, and characterization of bacteria capable of degrading n-hexadecane, a representative long-chain alkane found in petroleum hydrocarbons. The methodologies described herein are essential for researchers in bioremediation, environmental microbiology, and drug discovery seeking to identify novel biocatalysts and understand the microbial metabolism of hydrocarbons.

Introduction

The microbial degradation of hydrocarbons is a critical process in the natural attenuation of petroleum-contaminated environments and a focal point for developing bioremediation strategies. n-Hexadecane (C16H34) serves as a model substrate for studying the biodegradation of aliphatic hydrocarbons. Isolating and characterizing bacteria with the ability to utilize hexadecane as a sole carbon and energy source can lead to the discovery of robust microbial strains and novel enzymes with potential applications in environmental cleanup and industrial biotechnology. This protocol outlines a systematic approach, from environmental sample collection to the confirmation of this compound degradation by pure bacterial cultures.

Data Presentation

The efficiency of this compound degradation can vary significantly among different bacterial species and under different environmental conditions. The following table summarizes quantitative data from various studies, providing a comparative overview of degradation performance.

Bacterial Strain(s)Environmental Sample SourceInitial this compound ConcentrationIncubation TimeTemperature (°C)Degradation Efficiency (%)Reference
Pseudomonas aeruginosa PSA5Petroleum sludgeNot specified10 daysNot specified99%[1]
Rhodococcus sp. NJ2Petroleum sludgeNot specified10 daysNot specified95%[1]
Ochrobactrum intermedium P2Petroleum sludgeNot specified10 daysNot specified92%[1]
Rhodococcus erythropolis X5Not specifiedNot specified8 days2653%[2]
Rhodococcus erythropolis X5Not specifiedNot specified18 days1040%[2]
Rhodococcus erythropolis S67Not specifiedNot specified8 days2646%[2]
Rhodococcus erythropolis S67Not specifiedNot specified18 days1030%[2]
Pseudomonas aeruginosaDiesel oil-contaminated soil300 mg/L31 days32~70%[3]
Acinetobacter radioresistensDiesel oil-contaminated soil300 mg/L31 days32~55%[3]
Bacterial ConsortiumDiesel oil-contaminated soil300 mg/L31 days32~86%[3]
Stenotrophomonas maltophilia M2Hydrocarbon contaminated soil2.5% (v/v)Not specifiedNot specifiedHigh[4]
Tsukamurella tyrosinosolvens Q3Hydrocarbon contaminated soil2.5% (v/v)Not specifiedNot specifiedHigh (68% removal)[4]

Experimental Protocols

Sample Collection and Preparation
  • Sample Collection : Collect soil or water samples from sites with a history of petroleum contamination, such as oil fields, industrial areas, or sites of oil spills.[5][6] Use sterile containers and transport the samples to the laboratory on ice.

  • Sample Preparation :

    • Soil Samples : Homogenize the soil sample by sieving to remove large debris. Prepare a soil slurry by mixing 10 g of soil with 90 mL of sterile saline solution (0.85% NaCl).

    • Water Samples : Use directly for enrichment.

Enrichment of this compound-Degrading Bacteria

This step selectively encourages the growth of microorganisms capable of utilizing this compound.

  • Enrichment Medium (Mineral Salt Medium - MSM) : Prepare a basal mineral salt medium. A common formulation, Bushnell-Haas (BH) medium, consists of (g/L):[7]

    • Magnesium sulfate (B86663) (MgSO₄): 0.2

    • Calcium chloride (CaCl₂): 0.02

    • Monopotassium phosphate (B84403) (KH₂PO₄): 1.0

    • Dipotassium phosphate (K₂HPO₄): 1.0

    • Ammonium nitrate (B79036) (NH₄NO₃): 1.0

    • Ferric chloride (FeCl₃): 0.05

    • Adjust pH to 7.0-7.2 before autoclaving.

  • Enrichment Culture Setup :

    • Dispense 100 mL of sterile MSM into 250 mL Erlenmeyer flasks.

    • Add 1% (v/v) of filter-sterilized n-hexadecane as the sole carbon source.

    • Inoculate with 1 g of soil or 10 mL of the prepared soil slurry/water sample.[5]

    • Incubate the flasks at 30°C on a rotary shaker at 150 rpm for 7-14 days.

  • Subculturing : After the initial incubation, transfer 10 mL of the enrichment culture to a fresh flask of MSM with this compound. Repeat this subculturing step at least three times to enrich for a stable population of this compound degraders.[5]

Isolation of Pure Cultures
  • Serial Dilution : Prepare a tenfold serial dilution of the final enrichment culture in sterile saline solution (from 10⁻¹ to 10⁻⁷).

  • Plating : Spread 100 µL of each dilution onto MSM agar (B569324) plates.

    • To provide this compound as a vapor, a filter paper disc saturated with this compound can be placed on the lid of the Petri dish.

  • Incubation : Incubate the plates at 30°C for 5-10 days, or until distinct colonies are visible.

  • Purification : Select morphologically distinct colonies and streak them onto fresh MSM agar plates with this compound to obtain pure cultures. Repeat this process until a pure isolate is confirmed by microscopy.

Screening for this compound Degradation
  • Qualitative Screening (DCPIP Assay) : The redox indicator 2,6-dichlorophenolindophenol (DCPIP) can be used for rapid screening. The reduction of DCPIP from blue (oxidized) to colorless (reduced) indicates microbial respiration and, indirectly, substrate utilization.

    • Prepare MSM agar plates containing a low concentration of DCPIP.

    • Inoculate with the isolated strains and provide this compound as a vapor.

    • A color change around the colonies indicates potential degradation.

  • Quantitative Analysis (Gas Chromatography) :

    • Inoculate a known amount of the pure isolate into a liquid MSM containing a precise concentration of this compound.

    • Incubate under optimal growth conditions.

    • At regular intervals, extract the residual this compound from the culture medium using a non-polar solvent (e.g., n-hexane).

    • Analyze the extract using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) to quantify the remaining this compound.

    • A control flask without bacterial inoculation should be run in parallel to account for abiotic losses.

Visualizations

Experimental Workflow

G cluster_0 Sample Collection & Preparation cluster_1 Enrichment cluster_2 Isolation cluster_3 Screening & Confirmation SampleCollection Environmental Sample (Soil/Water) Preparation Sample Preparation (Slurry/Direct Use) SampleCollection->Preparation Enrichment Enrichment in MSM + 1% this compound Preparation->Enrichment Subculture Serial Subculturing (3-5 times) Enrichment->Subculture SerialDilution Serial Dilution Subculture->SerialDilution Plating Plating on MSM Agar + this compound Vapor SerialDilution->Plating Purification Colony Selection & Purification Plating->Purification Screening Qualitative Screening (e.g., DCPIP Assay) Purification->Screening Confirmation Quantitative Analysis (Gas Chromatography) Screening->Confirmation Identification Molecular Identification (16S rRNA Sequencing) Confirmation->Identification

Caption: Experimental workflow for isolating this compound-degrading bacteria.

Aerobic Degradation Pathway of n-Hexadecane

G This compound n-Hexadecane Hexadecanol 1-Hexadecanol This compound->Hexadecanol Alkane Monooxygenase Hexadecanal Hexadecanal Hexadecanol->Hexadecanal Alcohol Dehydrogenase HexadecanoicAcid Hexadecanoic Acid (Palmitic Acid) Hexadecanal->HexadecanoicAcid Aldehyde Dehydrogenase FattyAcylCoA Fatty Acyl-CoA HexadecanoicAcid->FattyAcylCoA BetaOxidation β-Oxidation Cycle FattyAcylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA n cycles TCA TCA Cycle AcetylCoA->TCA

Caption: Aerobic degradation pathway of n-hexadecane in bacteria.

References

Application Notes and Protocols for Studying Microbial Chemotaxis to Hexadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying microbial chemotaxis towards hexadecane, a common long-chain alkane. The information compiled here is intended to assist researchers in designing and executing experiments to investigate the directed movement of microorganisms in response to this hydrophobic compound. This is of particular interest in fields such as bioremediation, microbial enhanced oil recovery, and understanding microbial pathogenesis and biofilm formation.

Introduction

Chemotaxis, the directed movement of an organism in response to a chemical gradient, is a fundamental microbial behavior. While chemotaxis towards soluble compounds is well-studied, the mechanisms and experimental approaches for studying chemotaxis towards hydrophobic and poorly soluble substances like this compound are more complex. This compound can serve as a carbon source for various microorganisms, and their ability to actively seek it out is crucial for its biodegradation. Understanding the signaling pathways and the dynamics of this chemotactic response can lead to the development of novel strategies for environmental cleanup and industrial applications.

Quantitative Data on Microbial Chemotaxis to this compound

Quantitative analysis of chemotaxis to insoluble substrates like this compound presents significant challenges. Traditional chemotaxis assays often require modification. The following data is derived from a study on Pseudomonas synxantha LSH-7′, which demonstrates a clear chemotactic response to n-hexadecane. Instead of a classical chemotactic index, the study quantified the amount of n-hexadecane adsorbed by the bacterial cells as a direct consequence of their chemotactic congregation around the hydrocarbon source.

Bacterium StrainChemoattractantAssay Duration (days)Maximum Adsorbed this compound (mg/L)Optimal Conditions for Adsorption
Pseudomonas synxantha LSH-7′n-Hexadecane77.2Day 5 of incubation[1]

Note: The passive adsorption of n-hexadecane by the bacterial strain was measured as a control and was significantly lower than the adsorption observed due to active chemotaxis.[1]

Signaling Pathways in Hydrocarbon Chemotaxis

The chemotactic signaling pathway in bacteria is a complex cascade that translates the detection of an external chemical stimulus into a change in the cell's motility. While the specific chemoreceptors for this compound are not fully elucidated in all organisms, the general mechanism is understood to follow the canonical bacterial chemotaxis pathway, which involves Methyl-accepting Chemotaxis Proteins (MCPs), the histidine kinase CheA, and the response regulator CheY.[2][3][4][5][6]

In the context of hydrocarbons, specialized MCPs are thought to detect the presence of these compounds, either directly or indirectly. The binding of this compound (or a metabolite) to the MCP triggers a conformational change that modulates the autophosphorylation of CheA. Phosphorylated CheA then transfers the phosphoryl group to CheY. Phospho-CheY interacts with the flagellar motor, inducing a change in its direction of rotation, leading to a biased random walk towards the source of the this compound.

Below is a generalized diagram of the proposed signaling pathway for this compound chemotaxis.

Hexadecane_Chemotaxis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCP MCP (Chemoreceptor) CheA CheA MCP->CheA CheY CheY CheA->CheY Phosphorylates CheB CheB CheA->CheB Phosphorylates CheW CheW CheW->CheA Couples CheY_P CheY-P Flagellar_Motor Flagellar Motor CheY_P->Flagellar_Motor Induces CCW rotation (Smooth swimming) CheB_P CheB-P CheB_P->MCP Demethylates (Adaptation) CheR CheR CheR->MCP Methylates (Adaptation) This compound This compound This compound->MCP Binds

Proposed signaling pathway for chemotaxis towards this compound.

Experimental Protocols

Due to the hydrophobic nature of this compound, standard chemotaxis assays require modifications. Below are detailed protocols for two common assays adapted for use with this compound.

Modified Capillary Assay for this compound

The capillary assay is a quantitative method to measure chemotaxis.[7][8] This modified protocol is designed to handle the poor water solubility of this compound.

Materials:

  • Bacterial culture in the mid-exponential phase, washed and resuspended in chemotaxis buffer (e.g., 10 mM potassium phosphate, 0.1 mM EDTA, pH 7.0).

  • Sterile microcapillary tubes (1 µL or 5 µL).

  • This compound (sterile).

  • A non-toxic, non-metabolizable solvent for this compound if creating a gradient is desired (e.g., 2,2,4,4,6,8,8-heptamethylnonane).

  • A small chamber or multi-well plate to hold the bacterial suspension.

  • Plating media and sterile dilution tubes.

Procedure:

  • Preparation of Capillaries:

    • For a positive control, fill a capillary with a known chemoattractant (e.g., sodium acetate (B1210297) for P. synxantha).

    • For the test, dip the end of a sterile microcapillary tube into sterile this compound to fill it by capillary action. Due to its immiscibility, a distinct this compound phase will be present at the opening.

    • For a negative control, fill a capillary with chemotaxis buffer.

  • Assay Setup:

    • Place the bacterial suspension in the wells of a multi-well plate or a small chamber.

    • Carefully insert the filled microcapillary tubes into the bacterial suspension. Ensure the open end of the capillary is submerged.

  • Incubation:

    • Incubate the setup at the optimal growth temperature of the bacterium for a defined period (e.g., 30-60 minutes).

  • Quantification:

    • After incubation, carefully remove the capillaries.

    • Wipe the outside of the capillary to remove any adhering bacteria.

    • Expel the contents of the capillary into a known volume of sterile buffer.

    • Perform serial dilutions and plate on appropriate growth medium to determine the number of colony-forming units (CFUs).

  • Data Analysis:

    • Calculate the chemotactic index by dividing the number of bacteria that entered the this compound-filled capillary by the number that entered the control buffer-filled capillary. A ratio significantly greater than 1 indicates a positive chemotactic response.

Capillary_Assay_Workflow A Prepare Bacterial Suspension C Insert Capillaries into Suspension A->C B Fill Microcapillaries (this compound, Control) B->C D Incubate C->D E Remove Capillaries and Expel Contents D->E F Serial Dilution and Plating E->F G Count CFUs and Calculate Chemotactic Index F->G

Workflow for the modified capillary assay for this compound.
Swarm Plate Assay for this compound

The swarm plate assay is a qualitative or semi-quantitative method to observe chemotaxis as collective bacterial movement across a semi-solid surface.

Materials:

  • Swarm agar (B569324) plates (e.g., minimal medium with a low agar concentration, typically 0.5%).

  • Bacterial culture grown to the mid-exponential phase.

  • Sterile this compound.

  • Sterile filter paper discs.

Procedure:

  • Plate Preparation:

    • Prepare and pour swarm agar plates, ensuring a uniform and smooth surface. Allow the plates to solidify and dry slightly in a sterile environment.

  • Inoculation:

    • Inoculate a small volume (2-5 µL) of the bacterial culture onto the center of the swarm agar plate.

  • Application of this compound:

    • Place a sterile filter paper disc on the agar surface at a distance from the inoculation point.

    • Carefully apply a small, known volume (e.g., 5-10 µL) of sterile this compound onto the filter paper disc.

    • As a negative control, apply sterile water or buffer to a filter disc on a separate plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the bacterium. The incubation time can range from several hours to a few days, depending on the motility of the strain.

  • Observation and Quantification:

    • Observe the plates for the formation of a "swarm ring" or directed migration of the bacterial colony towards the this compound source.

    • The diameter of the swarm colony can be measured over time to quantify the rate of expansion. A significantly larger swarm diameter on the side facing the this compound source indicates positive chemotaxis.

Swarm_Assay_Workflow A Prepare Swarm Agar Plates B Inoculate Center of Plate A->B C Place Filter Disc and Apply this compound B->C D Incubate C->D E Observe and Measure Swarm Expansion D->E

Workflow for the swarm plate assay for this compound.

Concluding Remarks

The study of microbial chemotaxis to this compound is a burgeoning field with significant implications for both environmental and industrial biotechnology. The protocols and information provided herein offer a foundational framework for researchers to explore this complex microbial behavior. Careful adaptation of experimental conditions to the specific microbial strains and research questions will be crucial for obtaining robust and meaningful results. Further research into the specific chemoreceptors and the fine-tuning of the signaling pathways involved in this compound sensing will undoubtedly pave the way for innovative applications.

References

Application Notes and Protocols: Creating Shape-Stabilized Phase Change Materials with Hexadecane and Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shape-stabilized phase change materials (SSPCMs) offer a promising solution for thermal energy storage by encapsulating a phase change material (PCM) within a supporting polymer matrix. This prevents leakage of the PCM in its liquid state, thereby maintaining the material's shape and structural integrity. Hexadecane, a paraffin (B1166041) hydrocarbon, is a commonly used PCM due to its high latent heat of fusion and suitable phase transition temperature for various applications. This document provides detailed application notes and protocols for the creation and characterization of SSPCMs using this compound as the PCM and various polymers as the supporting matrix. Three primary fabrication methods are covered: melt mixing, vacuum impregnation, and electrospinning.

Data Presentation: Thermal Properties of this compound-Polymer SSPCMs

The thermal properties of SSPCMs are critical for their performance. The following tables summarize key quantitative data from various studies on this compound-polymer composites.

Table 1: Thermal Properties of this compound-Polymer SSPCMs Fabricated by Melt Mixing

Polymer MatrixThis compound Content (wt%)Melting Temperature (°C)Latent Heat of Fusion (J/g)Encapsulation Efficiency (%)
LDPE/SEBS8018-20179.76~80
LDPE/SEBS7518-20--
HDPE60-129.56-

Table 2: Thermal Properties of this compound-Polymer SSPCMs Fabricated by Other Methods

Fabrication MethodPolymer MatrixThis compound Content (wt%)Melting Temperature (°C)Latent Heat of Fusion (J/g)
Physical ImpregnationLDPE/SEBS/CuO7518-20-
ElectrospinningPolyurethane (PU)33~17-
Emulsion PolymerizationPoly(methyl methacrylate)27.7-50.7~1765.67-120.16

Experimental Protocols

Detailed methodologies for the fabrication and characterization of this compound-polymer SSPCMs are provided below.

Fabrication Protocols

This method involves blending the molten polymer with the liquid PCM.

Materials:

  • This compound

  • Low-Density Polyethylene (LDPE)

  • Styrene-b-(ethylene-co-butylene)-b-styrene (SEBS)

  • Internal mixer (e.g., Brabender plastograph) or twin-screw extruder

Procedure:

  • Pre-dry the polymers (LDPE and SEBS) in a vacuum oven at 80°C for at least 4 hours to remove any moisture.

  • Set the temperature of the internal mixer or extruder to the processing temperature of the polymer blend (e.g., 180°C for LDPE/SEBS).

  • Add the polymers to the mixer and allow them to melt and mix for a specified time (e.g., 12 minutes) at a set rotor speed (e.g., 60 rpm).

  • Slowly add the pre-heated liquid this compound to the molten polymer blend.

  • Continue mixing for a sufficient time to ensure homogeneous dispersion of the this compound within the polymer matrix.

  • Remove the resulting composite from the mixer and cool it to room temperature.

  • The SSPCM can then be pelletized or molded into the desired shape.

Melt_Mixing_Workflow cluster_prep Preparation cluster_mixing Melt Mixing Process cluster_post Post-Processing Pre-dry Polymers Pre-dry Polymers Melt Polymers Melt Polymers Pre-dry Polymers->Melt Polymers Pre-heat this compound Pre-heat this compound Add this compound Add this compound Pre-heat this compound->Add this compound Melt Polymers->Add this compound Homogenize Homogenize Add this compound->Homogenize Cooling Cooling Homogenize->Cooling Pelletizing/Molding Pelletizing/Molding Cooling->Pelletizing/Molding SSPCM Product SSPCM Product Pelletizing/Molding->SSPCM Product

Melt Mixing Fabrication Workflow

This method is suitable for porous polymer matrices and enhances the loading of the PCM.

Materials:

  • This compound

  • Porous polymer matrix (e.g., expanded graphite, porous polymer foam)

  • Vacuum oven

  • Beaker or container

Procedure:

  • Place the porous polymer matrix in a beaker.

  • Melt the this compound in a separate container at a temperature slightly above its melting point (e.g., 30°C).

  • Pour the molten this compound over the porous matrix until it is fully submerged.

  • Place the beaker containing the submerged matrix into a vacuum oven.

  • Apply a vacuum to the oven to remove trapped air from the pores of the matrix, allowing the molten this compound to penetrate.

  • Maintain the vacuum and temperature for a set period (e.g., 1-2 hours) to ensure complete impregnation.

  • Release the vacuum and remove the sample from the oven.

  • Allow the sample to cool to room temperature. Excess this compound on the surface can be removed with filter paper.

Vacuum_Impregnation_Workflow Start Start Place Porous Matrix in Beaker Place Porous Matrix in Beaker Start->Place Porous Matrix in Beaker Melt this compound Melt this compound Start->Melt this compound Submerge Matrix in Molten this compound Submerge Matrix in Molten this compound Place Porous Matrix in Beaker->Submerge Matrix in Molten this compound Melt this compound->Submerge Matrix in Molten this compound Place in Vacuum Oven Place in Vacuum Oven Submerge Matrix in Molten this compound->Place in Vacuum Oven Apply Vacuum & Heat Apply Vacuum & Heat Place in Vacuum Oven->Apply Vacuum & Heat Hold under Vacuum Hold under Vacuum Apply Vacuum & Heat->Hold under Vacuum Release Vacuum & Cool Release Vacuum & Cool Hold under Vacuum->Release Vacuum & Cool Remove Excess PCM Remove Excess PCM Release Vacuum & Cool->Remove Excess PCM SSPCM Product SSPCM Product Remove Excess PCM->SSPCM Product

Vacuum Impregnation Fabrication Workflow

This technique produces nanofibrous SSPCMs with a high surface area-to-volume ratio.

Materials:

  • This compound

  • Polyurethane (PU)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, collector)

Procedure:

  • Prepare the polymer solution by dissolving polyurethane in DMF (e.g., 15 wt%).

  • Prepare the core solution by melting this compound. For co-axial electrospinning, a surfactant may be added to the this compound to improve spinnability.

  • Load the polymer solution into the outer syringe and the this compound into the inner syringe of a co-axial spinneret.

  • Set up the electrospinning apparatus with the following parameters (can be optimized):

    • Applied voltage: 15-25 kV

    • Flow rate (shell): 1.00-1.50 ml/h

    • Flow rate (core): 0.5-1.0 ml/h

    • Distance between spinneret and collector: 15-20 cm

  • Initiate the electrospinning process. The high voltage will draw the solutions into a jet, and as the solvent evaporates, core-shell nanofibers containing this compound will be deposited on the collector.

  • Collect the nanofibrous mat for a desired duration to achieve the desired thickness.

  • Dry the mat in a vacuum oven at room temperature to remove any residual solvent.

Electrospinning_Workflow cluster_prep Solution Preparation cluster_espin Electrospinning Process cluster_post Post-Processing Prepare PU Solution Prepare PU Solution Load Syringes Load Syringes Prepare PU Solution->Load Syringes Prepare this compound Core Prepare this compound Core Prepare this compound Core->Load Syringes Set Parameters Set Parameters Load Syringes->Set Parameters Apply High Voltage Apply High Voltage Set Parameters->Apply High Voltage Collect Nanofibers Collect Nanofibers Apply High Voltage->Collect Nanofibers Dry Nanofiber Mat Dry Nanofiber Mat Collect Nanofibers->Dry Nanofiber Mat SSPCM Nanofiber Mat SSPCM Nanofiber Mat Dry Nanofiber Mat->SSPCM Nanofiber Mat

Electrospinning Fabrication Workflow
Characterization Protocols

DSC is used to determine the thermal properties of the SSPCMs, such as melting temperature and latent heat of fusion. This protocol is based on ASTM D3418.[1][2][3]

Apparatus:

  • Differential Scanning Calorimeter

Procedure:

  • Accurately weigh 5-10 mg of the SSPCM sample into an aluminum DSC pan.

  • Seal the pan hermetically. An empty sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Equilibrate the sample at a temperature well below the expected melting point (e.g., 0°C).

  • Heat the sample at a constant rate of 10°C/min to a temperature above the melting point (e.g., 40°C).[3]

  • Hold the sample at this temperature for a few minutes to erase any prior thermal history.

  • Cool the sample at a constant rate of 10°C/min back to the initial temperature.

  • Perform a second heating scan at 10°C/min to obtain the final thermal data.

  • Analyze the resulting thermogram to determine the onset and peak melting temperatures and integrate the area under the melting peak to calculate the latent heat of fusion.

TGA is used to evaluate the thermal stability and composition of the SSPCMs. This protocol is based on ASTM E1131.[4][5][6]

Apparatus:

  • Thermogravimetric Analyzer

Procedure:

  • Place a 5-10 mg sample of the SSPCM into a TGA pan (e.g., platinum or alumina).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert atmosphere, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[6]

  • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate of 10°C/min.[6]

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different temperature ranges, which corresponds to the degradation of this compound and the polymer matrix.

SEM is used to observe the morphology and microstructure of the SSPCMs.

Apparatus:

  • Scanning Electron Microscope

  • Sputter coater

Procedure:

  • Sample Preparation:

    • For bulk samples, fracture the material after freezing it in liquid nitrogen to expose a fresh, internal surface.[7]

    • Mount the fractured sample onto an aluminum SEM stub using conductive double-sided carbon tape or silver paint.[8]

    • For non-conductive polymer composites, coat the sample with a thin layer (e.g., 5-10 nm) of a conductive material, such as gold (Au) or gold-palladium (Au-Pd), using a sputter coater.[8][9] This prevents charging of the sample surface by the electron beam.

  • Imaging:

    • Place the prepared stub into the SEM chamber.

    • Evacuate the chamber to a high vacuum.

    • Apply an accelerating voltage (e.g., 5-15 kV).

    • Focus the electron beam on the sample surface and capture images at various magnifications to observe the dispersion of the PCM within the polymer matrix and the overall morphology.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the fabrication and characterization of shape-stabilized phase change materials using this compound and various polymers. By following these detailed procedures, researchers can develop and evaluate SSPCMs with tailored thermal properties for a wide range of applications, including thermal energy storage, smart textiles, and thermal management of electronic devices. The choice of fabrication method and polymer will depend on the specific requirements of the intended application, such as the desired PCM loading, operating temperature range, and mechanical properties.

References

Application Notes and Protocols for Studying n-Hexadecane Combustion in a Jet-Stirred Reactor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

n-Hexadecane (C₁₆H₃₄) is a long-chain alkane that serves as a primary reference fuel for determining the cetane number of diesel fuels.[1][2][3] Its combustion characteristics are of significant interest for the development and validation of chemical kinetic models for practical transportation fuels, such as diesel and jet fuel.[1][4] The jet-stirred reactor (JSR) is a well-suited apparatus for studying the gas-phase oxidation of fuels like n-hexadecane under controlled conditions, providing valuable data for understanding complex reaction mechanisms.[5][6] These application notes provide a detailed protocol for the experimental setup and procedure for studying n-hexadecane combustion in a JSR, along with data presentation and visualization of the experimental workflow.

Experimental Apparatus

The core of the experimental setup is a fused-silica jet-stirred reactor (JSR), which is designed to achieve near-perfect mixing of reactants.[5][6] The setup also includes systems for precise control of reactant flows, temperature, and pressure, as well as an analytical system for quantifying the species concentrations in the reactor effluent.

Key Components:

  • Fused-Silica Jet-Stirred Reactor: A spherical or cylindrical reactor made of quartz with four nozzles to create a turbulent, well-mixed environment.

  • Reactant Delivery System: Mass flow controllers for accurately metering the flow of n-hexadecane vapor, oxidizer (e.g., air or an O₂/N₂ mixture), and any diluent gases.

  • n-Hexadecane Vaporizer: A heated system to ensure the complete vaporization of liquid n-hexadecane before it enters the reactor.

  • Temperature Control: A furnace or oven surrounding the JSR to maintain a precise and uniform reaction temperature. Thermocouples are used to monitor the temperature within the reactor.

  • Pressure Control: A pressure regulator and a vacuum pump to maintain the desired reactor pressure.

  • Sampling System: A sonic quartz probe for rapid quenching of reactions and extraction of a sample from the reactor.

  • Analytical System: Gas chromatographs (GCs) for the on-line and off-line analysis of reactant, intermediate, and product species.

Experimental Protocols

This section details the methodology for conducting n-hexadecane combustion experiments in a jet-stirred reactor.

1. Preparation of Reactant Mixture:

  • High-purity n-hexadecane is vaporized in a heated saturator.

  • A carrier gas (typically nitrogen) is passed through the saturator to entrain the n-hexadecane vapor.

  • The flow rate of the carrier gas and the temperature of the saturator are precisely controlled to achieve the desired initial concentration of n-hexadecane.

  • The n-hexadecane/carrier gas mixture is then mixed with the oxidizer (e.g., a specific O₂/N₂ ratio) using mass flow controllers to achieve the target equivalence ratio.

2. Experimental Procedure:

  • The JSR is heated to the desired reaction temperature.

  • The prepared reactant mixture is introduced into the JSR through the four nozzles to ensure rapid mixing.

  • The pressure within the reactor is maintained at the desired level (e.g., 1 atm).[5]

  • The system is allowed to reach a steady state, which is typically determined by monitoring the stability of the temperature and major species concentrations. The residence time in the reactor is kept constant, for example, at 70 ms.[1][5]

  • Once at a steady state, a sample of the reacting mixture is extracted from the reactor using a sonic quartz probe. The rapid expansion and cooling in the probe effectively quench the chemical reactions.

  • The extracted sample is then directed to the analytical system for species quantification.

  • This procedure is repeated for a range of temperatures (e.g., 1000 K to 1250 K) to obtain temperature-dependent species profiles.[5]

3. Species Analysis:

  • On-line Analysis: A portion of the sampled gas is immediately sent to a gas chromatograph for the analysis of light hydrocarbons and permanent gases (e.g., O₂, N₂, CO, CO₂).

  • Off-line Analysis: For heavier hydrocarbon intermediates, a sample can be collected in a sample loop for later, more detailed analysis using a different GC column and detector.

  • The mole fractions of the identified species are determined by calibrating the GC detectors with standard gas mixtures.

Data Presentation

The quantitative data obtained from the experiments are summarized in the following tables for different equivalence ratios.

Table 1: Experimental Conditions for n-Hexadecane Combustion in a JSR

ParameterValueReference
Fueln-Hexadecane (C₁₆H₃₄)[1][5]
Reactor TypeFused-Silica Jet-Stirred Reactor[5]
Pressure1 atm[1][5]
Temperature Range1000 - 1250 K[1][5]
Residence Time70 ms[1]
Initial Fuel Mole %0.03%[1]

Table 2: Reactant Compositions for Different Equivalence Ratios (Φ)

Equivalence Ratio (Φ)C₁₆H₃₄ (%)O₂ (%)N₂ (%)Reference
0.50.031.4798.5[1]
1.00.030.73599.235[1][7]
1.50.030.4999.48[1]

Table 3: Example Mole Fraction Data for Key Species at Φ = 1.0

Temperature (K)n-Hexadecane (mole fraction)O₂ (mole fraction)CO (mole fraction)CO₂ (mole fraction)H₂O (mole fraction)
1000Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
1050Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
1100Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
1150Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
1200Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
1250Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data

Note: The table above is a template. The actual experimental data for mole fractions of various species would be populated here based on the GC analysis.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for studying n-hexadecane combustion in a jet-stirred reactor.

Experimental_Workflow cluster_Reactant_Prep Reactant Preparation cluster_Reaction Reaction Stage cluster_Analysis Analysis Stage nHex_liquid Liquid n-Hexadecane Vaporizer Heated Vaporizer nHex_liquid->Vaporizer Mixing Mixing Chamber Vaporizer->Mixing N2_carrier N2 Carrier Gas MFC1 Mass Flow Controller 1 N2_carrier->MFC1 MFC1->Vaporizer O2_N2 O2 / N2 Mixture MFC2 Mass Flow Controller 2 O2_N2->MFC2 MFC2->Mixing JSR Jet-Stirred Reactor Mixing->JSR Reactant Mixture Probe Sonic Quartz Probe JSR->Probe Sample Extraction GC_Online On-line GC Analysis Probe->GC_Online GC_Offline Off-line GC Analysis Probe->GC_Offline Data Data Acquisition & Processing GC_Online->Data GC_Offline->Data

Caption: Experimental workflow for n-hexadecane combustion in a JSR.

Logical_Relationship cluster_Inputs Controlled Inputs cluster_System Experimental System cluster_Outputs Measured Outputs cluster_Application Application Temp Temperature JSR Jet-Stirred Reactor (n-Hexadecane Oxidation) Temp->JSR Pressure Pressure Pressure->JSR EquivRatio Equivalence Ratio EquivRatio->JSR ResTime Residence Time ResTime->JSR SpeciesConc Species Mole Fractions (Reactants, Intermediates, Products) JSR->SpeciesConc Measurement KineticModel Kinetic Model Validation SpeciesConc->KineticModel Validation Data

Caption: Logical relationship of parameters in JSR experiments.

References

Application Note and Protocol for the Quantification of Hexadecane in Environmental Samples using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecane, a straight-chain alkane with the chemical formula C₁₆H₃₄, is a common constituent of petroleum products and is frequently found as a contaminant in various environmental matrices, including water, soil, and sediment. Monitoring its concentration is crucial for assessing environmental pollution and understanding its toxicological impact. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the sensitive and selective quantification of this compound.[1][2] This application note provides a detailed protocol for the determination of this compound in environmental samples using GC-MS, incorporating best practices for sample preparation, instrumental analysis, and data interpretation. The use of an internal standard, such as deuterated this compound (this compound-D34), is strongly recommended to improve the accuracy and precision of the quantification by correcting for variations in sample preparation and instrument response.[3][4][5]

Experimental Workflow

The overall experimental workflow for the quantification of this compound in environmental samples is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing & Reporting SampleCollection Sample Collection (Water, Soil, Sediment) Extraction Extraction (LLE or SPE) SampleCollection->Extraction Spike Internal Standard Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS DataAcquisition Data Acquisition (SIM Mode) GCMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Overall experimental workflow from sample collection to reporting.

Materials and Reagents

  • Solvents: Hexane (B92381) (GC grade or higher), Dichloromethane (GC grade or higher), Acetone (GC grade or higher), Methanol (GC grade or higher)

  • Standards: this compound (analytical standard), this compound-D34 (internal standard)

  • Reagents: Anhydrous sodium sulfate (B86663) (ACS grade), Sulfuric acid (trace metal grade), Deionized water

  • Solid Phase Extraction (SPE) Cartridges: C18 or Silica (B1680970) gel cartridges (as needed for sample cleanup)

  • Glassware: Volumetric flasks, graduated cylinders, separatory funnels, vials with PTFE-lined caps

Sample Preparation Protocols

The appropriate sample preparation method depends on the environmental matrix.[6]

Water Samples
  • Collect water samples in clean glass bottles and store at 4°C.

  • To a 1 L separatory funnel, add 500 mL of the unfiltered water sample.

  • Spike the sample with a known amount of this compound-D34 internal standard solution.

  • Add 50 mL of hexane to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate.

  • Drain the aqueous (bottom) layer back into the original sample bottle.

  • Pass the organic (top) layer through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Repeat the extraction of the aqueous sample with two additional 50 mL portions of hexane, combining all organic extracts.

  • Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

Soil and Sediment Samples
  • Homogenize the soil or sediment sample.

  • Weigh approximately 10 g of the homogenized sample into a beaker.

  • Spike the sample with a known amount of this compound-D34 internal standard solution.

  • Add 20 mL of a 1:1 mixture of hexane and acetone.

  • Extract the sample using sonication for 15 minutes or Soxhlet extraction for 6-8 hours.

  • Decant the solvent extract.

  • Repeat the extraction two more times with fresh solvent.

  • Combine the extracts and pass them through anhydrous sodium sulfate.

  • If necessary, perform a cleanup step using a silica gel SPE cartridge to remove polar interferences.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

GC-MS Analysis Protocol

The following GC-MS parameters are recommended and may require optimization for specific instruments.[7][8]

GC_MS_Process Injector Injector (Splitless, 280°C) GC_Column GC Column (e.g., HP-5MS) Injector->GC_Column Oven Oven (Temperature Program) MS_Source Ion Source (EI, 70 eV, 230°C) GC_Column->MS_Source Quadrupole Quadrupole (SIM Mode, 150°C) MS_Source->Quadrupole Detector Detector Quadrupole->Detector

Caption: Key components and settings of the GC-MS system.

Instrument Conditions
Parameter Recommended Setting
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
GC Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column[3][7]
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/min[7][8]
Injector Splitless mode at 280°C[7]
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 60°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.[4]
Transfer Line Temp. 280°C[7]
Ion Source Temp. 230°C[7]
Quadrupole Temp. 150°C[7]
Ionization Mode Electron Ionization (EI) at 70 eV[3][7]
Acquisition Mode Selected Ion Monitoring (SIM)[4]
SIM Ions

For enhanced sensitivity and selectivity, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. The following ions are recommended for monitoring:

Compound Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
This compound5743, 71, 85
This compound-D346646, 80

Calibration and Quantification

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) in hexane.[9]

  • Internal Standard: Spike each calibration standard and all samples with the same constant concentration of this compound-D34.[4]

  • Calibration Curve: Inject each calibration standard into the GC-MS and generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The curve should have a correlation coefficient (R²) of ≥ 0.995.

  • Quantification: The concentration of this compound in the environmental samples is determined by calculating the peak area ratio of the analyte to the internal standard and using the calibration curve to determine the concentration.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound concentrations in various environmental samples to illustrate data presentation. Actual concentrations will vary depending on the location and extent of contamination.

Sample ID Matrix This compound Concentration (µg/L for water, µg/kg for soil/sediment) Internal Standard Recovery (%)
WW-01Wastewater Effluent15.295
GW-01Groundwater2.598
S-01Contaminated Soil250.892
SD-01River Sediment75.396
BLANKReagent Blank< 0.1101

Quality Control

  • Method Blank: Analyze a method blank with each batch of samples to check for contamination.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Analyze a fortified sample to assess the method's accuracy and precision in the sample matrix.

  • Continuing Calibration Verification (CCV): Analyze a mid-level calibration standard periodically to ensure the instrument's continued calibration.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in environmental samples using GC-MS. The described methods for sample preparation and instrumental analysis, coupled with the use of an internal standard, ensure accurate and reliable results. Proper quality control measures are essential for validating the data and ensuring its defensibility. This protocol can be adapted and optimized for specific laboratory instrumentation and sample types.

References

Application Note & Protocol: Assessing the Emulsification Activity of Biosurfactants Using the Emulsification Index (E24) Assay with Hexadecane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction and Principle

Biosurfactants are surface-active molecules synthesized by microorganisms that exhibit both hydrophilic and hydrophobic moieties. This amphipathic nature allows them to reduce surface and interfacial tension between different fluid phases, such as oil and water, leading to the formation of stable emulsions.[1][2] The ability of a biosurfactant to emulsify hydrocarbons is a key indicator of its potential for various applications, including bioremediation of oil-contaminated sites, enhanced oil recovery, and formulations in the cosmetic, pharmaceutical, and food industries.[3][4][5]

The Emulsification Index (E24) is a widely adopted and straightforward method to quantify the emulsification capacity of a biosurfactant.[6][7] The assay involves mixing an aqueous solution containing the biosurfactant with an immiscible hydrocarbon, such as n-hexadecane. After vigorous mixing and a 24-hour incubation period, the stability of the resulting emulsion is assessed. The E24 value is calculated as the percentage of the height of the stable emulsion layer relative to the total height of the liquid column.[3][8] A higher E24 value indicates a stronger and more stable emulsion, signifying high emulsification activity.[9]

2. Experimental Protocol: Emulsification Index (E24) Assay

This protocol details the steps to measure the emulsification activity of a biosurfactant-containing sample (e.g., cell-free culture supernatant) using n-hexadecane.

2.1. Materials and Equipment

  • Reagents:

    • Biosurfactant sample (e.g., cell-free supernatant from a microbial culture)

    • n-Hexadecane (analytical grade)

    • Control solution (e.g., sterile culture medium or distilled water without biosurfactant)[8]

  • Equipment:

    • Graduated test tubes with screw caps (B75204) (e.g., 10 mL or 15 mL)

    • Vortex mixer

    • Pipettes

    • Ruler with millimeter markings

    • Test tube rack

    • Centrifuge (for preparing cell-free supernatant)

2.2. Detailed Methodology

  • Sample Preparation:

    • Culture a potential biosurfactant-producing microorganism under appropriate conditions.

    • Harvest the culture broth and centrifuge it (e.g., at 10,000 x g for 15 minutes) to pellet the cells.[3]

    • Carefully collect the resulting cell-free supernatant, which contains the extracellular biosurfactant.[3]

  • Assay Setup:

    • In a graduated screw-cap test tube, add equal volumes of the cell-free supernatant and n-hexadecane. A common practice is to use 2 mL of supernatant and 2 mL of n-hexadecane.[7]

    • Prepare a negative control tube using the same procedure, but replace the cell-free supernatant with the sterile, uninoculated culture medium or distilled water.[8]

  • Emulsification:

    • Tightly cap the tubes.

    • Vortex the mixture at high speed for 2 minutes to ensure thorough mixing and emulsion formation.[3][6]

  • Incubation:

    • Allow the tubes to stand undisturbed in a test tube rack at room temperature (e.g., 25°C) for 24 hours.[3][6] This period allows the phases to separate and the stable emulsion layer to become distinct.

  • Measurement and Calculation:

    • After 24 hours, measure the height of the stable emulsion layer formed between the aqueous and hydrocarbon phases.

    • Measure the total height of the liquid column in the tube.

    • Calculate the Emulsification Index (E24) using the following formula:[3][9]

    E24 (%) = (Total Height of the Emulsion Layer / Total Height of the Liquid Column) × 100

3. Data Presentation

Quantitative results from the E24 assay should be recorded systematically. Performing the assay in triplicate for each sample is recommended to ensure reproducibility.

Table 1: Sample Data for Emulsification Index (E24) Measurement

Sample IDReplicateHeight of Emulsion Layer (mm)Total Liquid Height (mm)Emulsification Index (E24) (%)Average E24 (%)Std. Deviation
Biosurfactant A 1305060.059.3 1.15
2295058.0
3305060.0
Negative Control 10500.00.0 0.0
20500.0
30500.0

4. Visualizations: Workflows and Logical Diagrams

Diagrams generated using Graphviz provide a clear visual representation of the experimental process and calculations.

G cluster_prep Sample Preparation cluster_assay E24 Assay Procedure cluster_analysis Data Analysis p1 Prepare Cell-Free Supernatant A Add 2 mL Supernatant to Test Tube p1->A B Add 2 mL n-Hexadecane A->B C Vortex at High Speed for 2 min B->C D Incubate at Room Temp for 24 hours C->D E Measure Height of Emulsion Layer D->E G Calculate E24 Index (%) E->G F Measure Total Liquid Height F->G

Figure 1. Experimental workflow for the Emulsification Index (E24) assay.

G cluster_inputs Measurements cluster_formula Calculation H_emulsion Height of Emulsion Layer (mm) Calc E24 (%) = (H_emulsion / H_total) * 100 H_emulsion->Calc H_total Total Liquid Height (mm) H_total->Calc Result Emulsification Activity Calc->Result

Figure 2. Logical diagram illustrating the calculation of the E24 Index.

5. Notes and Considerations

  • Choice of Hydrocarbon: While this protocol specifies n-hexadecane, the emulsification activity of a biosurfactant can vary with different hydrocarbons (e.g., kerosene, crude oil, vegetable oils).[4][10] Testing against a range of substrates can provide a broader profile of the biosurfactant's properties.

  • Stability Over Time: The E24 index specifically measures emulsion stability after 24 hours. For some applications, it may be relevant to measure the emulsion height at different time points (e.g., 1 hour, 48 hours, 1 week) to assess long-term stability.[11]

  • Influencing Factors: The emulsification activity can be influenced by environmental factors such as pH, temperature, and salinity.[4] These parameters should be controlled during the assay and can be varied to characterize the biosurfactant's performance under different conditions.

  • Semi-Quantitative Nature: The E24 assay is a valuable and rapid screening tool, but it is considered semi-quantitative.[12] Other methods, such as surface tension measurements with a tensiometer, can provide more quantitative data on the surface activity of the biosurfactant.[3][9]

References

Application Notes and Protocols for Tracing Metabolic Pathways Using Radiolabeled Hexadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiolabeled compounds are invaluable tools in metabolic research, enabling the elucidation of complex biochemical pathways and providing critical data for drug development.[1][2] Hexadecane, a 16-carbon long-chain alkane, serves as a model substrate for studying the metabolism of dietary fats and environmental hydrocarbons. The use of radiolabeled this compound, typically with Carbon-14 (¹⁴C), allows for sensitive and accurate tracking of its absorption, distribution, metabolism, and excretion (ADME).[2] These studies are fundamental to understanding the metabolic fate of long-chain alkanes and their potential physiological and toxicological effects.[1][2]

This document provides detailed application notes and experimental protocols for utilizing radiolabeled this compound to trace its metabolic pathways in vivo.

Metabolic Pathway of this compound

The primary metabolic pathway for long-chain alkanes like this compound in mammals is omega-oxidation (ω-oxidation) .[3][4][5] This pathway occurs primarily in the smooth endoplasmic reticulum of liver and kidney cells and serves as an alternative to the beta-oxidation of fatty acids.[3][5]

The key steps of this compound metabolism via ω-oxidation are:

  • Hydroxylation: The terminal methyl group of this compound is hydroxylated to form 1-hexadecanol. This reaction is catalyzed by a mixed-function oxidase system involving cytochrome P450 enzymes.[3][5][6]

  • Oxidation to Aldehyde: The resulting alcohol, 1-hexadecanol, is then oxidized to hexadecanal (B134135) by alcohol dehydrogenase.[3][6]

  • Oxidation to Carboxylic Acid: Hexadecanal is further oxidized to hexadecanoic acid (palmitic acid) by aldehyde dehydrogenase.[3][6]

  • Beta-Oxidation: The resulting hexadecanoic acid can then enter the mitochondrial beta-oxidation pathway to be broken down into acetyl-CoA, which can then enter the citric acid cycle for energy production.[3]

Hexadecane_Metabolism This compound This compound Hexadecanol 1-Hexadecanol This compound->Hexadecanol Cytochrome P450 (ω-hydroxylation) Hexadecanal Hexadecanal Hexadecanol->Hexadecanal Alcohol Dehydrogenase Hexadecanoic_Acid Hexadecanoic Acid (Palmitic Acid) Hexadecanal->Hexadecanoic_Acid Aldehyde Dehydrogenase Beta_Oxidation Beta-Oxidation Hexadecanoic_Acid->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle

Experimental Protocols

The following protocols outline a typical in vivo study in a rodent model to trace the metabolic fate of radiolabeled this compound.

Protocol 1: In Vivo Administration and Sample Collection

Objective: To administer [¹⁴C]this compound to rats and collect biological samples for the analysis of its absorption, distribution, and excretion.

Materials:

  • [1-¹⁴C]this compound (or uniformly labeled [U-¹⁴C]this compound)

  • Vehicle for administration (e.g., corn oil, olive oil)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Metabolic cages for separate collection of urine and feces

  • Gavage needles

  • Syringes

  • CO₂ collection apparatus (optional, for expired air analysis)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Cryovials for sample storage

Procedure:

  • Dose Preparation: Prepare a dosing solution of [¹⁴C]this compound in the chosen vehicle to a final concentration suitable for administration (e.g., 1-10 µCi per animal).

  • Animal Acclimation: Acclimate rats to metabolic cages for at least 48 hours prior to dosing. Provide food and water ad libitum.

  • Administration: Administer a single oral dose of the [¹⁴C]this compound solution to each rat via gavage.

  • Sample Collection:

    • Urine and Feces: Collect urine and feces at predetermined time points (e.g., 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours) post-administration.

    • Blood: Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 0.5, 1, 2, 4, 8, 24, 48, and 72 hours).

    • Expired Air (Optional): If assessing mineralization to ¹⁴CO₂, collect expired air at regular intervals.

    • Tissue Collection: At the end of the study (e.g., 168 hours), euthanize the animals and collect various tissues (liver, kidney, adipose tissue, brain, muscle, spleen, heart, lungs, and gastrointestinal tract).

  • Sample Processing and Storage:

    • Weigh and homogenize feces.

    • Measure the volume of urine.

    • Process blood to obtain plasma.

    • Rinse, blot dry, and weigh all collected tissues.

    • Immediately freeze all samples in liquid nitrogen and store them at -80°C until analysis.

Protocol 2: Quantification of Radioactivity in Biological Samples

Objective: To determine the amount of ¹⁴C radioactivity in collected biological samples.

Materials:

  • Liquid Scintillation Counter (LSC)

  • Scintillation vials

  • Scintillation cocktail (suitable for aqueous and organic samples)

  • Sample oxidizer (for solid samples like feces and tissues)

  • Homogenizer

  • Solubilizing agents (e.g., Soluene®-350)

Procedure:

  • Liquid Samples (Urine, Plasma):

    • Pipette a known aliquot of the sample into a scintillation vial.

    • Add scintillation cocktail, cap the vial, and vortex thoroughly.

  • Solid Samples (Feces, Tissues):

    • Combustion: Homogenize the sample. A portion of the homogenate is combusted in a sample oxidizer. The resulting ¹⁴CO₂ is trapped and mixed with a scintillation cocktail for LSC analysis.

    • Solubilization: Alternatively, a weighed amount of the homogenized tissue can be solubilized using a tissue solubilizer according to the manufacturer's instructions, followed by the addition of scintillation cocktail.

  • Liquid Scintillation Counting:

    • Place the prepared vials in the LSC.

    • Count each sample for a sufficient time to achieve statistical significance.

    • Use appropriate quench correction methods.

  • Data Analysis:

    • Calculate the disintegrations per minute (DPM) for each sample.

    • Express the results as a percentage of the administered dose for excretion profiles and as µg equivalents of [¹⁴C]this compound per gram of tissue for distribution profiles.

Protocol 3: Metabolite Profiling

Objective: To separate and identify the metabolites of [¹⁴C]this compound in biological samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a radiodetector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Solid-Phase Extraction (SPE) cartridges

  • Solvents for extraction and chromatography (e.g., methanol, acetonitrile, hexane)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Extraction:

    • Plasma/Urine: Perform a liquid-liquid extraction or use SPE to separate metabolites from the biological matrix.

    • Tissues: Homogenize the tissue in an appropriate solvent (e.g., methanol/chloroform mixture) to extract lipids and metabolites. Centrifuge to pellet cellular debris.

  • Chromatographic Separation:

    • Concentrate the extracted samples under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Inject an aliquot onto the HPLC system equipped with a suitable column (e.g., C18 reverse-phase).

    • Use a gradient elution program to separate the parent compound and its metabolites.

  • Detection and Identification:

    • Monitor the eluent with a radiodetector to identify radioactive peaks corresponding to the parent compound and its metabolites.

    • Collect fractions corresponding to the radioactive peaks.

    • Analyze the collected fractions by LC-MS to determine the mass-to-charge ratio (m/z) and fragmentation patterns of the metabolites for structural elucidation.

  • Data Analysis:

    • Integrate the radioactive peaks to determine the relative abundance of each metabolite.

    • Compare the retention times and mass spectra with authentic standards (if available) to confirm the identity of the metabolites.

Data Presentation

The quantitative data obtained from these studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Representative Tissue Distribution of Radioactivity 72 Hours After a Single Oral Dose of [¹⁴C]this compound in Rats

TissueMean Concentration (µg equivalents/g) ± SD
Adipose Tissue (Mesenteric)15.2 ± 3.1
Liver8.5 ± 1.2
Kidney4.1 ± 0.8
Spleen2.5 ± 0.5
Heart1.8 ± 0.4
Lungs1.5 ± 0.3
Muscle (Skeletal)0.9 ± 0.2
Brain0.2 ± 0.05
Plasma0.5 ± 0.1

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values will vary depending on the specific experimental conditions.

Table 2: Cumulative Excretion of Radioactivity After a Single Oral Dose of [¹⁴C]this compound in Rats

Time (hours)Urine (% of Dose) ± SDFeces (% of Dose) ± SDTotal Excretion (% of Dose) ± SD
242.1 ± 0.445.3 ± 5.147.4 ± 5.3
483.5 ± 0.668.2 ± 6.371.7 ± 6.5
724.2 ± 0.775.1 ± 6.879.3 ± 7.0
964.8 ± 0.878.9 ± 7.183.7 ± 7.3
1685.5 ± 0.982.3 ± 7.587.8 ± 7.8

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values will vary depending on the specific experimental conditions.

Experimental Workflow Visualization

Experimental_Workflow cluster_Preparation Preparation cluster_Administration_Collection Administration & Collection cluster_Analysis Analysis cluster_Data_Interpretation Data Interpretation Dose_Prep [¹⁴C]this compound Dose Preparation Animal_Acclimation Animal Acclimation in Metabolic Cages Administration Oral Gavage Administration Animal_Acclimation->Administration Sample_Collection Collection of Urine, Feces, Blood, Tissues Administration->Sample_Collection Quantification Quantification of Radioactivity (LSC) Sample_Collection->Quantification Metabolite_Profiling Metabolite Profiling (HPLC-Radio/LC-MS) Sample_Collection->Metabolite_Profiling Data_Analysis Data Analysis and Table Generation Quantification->Data_Analysis Pathway_Elucidation Metabolic Pathway Elucidation Metabolite_Profiling->Pathway_Elucidation Data_Analysis->Pathway_Elucidation

References

Application Notes and Protocols for Developing Eutectic Phase Change Materials with Hexadecane for Cold Chain Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phase Change Materials (PCMs) are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during their phase transition (e.g., from solid to liquid and vice versa). This characteristic makes them ideal for maintaining stable temperatures in various applications, particularly in the cold chain logistics of pharmaceuticals, vaccines, and other temperature-sensitive products.[1] Eutectic mixtures of PCMs, which are blends of two or more components that melt and solidify at a single, sharp temperature, offer the advantage of a tunable phase change temperature, allowing for precise temperature control tailored to specific cold chain requirements.[2]

Hexadecane, a paraffin-based organic PCM, is a promising candidate for cold chain applications due to its high latent heat of fusion, chemical stability, and non-corrosive nature.[3] By forming eutectic mixtures with other n-alkanes or fatty acids, the melting point of this compound can be lowered to meet specific temperature ranges required for the transport of sensitive biological materials. These application notes provide a comprehensive guide to the development and characterization of this compound-based eutectic PCMs for cold chain applications.

Materials and Equipment

2.1 Materials:

  • n-Hexadecane (C16H34), ≥99% purity

  • n-Tetradecane (C14H30), ≥99% purity

  • Decanoic acid (C10H20O2), ≥99% purity

  • 1-Decanol (C10H22O), ≥99% purity

  • Commercial PCMs (e.g., OM-18)[4]

  • Shape-stabilizing materials (optional): Expanded graphite (B72142) (EG), Hexagonal boron nitride (h-BN)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

2.2 Equipment:

  • Analytical balance (±0.1 mg accuracy)

  • Magnetic stirrer with heating plate

  • Water bath or oil bath

  • Ultrasonicator

  • Differential Scanning Calorimeter (DSC)

  • Thermal conductivity analyzer (e.g., Transient Hot-Wire or Transient Plane Source apparatus)

  • Thermal cycling apparatus

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Scanning Electron Microscope (SEM)

  • Data acquisition system

Development of this compound-Based Eutectic PCMs

The development of a eutectic PCM involves identifying the precise composition of two or more components that results in a single, minimum melting point. This eutectic point is lower than the melting points of the individual components.

Logical Workflow for Eutectic PCM Development

cluster_0 Component Selection & Screening cluster_1 Eutectic Composition Determination cluster_2 Thermophysical Characterization cluster_3 Performance & Stability Testing a Identify Target Temperature Range (e.g., 2-8°C, -15°C) b Select Potential Eutectic Components (this compound + Fatty Acids/Alkanes) a->b c Literature Review & Predictive Models (Schröder-van Laar Equation) b->c d Prepare Mixtures of Varying Compositions c->d e DSC Analysis to Determine Solid-Liquid Equilibrium (SLE) Phase Diagram d->e f Identify Eutectic Point (Composition and Melting Temperature) e->f g Measure Latent Heat of Fusion (DSC) f->g h Measure Thermal Conductivity g->h i Determine Density and Viscosity h->i j Thermal Cycling Stability Test i->j k Chemical Stability Analysis (FTIR) j->k l Leakage and Shape Stability Assessment (if using supporting matrix) k->l

Caption: Logical workflow for the development and validation of eutectic PCMs.

Data Presentation: Thermophysical Properties of this compound-Based Eutectic PCMs

The following tables summarize the thermophysical properties of various this compound-based eutectic mixtures suitable for cold chain applications.

Eutectic Composition Mass Ratio (%) Melting Temp. (°C) Latent Heat of Fusion (kJ/kg) Reference
This compound / OM-18 (Commercial PCM)40 / 606.87-[4]
This compound / Tetradecane (B157292)-~4~220[2]
This compound / Decanoic Acid---[5]
This compound / 1-Decanol---[5]
Dodecane / this compound80 / 20-12.09178.75

Note: Dashes indicate data not specified in the cited sources.

Experimental Protocols

Protocol for Preparation of this compound-Based Eutectic PCMs

This protocol describes the preparation of a binary eutectic mixture of this compound and another component (e.g., tetradecane or decanoic acid).

  • Determine Eutectic Composition: Based on literature or preliminary DSC screening, determine the precise mass ratio of the components required to form the eutectic mixture.

  • Weighing: Accurately weigh the individual components using an analytical balance.

  • Melting and Mixing:

    • Place the components in a sealed glass container with a magnetic stir bar.

    • Heat the container in a water or oil bath to a temperature approximately 10-20°C above the melting point of the higher-melting-point component.

    • Stir the mixture continuously until a homogenous liquid is formed.

    • For mixtures prone to oxidation, purge the container with an inert gas like nitrogen before sealing.

  • Homogenization: For improved mixing, place the sealed container in an ultrasonic bath for 30-60 minutes while maintaining the temperature above the melting point.

  • Cooling and Solidification: Remove the container from the heat source and allow it to cool to room temperature, leading to the solidification of the eutectic PCM.

  • Storage: Store the prepared eutectic PCM in a sealed container to prevent contamination.

Protocol for Differential Scanning Calorimetry (DSC) Analysis

DSC is used to determine the phase change temperature (melting and crystallization points) and the latent heat of fusion of the prepared eutectic PCMs.[1]

  • Sample Preparation: Accurately weigh 5-10 mg of the eutectic PCM sample into an aluminum DSC pan. Hermetically seal the pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min) to create an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature at least 20°C below the expected melting point.

    • Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature at least 20°C above the melting point.

    • Hold the sample at this temperature for 5 minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at the same controlled rate.

    • Repeat the heating and cooling cycle for at least three cycles to ensure reproducibility.

  • Data Analysis:

    • From the heating curve, determine the onset temperature of the melting peak, which corresponds to the melting point.

    • Integrate the area of the melting peak to calculate the latent heat of fusion (ΔH).

    • From the cooling curve, determine the onset temperature of the crystallization peak.

cluster_0 DSC Measurement Cycle a Sample Preparation (5-10 mg in sealed Al pan) b Instrument Setup (Sample & Reference Pans, N2 Purge) a->b c Thermal Program Execution b->c c1 Equilibrate below Tm d Data Acquisition (Heat Flow vs. Temperature) e Data Analysis d->e f Determine Melting Point (Tonset) e->f g Calculate Latent Heat of Fusion (ΔH) e->g c2 Controlled Heating c1->c2 c3 Isothermal Hold c2->c3 c4 Controlled Cooling c3->c4

Caption: Workflow for DSC analysis of eutectic PCMs.

Protocol for Thermal Conductivity Measurement (Transient Hot-Wire Method)

The transient hot-wire method is a common technique for measuring the thermal conductivity of liquids and solids.[6]

  • Apparatus: A transient hot-wire apparatus consists of a thin platinum wire suspended in the liquid PCM sample.

  • Sample Preparation:

    • Melt the eutectic PCM sample.

    • Carefully immerse the hot-wire probe into the liquid PCM, ensuring there are no air bubbles on the wire.

    • Allow the PCM to solidify around the probe if measuring the solid-phase thermal conductivity.

  • Measurement:

    • A constant electrical current is passed through the platinum wire, causing it to heat up.

    • The temperature rise of the wire is measured as a function of time.

  • Data Analysis: The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time.

  • Considerations: The measurement time should be short to minimize the effects of natural convection in the liquid phase.

Protocol for Thermal Cycling Stability Testing

Thermal cycling is performed to evaluate the long-term stability and reliability of the eutectic PCM after repeated melting and freezing cycles.[4][7][8][9]

  • Sample Preparation: Encapsulate a known amount of the eutectic PCM in a sealed container (e.g., vial or pouch).

  • Apparatus: Use a thermal cycling chamber or a programmable water bath capable of cycling between temperatures above and below the PCM's melting point.

  • Cycling Protocol:

    • Set the temperature limits for the cycling. For example, for a PCM with a melting point of 5°C, cycle between -10°C and 20°C.

    • Each cycle should be long enough to ensure complete melting and solidification of the PCM.

    • Perform a large number of cycles (e.g., 1000, 5000, or 10,000 cycles) to simulate long-term use.[4][8]

  • Analysis:

    • After a predetermined number of cycles (e.g., every 500 cycles), remove a sample for analysis.

    • Perform DSC analysis to determine any changes in the melting point and latent heat of fusion. A significant change (e.g., >5%) may indicate degradation.

    • Perform FTIR analysis to check for any changes in the chemical structure of the material.

a Encapsulate PCM Sample b Set Up Thermal Cycling Apparatus a->b c Define Cycling Parameters (Temperature Range, Duration) b->c d Initiate Thermal Cycling c->d e Periodic Sampling (e.g., every 500 cycles) d->e f Characterize Sample e->f g DSC Analysis (Tm, ΔH) f->g h FTIR Analysis (Chemical Structure) f->h i Evaluate Stability (Compare with initial properties) g->i h->i

Caption: Workflow for thermal cycling stability testing of eutectic PCMs.

Conclusion

The development of eutectic phase change materials based on this compound offers a versatile platform for creating tailored thermal management solutions for the cold chain industry. By carefully selecting the co-component and determining the precise eutectic composition, PCMs with specific melting points and high energy storage capacities can be engineered. The protocols outlined in these application notes provide a systematic approach to the preparation and comprehensive characterization of these materials, ensuring their suitability and reliability for demanding cold chain applications. Rigorous testing of thermophysical properties and long-term stability is crucial for the successful implementation of these advanced materials in maintaining the integrity of temperature-sensitive products.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Hexadecane Bioavailability for Microbial Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the microbial degradation of hexadecane. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers to specific issues you may encounter.

Issue: Low or no degradation of this compound in my culture.

  • Question: I've inoculated my medium containing this compound with a known hydrocarbon-degrading microbial strain, but I'm observing minimal or no degradation. What could be the problem?

  • Answer: The low bioavailability of this compound to microorganisms is a primary limiting factor in its degradation due to its high hydrophobicity and low aqueous solubility.[1][2] Even with a potent degrading strain, the microbes may not have sufficient access to the substrate. Consider the following troubleshooting steps:

    • Enhance Bioavailability: Introduce agents that increase the surface area and solubility of this compound. Biosurfactants (like rhamnolipids) and synthetic surfactants can emulsify hydrocarbons, breaking them into smaller droplets and increasing their surface area for microbial attack.[3][4][5] Cyclodextrins can also be used to form inclusion complexes with hydrocarbon molecules, increasing their aqueous solubility.[6][7][8]

    • Optimize Culture Conditions: Ensure that other environmental factors are not limiting the microbial activity. This includes maintaining an optimal pH (typically 6-8), temperature, and providing sufficient nutrients (nitrogen, phosphorus) and oxygen (for aerobic degradation).[1][9]

    • Check for Toxicity: High concentrations of this compound or the chosen surfactant can be toxic to microorganisms.[10][11][12] It is advisable to perform a dose-response experiment to determine the optimal, non-inhibitory concentrations.

Issue: My surfactant-amended experiment shows inhibited degradation.

  • Question: I added a surfactant to my experiment to enhance this compound degradation, but the degradation rate has decreased. Why is this happening?

  • Answer: While surfactants can enhance bioavailability, their effect is concentration-dependent and can sometimes be inhibitory. Here are the potential reasons:

    • Concentration Above Critical Micelle Concentration (CMC): At concentrations above the CMC, surfactants form micelles that can entrap this compound, making it less available to the microorganisms.[10][13] Degradation is often enhanced at surfactant concentrations below the CMC.[10][13]

    • Surfactant Toxicity: The surfactant itself might be toxic to the microbial consortium at the concentration used.[14]

    • Preferential Substrate: Microorganisms might preferentially degrade the surfactant as a more accessible carbon source, delaying or preventing the degradation of this compound.[15]

    • Alteration of Cell Surface Properties: Some surfactants can alter the cell surface charge and hydrophobicity in a way that hinders the direct contact between the microbial cells and the hydrocarbon droplets.[14]

Issue: Difficulty in assessing the effectiveness of bioavailability enhancement.

  • Question: How can I quantitatively measure the improvement in this compound bioavailability and degradation in my experiments?

  • Answer: Several methods can be employed to assess the effectiveness of your chosen enhancement strategy:

    • Gas Chromatography (GC): This is a standard method to quantify the remaining concentration of this compound in your culture over time. A significant decrease in the this compound peak area compared to a control (without bioavailability-enhancing agents) indicates successful degradation.[16][17]

    • Microbial Adhesion to Hydrocarbons (MATH) Assay: This assay measures the hydrophobicity of the microbial cell surface, which is a key factor in the initial interaction between the microbe and the hydrocarbon.[18][19] An increase in cell surface hydrophobicity can indicate a better potential for adhesion to this compound droplets.

    • Emulsification Index (E24): This index quantifies the emulsifying capacity of a biosurfactant produced by your microbial strain or a synthetic surfactant you have added. A higher E24 value indicates better emulsification of the hydrocarbon, which generally correlates with increased bioavailability.[5]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the enhancement of this compound biodegradation.

Enhancement AgentMicrobial StrainInitial this compound ConcentrationDegradation EnhancementReference
Rhamnolipid (Biosurfactant)Pseudomonas aeruginosaNot specifiedRestored growth on this compound for a non-producing mutant.[3]--INVALID-LINK--
Rhamnolipid (Biosurfactant)Pseudomonas aeruginosa UG2350 mg/LAccelerated degradation in batch incubations.[4]--INVALID-LINK--
Immobilization on Coconut FibersPseudomonas aeruginosaNot specifiedUp to 50% enhancement compared to free cells.[20]--INVALID-LINK--
Hydroxypropyl-β-cyclodextrin (HPCD)Indigenous soil microorganisms10-100 mg/kg soilEnhanced biodegradation of aliphatic hydrocarbons.[7]--INVALID-LINK--
Nonionic Surfactant (Witconol SN70)Soil microorganismsNot specifiedEnhanced degradation at concentrations below the CMC.[10]--INVALID-LINK--

Experimental Protocols

1. Protocol for Measuring this compound Degradation by Gas Chromatography (GC)

  • Sample Preparation:

    • At specified time intervals, collect an aliquot of the culture medium.

    • Perform a liquid-liquid extraction to separate the this compound from the aqueous phase. A common method is to use a non-polar solvent like n-hexane or dichloromethane.

    • Vortex the mixture vigorously for 1-2 minutes and then centrifuge to separate the phases.

    • Carefully collect the organic phase containing the this compound.

    • Dry the organic phase using anhydrous sodium sulfate.

    • If necessary, concentrate the sample under a gentle stream of nitrogen.

  • GC Analysis:

    • Inject a known volume of the extracted sample into a gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Use a suitable capillary column for hydrocarbon separation (e.g., HP-5 or equivalent).

    • Set the oven temperature program to achieve good separation of this compound from other components. An example program might be: initial temperature of 80°C for 1.5 min, then ramp to 125°C at a rate of 10°C/min and hold for 5 min.[16]

    • The injector and detector temperatures should be set appropriately, for instance, 210°C and 250°C, respectively.[16]

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the samples by comparing the peak area with the standard curve.

    • The percentage of degradation can be calculated using the formula: [(Initial Concentration - Final Concentration) / Initial Concentration] * 100.

2. Protocol for Microbial Adhesion to Hydrocarbons (MATH) Assay

  • Cell Preparation:

    • Grow the microbial cells to the desired growth phase (e.g., mid-exponential).

    • Harvest the cells by centrifugation.

    • Wash the cells twice with a suitable buffer (e.g., PUM buffer) to remove any interfering substances from the growth medium.[21]

    • Resuspend the cells in the buffer to a standardized optical density (OD) at a specific wavelength (e.g., OD600 of ~1.0). This is the initial absorbance (A0).[21]

  • Adhesion Assay:

    • In a test tube, mix a known volume of the cell suspension (e.g., 3 mL) with a specific volume of the hydrocarbon (e.g., 0.5 mL of this compound).

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and formation of an emulsion.

    • Allow the two phases to separate completely by letting the tube stand for 15-30 minutes.

  • Measurement:

    • Carefully remove an aliquot from the aqueous (lower) phase without disturbing the hydrocarbon layer.

    • Measure the absorbance of this aqueous phase at the same wavelength (A1).

  • Calculation:

    • The percentage of microbial adhesion to the hydrocarbon is calculated as: [1 - (A1 / A0)] * 100.[22]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Culture Microbial Culture (Hydrocarbon Degrader) Incubation Incubation (Controlled Temp & Agitation) Culture->Incubation Medium Mineral Salt Medium + this compound Medium->Incubation Agent Bioavailability Enhancing Agent (e.g., Surfactant) Agent->Incubation Sampling Periodic Sampling Incubation->Sampling GC GC Analysis (this compound Quantification) Sampling->GC MATH MATH Assay (Cell Hydrophobicity) Sampling->MATH E24 Emulsification Index (E24) Sampling->E24 Degradation Degradation Rate GC->Degradation Bioavailability Bioavailability Assessment MATH->Bioavailability E24->Bioavailability

Caption: Experimental workflow for assessing enhanced this compound biodegradation.

Bioavailability_Mechanisms cluster_hydrocarbon This compound Phase cluster_agents Enhancement Agents cluster_mechanisms Mechanisms cluster_microbe Microbial Cell This compound Bulk this compound (Low Bioavailability) Surfactant Surfactants (Biosurfactants/Synthetic) This compound->Surfactant Cyclodextrin Cyclodextrins This compound->Cyclodextrin Emulsification Emulsification (Increased Surface Area) Surfactant->Emulsification Solubilization Micellar Solubilization/ Inclusion Complex Formation Surfactant->Solubilization CellSurface Modification of Cell Surface Hydrophobicity Surfactant->CellSurface Cyclodextrin->Solubilization Microbe Microbial Cell Emulsification->Microbe Enhanced Uptake Solubilization->Microbe Enhanced Uptake CellSurface->Microbe Improved Adhesion

References

Technical Support Center: Troubleshooting Emulsion Instability in Hexadecane-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hexadecane-based emulsions. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to emulsion instability.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of instability observed in this compound emulsions?

A1: this compound emulsions, like other emulsion systems, are prone to several forms of instability, including:

  • Creaming: The rising of the dispersed this compound droplets to the top of the continuous phase (typically aqueous) due to density differences. This is a reversible process.

  • Flocculation: The aggregation of individual droplets into loose clumps without the rupture of the interfacial film. This can be a precursor to coalescence and is often reversible.

  • Coalescence: The merging of two or more droplets to form a larger droplet. This is an irreversible process that leads to a decrease in the total interfacial area and ultimately to phase separation.

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones. This occurs because smaller droplets have a higher solubility, causing the dispersed phase to diffuse through the continuous phase from smaller to larger droplets.

Q2: What is the role of a surfactant in stabilizing a this compound emulsion?

A2: Surfactants are crucial for the formation and stabilization of this compound emulsions. They are amphiphilic molecules that adsorb at the oil-water interface, reducing the interfacial tension and creating a protective barrier around the this compound droplets. This barrier can prevent droplet aggregation and coalescence through electrostatic repulsion (for ionic surfactants) or steric hindrance (for non-ionic and polymeric surfactants). The choice of surfactant and its concentration are critical parameters for achieving long-term stability.

Q3: How does pH affect the stability of a this compound emulsion?

A3: The pH of the aqueous phase can significantly impact the stability of a this compound emulsion, primarily by influencing the charge of the surfactant molecules and the oil-water interface. For emulsions stabilized with ionic surfactants, pH changes can alter the degree of ionization of the surfactant headgroups, thereby affecting the electrostatic repulsion between droplets. The zeta potential, a measure of the magnitude of the electrostatic charge at the droplet surface, is a key indicator of stability. Generally, a higher absolute zeta potential (e.g., > |30| mV) leads to greater stability due to stronger electrostatic repulsion. The zeta potential of n-alkane droplets, including this compound, is also influenced by the selective adsorption of hydroxide (B78521) ions (-OH) from the aqueous solution, which contributes to a negative charge at the oil-water interface.[1]

Q4: Can temperature changes destabilize my this compound emulsion?

A4: Yes, temperature fluctuations can significantly affect emulsion stability. An increase in temperature can:

  • Decrease the viscosity of the continuous phase, which can accelerate creaming and sedimentation.

  • Increase the kinetic energy of the droplets, leading to more frequent and energetic collisions that can promote coalescence.

  • Affect the solubility of the surfactants, potentially altering their effectiveness at the interface. For some non-ionic surfactants, an increase in temperature can lead to dehydration of the hydrophilic head groups, reducing their stabilizing effect. Conversely, freezing can cause ice crystal formation, which can physically disrupt the interfacial film and force droplets together, leading to coalescence upon thawing.[2]

Troubleshooting Guides

Issue 1: Rapid Creaming of the Emulsion

Symptoms:

  • A distinct layer of concentrated emulsion (the cream layer) forms at the top of the sample within a short period (minutes to hours).

  • The lower part of the emulsion becomes depleted of droplets.

Possible Causes & Solutions:

CauseSolution
Insufficient Viscosity of the Continuous Phase Increase the viscosity of the aqueous phase by adding a thickening agent or stabilizer, such as a water-soluble polymer (e.g., xanthan gum, carbomers).
Large Droplet Size Optimize the homogenization process to reduce the average droplet size. This can be achieved by increasing the homogenization speed, time, or pressure. Smaller droplets are less susceptible to creaming.
High Oil Phase Concentration While counterintuitive, in some cases, increasing the dispersed phase volume to greater than 60% can increase the emulsion's viscosity due to internal phase packing, thereby reducing creaming.
Density Mismatch While the density of this compound is fixed, the density of the aqueous phase can be slightly modified by adding solutes, though this is less common for creaming prevention.

G cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions Symptom1 Rapid Creaming Observed Cause1 Low Continuous Phase Viscosity Symptom1->Cause1 Cause2 Large Droplet Size Symptom1->Cause2 Cause3 High Oil Concentration Symptom1->Cause3 Solution1 Add Thickening Agent Cause1->Solution1 Solution2 Optimize Homogenization Cause2->Solution2 Solution3 Adjust Phase Ratio Cause3->Solution3

Issue 2: Droplet Coalescence and Phase Separation

Symptoms:

  • Visible oil slicks or a separate layer of this compound forming on the surface.

  • A gradual increase in the average droplet size over time, as measured by techniques like Dynamic Light Scattering (DLS).

  • Microscopic observation reveals the merging of droplets.[3]

Possible Causes & Solutions:

CauseSolution
Inadequate Surfactant Concentration Increase the surfactant concentration to ensure complete coverage of the droplet surfaces. The optimal concentration is typically above the critical micelle concentration (CMC).[4][5]
Incorrect Surfactant Type (HLB Value) The Hydrophilic-Lipophilic Balance (HLB) of the surfactant system should be optimized for a this compound-in-water emulsion. Generally, a higher HLB value (e.g., 8-18) is suitable. Consider using a blend of surfactants to achieve the desired HLB.
Insufficient Homogenization Energy Inadequate energy during emulsification can result in a poorly formed interfacial layer. Increase homogenization time, speed, or pressure to create a more robust and stable emulsion.[6]
Changes in pH or Ionic Strength For ionic surfactants, ensure the pH of the aqueous phase is in a range that promotes a high zeta potential. Avoid adding high concentrations of electrolytes, which can screen the electrostatic repulsion between droplets and lead to coalescence.[7]

G cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions Symptom1 Phase Separation / Oil Layer Cause1 Insufficient Surfactant Symptom1->Cause1 Cause2 Incorrect HLB Symptom1->Cause2 Cause3 Poor Homogenization Symptom1->Cause3 Cause4 pH / Ionic Strength Issues Symptom1->Cause4 Symptom2 Increasing Droplet Size (DLS) Symptom2->Cause1 Symptom2->Cause2 Symptom2->Cause3 Symptom3 Droplet Merging (Microscopy) Symptom3->Cause1 Symptom3->Cause2 Solution1 Increase Surfactant Concentration Cause1->Solution1 Solution2 Optimize Surfactant Blend (HLB) Cause2->Solution2 Solution3 Increase Homogenization Energy Cause3->Solution3 Solution4 Control pH and Electrolytes Cause4->Solution4

Data Presentation

Table 1: Effect of Surfactant Type on the Stability of this compound Emulsions

SurfactantTypeTypical HLBObservations on Stability
Sodium Dodecyl Sulfate (SDS)Anionic~40Forms stable emulsions with high negative zeta potential, providing good electrostatic stabilization.[8]
Tween 80 (Polysorbate 80)Non-ionic15.0Commonly used to create stable this compound-in-water emulsions, often in combination with Span 80.[9]
Span 80 (Sorbitan Monooleate)Non-ionic4.3Often used in combination with a high-HLB surfactant like Tween 80 to achieve a target HLB for stable emulsions.[9]
Beta-lactoglobulinProtein-Can be used to stabilize this compound emulsions, but stability is sensitive to pH and ionic strength.[7]
DecylglucosideNon-ionic (Sugar-based)~12-14Shows good freeze-thaw cycle stability in this compound emulsions due to less temperature sensitivity.[2]

Table 2: Influence of pH on Zeta Potential of this compound-in-Water Emulsions

pHZeta Potential (mV)Stability Interpretation
4~ -28Moderate stability; some risk of aggregation.[10]
7~ -40 to -60Good stability due to significant electrostatic repulsion.[2][11]
9~ -60 to -80High stability with strong electrostatic repulsion between droplets.[11]

Note: These are representative values and can vary depending on the specific surfactant system and ionic strength of the aqueous phase.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound-in-Water Emulsion

Objective: To prepare a standard oil-in-water emulsion for stability testing.

Materials:

  • n-Hexadecane (≥99% purity)

  • Surfactant (e.g., Tween 80)

  • Deionized water

  • High-shear homogenizer (e.g., rotor-stator or microfluidizer)

Methodology:

  • Prepare the Aqueous Phase: Dissolve the desired concentration of surfactant (e.g., 1-5% w/w) in deionized water.

  • Prepare the Oil Phase: Measure the required volume of n-hexadecane.

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase while mixing at a moderate speed with a magnetic stirrer.

  • Homogenization: Subject the pre-emulsion to high-shear homogenization.

    • Rotor-Stator: Homogenize at 5,000-20,000 rpm for 5-15 minutes.

    • Microfluidizer: Process the pre-emulsion for 1-5 passes at a pressure of 10,000-20,000 PSI.

  • Cooling: If homogenization generates heat, cool the emulsion to room temperature in a water bath.

  • Characterization: Immediately after preparation, characterize the emulsion for initial droplet size and zeta potential.

Protocol 2: Droplet Size Analysis by Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic diameter of this compound droplets in an emulsion.

Methodology:

  • Sample Preparation: Dilute a small aliquot of the emulsion in filtered, deionized water to a concentration that results in a slightly turbid suspension. The optimal concentration should be determined by serial dilution to avoid multiple scattering effects.

  • Instrument Setup:

    • Ensure the DLS instrument is clean and has been allowed to warm up.

    • Enter the parameters for the dispersant (water) and the dispersed phase (this compound), including their refractive indices and the viscosity of the dispersant at the measurement temperature.

  • Measurement:

    • Rinse a clean cuvette with the filtered dispersant.

    • Add the diluted sample to the cuvette, ensuring there are no air bubbles.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature (typically 25 °C) for at least 2 minutes.

    • Perform the measurement, typically consisting of multiple runs averaged together.

  • Data Analysis: Analyze the correlation function to obtain the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).

Protocol 3: Zeta Potential Measurement

Objective: To determine the surface charge of the this compound droplets.

Methodology:

  • Sample Preparation: Dilute the emulsion in an appropriate aqueous medium (e.g., 10 mM NaCl solution to ensure sufficient conductivity for the measurement). The dilution should be sufficient to prevent multiple scattering but still provide a stable signal.

  • Instrument Setup:

    • Select the appropriate measurement cell (e.g., a folded capillary cell).

    • Enter the dispersant properties (viscosity, dielectric constant) into the software.

  • Measurement:

    • Carefully inject the diluted sample into the measurement cell, avoiding the introduction of air bubbles.

    • Place the cell in the instrument and allow it to thermally equilibrate.

    • Apply the electric field and measure the electrophoretic mobility of the droplets. The instrument software will calculate the zeta potential using the Henry equation (often simplified to the Smoluchowski approximation for aqueous systems).

  • Data Analysis: Record the mean zeta potential and the width of the distribution.

Protocol 4: Microscopic Observation of Emulsion Microstructure

Objective: To visually assess the emulsion for signs of flocculation and coalescence.

Methodology:

  • Sample Preparation: Place a small drop of the emulsion on a clean microscope slide.

  • Cover Slip: Gently place a cover slip over the drop, avoiding the introduction of air bubbles and excessive shearing of the sample. For observing dynamics, a sealed chamber can be created using nail polish or a specialized slide.[12]

  • Microscopy:

    • Observe the sample under a light microscope, starting with a low magnification and increasing as needed.

    • Use phase contrast or differential interference contrast (DIC) to enhance the visibility of the droplets.

  • Image Analysis:

    • Acquire images at different time points to observe any changes in the emulsion structure.

    • Look for the formation of droplet aggregates (flocculation) and the appearance of larger, irregularly shaped droplets resulting from the merging of smaller ones (coalescence).

Signaling Pathways and Workflows

G cluster_prep Emulsion Preparation cluster_char Characterization cluster_eval Evaluation cluster_actions Actions Prep1 Prepare Aqueous & Oil Phases Prep2 Pre-emulsify (Low Shear) Prep1->Prep2 Prep3 High-Shear Homogenization Prep2->Prep3 Char1 Droplet Size (DLS) Prep3->Char1 Char2 Zeta Potential Prep3->Char2 Char3 Microscopy Prep3->Char3 Char4 Visual Stability (Creaming) Prep3->Char4 Eval1 Stable Emulsion? Char1->Eval1 Char2->Eval1 Char3->Eval1 Char4->Eval1 Action1 Proceed with Experiment Eval1->Action1 Yes Action2 Troubleshoot Formulation/Process Eval1->Action2 No Action2->Prep1

References

Technical Support Center: Optimizing Hexadecane Concentration for Maximal Microbial Growth Rate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing hexadecane concentration for maximal microbial growth rate in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration of this compound for microbial growth experiments?

A1: A common starting concentration for n-hexadecane as the sole carbon source in microbial cultures is 1% (v/v).[1][2] However, the optimal concentration can vary significantly depending on the microbial species being used.[2] Some studies have used concentrations as low as 0.1% (v/v) as a co-substrate or higher concentrations up to 7% (v/v) in optimization experiments.[3][4]

Q2: How does this compound concentration affect microbial growth?

A2: this compound concentration has a direct impact on microbial growth, but the relationship is not always linear. While it serves as a carbon and energy source, high concentrations can be inhibitory or toxic to some microorganisms.[3][4] This can be due to solvent effects on cell membranes.[2] Therefore, determining the optimal concentration is a critical step. For some bacteria, increasing this compound concentration from 1% to 3% has been shown to inhibit the growth rate, while other strains may show enhanced growth at higher concentrations.[4]

Q3: Why is my microbial culture not growing, or growing very slowly, on this compound?

A3: Several factors could contribute to poor or slow growth:

  • Sub-optimal this compound Concentration: The concentration may be too low to support robust growth or too high, causing toxicity.[3][4]

  • Mass Transfer Limitation: this compound is a hydrophobic substrate with low aqueous solubility.[2][3] Poor dispersion in the culture medium can limit its availability to the microbes. The production of biosurfactants by the microorganisms is a natural way to increase the bioavailability of this compound by emulsifying it.[5][6]

  • Inadequate Aeration: The initial metabolic attack on n-alkanes by many bacteria is an oxidation step requiring molecular oxygen.[7][8] Insufficient oxygen can be a rate-limiting factor.

  • Nutrient Limitation: Ensure that the basal mineral salt medium is not lacking essential nutrients like nitrogen, phosphorus, or trace elements.[9][10]

  • Sub-optimal pH and Temperature: Microbial growth and enzymatic activity are highly dependent on pH and temperature.[11][12]

Q4: What is the role of biosurfactants in this compound degradation?

A4: Biosurfactants are surface-active compounds produced by microorganisms that play a crucial role in the biodegradation of hydrophobic substrates like this compound.[5] They increase the surface area of the hydrocarbon by creating smaller droplets (emulsification), which enhances its availability for microbial uptake and degradation.[13] The production of biosurfactants, such as rhamnolipids by Pseudomonas species, is often correlated with increased cell hydrophobicity and growth on this compound.[5][6]

Troubleshooting Guides

Issue 1: No or Minimal Microbial Growth
Possible Cause Troubleshooting Step
This compound concentration is toxic. Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1%, 0.5%, 1%, 2.5%, 5% v/v) to determine the optimal concentration for your specific microbial strain.[3][4]
Poor bioavailability of this compound. Increase agitation speed to improve dispersion. Consider adding a small amount of a non-ionic surfactant like Tween 80 at the beginning of the culture to improve emulsification, though be aware this can affect studies on natural biosurfactant production.[10]
Essential nutrient limitation. Review the composition of your mineral salt medium. Ensure adequate concentrations of nitrogen (e.g., NH₄Cl), phosphorus (e.g., K₂HPO₄), and trace elements.[9]
Inoculum is not adapted. Pre-culture the microbial strain in a medium containing a low concentration of this compound to adapt the cells before inoculating the main experiment.[9]
Issue 2: Initial Growth Followed by a Plateau or Decline
Possible Cause Troubleshooting Step
Oxygen limitation. Increase the aeration rate or use baffled flasks to improve oxygen transfer. Monitor dissolved oxygen (DO) levels if possible. The initial oxidation of this compound is often an oxygen-requiring step.[8][9]
Accumulation of toxic metabolites. Analyze the culture supernatant for the presence of intermediate metabolites. A sequential bioremediation strategy, where initial aerobic oxidation is followed by anaerobic degradation of metabolites, has been proposed.[8][9]
Drastic pH change. Monitor and control the pH of the culture medium. The production of fatty acids from this compound metabolism can lower the pH.[7][13]
Nitrate (B79036)/Nitrite (B80452) toxicity (in denitrifying cultures). If using nitrate as an electron acceptor, be aware that high concentrations of nitrate (>1 g/L NO₃⁻-N) or accumulated nitrite can be inhibitory to cell growth under anaerobic conditions.[8][9]

Quantitative Data Summary

Microorganism This compound Concentration Growth/Degradation Data Reference
Pseudomonas fluorescens HW-61.5%Produced 1.4-2.0 g/L of glycolipid biosurfactants.[6]
Yarrowia lipolytica CMGB321%Achieved 82.61% cell hydrophobicity and an emulsification index (E24) of 47% after 72 hours.[1]
Pseudomonas aeruginosa EBN-8 mutant1% (w/v)Produced 4.1 g/L of rhamnolipids and reached a biomass of 2.1 g/L.[13]
Rhodococcus erythropolis X5Not specifiedAt 26°C, utilized 53% of this compound in 8 days.[7]
Rhodococcus erythropolis S67Not specifiedAt 26°C, utilized 46% of this compound in 8 days.[7]
Klebsiella pneumoniae YSA-91% - 7%Growth rate decreased as this compound concentration increased from 1% to 7%.[3]
Bacillus megaterium WT101%, 3%Optical density (OD) was 0.470 at 1% and decreased to 0.230 at 3% n-hexadecane.[4]
Nocardia sp. WB461%, 3%OD increased from 1.6 at 1% to 2.3 at 3% n-hexadecane.[4]
Mixed bacterial culturesNot specifiedCell yields decreased with increasing growth temperature from 25°C to 65°C.[12]
Pseudomonas aeruginosa PSA5Not specifiedDegraded 99% of n-hexadecane in 10 days.[14]
Rhodococcus sp. NJ2Not specifiedDegraded 95% of n-hexadecane in 10 days.[14]
Ochrobactrum intermedium P2Not specifiedDegraded 92% of n-hexadecane in 10 days.[14]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration
  • Prepare Media: Prepare a sterile mineral salt medium (e.g., Bushnell-Hass) in multiple flasks.[1]

  • Add this compound: Aseptically add varying concentrations of n-hexadecane (e.g., 0.1%, 0.5%, 1.0%, 2.5%, 5.0%, and 7.0% v/v) to the flasks. Include a control flask with no this compound.

  • Inoculation: Inoculate the flasks with a standardized amount of a pre-cultured microbial suspension.

  • Incubation: Incubate the flasks under controlled conditions (e.g., 30°C, 150 rpm).[3]

  • Monitor Growth: At regular intervals, measure microbial growth by monitoring the optical density (OD) at 600 nm.[3] For more accurate quantification, especially with biofilm formation, determine cell dry weight or perform viable cell counts.

  • Analysis: Plot the growth curves for each concentration. The concentration that results in the highest growth rate and/or maximal biomass is the optimum.

Protocol 2: Assessing this compound Biodegradation
  • Set up Culture: Prepare a culture at the predetermined optimal this compound concentration.

  • Sampling: At various time points, withdraw an aliquot of the culture.

  • Extraction: Extract the remaining this compound from the sample using an organic solvent like n-hexane.

  • Quantification: Analyze the extracted this compound concentration using Gas Chromatography-Flame Ionization Detection (GC-FID).

  • Calculation: Calculate the percentage of degradation over time compared to an abiotic control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media Prepare Mineral Salt Medium This compound Add Varying this compound Concentrations Media->this compound Incubate Incubate under Controlled Conditions This compound->Incubate Inoculum Prepare Microbial Inoculum Inoculum->Incubate Monitor Monitor Growth (e.g., OD600) Incubate->Monitor Plot Plot Growth Curves Monitor->Plot Determine Determine Optimal Concentration Plot->Determine

Caption: Workflow for determining optimal this compound concentration.

Aerobic_Hexadecane_Metabolism This compound n-Hexadecane Hexadecanol 1-Hexadecanol This compound->Hexadecanol Alkane Monooxygenase (O2) Hexadecanal Hexadecanal Hexadecanol->Hexadecanal Alcohol Dehydrogenase Hexadecanoic_Acid Hexadecanoic Acid (Palmitic Acid) Hexadecanal->Hexadecanoic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pathway Hexadecanoic_Acid->Beta_Oxidation TCA_Cycle TCA Cycle Beta_Oxidation->TCA_Cycle Acetyl-CoA Energy Energy (ATP) + Biomass TCA_Cycle->Energy

Caption: Aerobic degradation pathway of n-hexadecane.

Troubleshooting_Logic Start Poor Microbial Growth? Check_Conc Is Concentration Optimized? Start->Check_Conc Check_Bioavailability Is Dispersion Adequate? Check_Conc->Check_Bioavailability Yes Action_Conc Perform Dose-Response Test Check_Conc->Action_Conc No Check_Nutrients Are Nutrients Sufficient? Check_Bioavailability->Check_Nutrients Yes Action_Bioavailability Increase Agitation / Add Surfactant Check_Bioavailability->Action_Bioavailability No Check_O2 Is Aeration Sufficient? Check_Nutrients->Check_O2 Yes Action_Nutrients Check Medium Composition Check_Nutrients->Action_Nutrients No Action_O2 Increase Aeration Check_O2->Action_O2 No

Caption: Troubleshooting logic for poor microbial growth on this compound.

References

Technical Support Center: Measuring Hexadecane Uptake by Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the microbial uptake of hexadecane. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.

Troubleshooting Guides

This section addresses specific problems you may encounter during your this compound uptake experiments, offering potential causes and solutions.

Problem 1: Low or no degradation of this compound observed.

Potential Cause Troubleshooting Steps
Low Bioavailability This compound is highly hydrophobic with poor water solubility.[1] Ensure adequate mixing to increase the surface area of this compound droplets. Consider using a minimal salt medium (MSM) to avoid competition with more easily degradable substrates.[2] Some microorganisms produce biosurfactants to increase bioavailability; you may need to screen for strains with this capability or add an appropriate surfactant.[1][3]
Substrate State This compound is solid at temperatures below 18.2°C.[1] If conducting experiments at low temperatures, be aware that the solid state can reduce degradation rates.[1] Microorganisms may require specific adaptive mechanisms, such as the formation of specialized cellular structures, to utilize solid this compound.[1]
Inadequate Aeration (for aerobic degradation) The initial oxidation of this compound often requires molecular oxygen.[4] Ensure sufficient aeration in your culture vessels. For viscous cultures, consider using baffled flasks or increasing agitation speed.
Nutrient Limitation While this compound is the carbon source, microorganisms still require other essential nutrients (e.g., nitrogen, phosphorus). Ensure your medium is not depleted of these essential components.[5][6] However, be aware that excessively high nutrient concentrations can sometimes inhibit biodegradation.[6][7]
Incorrect Microbial Strain Not all microorganisms are capable of degrading this compound. Verify that the strain you are using has the genetic potential for alkane degradation.[8]
Toxicity High concentrations of this compound or its metabolites can be toxic to some microorganisms.[9] Consider starting with a lower concentration of this compound.

Problem 2: Inconsistent or irreproducible results.

Potential Cause Troubleshooting Steps
Inconsistent Inoculum The growth phase and cell density of your inoculum can significantly impact the initiation of this compound degradation. Standardize your inoculum preparation by harvesting cells at the same growth phase (e.g., mid-exponential) and inoculating with a consistent cell density.[4]
Phase Separation Issues During extraction for analysis, incomplete separation of the aqueous and organic (this compound) phases can lead to inaccurate measurements. Ensure vigorous mixing during extraction followed by sufficient time for phase separation. Centrifugation can aid in separating emulsions.[10]
Abiotic this compound Loss This compound can adhere to the surfaces of glassware and other experimental apparatus. To account for this, include abiotic controls (no microorganisms) in your experimental setup.
Sampling Errors Due to the immiscible nature of this compound, obtaining a representative sample from the culture can be challenging. Ensure the culture is well-mixed before taking a sample.

Problem 3: Difficulty in quantifying residual this compound.

Potential Cause Troubleshooting Steps
Co-extraction of Interfering Compounds Cellular lipids or other medium components may co-extract with this compound and interfere with analysis. Use a selective solvent for extraction, such as hexane (B92381).[2] Incorporate a clean-up step, such as solid-phase extraction (SPE), if necessary.
Poor Detector Response (GC/HPLC) This compound lacks a strong chromophore, making UV detection in HPLC challenging. A refractive index (RI) detector is more suitable for HPLC analysis.[4] For gas chromatography (GC), a flame ionization detector (FID) is commonly used and provides good sensitivity.[2][10]
Instrument Calibration Issues Ensure your analytical instrument (GC or HPLC) is properly calibrated with a standard curve of known this compound concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for this compound uptake by microorganisms?

A1: Microorganisms primarily utilize two main mechanisms for the uptake of hydrophobic substrates like this compound:

  • Direct Contact (Interfacial Accession): Cells with a high cell surface hydrophobicity can directly adhere to this compound droplets.[11][12] This direct contact facilitates the transport of the hydrocarbon into the cell.

  • Biosurfactant-Mediated Uptake: Many hydrocarbon-degrading microorganisms produce biosurfactants. These molecules reduce the surface tension between the aqueous and hydrocarbon phases, leading to the formation of micelles or emulsions. This increases the surface area of the this compound and its apparent solubility, making it more accessible to the microorganisms.[1][3]

Q2: How can I measure the cell surface hydrophobicity of my microorganisms?

A2: A common method is the Microbial Adhesion to Hydrocarbons (MATH) test.[1][13] This assay measures the partitioning of bacterial cells between an aqueous phase and a hydrocarbon phase (e.g., this compound). A decrease in the optical density of the aqueous phase after mixing with the hydrocarbon indicates adherence of the cells to the hydrocarbon, which is a measure of their hydrophobicity.

Q3: What are the best analytical methods for quantifying this compound in a microbial culture?

A3: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods.

  • Gas Chromatography (GC): GC coupled with a flame ionization detector (GC-FID) is a robust and sensitive method for quantifying this compound.[14] For more definitive identification, GC-mass spectrometry (GC-MS) can be used.[15][16]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index (RI) detector is suitable for this compound analysis.[4] UV detectors are generally not effective due to the lack of a chromophore in this compound.[2]

Q4: How can I differentiate between this compound that is simply attached to the cell surface and this compound that has been taken up and metabolized?

A4: This is a significant challenge. One approach is to use radiolabeled this compound (e.g., ¹⁴C-hexadecane). After incubation, you can separate the cells from the medium and measure the radioactivity associated with the cell pellet. To further distinguish between surface-bound and internalized this compound, you can wash the cells with a non-polar solvent to remove surface-adhered substrate before measuring the remaining cell-associated radioactivity. However, this can also lyse the cells. An alternative is to trace the metabolic products of this compound. For example, you can look for the formation of hexadecanol (B772) or hexadecanoic acid.[17]

Q5: My experiment is under anaerobic conditions. What are the key considerations?

A5: Anaerobic degradation of this compound is possible but often slower and follows different metabolic pathways than aerobic degradation. The initial activation of the inert alkane molecule without oxygen is a key challenge. Some anaerobic bacteria can activate this compound by adding it to fumarate, forming an alkylsuccinate.[18] It is crucial to ensure strict anaerobic conditions and to provide an appropriate terminal electron acceptor, such as nitrate (B79036) or sulfate (B86663).[4][19]

Quantitative Data Summary

Table 1: this compound Degradation by Different Microbial Strains

MicroorganismTemperature (°C)Incubation Time (days)This compound Degradation (%)Reference
Rhodococcus erythropolis X526853[1]
Rhodococcus erythropolis S6726846[1]
Rhodococcus erythropolis X5101840[1]
Rhodococcus erythropolis S67101830[1]
Pseudomonas aeruginosa PSA5Not Specified1099[20]
Rhodococcus sp. NJ2Not Specified1095[20]
Ochrobactrum intermedium P2Not Specified1092[20]
Acinetobacter bouvetiiNot SpecifiedNot Specified72 ± 4[11]
Xanthomonas sp.Not SpecifiedNot Specified46 ± 4[11]
Defluvibacter lusatiensisNot SpecifiedNot Specified40 ± 6[11]

Table 2: Cell Surface Hydrophobicity of Rhodococcus erythropolis Strains

StrainSubstrateGrowth PhaseCell Surface Hydrophobicity (%)Reference
X5Liquid this compoundExponential63[1]
S67Liquid this compoundExponential76[1]
X5Solid this compoundExponential75[1]
S67Solid this compoundExponential88[1]

Experimental Protocols

Protocol 1: Determination of Residual this compound by Gas Chromatography (GC)

  • Principle: This protocol outlines the extraction and quantification of residual this compound from a liquid culture medium using GC-FID.

  • Materials:

    • Culture broth

    • Hexane (GC grade)

    • Anhydrous sodium sulfate

    • Centrifuge tubes

    • Vortex mixer

    • Gas chromatograph with FID

  • Procedure:

    • Collect a known volume of the culture broth.

    • Add an equal volume of hexane to the culture broth in a centrifuge tube.[1]

    • Vortex vigorously for 2-3 minutes to ensure thorough mixing and extraction of this compound into the hexane phase.

    • Centrifuge the mixture to separate the aqueous and organic phases. If an emulsion forms, centrifugation should help to break it.

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Inject a sample of the dried hexane extract into the GC-FID.

    • Quantify the this compound concentration by comparing the peak area to a standard curve prepared with known concentrations of this compound in hexane.[14]

Protocol 2: Microbial Adhesion to Hydrocarbons (MATH) Test

  • Principle: This protocol measures the hydrophobicity of microbial cells based on their adherence to a hydrocarbon.

  • Materials:

    • Microbial cell suspension in a suitable buffer (e.g., phosphate (B84403) buffer)

    • n-Hexadecane

    • Spectrophotometer

    • Test tubes

    • Vortex mixer

  • Procedure:

    • Wash and resuspend the microbial cells in a buffer to a specific optical density (OD) at 600 nm (e.g., OD₆₀₀ of 0.48-0.50).[1]

    • Measure the initial OD of the cell suspension (A₀).

    • Add a known volume of n-hexadecane to the cell suspension (e.g., 0.5 mL this compound to 3.0 mL of cell suspension).[1]

    • Vortex the mixture vigorously for 2-3 minutes to ensure intimate contact between the cells and the hydrocarbon.

    • Allow the mixture to stand at room temperature for 10-15 minutes to allow for phase separation.[1][13]

    • Carefully remove the lower aqueous phase and measure its OD (A).

    • Calculate the percentage of hydrophobicity (H) using the following formula: H (%) = (1 - A/A₀) x 100[1]

Visualizations

Experimental_Workflow_for_Hexadecane_Degradation cluster_preparation Preparation cluster_incubation Incubation cluster_sampling Sampling & Extraction cluster_analysis Analysis Inoculum Microbial Inoculum (Standardized Growth Phase) Incubation Incubation with Agitation (Controlled Temperature & Aeration) Inoculum->Incubation Medium Minimal Salt Medium + this compound Medium->Incubation Sampling Periodic Sampling Incubation->Sampling Time Points Extraction Hexane Extraction Sampling->Extraction Biomass Biomass Measurement (e.g., OD600, Protein Assay) Sampling->Biomass GC_Analysis GC-FID/MS Analysis (Residual this compound) Extraction->GC_Analysis Metabolites Metabolite Analysis (e.g., Fatty Acids) Extraction->Metabolites

Caption: Experimental workflow for measuring this compound degradation.

Hexadecane_Uptake_Mechanisms cluster_direct Direct Contact cluster_mediated Biosurfactant-Mediated This compound This compound Droplet Adhesion Adhesion This compound->Adhesion Emulsification Emulsification/ Micelle Formation This compound->Emulsification HydrophobicCell Hydrophobic Cell Surface HydrophobicCell->Adhesion DirectUptake Direct Uptake Adhesion->DirectUptake Microorganism Microorganism DirectUptake->Microorganism Internalization Biosurfactant Biosurfactant Production Biosurfactant->Emulsification MediatedUptake Mediated Uptake Emulsification->MediatedUptake MediatedUptake->Microorganism Internalization Microorganism->HydrophobicCell Microorganism->Biosurfactant

Caption: Microbial uptake mechanisms for this compound.

References

Technical Support Center: Preventing Hexadecane Leakage in Phase Change Material (PCM) Composites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of hexadecane leakage in phase change material (PCM) composites.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound leakage from PCM composites?

A1: this compound leakage primarily occurs when the material melts and transitions from a solid to a liquid state. The main causes include:

  • Weak Capillary Forces: The porous supporting material may not exert sufficient capillary force to retain the liquid this compound against gravity or volume changes during phase transition.[1]

  • Poor Compatibility: A lack of chemical or physical affinity between the non-polar this compound and the supporting matrix material can lead to poor wetting and easy seepage.

  • Volume Expansion: Like many PCMs, this compound expands upon melting, which can induce internal pressure and stress within the composite, forcing the liquid out.[2]

  • Structural Failure: Mechanical stress or degradation of the supporting matrix, especially during repeated thermal cycling, can create pathways for the PCM to escape.[3]

Q2: What are the main strategies to prevent this compound leakage?

A2: The most effective strategies focus on physically confining the this compound within a stable structure. These can be broadly categorized as:

  • Shape-Stabilization: This involves incorporating the this compound into a supporting matrix that retains its solid shape even when the PCM is liquid.[4] Common methods include:

    • Porous Material Impregnation: Using materials like expanded graphite (B72142), metal foams, or porous polymers to absorb the liquid this compound.[5][6] The porous structure holds the PCM via capillary action and surface tension.[1]

    • Polymer Blending: Mixing this compound with a polymer matrix, such as high-density polyethylene (B3416737) (HDPE) or styrene-b-(ethylene-ran-butylene)-b-styrene (SEBS), to form a stable composite where the polymer network physically traps the PCM.[7][8][9]

  • Microencapsulation: This technique involves enclosing nano- or micro-droplets of this compound within a solid shell material (e.g., a polymer or inorganic compound).[10][11] This shell acts as a barrier, preventing the liquid PCM from leaking out.[11]

Q3: How can I select an appropriate supporting material for shape-stabilization?

A3: The ideal supporting material should have a high porosity and a strong affinity for this compound to maximize both loading capacity and leakage prevention. Key considerations include:

  • Pore Structure: A network of small, interconnected pores generally provides stronger capillary forces, improving retention.

  • Chemical Compatibility: Materials with non-polar surfaces are more compatible with this compound, promoting better wetting and absorption.

  • Thermal Conductivity: To improve the overall heat transfer of the composite, supporting materials with high thermal conductivity, such as expanded graphite or copper foam, are often used.[6][7]

  • Mechanical Strength: The matrix must be robust enough to withstand the internal stresses from the PCM's volume changes during thermal cycling.[12]

Q4: Does modifying the supporting material's surface help prevent leakage?

A4: Yes, surface modification can significantly improve PCM retention. For example, creating a superhydrophobic surface on a copper foam matrix has been shown to effectively prevent paraffin (B1166041) leakage.[6] Similarly, using modifiers like hydrophobic fumed silica (B1680970) can prevent leakage in cementitious PCM composites.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: After the first heating cycle, I see liquid this compound on my composite's surface.

Potential Cause Recommended Solution
Insufficient Capillary Force The pores of your supporting matrix may be too large. Consider using a matrix with a smaller pore size or a higher specific surface area.
Low PCM Loading Capacity You may have oversaturated the supporting material. Reduce the mass fraction of this compound in the composite. For example, expanded graphite has been shown to have an optimal fraction of around 10 wt% to prevent leakage of a dodecane-hexadecane mixture.[13][14]
Poor Matrix-PCM Interaction The this compound is not being effectively "held" by the matrix. Try adding a compatibilizer or surfactant to improve the interfacial adhesion between the PCM and the supporting material.

Problem 2: The composite loses thermal storage capacity (latent heat) after multiple thermal cycles.

Potential Cause Recommended Solution
Slow/Progressive Leakage Even if not immediately visible, small amounts of this compound may be leaking during each cycle. This is a common issue, with some studies showing latent heat reductions of up to 57% in PCM granules after 700 cycles due to leakage.[15]
Solution 1: Encapsulation. Microencapsulating the this compound in a durable polymer shell is a highly effective method to prevent long-term leakage. Shells made of polyurea or hybrid polymers have shown excellent stability over dozens or hundreds of cycles.[11][16][17]
Solution 2: Improve Shape-Stabilization. Reinforce the polymer matrix. The addition of materials like expanded graphite can help reduce the leakage rate.[7]
Chemical Degradation Although less common for paraffins, interactions with the matrix or environment could cause degradation.
Solution: Use Fourier Transform Infrared (FT-IR) spectroscopy to analyze the chemical structure of the this compound before and after cycling to check for any changes in chemical bonds.[15] Ensure the composite is sealed from reactive environmental elements if necessary.

Data on Leakage Prevention Strategies

The following table summarizes quantitative data from various studies on the effectiveness of different methods to prevent this compound (or similar paraffin) leakage.

MethodSupporting Material / ShellPCM & LoadingLeakage Test ConditionsResultCitation
Shape-Stabilization High-Density Polyethylene (HDPE) / Expanded Graphite (EG)Paraffin / 85 wt%Heated at 80°C for 30 minNo leakage observed; EG improves anti-leakage performance.[7]
Shape-Stabilization Styrene-b-(ethylene-ran-butylene)-b-styrene (SEBS)Paraffin / 80 wt%Heated above melting pointNo paraffin leakage when SEBS content is 20 wt%.[8]
Shape-Stabilization Olefin Block Copolymer (OBC) / Expanded Graphite (EG)Paraffin / 80 wt%Heated at 80°C for 30 minNo obvious leakage when OBC content is 20 wt%.[8]
Microencapsulation Polyurea (PU) Shelln-Hexadecane / ~89% core100 heating/cooling cyclesHigh thermal resistance and stability observed.[11]
Microencapsulation PU & PMMA Hybrid Shelln-Hexadecane / 94.5%50 heating/cooling cyclesStable performance with no leakage reported.[16][17]
Coating Sodium Silicate & CementParaffin (RT18HC) in Granules500 hours at 50°CCoating reduced leakage from ~33% to ~14%.[15]

Experimental Protocols

Protocol 1: Standard Leakage Test

This protocol is used to visually assess and quantify the leakage of this compound from a composite.

Methodology:

  • Sample Preparation: Prepare composite samples of a known mass and defined dimensions (e.g., 20mm diameter, 5mm thickness).

  • Pre-Test Weighing: Accurately weigh the composite sample (W_initial) and a piece of filter paper (W_paper_initial).

  • Test Setup: Place the composite sample onto the center of the pre-weighed filter paper.

  • Heating: Place the entire assembly (sample on filter paper) into an oven set to a temperature significantly above the melting point of this compound (e.g., 60-80°C).

  • Observation: Heat the sample for a defined period (e.g., 30-60 minutes).[18] After heating, remove the assembly from the oven and allow it to cool to room temperature.

  • Post-Test Weighing: Carefully remove the composite sample. Weigh the filter paper again (W_paper_final).

  • Quantification: Calculate the mass percentage of leakage using the formula: Leakage (%) = [(W_paper_final - W_paper_initial) / (Mass of this compound in Sample)] * 100

Protocol 2: Thermal Cycling Durability Test

This protocol evaluates the long-term stability and leakage resistance of the composite over many heating and cooling cycles.

Methodology:

  • Sample Preparation: Prepare samples for analysis. This may include samples for visual inspection and samples for Differential Scanning Calorimetry (DSC).

  • Cycling Equipment: Use a thermal cycler or a programmable oven capable of repeatedly cycling between two set temperatures.

  • Cycling Parameters:

    • Set a temperature range that brackets the melting point of this compound (e.g., 0°C to 50°C).

    • Define the heating and cooling rates.

    • Set the desired number of cycles (e.g., 100, 500, or 1000 cycles).[2][15]

  • Execution: Run the thermal cycling program.

  • Post-Cycling Analysis:

    • Visual Inspection: Examine the samples for any signs of physical degradation, cracking, or visible PCM leakage on the surface.

    • Mass Loss Measurement: Weigh the samples before and after cycling to quantify any mass loss due to leakage.

    • DSC Analysis: Perform DSC analysis on samples before and after cycling. A significant reduction in the latent heat of fusion indicates that PCM has leaked out of the composite.[15]

    • Microstructural Analysis: Use Scanning Electron Microscopy (SEM) to inspect the composite's internal structure for micro-cracks or degradation that could facilitate leakage.

Visual Workflow and Logic Diagrams

G start Problem: this compound Leakage Observed in Composite q1 What is the containment strategy? start->q1 cat1 Shape-Stabilized (e.g., Porous Matrix, Polymer Blend) q1->cat1 Shape-Stabilized cat2 Microencapsulated q1->cat2 Microencapsulated cause1a Potential Cause: Insufficient Capillary Forces (Pores too large) cat1->cause1a cause1b Potential Cause: Poor Matrix-PCM Compatibility cat1->cause1b cause1c Potential Cause: Matrix Degradation (After Thermal Cycling) cat1->cause1c sol1a Solution: Use matrix with smaller pores or higher surface area. cause1a->sol1a sol1b Solution: - Add compatibilizer/surfactant. - Use a more compatible polymer (e.g., HDPE). cause1b->sol1b sol1c Solution: - Reinforce matrix (e.g., with EG). - Select a more durable polymer. cause1c->sol1c cause2a Potential Cause: Shell Wall Rupture / Fracture cat2->cause2a cause2b Potential Cause: Incomplete or Permeable Shell cat2->cause2b sol2a Solution: - Optimize shell material for better flexibility/strength. - Increase shell thickness. cause2a->sol2a sol2b Solution: - Adjust polymerization process. - Verify shell integrity with SEM. cause2b->sol2b

Caption: Troubleshooting workflow for this compound leakage.

G prep 1. Prepare Composite and Filter Paper (Pre-weigh) setup 2. Place Composite on Filter Paper prep->setup heat 3. Heat in Oven (e.g., 80°C for 30 min) setup->heat cool 4. Cool to Room Temperature heat->cool weigh 5. Remove Composite, Re-weigh Filter Paper cool->weigh calc 6. Calculate % Leakage weigh->calc

Caption: Experimental workflow for a standard leakage test.

References

Technical Support Center: Hexadecane-Based Phase Change Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the supercooling effect in hexadecane-based Phase Change Materials (PCMs).

Troubleshooting Guides

Issue: Significant Supercooling Observed in this compound PCM

Description: The this compound solidifies at a temperature significantly lower than its melting point, leading to a large thermal hysteresis. This is a common phenomenon known as supercooling and can negatively impact the performance and reliability of thermal energy storage systems.

Possible Causes:

  • Lack of Nucleation Sites: Pure this compound lacks sufficient nucleation sites to initiate crystallization at its freezing point.

  • Confinement Effects: When this compound is encapsulated or in small volumes (e.g., in emulsions), the probability of finding a nucleation site within each volume is reduced, increasing the likelihood of supercooling.[1][2]

  • High Cooling Rate: Rapid cooling can prevent the molecules from arranging into a stable crystal lattice, leading to a greater degree of supercooling.[3]

Troubleshooting Steps:

  • Introduce a Nucleating Agent: The most effective way to reduce supercooling is by adding a nucleating agent.

    • Selection: Choose a nucleating agent with a crystal structure similar to this compound. Common examples include other long-chain alkanes with higher melting points (e.g., octadecane), long-chain alcohols (e.g., 1-octadecanol), or nanoparticles like graphite (B72142) or nano-silica.[1][4]

    • Concentration: Start with a low concentration of the nucleating agent (e.g., 1-5 wt%) and optimize based on experimental results.

    • Dispersion: Ensure the nucleating agent is uniformly dispersed within the molten this compound. Sonication or high-shear mixing can be effective.

  • Optimize the Cooling Rate:

    • Controlled Cooling: Use a programmable refrigerated bath or a Differential Scanning Calorimeter (DSC) to control the cooling rate.[3][5]

    • Slower Rates: Experiment with slower cooling rates to allow more time for nucleation and crystal growth.

  • Modify the Container Surface:

    • Surface Roughness: Increasing the surface roughness of the container can create additional nucleation sites.[5]

  • Apply External Stimuli:

    • Ultrasonic Irradiation: Applying ultrasonic waves can induce cavitation and promote nucleation.[5]

    • Mechanical Agitation: Gentle stirring or vibration can sometimes trigger crystallization.[6]

Nucleating AgentConcentration (wt%)Reduction in Supercooling (°C)Reference
Graphite NanoparticlesNot specifiedEffective in reducing supercooling in emulsions[4]
Nano SiO2Not specifiedReduced the degree of supercooling[1]
1-Octadecanol10Decreased the degree of supercooling significantly[7]
Dodecane10-30Studied as a nucleating agent[8]
Octadecanol30Reduced supercooling by 22.9 °C in decane-MPCMs[8]
Issue: Inconsistent Solidification Temperature

Description: The onset temperature of solidification varies between experimental runs, even under seemingly identical conditions.

Possible Causes:

  • Stochastic Nature of Nucleation: Nucleation is a probabilistic process, which can lead to variations in the supercooling temperature.

  • Inhomogeneous Dispersion of Nucleating Agent: If the nucleating agent is not evenly distributed, some regions may have a higher concentration of nucleation sites than others.

  • Thermal History: The previous thermal cycles can influence the subsequent solidification behavior.

Troubleshooting Steps:

  • Improve Mixing of Nucleating Agent:

    • Melt-Mixing: Ensure the this compound is fully molten before and during the addition and mixing of the nucleating agent.

    • Sonication: Use an ultrasonic bath or probe to break up any agglomerates of the nucleating agent.

  • Standardize Thermal Cycling Protocol:

    • Consistent Heating/Cooling Rates: Use the same heating and cooling rates for all experiments.

    • Isothermal Holding: Include an isothermal holding step above the melting point for a consistent duration to erase any previous thermal history.

  • Perform Multiple Cycles:

    • Thermal Stability Testing: Cycle the PCM through multiple melting and freezing cycles to assess the stability and repeatability of the solidification temperature.[9]

Experimental Protocols

Protocol 1: Determination of Supercooling Degree using Differential Scanning Calorimetry (DSC)

Objective: To quantify the degree of supercooling in a this compound-based PCM.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan and hermetically seal it.

  • DSC Program:

    • Initial Isothermal: Hold the sample at a temperature above its melting point (e.g., 30°C) for 5 minutes to ensure it is completely molten and to erase any prior thermal history.

    • Cooling Ramp: Cool the sample at a controlled rate (e.g., 5°C/min) to a temperature well below its expected solidification point (e.g., -10°C).

    • Heating Ramp: Heat the sample at the same controlled rate (e.g., 5°C/min) to the initial temperature (30°C).

  • Data Analysis:

    • From the heating curve, determine the onset and peak melting temperatures (T_m,onset and T_m,peak).

    • From the cooling curve, determine the onset and peak crystallization temperatures (T_c,onset and T_c,peak).

    • The degree of supercooling (ΔT_s) can be calculated as: ΔT_s = T_m,peak - T_c,peak .[10]

Protocol 2: Evaluating the Thermal Stability of this compound with a Nucleating Agent

Objective: To assess the long-term effectiveness of a nucleating agent in reducing supercooling over multiple thermal cycles.

Methodology:

  • Sample Preparation: Prepare a this compound sample with the desired concentration of the chosen nucleating agent. Encapsulate 5-10 mg in a DSC pan.

  • Thermal Cycling in DSC:

    • Perform an initial heating and cooling cycle as described in Protocol 1 to determine the initial degree of supercooling.

    • Program the DSC to repeat the heating and cooling cycle for a large number of cycles (e.g., 50, 100, or more).

    • After the cycling is complete, perform a final heating and cooling cycle and record the data.

  • Data Analysis:

    • Compare the onset and peak crystallization temperatures from the initial and final cycles.

    • A significant decrease in the crystallization temperature or an increase in the degree of supercooling after multiple cycles may indicate degradation of the nucleating agent's effectiveness.

    • Analyze any changes in the latent heat of fusion, which could indicate chemical degradation of the PCM.

Frequently Asked Questions (FAQs)

Q1: What is the typical melting point and degree of supercooling for pure this compound?

A1: The melting point of pure this compound is approximately 18.18°C.[11] The degree of supercooling can be significant and is influenced by factors such as purity, volume, and cooling rate, but can be in the range of 10-15°C.

Q2: How do I choose the right nucleating agent for this compound?

A2: A good nucleating agent should have a crystal structure that is compatible with this compound to act as a template for crystal growth. Long-chain alkanes with higher melting points (e.g., octadecane) or long-chain fatty alcohols are often effective. The nucleating agent should also be chemically stable and well-dispersed within the this compound.

Q3: Can the encapsulation of this compound affect its supercooling behavior?

A3: Yes, encapsulation can increase the degree of supercooling.[2][12] When this compound is divided into many small microcapsules, the probability of having a pre-existing nucleating site in each capsule is reduced, leading to a greater overall supercooling effect for the bulk material.[1]

Q4: What is the impact of the cooling rate on the observed supercooling?

A4: Generally, a higher cooling rate will result in a greater degree of supercooling.[3] This is because there is less time for the molecules to organize into a stable crystal lattice. For consistent and comparable results, it is crucial to maintain a constant and controlled cooling rate during experiments.

Q5: Are there any safety precautions I should take when working with this compound?

A5: this compound is a combustible liquid and should be handled with appropriate safety measures.[13] It is also a skin irritant. Always consult the Safety Data Sheet (SDS) before use and work in a well-ventilated area.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_stability Stability Testing start Start: Pure this compound add_na Add Nucleating Agent start->add_na mix Melt and Mix (e.g., Sonication) add_na->mix sample_dsc Prepare DSC Sample mix->sample_dsc dsc_run Run DSC Thermal Cycle (Heat/Cool/Heat) sample_dsc->dsc_run analyze Analyze DSC Curve (Determine Tm, Tc) dsc_run->analyze calculate Calculate Supercooling (ΔTs = Tm - Tc) analyze->calculate cycle Perform Multiple Thermal Cycles calculate->cycle Optional final_run Run Final DSC Cycle cycle->final_run compare Compare Initial and Final ΔTs final_run->compare

Caption: Experimental workflow for evaluating supercooling in this compound.

Troubleshooting_Logic problem Problem: Significant Supercooling cause1 Cause: Lack of Nucleation Sites problem->cause1 cause2 Cause: High Cooling Rate problem->cause2 cause3 Cause: Confinement Effects problem->cause3 solution1 Solution: Add Nucleating Agent cause1->solution1 solution2 Solution: Optimize Cooling Rate cause2->solution2 solution3 Solution: Modify PCM Formulation/ Encapsulation cause3->solution3

Caption: Troubleshooting logic for supercooling in this compound PCMs.

References

Technical Support Center: Enhancing Thermal Conductivity of Hexadecane PCMs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for strategies to enhance the thermal conductivity of hexadecane phase change materials (PCMs).

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and characterization of this compound-based composite PCMs.

Issue 1: Inconsistent Thermal Conductivity Measurements

  • Symptoms: Wide variations in thermal conductivity values for the same composite material across different measurements.

  • Potential Causes:

    • Non-uniform dispersion of nanoparticles.

    • Sedimentation of nanoparticles over time.[1]

    • Presence of voids or air gaps in the sample.

    • Inconsistent contact between the thermal conductivity probe and the sample.

  • Troubleshooting Steps:

    • Verify Dispersion: Use Scanning Electron Microscopy (SEM) to visually inspect the uniformity of nanoparticle distribution within the this compound matrix. Agglomerates will appear as bright clusters.

    • Monitor Stability: After preparation, allow the molten composite to sit for a period and observe for any visible sedimentation of the nanoparticles.[1]

    • Ensure Proper Sample Preparation: When preparing samples for measurement, ensure the this compound composite is fully melted and degassed to remove any trapped air before solidification.

    • Standardize Measurement Protocol: Follow a consistent procedure for placing the thermal conductivity probe, ensuring good thermal contact with the sample.

Issue 2: Reduced Latent Heat of Fusion

  • Symptoms: The measured latent heat of fusion of the composite PCM is significantly lower than that of pure this compound.

  • Potential Causes:

    • The added nanoparticles do not undergo a phase change and thus reduce the overall mass fraction of the PCM.

    • Potential chemical interactions between the nanoparticles and this compound.

  • Troubleshooting Steps:

    • Theoretical Calculation: Calculate the expected latent heat based on the mass fraction of this compound in the composite and compare it with the measured value.

    • Material Compatibility: Ensure the chosen nanoparticles are chemically inert with this compound.

    • Optimize Loading: While higher nanoparticle concentrations can increase thermal conductivity, they will also decrease the latent heat storage capacity. Determine the optimal balance for your application.

Issue 3: Nanoparticle Agglomeration During Preparation

  • Symptoms: Visible clumps of nanoparticles in the molten this compound, leading to poor dispersion and inconsistent properties.

  • Potential Causes:

    • Strong van der Waals forces between nanoparticles.

    • Insufficient dispersion energy (e.g., sonication time or power).

    • Incompatibility between the nanoparticle surface and the non-polar this compound.

  • Troubleshooting Steps:

    • Increase Dispersion Energy: Optimize ultrasonication parameters, such as increasing the sonication time or amplitude.[2] For melt mixing, ensure the shear rate is sufficient to break down agglomerates.

    • Use of Surfactants: Consider the use of a surfactant to improve the wettability and dispersion of nanoparticles in the this compound. The choice of surfactant will depend on the nanoparticle type.

    • Surface Functionalization: Functionalizing the surface of the nanoparticles can improve their compatibility with the this compound matrix.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies to enhance the thermal conductivity of this compound?

A1: The most common and effective strategies include:

  • Adding highly conductive nanoparticles: This includes carbon-based materials like graphene nanoplatelets (GNPs) and multi-walled carbon nanotubes (MWCNTs), as well as metallic nanoparticles such as copper (Cu) and alumina (B75360) (Al₂O₃).

  • Incorporating metallic foams: Porous metal foams, typically made of copper or aluminum, can be infiltrated with molten this compound to create a composite with a highly conductive network.

  • Using fins: Integrating fins made of materials with high thermal conductivity, such as aluminum or copper, into the storage container can significantly improve the heat transfer rate.

Q2: How do I choose the right additive for my application?

A2: The choice of additive depends on several factors:

  • Desired Thermal Conductivity: Carbon-based nanomaterials generally offer the highest enhancement at low concentrations.

  • Cost: Metallic nanoparticles and foams can be more expensive than carbon-based additives.

  • Density: For applications where weight is a concern, carbon-based materials are often preferred over denser metallic additives.

  • Stability: The long-term stability of the nanoparticle dispersion is crucial. Some additives may be more prone to sedimentation.[1]

Q3: What is the typical enhancement in thermal conductivity I can expect?

A3: The enhancement in thermal conductivity is highly dependent on the type of additive, its concentration, its morphology, and the quality of its dispersion. The table below summarizes some reported values for different additives in paraffin-based PCMs, which are chemically similar to this compound.

Data Presentation: Thermal Conductivity Enhancement of Paraffin-based PCMs

AdditiveConcentration (wt%)Thermal Conductivity Enhancement (%)Reference
Graphene Nanoplatelets1.0~150[3]
Multi-walled Carbon Nanotubes1.0~70[3]
Alumina (Al₂O₃)5.0~50[4]
Copper (Cu)1.0~30[3]

Q4: Will adding nanoparticles affect other properties of this compound?

A4: Yes, the addition of nanoparticles can influence other properties:

  • Latent Heat: As mentioned in the troubleshooting guide, the addition of non-phase-change materials will reduce the overall latent heat capacity of the composite.

  • Viscosity: The viscosity of the molten PCM will increase with the addition of nanoparticles, which can affect the natural convection within the liquid phase.

  • Phase Change Temperature: The melting and freezing points of this compound may be slightly altered by the presence of nanoparticles.

Q5: What are the key challenges in preparing stable nanoparticle-enhanced PCMs?

A5: The primary challenges are:

  • Achieving Uniform Dispersion: Overcoming the natural tendency of nanoparticles to agglomerate is critical for obtaining the desired thermal conductivity enhancement.[5]

  • Long-term Stability: Preventing the sedimentation of nanoparticles over repeated melting and freezing cycles is essential for the reliable performance of the PCM.[4]

  • Maintaining High Latent Heat: Balancing the enhancement in thermal conductivity with the reduction in latent heat storage capacity is a key consideration.

Experimental Protocols

Protocol 1: Preparation of this compound-Nanoparticle Composites via Ultrasonic Dispersion

This protocol provides a general procedure for dispersing nanoparticles in this compound using an ultrasonic probe.

  • Materials and Equipment:

    • This compound

    • Nanoparticles (e.g., graphene nanoplatelets, carbon nanotubes)

    • Beaker

    • Hot plate with magnetic stirring

    • Ultrasonic probe (sonicator)

    • Analytical balance

  • Procedure:

    • Weigh the desired amount of this compound and place it in a beaker on a hot plate.

    • Heat the this compound to approximately 10°C above its melting point (melting point of this compound is ~18°C) while stirring with a magnetic stirrer until it is completely molten.

    • Weigh the desired amount of nanoparticles.

    • Gradually add the nanoparticles to the molten this compound while continuing to stir.

    • Once the nanoparticles are roughly mixed, immerse the ultrasonic probe into the molten mixture. Ensure the probe tip is submerged sufficiently but not touching the bottom of the beaker.

    • Apply ultrasonic energy to the mixture. The specific power and time will depend on the nanoparticle type, concentration, and the volume of the mixture. A typical starting point is 20-30 minutes at a moderate power setting.[6]

    • Monitor the temperature of the mixture during sonication to prevent overheating. A water bath can be used for cooling if necessary.

    • After sonication, allow the composite to cool down to room temperature while stirring to maintain dispersion during solidification.

Protocol 2: Measurement of Thermal Conductivity using the Transient Hot Wire (THW) Method

This protocol outlines the general steps for measuring the thermal conductivity of a PCM using the transient hot wire technique.

  • Materials and Equipment:

    • Transient Hot Wire (THW) apparatus

    • PCM sample

    • Sample cell

    • Temperature-controlled bath

  • Procedure:

    • Sample Preparation: Melt the this compound composite and carefully pour it into the sample cell, ensuring the hot wire sensor is fully immersed and there are no air bubbles.

    • Solidification: Allow the sample to solidify completely in a controlled environment.

    • Temperature Equilibration: Place the sample cell in a temperature-controlled bath and allow it to reach the desired measurement temperature.

    • Measurement:

      • Initiate the measurement sequence on the THW apparatus. A short electrical pulse is sent through the wire, causing a transient temperature rise.

      • The apparatus records the temperature increase of the wire as a function of time.

    • Data Analysis: The thermal conductivity is calculated from the slope of the linear portion of the temperature rise versus the logarithm of time plot.[7]

    • Repeatability: Perform multiple measurements at each temperature point to ensure the results are repeatable.

Mandatory Visualizations

Enhancement_Strategies cluster_problem Problem cluster_strategies Enhancement Strategies cluster_nanoparticles Nanoparticle Types cluster_considerations Key Considerations Problem Low Thermal Conductivity of this compound Nanoparticles Addition of Nanoparticles Problem->Nanoparticles Foam Incorporation of Metallic Foam Problem->Foam Fins Use of Fins Problem->Fins Carbon Carbon-based (Graphene, CNTs) Nanoparticles->Carbon Metallic Metallic (Cu, Al2O3) Nanoparticles->Metallic Dispersion Dispersion Quality Nanoparticles->Dispersion Stability Long-term Stability Nanoparticles->Stability LatentHeat Latent Heat Reduction Nanoparticles->LatentHeat Cost Cost Nanoparticles->Cost Foam->LatentHeat Foam->Cost Fins->Cost

Caption: Overview of strategies to enhance the thermal conductivity of this compound.

Troubleshooting_Workflow Start Experiment Start Prep Prepare Composite PCM Start->Prep Measure Measure Thermal Conductivity Prep->Measure Results Analyze Results Measure->Results Inconsistent Inconsistent Results? Results->Inconsistent No LowLatent Low Latent Heat? Inconsistent->LowLatent No CheckDispersion Check Dispersion (SEM) Inconsistent->CheckDispersion Yes Agglomeration Nanoparticle Agglomeration? LowLatent->Agglomeration No OptimizeLoading Optimize Nanoparticle Loading LowLatent->OptimizeLoading Yes ImproveDispersion Improve Dispersion Technique Agglomeration->ImproveDispersion Yes End Successful Outcome Agglomeration->End No CheckStability Check Stability (Sedimentation) CheckDispersion->CheckStability CheckStability->Prep OptimizeLoading->Prep ImproveDispersion->Prep

Caption: A troubleshooting workflow for experiments on enhanced this compound PCMs.

References

dealing with mass transfer limitations in hexadecane biodegradation studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with mass transfer limitations in hexadecane biodegradation experiments.

Troubleshooting Guides

This section addresses common problems encountered during this compound biodegradation studies, offering potential causes and solutions in a question-and-answer format.

Question 1: My this compound degradation rate is very low or has plateaued. What are the potential causes and how can I troubleshoot this?

Answer:

Low or stalled this compound degradation is frequently linked to mass transfer limitations, where the rate of this compound transfer from the oil phase to the aqueous phase, and subsequently to the microorganisms, is slower than the microbial uptake and metabolism rate.[1][2][3]

Potential Causes & Troubleshooting Steps:

  • Insufficient Interfacial Area: The surface area between the this compound and the aqueous medium is critical for mass transfer.

    • Solution: Increase agitation or mixing speed. Studies have shown that higher agitation rates can lead to faster degradation in freshly prepared soil slurries.[4] However, be aware that for aged contaminated soils, gentle mixing might be more effective.[4] Consider using a bioreactor with baffles or a high-shear mixer to decrease droplet size and increase the interfacial area. A decrease of 52% in this compound droplet diameter has been correlated with a 63% increase in the overall mass transfer coefficient.[1][2][3]

  • Poor Bioavailability: this compound is highly hydrophobic and has low aqueous solubility, making it difficult for microorganisms to access.

    • Solution 1: Introduce Surfactants/Biosurfactants. Surfactants reduce surface and interfacial tension, leading to the formation of smaller droplets and micelles, which increases the surface area and apparent solubility of this compound.[5][6][7] Both synthetic surfactants (e.g., Tween 80) and microbially produced biosurfactants (e.g., rhamnolipids) can be effective.[8][9] For example, rhamnolipids have been shown to increase the solubility of n-hexadecane in culture medium from 1.84 to 22.76 µg/L.[10][11][12]

    • Solution 2: Utilize Microorganisms with High Cell Surface Hydrophobicity. Some bacteria can adhere directly to hydrocarbon droplets.[5][13] An increase in cell surface hydrophobicity during growth on this compound has been observed, suggesting a mechanism of direct uptake.[10][11][12]

  • Oxygen Limitation: Aerobic biodegradation of this compound is an oxygen-intensive process. Insufficient dissolved oxygen can become the rate-limiting step, especially at high cell densities or rapid degradation rates.[1][2][3][14]

    • Solution: Increase the aeration rate or use oxygen-enriched air. Monitor dissolved oxygen levels throughout the experiment. Mathematical models suggest that while this compound transfer is often the primary limiting step, oxygen transfer can become limiting in later stages of culture.[1][2][3]

Question 2: I've added a surfactant, but the degradation rate did not improve significantly. Why might this be?

Answer:

While surfactants are a common strategy to overcome mass transfer limitations, their effectiveness can be influenced by several factors.

Potential Causes & Troubleshooting Steps:

  • Surfactant Concentration: The concentration of the surfactant is crucial. It should be above the critical micelle concentration (CMC) to effectively pseudosolubilize the this compound. However, very high concentrations can be toxic to microorganisms.

    • Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of your specific surfactant for your microbial strain or consortium. One study found that increasing the concentration of Tween 80 from 1 to 4 times the CMC increased n-hexadecane biodegradation.[9][15]

  • Type of Surfactant: Not all surfactants have the same effect. The choice of surfactant can depend on the microbial strain and the specific experimental conditions.

    • Solution: Screen a panel of different surfactants (e.g., non-ionic like Tween 80, anionic like SDS, or biosurfactants) to find the most effective one for your system.[9] The stimulating effect of surfactants can vary, with some showing a greater enhancement of this compound uptake than others.[8][16]

  • Microbial Uptake Mechanism: The primary mechanism of this compound uptake by your microorganism(s) plays a significant role. If the organism primarily relies on direct contact with the hydrocarbon interface, the addition of a surfactant that creates very fine, dispersed micelles might not be as effective as for an organism that relies on pseudosolubilized substrate.[13]

    • Solution: Characterize the cell surface hydrophobicity of your microbial strain(s). Highly hydrophobic cells are more likely to utilize direct interfacial access.[5][13]

Frequently Asked Questions (FAQs)

Q1: What is the primary rate-limiting step in this compound biodegradation?

A1: In many experimental setups, the mass transfer of this compound from the non-aqueous phase to the aqueous phase is the primary rate-limiting step.[1][2][3] This is due to the low aqueous solubility and high hydrophobicity of this compound. Mathematical modeling has shown that the this compound transfer rate can be up to 5-fold lower than its consumption rate by microorganisms.[1][2][3] However, under conditions of high degradation rates, oxygen transfer can also become a limiting factor.[1][2][3]

Q2: How do biosurfactants enhance this compound biodegradation?

A2: Biosurfactants, which are naturally produced by some microorganisms, enhance this compound biodegradation through several mechanisms:

  • Increased Pseudosolubilization: They increase the apparent solubility of this compound in the aqueous medium by forming micelles, making it more accessible to the microorganisms.[10][11][12][13]

  • Reduced Interfacial Tension: This leads to the formation of smaller oil droplets (emulsification), which increases the surface area available for microbial attachment and uptake.[6] A reduction in surface tension from 65 to 47 mN/m has been linked to a 52% decrease in this compound droplet diameter.[1][2][3]

  • Enhanced Cell Surface Interactions: Some biosurfactants can alter the cell surface hydrophobicity, facilitating direct contact between the microbial cells and the this compound droplets.[5]

Q3: What are the main mechanisms of this compound uptake by microorganisms?

A3: Microorganisms have evolved two primary mechanisms to take up hydrophobic substrates like this compound:

  • Direct Interfacial Access: Cells with hydrophobic surfaces can adhere directly to the surface of this compound droplets and take up the substrate at the oil-water interface.[13]

  • Uptake of Pseudosolubilized Substrate: Cells take up this compound that has been "dissolved" in the aqueous phase within micelles created by surfactants or biosurfactants.[10][11][12][13] These two mechanisms are not mutually exclusive and can occur simultaneously.[10][11][12]

Q4: Can agitation speed inhibit this compound biodegradation?

A4: Yes, while increased agitation generally enhances degradation in fresh liquid cultures or soil slurries by increasing the interfacial area, it can be detrimental in aged, contaminated soils.[4] In aged soils, contaminants may become sequestered in soil micropores, and high agitation may disrupt the access of adapted microorganisms to these contaminants. Gentle mixing (e.g., ≤25 rpm) has been found to result in significantly higher mineralization in aged soils compared to high agitation (100 rpm).[4]

Data Summary

Table 1: Effect of Surfactants on this compound Biodegradation

SurfactantConcentrationMicrobial Strain(s)Biodegradation (%)Time (days)Reference
Tween 804 x CMCPseudomonas aeruginosa, Bacillus subtilis, Bacillus paralicheniformis90.8221[9]
Tween 20Not SpecifiedPseudomonas aeruginosa, Bacillus subtilis, Bacillus paralicheniformis72.9721[9]
SDSNot SpecifiedPseudomonas aeruginosa, Bacillus subtilis, Bacillus paralicheniformis46.1721[9]
RhamnolipidNot SpecifiedPseudomonas aeruginosa UG2StimulatedNot Specified[8]

Table 2: Influence of Biosurfactant Production on Physical Properties and Mass Transfer

ParameterInitial Value (0 h)Final Value (240 h)ChangeReference
Surface Tension65 mN/m47 mN/m-27.7%[1][2][3]
This compound Droplet DiameterNot SpecifiedNot Specified-52%[1][2][3]
kLa (this compound)Not SpecifiedNot Specified+63%[1][2][3]
kLa (Oxygen)Not SpecifiedNot Specified-37%[1][2][3]

Experimental Protocols

Protocol 1: Determination of this compound Degradation

  • Culture Preparation: Prepare a minimal salt medium (e.g., Bushnell-Hass) in an Erlenmeyer flask.[17] A typical basal medium might contain (per liter): 4.0 g of NH4Cl, 2.5 g of K2HPO4, 0.5 g of NaCl, 0.3 g of MgSO4·7H2O, 0.03 g of FeCl3·6H2O, 0.01 g of CaCl2, and 0.01 g of MnCl2·4H2O.[14]

  • Inoculation: Inoculate the medium with a pre-culture of the desired microorganism(s) grown to a specific optical density.[14][18]

  • Substrate Addition: Add a known concentration of n-hexadecane (e.g., 0.5% - 1% v/v) as the sole carbon source.[5][9][14]

  • Incubation: Incubate the flasks in a shaker incubator at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 120-400 rpm).[9][14][18]

  • Sampling: At regular time intervals, withdraw samples for analysis.

  • Extraction: Extract the residual this compound from the sample using an organic solvent like n-hexane or diethyl ether.

  • Analysis: Quantify the remaining this compound using gas chromatography with a flame ionization detector (GC-FID).[18]

  • Calculation: Calculate the percentage of degradation by comparing the residual this compound concentration in the experimental flasks to abiotic controls (containing no microorganisms).[18]

Protocol 2: Measurement of Cell Surface Hydrophobicity (BATH Assay)

  • Cell Harvesting: Harvest microbial cells from the culture by centrifugation and wash them with a buffer (e.g., phosphate (B84403) buffer).

  • Resuspension: Resuspend the cells in the same buffer to a specific optical density (OD) at 600 nm (A0).

  • Hydrocarbon Addition: Add a known volume of a hydrocarbon (e.g., this compound) to the cell suspension.

  • Vortexing: Vortex the mixture vigorously for a set period (e.g., 2 minutes) to allow for hydrophobic interactions.

  • Phase Separation: Allow the aqueous and hydrocarbon phases to separate by letting the mixture stand.

  • Measurement: Carefully remove a sample from the aqueous phase and measure its OD at 600 nm (A1).

  • Calculation: Calculate the percentage of cell surface hydrophobicity using the formula: % Hydrophobicity = [1 - (A1 / A0)] x 100.[5]

Visualizations

G cluster_0 Troubleshooting Workflow: Low this compound Degradation Start Low/Stalled Degradation Problem1 Mass Transfer Limitation? Start->Problem1 Cause1 Insufficient Interfacial Area Problem1->Cause1 Yes Cause2 Poor Bioavailability Problem1->Cause2 Yes Cause3 Oxygen Limitation Problem1->Cause3 Yes Solution1 Increase Agitation/ Improve Mixing Cause1->Solution1 End Improved Degradation Solution1->End Solution2 Add Surfactants/ Use Hydrophobic Strains Cause2->Solution2 Solution2->End Solution3 Increase Aeration/ Monitor DO Cause3->Solution3 Solution3->End

Caption: Troubleshooting workflow for low this compound degradation.

G cluster_1 This compound Uptake Mechanisms cluster_direct Direct Interfacial Access cluster_indirect Pseudosolubilization This compound This compound (Oil Phase) DirectContact Adhesion to Droplet This compound->DirectContact Hydrophobic Interaction Surfactant Biosurfactant Production Microbe Microbial Cell DirectContact->Microbe Uptake Micelle Micelle Formation Surfactant->Micelle Micelle->Microbe Uptake

References

optimizing aeration and agitation for efficient hexadecane metabolism in bioreactors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing aeration and agitation during hexadecane metabolism in bioreactors.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions in a direct question-and-answer format.

Issue 1: Low or Stalled this compound Degradation Rate

  • Question: My culture's growth has slowed, and the this compound concentration is barely decreasing. What should I check first?

  • Answer: The most critical parameters to investigate are dissolved oxygen (DO) levels and mixing efficiency.

    • Check Dissolved Oxygen (DO): The initial oxidation of this compound is an oxygen-dependent step.[1][2][3] While the degradation rate can remain constant over a wide range of DO concentrations (from 80% down to 1% saturation), it is significantly impacted at levels below 1%.[4][5] A rapid drop in DO levels can also be an early indicator of bacterial contamination.[6]

      • Action: Calibrate and verify your DO probe. Ensure your aeration control loop is functioning correctly to maintain a DO setpoint above the critical 1% level.

    • Evaluate Agitation: Inefficient mixing leads to poor nutrient distribution and limits the transfer of oxygen and the bioavailability of this compound.[7] The agitation speed directly influences the size of this compound droplets, and a larger interfacial area between the oil and aqueous phases is crucial for microbial uptake.[8]

      • Action: Check for impeller damage.[7] If the culture appears poorly mixed, consider incrementally increasing the agitation speed. However, be aware that excessive agitation can cause high shear stress, damaging cells, and may lead to foaming.[9]

Issue 2: Excessive Foaming in the Bioreactor

  • Question: My bioreactor is producing an excessive amount of foam, which is threatening to foul my exhaust filters. What is causing this and how can I fix it?

  • Answer: Foam is often caused by high agitation speeds or specific components in the culture medium.[7] It can disrupt both aeration and mixing.[7]

    • Biological Foaming: This type of foam is often brown, viscous, and contains a high concentration of microorganisms.[10]

    • Chemical Foaming: This foam is typically white, delicate, and associated with surfactants in the sludge.[10]

    • Actions:

      • Reduce Agitation: Temporarily decrease the agitation speed to see if the foam subsides.

      • Use Antifoaming Agents: Add a sterile antifoam agent in a controlled manner. Excessive use can interfere with oxygen transfer and affect the process.[11] Using a point level switch to automate the addition can prevent overuse.[11]

      • Install Mechanical Foam Breakers: If foaming is a persistent issue, a mechanical foam breaker can be an effective solution.[7]

Issue 3: Sudden Drop in Dissolved Oxygen (DO) and pH

  • Question: The DO and pH levels in my bioreactor have dropped sharply and unexpectedly. What does this indicate?

  • Answer: A sudden, rapid drop in DO and/or pH is a classic sign of microbial contamination.[12] Contaminating organisms, often fast-growing bacteria, can out-compete your target culture for oxygen and produce acidic byproducts, causing these parameter shifts.[13]

    • Actions:

      • Microscopic Examination: Take a sample and examine it under a microscope to visually identify contaminating organisms.

      • Check for Breaches: Inspect all seals, O-rings, and gaskets for potential leaks.[6][13] Ensure steam-in-place (SIP) cycles for all ports and feed lines were performed correctly.[6]

      • Review Inoculum: Check your seed train for any signs of contamination. Plating a sample of the inoculum on a rich medium can reveal hidden contaminants.[13]

      • Terminate Run: If contamination is confirmed, the run should be terminated to prevent loss of time and resources. Thoroughly clean and sterilize the bioreactor before the next run.

Frequently Asked Questions (FAQs)

What is the optimal Dissolved Oxygen Tension (DOT) for this compound metabolism? Studies have shown that the rate of this compound degradation is largely independent of the dissolved oxygen tension when it is maintained between 5% and 80% of oxygen saturation.[4][5] The degradation rate remains constant even down to 1% DOT.[4][5] However, below 1% DOT, the degree of mineralization and the total amount of degraded this compound decrease significantly.[4][5] Therefore, maintaining a DOT level comfortably above 1% is crucial.

How does agitation speed affect this compound metabolism? Agitation is critical for two main reasons: it ensures the uniform distribution of cells, nutrients, and oxygen, and it breaks down the immiscible this compound into smaller droplets.[7][14] This increases the surface area-to-volume ratio of the this compound, enhancing its bioavailability to the microorganisms.[8] The optimal agitation speed is a balance between maximizing this interfacial area and avoiding excessive shear stress that can damage cells.[9][15]

Can my bioreactor run under anaerobic conditions for this compound degradation? No, the initial metabolic step for this compound degradation by most studied microorganisms requires molecular oxygen.[1][3] Under strictly anoxic conditions, this compound degradation does not occur.[4][5] However, a sequential strategy can be employed where an initial aerobic phase oxygenates the hydrocarbon, and subsequent degradation of the oxygenated metabolites can proceed under anaerobic denitrifying conditions if an alternative electron acceptor like nitrate (B79036) is provided.[1][3]

What are common sources of contamination in a bioreactor? Contamination can arise from several sources, including improper sterilization of the vessel or medium, leaks in seals or O-rings, non-sterile inputs (e.g., inoculum, feeds, antifoam), and failures in the steam-in-place (SIP) procedures for ports and valves.[7][13] It is essential to maintain a robust sterile boundary.[6]

My DO sensor readings are unstable. What should I do? Sensor failures can be due to fouling from biomass or medium components, or electrical faults.[7] First, attempt to recalibrate the sensor. If the problem persists, the sensor may need to be cleaned according to the manufacturer's protocol or replaced.[7] Having calibrated backup sensors ready can minimize downtime.[7]

Visual Guides

Troubleshooting Workflow for Low this compound Degradation

cluster_start cluster_checks cluster_actions cluster_solutions Start Start: Low this compound Degradation Rate Check_DO 1. Check Dissolved Oxygen (DO) Start->Check_DO Check_Agitation 2. Check Agitation & Mixing Start->Check_Agitation Check_Contamination 3. Check for Contamination Start->Check_Contamination Check_Foam 4. Check for Excessive Foaming Start->Check_Foam Action_DO_Low DO < 1%? Check_DO->Action_DO_Low Action_Agitation_Poor Poor Mixing? Check_Agitation->Action_Agitation_Poor Action_Contamination_Signs Sudden DO/pH Drop? Check_Contamination->Action_Contamination_Signs Action_Foam_Issue Foam Fouling Exhaust? Check_Foam->Action_Foam_Issue Action_DO_Low->Check_Agitation No Sol_DO Increase Aeration Rate Verify DO Control Loop Action_DO_Low->Sol_DO Yes Action_Agitation_Poor->Check_Contamination No Sol_Agitation Increase Agitation Speed Check Impeller Integrity Action_Agitation_Poor->Sol_Agitation Yes Action_Contamination_Signs->Check_Foam No Sol_Contamination Microscopy Check Sterile Boundary Terminate Run Action_Contamination_Signs->Sol_Contamination Yes Sol_Foam Reduce Agitation Add Antifoam Action_Foam_Issue->Sol_Foam Yes Setup 1. Bioreactor Setup (Medium, Sterilization) Inoculation 2. Inoculation (Viable Seed Culture) Setup->Inoculation SetParams 3. Set Initial Parameters (Temp, pH, Aeration, Agitation) Inoculation->SetParams Run 4. Run Fermentation SetParams->Run Sampling 5. Aseptic Sampling (Periodic) Run->Sampling Analysis 6. Sample Analysis Sampling->Analysis GC Residual this compound (GC) Analysis->GC Biomass Biomass (Dry Weight) Analysis->Biomass Data 7. Data Interpretation Analysis->Data Optimize 8. Adjust Parameters & Repeat Data->Optimize Optimize->SetParams New Run

References

Technical Support Center: Overcoming Inhibitory Effects of Hexadecane Metabolites on Microbial Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the inhibitory effects of hexadecane metabolites on microbial growth during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary inhibitory metabolites produced during this compound biodegradation?

A1: The aerobic biodegradation of this compound, a long-chain alkane, proceeds through a series of oxidative steps. The primary metabolites that can exhibit inhibitory effects on microbial growth include long-chain fatty acids, such as palmitic acid (hexadecanoic acid), and long-chain alcohols, like 1-hexadecanol (B1195841).[1] Under certain conditions, such as anaerobic denitrification following aerobic metabolism, the accumulation of intermediates like nitrite (B80452) can also be highly toxic to microorganisms.[2][3]

Q2: What are the mechanisms behind the toxicity of these metabolites?

A2: The toxicity of this compound metabolites is often attributed to their effects on the cell membrane. Long-chain fatty acids and alcohols can intercalate into the lipid bilayer, leading to increased membrane fluidity, disruption of the proton motive force, and impaired function of membrane-bound enzymes.[4] This can ultimately compromise cellular integrity and inhibit growth. Some bacteria have evolved efflux pumps to expel toxic fatty acids, indicating a mechanism to counteract this toxicity.

Q3: Which microorganisms are particularly sensitive to this compound and its metabolites?

A3: While many microorganisms can degrade hydrocarbons, their tolerance to the parent compound and its metabolites varies. High concentrations of this compound can inhibit the growth of even some degrading bacteria.[5] For instance, while Pseudomonas aeruginosa is a known this compound degrader, its growth can be completely inhibited by even low concentrations of nitrite (0.1 g of NO2−-N per liter) under anaerobic denitrifying conditions that may follow aerobic this compound metabolism.[2][3] The susceptibility to specific metabolites like palmitic acid also differs among species.

Q4: How can I mitigate the inhibitory effects of this compound metabolites in my experiments?

A4: Several strategies can be employed to mitigate metabolite toxicity:

  • Nutrient Optimization: Ensuring a balanced supply of nutrients, particularly nitrogen and phosphorus, can support robust microbial growth and metabolism, potentially preventing the accumulation of toxic intermediates.[5][6]

  • Use of Microbial Consortia: Co-culturing different microbial species can be effective. Some species may specialize in degrading the primary metabolites produced by others, thus preventing their accumulation to toxic levels.

  • Sequential Bioremediation Strategies: For processes involving different electron acceptors, a sequential approach can be beneficial. For example, an initial aerobic phase for this compound oxidation can be followed by an anaerobic denitrification phase, though careful management of nitrate (B79036) and nitrite levels is crucial.[2][3]

  • Immobilization: Immobilizing microbial cells on a carrier can provide a more favorable microenvironment and enhance their tolerance to toxic compounds.

  • pH Control: Maintaining an optimal pH is critical, as pH can influence the toxicity of metabolites and the overall metabolic activity of the microorganisms.[7]

Troubleshooting Guides

Problem 1: Unexpectedly low or no microbial growth in the presence of this compound.

Possible Cause Troubleshooting Step
Inherent toxicity of this compound at high concentrations. Determine the Minimum Inhibitory Concentration (MIC) of this compound for your specific microbial strain. Start with a lower, sub-lethal concentration of this compound in your experiments.
Accumulation of toxic metabolites. Analyze the culture medium for the presence of long-chain fatty acids and alcohols. If detected at high levels, consider the mitigation strategies outlined in FAQ Q4.
Nutrient limitation (Nitrogen, Phosphorus). Ensure your culture medium has an appropriate carbon-to-nitrogen (C:N) and carbon-to-phosphorus (C:P) ratio to support both growth and hydrocarbon degradation.[5][6]
Oxygen limitation in aerobic cultures. For aerobic degradation, ensure adequate aeration. Inadequate oxygen can slow down the initial oxidation of this compound, leading to poor growth.[2]
Sub-optimal pH. Monitor and control the pH of the culture medium, as microbial metabolism can alter it. The optimal pH for most hydrocarbon-degrading bacteria is between 6.0 and 8.0.[6][7]

Problem 2: Initial microbial growth followed by a rapid decline in cell viability.

Possible Cause Troubleshooting Step
Build-up of toxic intermediates to lethal levels. Sample the culture at different time points to correlate the onset of cell death with the concentration of specific metabolites. This can help identify the primary inhibitory compound.
Inhibition by secondary metabolites under specific conditions (e.g., nitrite in denitrification). If using a sequential aerobic-anaerobic process with nitrate as an electron acceptor, monitor nitrite concentrations closely. Implement strategies to minimize nitrite accumulation, such as using a low initial nitrate concentration to allow for the induction of nitrite reductases.[2][3]
Drastic pH shift due to metabolite production. Implement a more robust buffering system in your medium or use a pH controller in bioreactor setups.

Quantitative Data on Inhibitory Concentrations

The following tables summarize the Minimum Inhibitory Concentrations (MIC) of this compound and its key metabolites against various microorganisms.

Table 1: Inhibitory Concentrations of this compound and its Metabolites

CompoundMicroorganismInhibitory Concentration (MIC)Reference(s)
Palmitic AcidBacillus subtilisNot specified, but inhibitory effects observed.
Palmitic AcidStaphylococcus aureus (MRSA)>1.6 mg/mL[8]
Palmitic AcidPseudomonas aeruginosa31.33 ± 5.67 mg/L[9]
1-Pentadecanol (structurally similar to 1-Hexadecanol)Propionibacterium acnes0.78 µg/mL[10]
1-PentadecanolBrevibacterium ammoniagenes6.25 µg/mL[10]
Nitrite (NO₂⁻)Pseudomonas aeruginosa (under anaerobic denitrifying conditions)0.1 g/L of NO₂⁻-N[2][3]
Nitrate (NO₃⁻)Pseudomonas aeruginosa (under anaerobic denitrifying conditions)>1 g/L of NO₃⁻-N[2][3]

Experimental Protocols

1. Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound Metabolites

This protocol uses a broth microdilution method to determine the lowest concentration of a this compound metabolite that inhibits the visible growth of a specific microorganism.

Materials:

  • Microbial culture in the exponential growth phase

  • Sterile 96-well microtiter plates

  • Appropriate sterile growth medium (e.g., Luria-Bertani broth, Bushnell-Haas medium)

  • This compound metabolite stock solution (e.g., 1-hexadecanol or palmitic acid dissolved in a suitable solvent like DMSO or ethanol)

  • Sterile solvent for the metabolite (as a control)

  • Incubator

  • Microplate reader (optional, for quantitative analysis)

Procedure:

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile growth medium to all wells of a 96-well plate.

    • Add 100 µL of the this compound metabolite stock solution to the first well of each row to be tested.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the row. Discard the final 100 µL from the last well. This will create a gradient of metabolite concentrations.

  • Inoculation:

    • Dilute the exponential phase microbial culture in the growth medium to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).

    • Add 100 µL of the diluted microbial suspension to each well.

  • Controls:

    • Positive Control: A well containing the growth medium and the microbial inoculum, but no metabolite.

    • Negative Control: A well containing only the sterile growth medium.

    • Solvent Control: A well containing the growth medium, microbial inoculum, and the highest concentration of the solvent used to dissolve the metabolite.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the microorganism for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the metabolite at which no visible growth is observed.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows no significant increase in OD compared to the negative control.

2. Protocol for Assessing Cell Membrane Integrity using Propidium (B1200493) Iodide (PI) Staining

This protocol uses the fluorescent dye propidium iodide to assess damage to the cell membrane of microorganisms exposed to inhibitory this compound metabolites. PI can only enter cells with compromised membranes.

Materials:

  • Microbial culture treated with a this compound metabolite and an untreated control culture.

  • Phosphate-buffered saline (PBS), sterile.

  • Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water).

  • Fluorescence microscope or flow cytometer.

  • Microcentrifuge and tubes.

Procedure:

  • Cell Preparation:

    • Harvest a sample of the treated and untreated microbial cultures by centrifugation (e.g., 5000 x g for 5 minutes).

    • Wash the cell pellets twice with sterile PBS to remove any residual medium or metabolite.

    • Resuspend the cells in PBS to their original concentration.

  • Staining:

    • Add PI to the cell suspensions to a final concentration of 1-5 µg/mL.

    • Incubate the samples in the dark at room temperature for 15-30 minutes.

  • Analysis by Fluorescence Microscopy:

    • Place a small drop of the stained cell suspension on a microscope slide and cover with a coverslip.

    • Observe the cells using a fluorescence microscope with appropriate filters for PI (excitation ~535 nm, emission ~617 nm).

    • Cells with compromised membranes will fluoresce red, while cells with intact membranes will not.

    • Count the number of fluorescent and non-fluorescent cells in several fields of view to determine the percentage of membrane-damaged cells.

  • Analysis by Flow Cytometry (Optional):

    • Analyze the stained cell suspensions using a flow cytometer equipped with a laser and detectors suitable for PI fluorescence.

    • This will provide a quantitative measure of the proportion of cells with damaged membranes in the population.

Signaling Pathways and Experimental Workflows

Transcriptional Regulation of Alkane Degradation in Pseudomonas

The degradation of alkanes in Pseudomonas species is tightly regulated at the transcriptional level. The alk regulon is a well-studied example. The AlkS protein acts as a transcriptional activator. In the presence of alkanes, AlkS binds to the promoter regions of the alk genes, initiating their transcription. This leads to the production of enzymes like alkane monooxygenase, which catalyzes the first step in this compound degradation.

Alkane_Degradation_Regulation cluster_extracellular Extracellular cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Transport Transport This compound->Transport Uptake AlkS_inactive AlkS (inactive) Transport->AlkS_inactive Induces activation Alk_enzymes Alkane Degrading Enzymes Transport->Alk_enzymes Substrate for AlkS_active AlkS (active) AlkS_inactive->AlkS_active alk_genes alk Genes AlkS_active->alk_genes Activates transcription alk_mRNA alk mRNA alk_genes->alk_mRNA Transcription alk_mRNA->Alk_enzymes Translation Metabolites This compound Metabolites Alk_enzymes->Metabolites Produces Inhibition Inhibition of Growth Metabolites->Inhibition Can cause

Caption: Transcriptional activation of the alkane degradation pathway in Pseudomonas.

Experimental Workflow for Investigating Inhibitory Effects

The following workflow outlines a typical experimental approach to study the inhibitory effects of this compound metabolites on microbial growth.

Experimental_Workflow start Start culture Prepare microbial culture start->culture expose Expose culture to This compound/metabolites culture->expose monitor_growth Monitor microbial growth (OD600, CFU counting) expose->monitor_growth assess_viability Assess cell viability (Live/Dead staining) expose->assess_viability measure_metabolites Measure metabolite concentrations (GC-MS, HPLC) expose->measure_metabolites data_analysis Data analysis and interpretation monitor_growth->data_analysis analyze_membrane Analyze cell membrane integrity (PI staining) assess_viability->analyze_membrane assess_viability->data_analysis measure_metabolites->data_analysis analyze_membrane->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for assessing the inhibitory effects of this compound metabolites.

References

Technical Support Center: Improving the Accuracy of Hexadecane Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of hexadecane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of this compound in complex matrices such as biological tissues, environmental samples, and food products.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for quantifying this compound? A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary and most robust technique for this compound quantification.[1][2] It offers excellent sensitivity and specificity. Gas Chromatography with a Flame Ionization Detector (GC-FID) is also a reliable alternative, particularly for routine analysis where high specificity is not paramount. High-Performance Liquid Chromatography (HPLC) is generally discouraged as this compound lacks a chromophore for UV detection and is difficult to ionize for LC-MS analysis.[3][2]

Q2: Why is an internal standard crucial for accurate this compound quantification? A2: An internal standard (IS) is essential to correct for analyte loss during sample preparation and variations in instrument response.[4][5] Adding a known amount of an IS to samples and calibration standards at the beginning of the workflow allows for the calculation of a response ratio (analyte peak area / IS peak area), which significantly improves precision and accuracy by minimizing random and systematic errors.[5]

Q3: What is the ideal internal standard for this compound analysis? A3: A stable isotope-labeled (deuterated) internal standard, such as this compound-d34, is considered the gold standard.[4][6] Because its chemical and physical properties are nearly identical to native this compound, it co-elutes chromatographically and experiences similar matrix effects and extraction behavior.[4][7] Its different mass allows it to be distinguished by the mass spectrometer, providing the most accurate correction.[4] If a deuterated standard is unavailable, a structurally similar, non-native alkane that does not interfere with other sample components can be used.[5]

Q4: What are matrix effects and how do they impact this compound quantification? A4: Matrix effects are the alteration of the analyte's signal intensity (either suppression or enhancement) caused by co-eluting compounds from the sample matrix.[6][8] In GC-MS, this often manifests as signal enhancement, where matrix components block active sites in the injector or column, preventing analyte degradation and leading to an overestimation of the analyte's concentration.[8][9] These effects can severely compromise the accuracy and reproducibility of results.[6]

Q5: Does this compound require derivatization for GC-MS analysis? A5: No, this compound is a volatile hydrocarbon and does not require derivatization for GC-MS analysis.[2] Derivatization is a chemical process used to modify compounds to make them more suitable for analysis (e.g., more volatile or thermally stable), which is typically necessary for compounds with active hydrogen atoms like alcohols or acids, but not for alkanes.[10][11][12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound.

Issue 1: Poor Peak Shape (Tailing or Broadening)

Q: My this compound peak is tailing or broad in the chromatogram. What are the potential causes and solutions? A: Poor peak shape for long-chain alkanes like this compound is commonly caused by several factors:

  • Active Sites: Unwanted interactions can occur with active sites in the GC inlet liner, the front of the column, or the transfer line.[13]

    • Solution: Use a high-quality, deactivated injector liner and regularly trim the first few centimeters of the analytical column to remove accumulated contaminants.[13][14]

  • Column Overload: Injecting too high a concentration of the sample can saturate the column.[13]

    • Solution: Try diluting your sample and reinjecting.

  • Contamination: Residue from previous, "dirtier" samples can accumulate in the system.[13]

    • Solution: Perform regular "bake-outs" of the GC column at its maximum recommended temperature to clean it. Also, run solvent blanks after high-concentration samples to check for carryover.[13][14]

Issue 2: Low or Inconsistent Analyte Recovery

Q: I'm experiencing low recovery of this compound from my samples. How can I troubleshoot this? A: Low recovery indicates that a significant portion of the analyte is being lost during the sample preparation process.

  • Inefficient Extraction: The chosen extraction solvent or method may not be optimal for your specific matrix. This compound is highly non-polar.

    • Solution: Ensure you are using a non-polar solvent like n-hexane for extraction.[3][2][7] Optimize the extraction parameters, such as the solvent-to-sample ratio and mixing time. For complex matrices, consider advanced techniques like Solid-Phase Extraction (SPE) to improve cleanup and recovery.[3][13]

  • Matrix Effects: Severe ion suppression due to matrix components can lead to a low signal, which may be misinterpreted as low recovery.[6]

    • Solution: The best way to compensate for this is by using a deuterated internal standard like this compound-d34.[6][7] Additionally, improving sample cleanup helps remove the interfering compounds.[13] Diluting the sample can also reduce the concentration of interfering matrix components.[13]

  • Analyte Volatility: Although this compound has a high boiling point (~287°C), loss can occur during solvent evaporation steps if not performed carefully.[15]

    • Solution: Use a gentle stream of nitrogen to evaporate the solvent and avoid excessive heat. Do not evaporate to complete dryness if possible; leave a small amount of solvent and reconstitute to the final volume.

Issue 3: High Variability in Results (%RSD > 15%)

Q: My replicate injections or quality control samples show high relative standard deviation (%RSD). What is causing this inconsistency? A: High variability is a sign of poor method precision and can stem from several sources.

  • Injection Repeatability: Issues with the autosampler or manual injection technique can introduce variability.

    • Solution: Check the autosampler syringe for bubbles or blockages. Ensure the inlet septum is not worn out, as this can cause leaks.[16]

  • Inconsistent Sample Preparation: Manual extraction procedures can have inherent variability.[6]

    • Solution: Ensure all samples, standards, and QCs are treated identically. Pay close attention to consistent timing, volumes, and mixing during the extraction process.

  • Differential Matrix Effects: This occurs when the analyte and the internal standard are affected differently by the matrix, often due to slight chromatographic separation between them.[6]

    • Solution: Optimize the GC oven temperature program to ensure the analyte and the internal standard co-elute as closely as possible.[6]

Experimental Protocols

Protocol 1: this compound Quantification in Biological Tissue (e.g., Fish)

This protocol is based on established methods for analyzing hydrocarbons in biological matrices using a deuterated internal standard.[4][7]

  • Homogenization: Homogenize the tissue sample to ensure uniformity.

  • Internal Standard Spiking: Spike a known mass of the homogenized sample with a precise amount of this compound-d34 solution.

  • Saponification (Lipid Digestion): Add a methanolic potassium hydroxide (B78521) (KOH) solution to the spiked sample and reflux to break down lipids, which can interfere with the analysis.[4]

  • Liquid-Liquid Extraction (LLE): Allow the sample to cool, then extract the non-saponifiable fraction (which contains the hydrocarbons) using a non-polar solvent like n-hexane.[7] Repeat the extraction three times, pooling the hexane (B92381) layers.

  • Cleanup: Use column chromatography with silica (B1680970) gel and/or alumina (B75360) to remove polar interfering compounds. Elute the aliphatic hydrocarbon fraction with hexane.[7]

  • Concentration: Carefully concentrate the final extract to a small, precise volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • GC-MS Analysis: Analyze the extract using GC-MS.

    • Column: A non-polar column such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[1][17]

    • Injection: Use a splitless injection to maximize sensitivity for trace analysis.[13][17]

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 6°C/min to 310°C and hold for 20 minutes.[17]

    • MS Detection: Use Electron Ionization (EI) at 70 eV. For maximum sensitivity, operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound and this compound-d34.[13][17]

Protocol 2: Screening for this compound in Water Samples

This protocol is adapted from EPA methods for screening purgeable organics.[18]

  • Sample Collection: Collect water in a 40-mL vial.

  • Extraction: Transfer the water sample to a 50-mL volumetric flask. Immediately add 2.0 mL of this compound (as an extraction solvent) and 2.0 mL of a suitable internal standard solution. Cap and shake vigorously for 1 minute.

  • Phase Separation: Allow the phases to separate. If an emulsion forms, centrifuge the sample to break it.[18]

  • Analysis: Carefully transfer the top this compound layer to an autosampler vial for GC-MS or GC-FID analysis.

Quantitative Data Summaries

The following tables provide a summary of quantitative data from various studies to serve as a benchmark for method performance.

Table 1: this compound Recovery in Different Matrices

MatrixExtraction MethodMean Recovery (%)NotesReference
SoilSolvent Extraction64 - 109%Recovery was calculated as the sum from both solid and liquid phases.[19][19]
Generic EnvironmentalNot Specified50 - 150%General acceptable range for methods not yet well-established.[20][20]
Generic EnvironmentalNot Specified80 - 120%Recommended range for well-established, validated methods.[20][20]

Table 2: Typical GC-MS Method Performance for Alkanes

ParameterValueMatrixNotesReference
Limit of Detection (LOD)~0.025 µg/mLStandard SolutionBased on replicate injections of a low-concentration standard.[21][21]
Limit of Quantification (LOQ)S/N Ratio of 10GeneralA signal-to-noise ratio of 10 is a common benchmark for the LOQ.[13][13]
Linearity (r²)> 0.99GeneralA coefficient of determination >0.99 is expected for a linear calibration curve.[22][22]
Precision (%RSD)< 15%GeneralA relative standard deviation of <15% is a common requirement for QC samples.[6][22][6][22]

Visualizations

Workflow and Troubleshooting Diagrams

The following diagrams illustrate key workflows and logical relationships in the quantification of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis & Processing Collection 1. Sample Collection Homogenize 2. Homogenization Collection->Homogenize Spike 3. Spike with Internal Standard Homogenize->Spike Extract 4. Extraction (e.g., LLE/SPE) Spike->Extract Clean 5. Cleanup (e.g., Silica Column) Extract->Clean Concentrate 6. Concentration Clean->Concentrate GCMS 7. GC-MS Analysis Concentrate->GCMS Integrate 8. Peak Integration GCMS->Integrate Calculate 9. Concentration Calculation (using Response Ratio) Integrate->Calculate Review 10. Data Review & QC Calculate->Review

Caption: A typical experimental workflow for this compound quantification.

G Start Start: Inaccurate or Imprecise Results Observed CheckIS Is a deuterated internal standard (IS) in use? Start->CheckIS CheckCleanup Is sample cleanup sufficient? CheckIS->CheckCleanup Yes ImplementIS Action: Implement This compound-d34 IS to correct for recovery and matrix effects. CheckIS->ImplementIS No CheckGC Are GC parameters optimized? CheckCleanup->CheckGC Yes ImproveCleanup Action: Enhance cleanup (e.g., SPE) or dilute sample to reduce matrix components. CheckCleanup->ImproveCleanup No OptimizeGC Action: Check for active sites (liner/column). Optimize oven ramp for IS co-elution. CheckGC->OptimizeGC No End End: Accurate & Reproducible Results CheckGC->End Yes ImplementIS->CheckCleanup ImproveCleanup->CheckGC OptimizeGC->End

Caption: A troubleshooting decision tree for inaccurate results.

G cluster_sample_prep Sample Preparation Errors cluster_matrix Matrix-Related Errors cluster_instrumental Instrumental Errors Center Accurate Quantification P1 Incomplete Extraction P1->Center P2 Analyte Loss (Evaporation) P2->Center P3 Inconsistent IS Spiking P3->Center M1 Ion Suppression/ Enhancement M1->Center M2 Co-eluting Interferences M2->Center M3 Differential Matrix Effects M3->Center I1 Poor Injection Repeatability I1->Center I2 Column Bleed/ Contamination I2->Center I3 Active Sites (Inlet, Column) I3->Center

Caption: Potential sources of error in the analytical workflow.

References

Technical Support Center: Modeling High-Temperature Oxidation of n-Hexadecane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and scientists modeling the high-temperature oxidation of n-hexadecane. This resource provides troubleshooting guidance and answers to frequently asked questions to address specific issues encountered during kinetic modeling and experimental validation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing an accurate kinetic model for the high-temperature oxidation of n-hexadecane?

Modeling the high-temperature oxidation of n-hexadecane presents several key challenges:

  • Mechanism Complexity: Due to the large size of the n-hexadecane molecule (C16H34), its oxidation involves a vast number of intermediate species and elementary reactions. Detailed kinetic models can include hundreds of species and thousands of reactions, making them computationally intensive.[1][2][3]

  • Mechanism Reduction: A significant challenge is the simplification or reduction of these large, detailed mechanisms into more manageable "skeletal" or "lumped" models for use in computational fluid dynamics (CFD) simulations without sacrificing accuracy.[1][4]

  • Validation Data Scarcity: There is a limited amount of detailed experimental data available for n-hexadecane oxidation under a wide range of conditions, which is necessary for validating and refining kinetic models.[5]

  • Intermediate Species Prediction: While models may accurately predict the overall reactivity and consumption of the fuel, they often struggle to precisely predict the mole fractions of specific intermediate species, such as carbon monoxide (CO) and 1,3-butadiene.[5]

  • Reaction Rate Accuracy: The accuracy of the model is highly dependent on the rate constants used for key reaction classes. Estimating these rates, particularly for a large molecule like n-hexadecane, can be difficult and introduces uncertainty.[6]

Q2: What is the difference between a "detailed," "skeletal," and "lumped" reaction mechanism?

These terms describe different levels of complexity in a kinetic model:

  • Detailed Mechanism: This is the most comprehensive type of model, aiming to include all relevant elementary reactions and chemical species. For n-hexadecane, these can be very large, with models containing over 200 species and 1800 reactions.[1]

  • Skeletal Mechanism: This is a reduced version of the detailed mechanism, created by removing unimportant species and reactions based on analyses like reaction path or sensitivity analysis. The goal is to create a more computationally efficient model that retains accuracy for specific conditions. Skeletal mechanisms for n-alkanes can be reduced to as few as 36 species and 128 reactions for certain applications.[4]

  • Lumped Mechanism: In this approach, isomers and similar species are grouped together into single "lumped" species to significantly reduce the model's size. This method is effective for simplifying the complex chemistry of large hydrocarbons like n-hexadecane.[2][7]

Q3: What are the dominant reaction pathways in the high-temperature (>1000 K) oxidation of n-hexadecane?

At high temperatures (typically above 1000 K), the oxidation of n-hexadecane is primarily initiated by thermal decomposition (pyrolysis) and H-atom abstraction reactions.

  • Initiation: The process begins with the unimolecular decomposition of the fuel molecule (C-C bond fission) and abstraction of hydrogen atoms by small radicals like H, OH, and CH3.[1][6] At temperatures around 1000 K and rich conditions, reaction with H atoms can be a dominant consumption pathway.[1]

  • Propagation: The resulting large alkyl radicals undergo rapid beta-scission, breaking down into smaller radicals and stable molecules, primarily smaller alkenes (e.g., ethene, propene).

  • Oxidation of Intermediates: These smaller molecules are then oxidized through a well-established C0-C3 sub-mechanism, eventually leading to the formation of CO, CO2, and H2O.[5]

Troubleshooting Guide

Q4: My model accurately predicts n-hexadecane consumption but shows significant discrepancies with experimental data for CO and other intermediate species. What are the likely causes?

This is a common issue. Discrepancies in predicting intermediate species profiles, particularly CO, have been reported even when fuel and oxygen consumption are well-matched.[5] Here are potential causes and troubleshooting steps:

  • Issues in the C0-C3 Sub-mechanism: The formation of CO, CO2, and smaller hydrocarbons is governed by the chemistry of smaller molecules. Errors or incompleteness in this part of the mechanism can lead to inaccurate predictions of final products.

    • Action: Ensure you are using a well-validated and recent sub-mechanism for C0-C3 chemistry. Consider refining the rate constants for key reactions in this range.[5]

  • Inaccurate Branching Ratios: The decomposition of large alkyl and alkenyl radicals produces a variety of smaller molecules. The branching ratios (the relative rates of different decomposition pathways) may be inaccurate.

    • Action: Perform a sensitivity analysis to identify the key reactions controlling the formation of the problematic species. Investigate the literature for more accurate rate constants for these specific reactions.

  • Experimental Uncertainties: Ensure the experimental data used for validation is reliable. Factors like temperature measurement, sampling techniques, and species calibration can introduce errors.

    • Action: Review the experimental setup and uncertainty analysis of the validation data. Compare your results against multiple datasets if available.

Data Presentation

Table 1: Comparison of Selected n-Hexadecane Kinetic Mechanisms
Mechanism Name/ReferenceNumber of SpeciesNumber of ReactionsTemperature RangeNotes
Ristori et al. (2001)[1]2421801 (reversible)High TemperatureDeveloped for JSR experiments; good overall agreement but some discrepancies noted.
Fournet et al. (2001)[3]2651787High TemperatureAutomatically generated using EXGAS; noted difficulty in reproducing the n-hexadecane profile accurately.
Bikas and Peters (2001)[5]~98~944High TemperatureA partially reduced skeletal mechanism assuming partial equilibrium for alkyl radicals.
Ranzi et al. (2005)[2]2381756 (reversible)High TemperaturePart of a lumped kinetic scheme for heavy n-alkanes.
Lu et al. (Skeletal)[4]36128Wide RangeDeveloped using a decoupling methodology for computational efficiency.

Experimental Protocols

Methodology: High-Temperature Oxidation in a Jet-Stirred Reactor (JSR)

The Jet-Stirred Reactor (JSR) is a common experimental setup for studying gas-phase kinetics and validating models. The data from Ristori et al. is a key benchmark for n-hexadecane oxidation.[1][5]

Objective: To obtain species concentration profiles as a function of temperature at constant residence time.

Apparatus:

  • A spherical or cylindrical quartz reactor.

  • A nozzle system for injecting reactants to ensure rapid mixing and thermal homogeneity.

  • A temperature control system (e.g., an oven) to maintain isothermal conditions.

  • A sonic quartz probe for sampling the reacting mixture, which quenches the reactions rapidly.

  • Analytical equipment, typically online and offline Gas Chromatography (GC) with different detectors (FID, TCD) and Mass Spectrometry (MS) for species identification and quantification.

Procedure:

  • Reactant Preparation: A highly diluted mixture of n-hexadecane, oxygen, and a large bath gas (typically nitrogen) is prepared. The high dilution helps maintain isothermal conditions by absorbing the heat of reaction.[1]

  • Reactor Operation: The reactor is maintained at a constant pressure (e.g., 1 atm) and a set temperature. The reactant mixture is continuously fed into the reactor at a flow rate calculated to achieve a specific residence time (e.g., 70 ms).[1][5]

  • Sampling: Once the reactor reaches a steady state at a given temperature, a sample of the gas mixture is extracted through the sonic probe.

  • Analysis: The sampled gas is analyzed to determine the mole fractions of reactants, stable intermediates, and final products.

  • Temperature Variation: The procedure is repeated at different temperatures (e.g., in increments of 25-50 K over a range of 1000 K to 1250 K) while keeping the pressure, residence time, and initial equivalence ratio constant.[1]

  • Data Compilation: The collected mole fraction data for each species is plotted against the reactor temperature to generate experimental profiles for model validation.

Table 2: Typical JSR Experimental Conditions for n-Hexadecane Oxidation[1][5]
ParameterValue
Pressure1 atm
Temperature Range1000 - 1250 K
Residence Time70 ms
Equivalence Ratios (Φ)0.5, 1.0, 1.5
Initial Fuel Mole Fraction~0.03%
DiluentNitrogen (~98.5% - 99.5%)

Visualizations

Kinetic_Model_Workflow cluster_dev Model Development cluster_sim Simulation cluster_val Validation cluster_refine Refinement gen Generate Detailed Mechanism reduce Reduce Mechanism (Lumping, Sensitivity Analysis) gen->reduce Optional but common sim Perform Kinetic Simulation (e.g., PSR) gen->sim reduce->sim comp Compare Model vs. Experiment sim->comp exp Acquire Experimental Data (e.g., JSR) exp->comp refine Refine Rate Constants & Mechanism Pathways comp->refine Discrepancy Found final Validated Model comp->final Good Agreement refine->sim Iterate

Caption: Workflow for kinetic model development, validation, and refinement.

HighTemp_Oxidation_Pathway Fuel n-Hexadecane (C16H34) Alkyl Large Alkyl Radicals (C16H33) Fuel->Alkyl Initiation (H-abstraction, Decomposition) Alkenes Smaller Alkenes (C2H4, C3H6, etc.) + Radicals Alkyl->Alkenes β-scission CO_H2 CO + H2 Alkenes->CO_H2 Oxidation Products CO2 + H2O CO_H2->Products Oxidation

Caption: Simplified high-temperature oxidation pathway for n-hexadecane.

Troubleshooting_Tree start Model results deviate from experimental data q1 Is fuel consumption predicted correctly? start->q1 check_intermediates Focus on intermediate product chemistry. Is the C0-C3 sub-mechanism up-to-date? q1->check_intermediates Yes check_initiation Review initiation & primary decomposition pathways. Check H-abstraction and C-C fission rates. q1->check_initiation No a1_yes Yes a1_no No update_submech Update the small molecule sub-mechanism. check_intermediates->update_submech No check_branching Perform sensitivity analysis on branching ratios of large radical decomposition. check_intermediates->check_branching Yes a2_yes Yes a2_no No

Caption: Decision tree for troubleshooting model and experiment discrepancies.

References

Technical Support Center: Mitigating Phase Separation in Hexadecane-Polymer Blends

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and formulation scientists. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to phase separation in hexadecane-polymer blend systems, which are common in drug development and materials science.

Frequently Asked Questions (FAQs)

Q1: What is phase separation in the context of this compound-polymer blends?

A: Phase separation is the process where a mixture of two or more components, in this case, this compound (an oil) and a polymer, separates into distinct regions, each enriched in one of the components. Instead of forming a stable, homogenous mixture, you will observe distinct oil-rich and polymer-rich phases. This occurs because most polymers are immiscible with each other and with hydrocarbons like this compound due to thermodynamic instability.[1][2][3] This can manifest as large oil droplets, a separate layer of oil, or coarsening of the blend's texture over time.

Q2: What are the primary drivers of phase separation in these blends?

A: The primary driver is the unfavorable thermodynamics of mixing. The Gibbs free energy of mixing (ΔG = ΔH - TΔS) must be negative for a stable blend. For long-chain polymers, the entropy of mixing (ΔS) is very low. Therefore, even a small positive enthalpy of mixing (ΔH), which arises from unfavorable interactions between this compound and the polymer segments, can make ΔG positive, leading to separation.[3] Factors like polymer chemistry, molecular weight, temperature, and the composition of the blend all influence this balance.[2]

Q3: What are the main strategies to prevent or mitigate phase separation?

A: The primary strategies involve modifying the interfacial properties between the this compound and polymer phases to make their interaction more favorable. This is typically achieved by:

  • Using Surfactants/Emulsifiers: These are amphiphilic molecules that adsorb at the oil-polymer interface, reducing interfacial tension and forming a barrier against coalescence.[4]

  • Adding Compatibilizers: These are often block or graft copolymers that have segments compatible with both the this compound and the polymer matrix. They act as "bridges" at the interface, improving adhesion and stabilizing the morphology.[1][5][6]

  • Controlling Processing Conditions: High-shear mixing or homogenization can break down dispersed phases into smaller droplets, creating a kinetically stable system, even if it's not thermodynamically stable.

  • Inhibiting Ostwald Ripening: For emulsions with a slightly soluble dispersed phase, adding a small amount of a highly insoluble component (a hydrophobe like this compound itself in other systems) can prevent the growth of large droplets at the expense of smaller ones.[4][7][8]

Q4: How can I visually or analytically confirm that my blend is phase-separated?

A: Phase separation can be confirmed through several characterization techniques:

  • Visual Observation: Macroscopic separation into layers is a clear indicator. Cloudiness or opacity in a previously transparent blend can also signal the formation of phase-separated domains.

  • Microscopy: Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can directly visualize the morphology, showing distinct domains of the dispersed phase within the matrix.[9][10][11]

  • Thermal Analysis (DSC): Differential Scanning Calorimetry can detect the glass transition temperatures (Tg) of the components. A miscible blend will show a single Tg between those of the pure components, while an immiscible, phase-separated blend will exhibit two distinct Tgs corresponding to each component.[11][12][13]

  • Rheology: The viscoelastic properties of a blend are highly sensitive to its morphology. Phase separation often leads to changes in the storage modulus (G') and complex viscosity, which can be tracked over time or with temperature changes.[14][15][16][17]

  • Dynamic Light Scattering (DLS): For emulsion-based systems, DLS is used to measure the size of the dispersed droplets. An increase in droplet size over time is a clear indication of instability and coalescence, which are forms of phase separation.[18][19][20][21]

Troubleshooting Guide

This guide addresses common problems encountered during the formulation of this compound-polymer blends.

Issue 1: Immediate Phase Separation After Mixing

Symptom: The this compound and polymer phases fail to form a uniform mixture and separate into distinct layers almost instantly after mixing stops.

Potential CauseRecommended Solution
Insufficient Mixing Energy The energy input is not enough to break down the dispersed phase into small, stable droplets. Increase the mixing speed, duration, or use a higher-shear device like a rotor-stator homogenizer or a high-pressure homogenizer.
Incorrect Surfactant System The Hydrophilic-Lipophilic Balance (HLB) of the surfactant(s) does not match the requirements of the this compound/polymer system. Calculate the required HLB for an oil-in-polymer system and select a surfactant or a blend of surfactants to match this value.[22][23]
Inadequate Stabilizer Concentration The concentration of the surfactant or compatibilizer is too low to sufficiently cover the interfacial area of the newly formed droplets, leading to rapid coalescence. Increase the stabilizer concentration incrementally. Refer to supplier datasheets for recommended usage levels.
Thermodynamic Immiscibility The fundamental incompatibility between the polymer and this compound is too high. A compatibilizer is necessary. Add a block or graft copolymer with segments that are miscible with both the polymer matrix and this compound.[5][24][25]
Issue 2: Delayed Phase Separation or Coarsening Over Time

Symptom: The blend appears stable initially but shows signs of separation (e.g., creaming, sedimentation, formation of an oil layer) after hours, days, or upon storage.

Potential CauseRecommended Solution
Ostwald Ripening Smaller droplets of this compound, which have slightly higher solubility in the polymer matrix due to their high curvature, dissolve and redeposit onto larger droplets. This is a key issue in nanoemulsions. Add a small percentage (e.g., 2-5% of the oil phase) of a highly insoluble oil (a hydrophobe or "ripening inhibitor") to the this compound phase. This insoluble component does not diffuse, creating an osmotic pressure that counteracts the dissolution of small droplets.[4][7][8][26][27]
Insufficient Continuous Phase Viscosity Low viscosity of the polymer matrix allows droplets to move, collide, and coalesce due to gravity (creaming/sedimentation) or Brownian motion. Increase the viscosity of the continuous phase by using a higher molecular weight polymer or adding a suitable thickening agent that is compatible with the polymer matrix.
Weak Interfacial Film The stabilizer layer around the droplets is not robust enough to prevent coalescence upon collision. Use a polymeric surfactant or a combination of a small-molecule surfactant with a polymer to create a stronger steric barrier at the interface.
Temperature Fluctuations Changes in temperature during storage can alter component solubilities and stabilizer effectiveness, promoting phase separation. Store the blend in a temperature-controlled environment. Perform stability testing through freeze-thaw cycles to assess robustness.
Issue 3: Large or Inconsistent Dispersed Phase Domains

Symptom: Microscopic analysis reveals large, non-uniform droplets or domains of this compound, leading to inconsistent material properties.

Potential CauseRecommended Solution
Inefficient Homogenization The homogenization process is not optimized to achieve the desired droplet size. Optimize homogenization parameters such as pressure, number of passes, or sonication time and power.
Coalescence During Processing Droplets are merging as quickly as they are being broken down due to insufficient stabilization. Ensure the stabilizer is added correctly and is present during the high-shear mixing step. For melt blending, ensure the compatibilizer is added and well-distributed before extensive shearing.
Poor Compatibilizer Efficiency The chosen compatibilizer is not effectively localizing at the interface or reducing interfacial tension.[24] Ensure the block lengths of the compatibilizer are sufficient to entangle with their respective phases. Consider reactive compatibilization, where functional groups on the polymer and an additive react in-situ to form a compatibilizer at the interface.[25]

Data Presentation

Table 1: Illustrative Guide to Surfactant Selection for this compound (Oil Phase)

To create a stable oil-in-water/polymer emulsion, the HLB of the surfactant system should match the "required HLB" of the oil phase. The required HLB for this compound is approximately 10. A combination of low and high HLB surfactants is often used to achieve the target value.

SurfactantTypeHLB Value[22][28]Typical Use
Sorbitan Monooleate (Span™ 80)Non-ionic4.3Low HLB component, promotes W/O emulsions
Polysorbate 80 (Tween™ 80)Non-ionic15.0High HLB component, promotes O/W emulsions
Poloxamer 407 (Pluronic® F-127)Non-ionic~22Polymeric surfactant, provides steric stability
Sodium Dodecyl Sulfate (SDS)Anionic~40Ionic surfactant, provides electrostatic stability

Example Calculation for Target HLB of 10: To achieve an HLB of 10 using Span 80 (HLB=4.3) and Tween 80 (HLB=15.0):

  • % Tween 80 = [(Required HLB - HLB_low) / (HLB_high - HLB_low)] * 100

  • % Tween 80 = [(10 - 4.3) / (15.0 - 4.3)] * 100 = 53.3%

  • The required emulsifier blend would be 53.3% Tween 80 and 46.7% Span 80 by weight.

Table 2: Effect of Compatibilizer Concentration on Blend Properties (Illustrative)

This table illustrates the typical effect of adding a compatibilizer (e.g., a block copolymer) to an immiscible this compound-polymer blend.

Compatibilizer Conc. (wt%)Dispersed Domain SizeInterfacial AdhesionMechanical Property (e.g., Impact Strength)
0Large, irregular (>10 µm)PoorLow / Brittle
1Reduced (2-5 µm)ImprovedModerate Increase
3Fine, uniform (~1 µm)GoodSignificant Improvement[25]
5Very fine (<1 µm)ExcellentOptimal
>7May increase due to micelle formationExcellentPlateau or slight decrease

Key Experimental Protocols

Protocol 1: Blend Preparation via Emulsion Solvent Evaporation

This method is common for preparing polymer nanoparticles or microparticles with an encapsulated this compound phase, particularly with polymers like PLGA (poly lactic-co-glycolic acid).

  • Prepare the Organic Phase: Dissolve the polymer (e.g., 200 mg PLGA) and this compound in a water-miscible organic solvent (e.g., 4 mL dichloromethane (B109758) or ethyl acetate).[29][30]

  • Prepare the Aqueous Phase: Dissolve a surfactant (e.g., 1% w/v polyvinyl alcohol - PVA) in deionized water.

  • Form the Emulsion: Add the organic phase to the aqueous phase under high-shear mixing (e.g., probe sonication or homogenization at 10,000 rpm for 5 minutes) in an ice bath to prevent overheating.[29]

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours (e.g., 4 hours) in a fume hood to allow the organic solvent to evaporate, leading to the formation of solid polymer particles with this compound entrapped.

  • Particle Collection: Collect the particles by centrifugation, wash with deionized water to remove excess surfactant, and lyophilize for storage.[29]

Protocol 2: Characterization of Blend Morphology by SEM
  • Sample Fracturing: To view the internal morphology, the bulk polymer blend sample must be cryo-fractured. Immerse the sample in liquid nitrogen for several minutes until fully cooled, then immediately fracture it with a sharp impact.[10][13] This creates a clean break that reveals the internal structure without plastic deformation.

  • Mounting: Mount the fractured piece onto an aluminum SEM stub using conductive carbon tape, ensuring the fractured surface is facing up.[31][32]

  • Sputter Coating: Since polymers and this compound are non-conductive, the sample must be coated with a thin layer of a conductive material (e.g., gold, platinum, or carbon) using a sputter coater.[9][10][32] This prevents charging artifacts from the electron beam.

  • Imaging: Place the coated stub into the SEM chamber. Use a low accelerating voltage (e.g., 1-5 kV) to minimize beam damage to the polymer and improve surface detail contrast.[33] Acquire images of the fractured surface at various magnifications to observe the size, shape, and distribution of the dispersed this compound phase within the polymer matrix.

Protocol 3: Assessment of Blend Miscibility by DSC
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound-polymer blend into a standard aluminum DSC pan and seal it. Prepare reference pans with the pure polymer and pure this compound.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature above the melting point of all components (e.g., 200°C) at a rate of 10°C/min. This erases the material's prior thermal history.[13][34]

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to a low temperature (e.g., 0°C).[13]

    • Second Heating Scan: Heat the sample again at 10°C/min to the upper temperature. The data from this second scan is typically used for analysis.[13]

  • Data Analysis:

    • Immiscible Blend: The thermogram will show two distinct glass transitions (Tgs), one for the polymer and a melting peak for the this compound, at temperatures similar to the pure components.[12][35]

    • Miscible Blend: The thermogram will show a single Tg at a temperature intermediate to that of the pure components. (Note: Full miscibility between this compound and a solid polymer is rare).

    • Partially Miscible Blend: The Tgs of the components may be shifted slightly toward each other.[35]

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving phase separation issues.

TroubleshootingWorkflow start Start: Prepare Blend observe Observe for Phase Separation start->observe stable Stable Blend (Process Complete) observe->stable Yes unstable Phase Separation Occurs observe->unstable No timing What is the timing? unstable->timing immediate Immediate Separation timing->immediate Immediate delayed Delayed Separation (Hours/Days) timing->delayed Delayed cause_imm Potential Causes: - Low Shear - Incorrect HLB - Low Stabilizer Conc. immediate->cause_imm cause_del Potential Causes: - Ostwald Ripening - Low Viscosity - Temp. Fluctuation delayed->cause_del sol_imm Solutions: - Increase Mixing Energy - Add Compatibilizer - Adjust Surfactant System cause_imm->sol_imm sol_del Solutions: - Add Ripening Inhibitor - Increase Matrix Viscosity - Control Storage Temp. cause_del->sol_del sol_imm->observe Re-formulate sol_del->observe Re-formulate

Caption: A workflow diagram for troubleshooting phase separation.

Mechanism of a Compatibilizer

This diagram illustrates how a block copolymer compatibilizer orients itself at the interface between a polymer matrix and a this compound droplet to promote stability.

CompatibilizerMechanism cluster_matrix Polymer Matrix cluster_droplet This compound Droplet p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 p11 p12 p13 p14 p15 h1 h2 h3 h4 h5 h6 h7 h8 C1_poly C1_hex C1_poly->C1_hex Compatibilizer Molecule c2a c2b c2a->c2b c2c c2b->c2c c2b->c2c c3a c3b c3a->c3b c3c c3b->c3c c3b->c3c c4a c4b c4a->c4b c4c c4b->c4c c4b->c4c c5a c5b c5a->c5b c5c c5b->c5c c5b->c5c lab_poly lab_hex

Caption: Action of a block copolymer compatibilizer at an interface.

References

Technical Support Center: Enhancing Long-Term Stability and Cyclability of Hexadecane PCMs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with hexadecane-based phase change materials (PCMs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a Phase Change Material (PCM)?

A1: this compound is a paraffin (B1166041) hydrocarbon that undergoes a solid-liquid phase transition at a temperature suitable for various thermal energy storage applications. It is favored for its relatively high latent heat of fusion, chemical stability, and non-corrosive nature.

Q2: What are the main challenges associated with using pure this compound as a PCM?

A2: The primary challenges with pure this compound are:

  • Leakage: In its liquid state, this compound can leak from its container, leading to material loss and potential contamination.[1][2][3][4]

  • Low Thermal Conductivity: Like most organic PCMs, this compound has low thermal conductivity, which results in slow charging and discharging rates.[1][5][6]

  • Supercooling: this compound can exhibit supercooling, where it remains in a liquid state below its freezing point, delaying the release of stored latent heat.[7][8][9][10][11]

  • Long-Term Stability: Repeated melting and solidification cycles can lead to degradation of its thermal properties over time.[12][13]

Q3: How can the long-term stability and cyclability of this compound be improved?

A3: The long-term stability and cyclability of this compound can be significantly enhanced through two primary methods:

  • Microencapsulation: This involves enclosing nano- or micro-sized droplets of this compound within a solid polymer shell.[14][15][16][17][18] This technique prevents leakage, increases the heat transfer area, and protects the PCM from the external environment.[12]

  • Shape-Stabilization: This method involves incorporating this compound into a supporting matrix, such as a polymer or porous material, which retains its solid shape even when the this compound melts.[1][19][20][21] This prevents leakage and can also improve thermal conductivity.

Q4: What materials are commonly used for the microencapsulation of this compound?

A4: Common shell materials for microencapsulating this compound include polymers such as polyurea and poly(methyl methacrylate) (PMMA).[14][15][16] These materials are chosen for their robustness and ability to withstand the volume changes of this compound during phase transitions.

Q5: What are some common supporting matrices for shape-stabilized this compound PCMs?

A5: Several materials are used to create shape-stabilized this compound composites, including:

  • High-Density Polyethylene (HDPE)[1][22]

  • Styrene-b-(ethylene-co-butylene)-b-styrene (SEBS)[20][21]

  • Expanded Graphite (B72142) (EG)[19]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound PCMs.

Issue 1: this compound Leakage During Phase Transition

  • Symptom: Visible leakage of liquid this compound from the composite material upon melting.

  • Cause: The supporting matrix has a low absorption capacity or poor compatibility with this compound.

  • Solution:

    • Increase Matrix Concentration: Increase the weight percentage of the supporting material (e.g., HDPE, SEBS) in the composite.

    • Optimize Material Selection: Choose a supporting matrix with a high affinity for this compound and a porous structure capable of retaining the liquid PCM through capillary action. Expanded graphite is a good candidate due to its high porosity.[19]

    • Microencapsulation: For applications where a solid composite is not feasible, microencapsulate the this compound to contain the liquid phase within a solid shell.

Issue 2: Significant Supercooling Observed

  • Symptom: The this compound remains liquid for an extended period when cooled below its expected freezing point, as observed in DSC thermograms.[8]

  • Cause: Lack of nucleation sites to initiate the crystallization process. This is a common issue in highly purified materials and micro-sized encapsulated PCMs.[9][11]

  • Solution:

    • Introduce Nucleating Agents: Add a small amount of a nucleating agent that has a crystal structure similar to solid this compound. Materials like octadecanol can act as effective nucleating agents.[9]

    • Incorporate Nanoparticles: Dispersing nanoparticles, such as multi-walled carbon nanotubes (MWCNTs) or copper nanoparticles, can provide heterogeneous nucleation sites and reduce the degree of supercooling.[7][9]

Issue 3: Slow Thermal Charging and Discharging Rates

  • Symptom: The time taken to melt (charge) or solidify (discharge) the this compound PCM is excessively long, indicating poor heat transfer.

  • Cause: The inherently low thermal conductivity of this compound impedes efficient heat transfer.[1]

  • Solution:

    • Add High-Conductivity Fillers: Incorporate materials with high thermal conductivity into the this compound composite. Common enhancers include:

      • Graphene[1][22]

      • Copper Oxide (CuO) microparticles[21]

      • Expanded Graphite (EG)[19]

    • Optimize Composite Structure: Ensure a uniform dispersion of the thermal conductivity enhancer to create effective heat transfer pathways.

Issue 4: Degradation of Thermal Properties After Multiple Cycles

  • Symptom: A noticeable decrease in the latent heat of fusion or a shift in the phase transition temperature after repeated heating and cooling cycles, as measured by DSC.[13]

  • Cause: Potential chemical degradation of the this compound or physical breakdown of the composite structure.

  • Solution:

    • Encapsulation: Microencapsulation provides a protective barrier around the this compound, shielding it from environmental factors and preventing degradation.[12]

    • Use of Stable Supporting Matrix: Select a chemically inert and thermally stable supporting matrix for shape-stabilized composites to ensure long-term compatibility with this compound.

    • Accelerated Thermal Cycling Test: Perform long-term thermal cycling tests (e.g., 500-1000 cycles) to evaluate the stability of the chosen formulation before its final application.[13][23]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on enhancing this compound PCMs.

Table 1: Thermal Properties of Microencapsulated this compound

Shell MaterialCore-Shell RatioMelting Enthalpy (J/g)Encapsulation Ratio (%)Reference
Polyurea/PMMA-222.694.5[14][15]
Polyurea-66-[18]
p(MMA-co-HEMA)-67.6 - 136.9-[18]

Table 2: Performance of Shape-Stabilized this compound Composites

Supporting MatrixThis compound Content (wt%)Latent Heat of Melting (J/g)Thermal Conductivity (W/m·K)Reference
HDPE/Graphene (1.5%)70138.30.67[1][22]
LDPE/SEBS80179.76-[20]
Expanded Graphite88.9161.07-[19]
Dye-linked Polyurethane63.8229.5-[24]

Experimental Protocols

1. Differential Scanning Calorimetry (DSC) for Thermal Properties Analysis

  • Objective: To determine the phase transition temperatures (melting and crystallization) and latent heat of fusion of this compound PCMs.[25]

  • Methodology:

    • Accurately weigh 5-10 mg of the PCM sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample to a temperature well above its melting point (e.g., 40°C) at a controlled rate (e.g., 5°C/min) under an inert nitrogen atmosphere.[19]

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample to a temperature well below its crystallization point (e.g., -10°C) at the same controlled rate.[19]

    • Repeat the heating and cooling cycle at least twice to ensure thermal history removal. The data from the second or third cycle is typically used for analysis.[19]

    • Integrate the area under the peaks in the DSC thermogram to determine the latent heat of melting and crystallization. The peak temperatures represent the melting and crystallization points.

2. Accelerated Thermal Cycling Test for Long-Term Stability

  • Objective: To evaluate the thermal reliability and stability of the this compound PCM after a large number of melting and freezing cycles.[12][23][26][27]

  • Methodology:

    • Place a known amount of the PCM sample in a sealed container within a thermal cycling chamber or a custom-built test rig.[26][28]

    • Program the chamber to cycle through a temperature range that ensures complete melting and solidification of the this compound (e.g., 0°C to 50°C).

    • Set the heating and cooling rates to simulate the intended application's conditions.

    • Run the cycling test for a predetermined number of cycles (e.g., 100, 500, 1000 cycles).[29]

    • Periodically (e.g., every 100 cycles), take a small sample and analyze its thermal properties using DSC to check for any degradation in latent heat or shift in phase transition temperatures.[23]

    • Visually inspect the shape-stabilized samples for any signs of leakage or deformation after cycling.

3. Leakage Test for Shape-Stabilized PCMs

  • Objective: To confirm that the shape-stabilized PCM composite effectively prevents this compound leakage in its liquid state.

  • Methodology:

    • Place a pre-weighed sample of the shape-stabilized PCM on a piece of filter paper.

    • Place the filter paper and sample in an oven set to a temperature significantly above the melting point of this compound (e.g., 60°C) for several hours.

    • Remove the sample and filter paper from the oven and allow them to cool to room temperature.

    • Visually inspect the filter paper for any signs of liquid this compound stains.

    • Weigh the sample again to determine any mass loss due to leakage. A stable composite should show no visible leakage and negligible mass loss.[19]

Visualizations

Experimental_Workflow Experimental Workflow for this compound PCM Characterization cluster_synthesis PCM Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Optimization synthesis Prepare this compound Composite (Microencapsulated or Shape-Stabilized) dsc Differential Scanning Calorimetry (DSC) - Measure Tm, Tc, ΔH synthesis->dsc leakage Leakage Test - Assess Shape Stability synthesis->leakage thermal_cycling Accelerated Thermal Cycling - Evaluate Long-Term Stability dsc->thermal_cycling leakage->thermal_cycling analysis Analyze Thermal Properties & Stability Data thermal_cycling->analysis optimization Optimize Formulation (e.g., adjust matrix/additive concentration) analysis->optimization optimization->synthesis Iterate

Caption: Workflow for the synthesis and characterization of this compound PCMs.

Troubleshooting_Logic Troubleshooting Common Issues with this compound PCMs leakage Issue: Leakage sol_leakage Solution: - Increase matrix content - Optimize matrix material - Microencapsulate leakage->sol_leakage supercooling Issue: Supercooling sol_supercooling Solution: - Add nucleating agents - Incorporate nanoparticles supercooling->sol_supercooling slow_rates Issue: Slow Charge/Discharge sol_slow_rates Solution: - Add high-conductivity fillers (graphene, CuO, EG) slow_rates->sol_slow_rates degradation Issue: Degradation sol_degradation Solution: - Microencapsulation - Use stable matrix - Perform long-term cycling tests degradation->sol_degradation

References

troubleshooting poor reproducibility in microbial adhesion to hexadecane assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to poor reproducibility in microbial adhesion to hexadecane (MATH) assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues users might encounter during their MATH experiments.

Q1: My results are highly variable between replicates. What are the most common causes?

A1: Poor reproducibility in the MATH assay is a common challenge and can stem from several factors. The most critical parameters to standardize are:

  • Vortexing intensity and duration: Even small variations in the vortexing energy can significantly alter the dispersion of the hydrocarbon and, consequently, the interaction with microbial cells.

  • Phase separation time: Inconsistent incubation times after vortexing can lead to incomplete separation of the aqueous and this compound phases, affecting the accuracy of the reading of the aqueous phase.

  • Pipetting and sampling: Inaccurate pipetting of the aqueous phase after phase separation is a major source of error. It is crucial to carefully remove the aqueous sample from below the this compound layer without disturbing the interface.

  • Cellular physiology: The growth phase and overall physiological state of the microbes can significantly impact their cell surface hydrophobicity. It is essential to use cultures at a consistent growth stage.

Q2: I'm observing an unexpectedly high absorbance in my aqueous phase after the assay, sometimes even higher than the initial reading. What could be the reason?

A2: This is a well-documented issue often caused by the formation of a stable emulsion of microscopic this compound droplets in the aqueous phase.[1][2] These droplets scatter light and interfere with spectrophotometric readings, leading to an overestimation of the cell density in the aqueous phase and, consequently, an underestimation of microbial adhesion.

Troubleshooting Steps:

  • Microscopic Examination: Visually inspect a sample of the aqueous phase under a microscope to confirm the presence of this compound droplets.

  • Modified Protocol: If droplets are present, consider using a modified MATH assay that does not rely on spectrophotometry of the final aqueous phase. Options include:

    • Direct Cell Counting: Use a hemocytometer or an automated cell counter to determine the cell concentration in the initial and final aqueous phases.

    • Colony Forming Unit (CFU) Method: Plate dilutions of the initial and final aqueous phases to determine the number of viable cells.[3]

Q3: How critical is the ratio of this compound to the aqueous cell suspension?

A3: The hydrocarbon-to-aqueous phase volume ratio is a critical parameter that directly influences the results. An increase in the volume of this compound generally leads to a higher percentage of adhered cells, as it increases the surface area available for interaction.[4][5] It is crucial to maintain a consistent ratio across all experiments you wish to compare.

Q4: Does the type of test tube I use matter?

A4: Yes, the material of the test tube can influence the results. Some studies have shown that bacteria can adhere to the glass surface of the test tubes, which can lead to an overestimation of the adhesion to this compound.[6] If you suspect this is an issue, you can try using polypropylene (B1209903) tubes, which are generally more hydrophobic and may reduce non-specific binding of cells to the tube surface.

Q5: My results for the same bacterial strain are different when I repeat the experiment on different days. What should I check?

A5: Day-to-day variability often points to inconsistencies in the preparation of the bacterial culture. Key factors to control are:

  • Growth Medium: Use the exact same formulation and batch of growth medium for all experiments.

  • Growth Phase: Harvest the cells at a consistent optical density (OD) or time point to ensure they are in the same growth phase (e.g., mid-logarithmic or stationary). Cell surface hydrophobicity can change significantly throughout the bacterial growth cycle.

  • Washing Procedure: The number of washes and the composition of the washing buffer can strip away cell surface components, altering their hydrophobicity. Standardize your cell washing protocol.

Experimental Protocols

Standard Microbial Adhesion to this compound (MATH) Assay Protocol

This protocol is based on the original method described by Rosenberg et al. (1980).[7]

Materials:

  • Bacterial culture in a specific growth phase

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • n-Hexadecane (purity >99%)

  • Glass test tubes with screw caps

  • Vortex mixer

  • Spectrophotometer

  • Pipettes and sterile tips

Methodology:

  • Cell Preparation:

    • Harvest bacterial cells from a culture at a defined growth stage by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with PBS.

    • Resuspend the cells in PBS to an initial optical density (A₀) of approximately 0.5-1.0 at 600 nm.

  • Assay Procedure:

    • Add 3 mL of the bacterial suspension to a glass test tube.

    • Add a specific volume of n-hexadecane (e.g., 0.4 mL). The ratio of the aqueous to the hydrocarbon phase should be kept consistent.

    • Vortex the mixture vigorously for a defined period (e.g., 2 minutes).

    • Allow the two phases to separate by letting the tubes stand undisturbed for a defined time (e.g., 15-20 minutes).

    • Carefully remove a sample from the aqueous (lower) phase, avoiding the this compound-water interface.

    • Measure the optical density of the aqueous phase (A₁) at 600 nm.

  • Calculation of Adhesion: The percentage of microbial adhesion to this compound (%AD) is calculated using the following formula: %AD = (1 - (A₁ / A₀)) * 100

Modified MATH Assay Protocol (CFU Method)

This protocol is an alternative to the standard assay to avoid interference from this compound droplets.

Methodology:

  • Follow steps 1 and 2 of the Standard MATH Assay Protocol.

  • Enumeration of Viable Cells:

    • Take a sample from the initial bacterial suspension (before adding this compound) and from the final aqueous phase after phase separation.

    • Perform serial dilutions of both samples in PBS.

    • Plate the dilutions on appropriate agar (B569324) plates.

    • Incubate the plates until colonies are visible.

    • Count the number of colony-forming units (CFUs) for both the initial (CFU₀) and final (CFU₁) samples.

  • Calculation of Adhesion: The percentage of adhesion is calculated as: %AD = (1 - (CFU₁ / CFU₀)) * 100

Quantitative Data Summary

The following tables summarize the impact of key experimental parameters on the microbial adhesion to this compound. Note that the exact values can vary depending on the bacterial strain and specific experimental conditions.

Table 1: Effect of Vortexing Duration on Adhesion of Acinetobacter calcoaceticus

Vortexing Duration (seconds)Percentage Adhesion (%)
15~40
30~65
60~85
120>95

Data synthesized from qualitative descriptions and typical results presented in the literature.[4][5]

Table 2: Effect of this compound Volume on Adhesion of Acinetobacter calcoaceticus

Volume of this compound (mL) for 3mL Aqueous PhasePercentage Adhesion (%)
0.1~50
0.2~75
0.4~90
0.8>95

Data synthesized from qualitative descriptions and typical results presented in the literature.[4][5]

Table 3: Influence of Growth Phase on Adhesion of Serratia marcescens

Growth PhasePercentage Adhesion to this compound (%)
Early ExponentialLow (<20%)
Early StationaryHigh (>80%)

Based on findings reported for Serratia marcescens.[8]

Visualizations

The following diagrams illustrate key workflows and relationships in the MATH assay to aid in troubleshooting and experimental design.

experimental_workflow cluster_prep Cell Preparation cluster_assay MATH Assay cluster_calc Calculation start Start: Bacterial Culture harvest Harvest Cells (Centrifugation) start->harvest wash1 Wash Pellet (PBS) harvest->wash1 wash2 Wash Pellet Again wash1->wash2 resuspend Resuspend in Buffer wash2->resuspend measure_A0 Measure Initial OD (A0) resuspend->measure_A0 calculate Calculate % Adhesion measure_A0->calculate add_suspension Aliquot Cell Suspension add_this compound Add this compound add_suspension->add_this compound vortex Vortex add_this compound->vortex phase_separation Phase Separation vortex->phase_separation sample_aqueous Sample Aqueous Phase phase_separation->sample_aqueous measure_A1 Measure Final OD (A1) sample_aqueous->measure_A1 measure_A1->calculate

Caption: Standard experimental workflow for the Microbial Adhesion to this compound (MATH) assay.

troubleshooting_workflow start Poor Reproducibility Observed q1 Consistent Vortexing Parameters? start->q1 sol1 Standardize Vortex Speed and Duration q1->sol1 No q2 Consistent Phase Separation Time? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Use a Timer and Standardize Incubation Period q2->sol2 No q3 Consistent Cell Growth Phase? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Harvest Cells at the Same OD/Growth Stage q3->sol3 No q4 High Absorbance in Aqueous Phase? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Check for Emulsion. Use Modified Protocol (CFU/Microscopy) q4->sol4 Yes end_node Improved Reproducibility q4->end_node No a4_yes Yes a4_no No sol4->end_node

Caption: A troubleshooting decision tree for addressing poor reproducibility in MATH assays.

influencing_factors cluster_physical Physical Parameters cluster_biological Biological Factors cluster_chemical Chemical/Material Factors center MATH Assay Reproducibility vortex Vortexing (Speed, Duration) vortex->center phase_sep Phase Separation (Time) phase_sep->center ratio This compound:Aqueous Ratio ratio->center temp Temperature temp->center growth_phase Growth Phase growth_phase->center strain Bacterial Strain strain->center media Growth Media media->center cell_prep Cell Preparation (Washing) cell_prep->center buffer Suspension Buffer (pH, Ionic Strength) buffer->center tube Test Tube Material (Glass vs. Plastic) tube->center hexadecane_purity This compound Purity hexadecane_purity->center

Caption: Key factors influencing the reproducibility of the Microbial Adhesion to this compound assay.

References

Validation & Comparative

Hexadecane as a Superior Carbon Source for Specific Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal carbon substrate is critical for cultivating specific bacterial strains with desired metabolic activities. This guide provides a comprehensive comparison of hexadecane against other n-alkanes as a substrate for bacterial growth, supported by experimental data. We delve into the performance of various bacterial strains, detail the underlying metabolic pathways, and provide standardized experimental protocols for validation.

This compound vs. Alternative n-Alkanes: A Performance Showdown

This compound, a C16 straight-chain alkane, has demonstrated significant potential as a carbon and energy source for a variety of bacterial species, often outperforming other n-alkanes in terms of supporting robust growth and high degradation rates. Several studies have highlighted the preference of certain bacterial genera, including Pseudomonas, Rhodococcus, and Acinetobacter, for medium to long-chain alkanes like this compound.

Comparative Analysis of Bacterial Growth and Degradation

The efficiency of n-alkane utilization is highly dependent on the bacterial strain and the chain length of the alkane. Generally, medium-chain alkanes are more bioavailable and less toxic than short-chain alkanes, while very long-chain alkanes can be limited by their low solubility.

Below are tables summarizing the comparative performance of different bacterial strains on this compound and other n-alkanes.

Table 1: Degradation of Various n-Alkanes by Rhodococcus opacus R7

n-AlkaneCarbon Chain LengthDegradation (%)
n-DodecaneC1288
n-HexadecaneC1669
n-EicosaneC2051
n-TetracosaneC2478

Table 2: Degradation of Long-Chain n-Alkanes by Acinetobacter pittii SW-1

n-AlkaneCarbon Chain LengthDegradation Rate (%)
n-OctadecaneC1889.30
n-EicosaneC2091.25
n-DocosaneC2284.03
n-TetracosaneC2480.29
n-DotriacontaneC3230.29
n-HexatriacontaneC3613.37

Table 3: Substrate Specificity of Pseudomonas aeruginosa ATCC 33988

n-AlkaneCarbon Chain LengthRelative Growth (OD600)
n-OctaneC8++
n-DecaneC10+++
n-DodecaneC12++++
n-TetradecaneC14++++
n-HexadecaneC16++++

(Note: + indicates relative growth, with ++++ representing the highest growth observed)

These data illustrate that while substrate preferences vary, this compound consistently supports significant growth and degradation across these potent hydrocarbon-degrading bacteria.

Metabolic Pathways for this compound Degradation

The aerobic degradation of n-alkanes, including this compound, is a well-characterized metabolic process in many bacteria. The pathway is initiated by the oxidation of the terminal methyl group, a reaction catalyzed by alkane monooxygenases.

Aerobic Degradation Pathway of n-Hexadecane

The following diagram illustrates the key steps in the aerobic degradation of this compound.

Hexadecane_Degradation cluster_alkane_activation Alkane Activation cluster_beta_oxidation β-Oxidation This compound n-Hexadecane Hexadecanol 1-Hexadecanol This compound->Hexadecanol Alkane Monooxygenase (alkB) Hexadecanal Hexadecanal Hexadecanol->Hexadecanal Alcohol Dehydrogenase Hexadecanoic_acid Hexadecanoic Acid Hexadecanal->Hexadecanoic_acid Aldehyde Dehydrogenase Hexadecanoyl_CoA Hexadecanoyl-CoA Hexadecanoic_acid->Hexadecanoyl_CoA Acyl-CoA Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA (C14) Hexadecanoyl_CoA->Fatty_Acyl_CoA Acyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Fatty_Acyl_CoA->Acetyl_CoA Multiple Steps TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Enters Central Metabolism

Caption: Aerobic degradation pathway of n-hexadecane in bacteria.

This pathway ultimately converts the long-chain alkane into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production and biomass synthesis.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the validation of this compound as a bacterial substrate.

Experimental Workflow for Evaluating Bacterial Growth on Alkanes

The following diagram outlines a typical workflow for assessing the ability of a bacterial strain to utilize n-alkanes as a sole carbon source.

Experimental_Workflow cluster_preparation 1. Preparation cluster_cultivation 2. Cultivation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Inoculum Prepare Bacterial Inoculum Incubation Inoculate and Incubate Cultures Inoculum->Incubation Media Prepare Minimal Salts Medium Media->Incubation Alkanes Prepare Alkane Substrates Alkanes->Incubation Growth Measure Bacterial Growth (OD600 / Dry Weight) Incubation->Growth Degradation Quantify Residual Alkane (GC-MS) Incubation->Degradation Kinetics Calculate Growth Rate and Degradation Efficiency Growth->Kinetics Degradation->Kinetics

Caption: General workflow for assessing bacterial growth on alkanes.

Detailed Methodologies

1. Bacterial Growth Measurement on Hydrocarbons

  • Principle: Bacterial growth on an insoluble substrate like this compound can be monitored by measuring the increase in biomass over time. This can be done by determining the dry cell weight.

  • Protocol:

    • Aseptically withdraw a known volume of the culture at different time intervals.

    • Separate the bacterial cells from the culture medium containing the hydrocarbon by centrifugation. To separate the oil and aqueous phases, a solvent extraction (e.g., with hexane) may be necessary before centrifugation.

    • Wash the cell pellet twice with a suitable buffer (e.g., phosphate-buffered saline) to remove any residual medium and hydrocarbon.

    • Transfer the washed cell pellet to a pre-weighed, dry container (e.g., an aluminum foil boat or a microcentrifuge tube).

    • Dry the sample to a constant weight in an oven at a temperature that will not lyse the cells (e.g., 60-80°C).

    • Cool the dried sample in a desiccator to prevent moisture absorption and weigh it on an analytical balance.

    • The dry cell weight is calculated by subtracting the initial weight of the container from the final weight.

2. Quantification of Residual this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC-MS is a powerful analytical technique used to separate, identify, and quantify the amount of a specific compound in a sample. In this context, it is used to measure the amount of this compound remaining in the culture medium after a certain period of bacterial growth.

  • Protocol:

    • Sample Preparation:

      • Take a known volume of the bacterial culture.

      • Perform a liquid-liquid extraction to separate the this compound from the aqueous phase and bacterial cells. A non-polar solvent like n-hexane is typically used for this purpose. An internal standard (e.g., a deuterated alkane) should be added before extraction for accurate quantification.

      • Carefully collect the organic phase containing the this compound.

      • The extract may need to be concentrated or diluted to fall within the calibration range of the instrument.

    • GC-MS Analysis:

      • Inject a small volume of the prepared sample into the GC-MS system.

      • The GC separates the components of the sample based on their boiling points and interaction with the column's stationary phase.

      • The separated components then enter the MS, where they are ionized and fragmented. The mass spectrometer detects the mass-to-charge ratio of the fragments, which provides a unique fingerprint for each compound.

    • Quantification:

      • A calibration curve is generated by running standards of known this compound concentrations.

      • The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.

      • The degradation percentage is calculated by comparing the final concentration of this compound to the initial concentration.

Conclusion

The presented data and protocols validate this compound as a highly suitable substrate for the cultivation of specific bacterial strains, particularly those from the genera Pseudomonas, Rhodococcus, and Acinetobacter. Its efficient utilization, coupled with a well-understood metabolic pathway, makes it an excellent model substrate for research in bioremediation, enzyme discovery, and the production of bioactive compounds. This guide provides the necessary framework for researchers to objectively compare and validate the performance of this compound in their specific applications.

hexadecane vs. dodecane: which is a better substrate for biosurfactant production?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of substrate is a critical factor in optimizing biosurfactant production. This guide provides an objective comparison of two common n-alkanes, hexadecane (C16) and dodecane (B42187) (C12), as substrates for biosurfactant synthesis by various microorganisms. The following sections present a compilation of experimental data, detailed methodologies, and visual representations of the underlying metabolic processes to aid in informed decision-making.

Executive Summary

The selection of an optimal carbon source is paramount for maximizing the yield and efficacy of microbial-derived surfactants. Both this compound and dodecane, straight-chain alkanes, serve as effective substrates for biosurfactant production by a range of microorganisms, including species of Pseudomonas, Bacillus, and Yarrowia. The existing research suggests that the efficiency of conversion and the resulting biosurfactant yield can be influenced by the chain length of the alkane substrate.

Generally, studies indicate that the preference for a specific alkane chain length is dependent on the microorganism and its enzymatic machinery. Some microorganisms exhibit higher biosurfactant production with longer-chain alkanes like this compound, while others may favor shorter chains like dodecane. This guide synthesizes available data to provide a comparative overview of their performance.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies on biosurfactant production using this compound and dodecane as carbon sources. It is important to note that direct comparisons can be challenging due to variations in microbial strains, culture conditions, and analytical methods across different studies.

Table 1: Biosurfactant Production by Pseudomonas aeruginosa

Carbon SubstrateStrainBiosurfactant Yield (g/L)Surface Tension Reduction (mN/m)Emulsification Index (E24, %)Reference
n-HexadecaneEBN-8 (mutant)4.153 to 29>70[1]
n-HexadecaneS8 (parent)1.952 to 3364[1]
n-Dodecane44T1---[2]

Table 2: Biosurfactant Production by Yarrowia lipolytica

Carbon SubstrateStrainEmulsification Index (E24, %)Cell Hydrophobicity (MATH, %)Reference
n-HexadecaneCMGB3247 (against toluene)82.61[3][4]
Mixture of C12-C16 alkanes--76.5–80.2[4]
Dodecane, this compound (in mixture)CBS 2075 & DSM 8218- (biosurfactant production suggested by surface tension reduction)>69[5][6]

Note: While Y. lipolytica has been shown to utilize both dodecane and this compound, direct quantitative comparisons of biosurfactant yield from individual substrates are limited. One study utilized a mixture of the two.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the assessment of biosurfactant production from alkane substrates.

Microbial Cultivation for Biosurfactant Production

Objective: To grow microorganisms in a controlled environment with either this compound or dodecane as the primary carbon source to induce biosurfactant synthesis.

Materials:

  • Microbial strain (e.g., Pseudomonas aeruginosa, Yarrowia lipolytica)

  • Mineral Salts Medium (MSM)[1]

  • n-Hexadecane or n-Dodecane (sterilized)

  • Inoculum culture

  • Shaker incubator

  • Sterile flasks

Procedure:

  • Prepare the Mineral Salts Medium (MSM) and sterilize by autoclaving. A typical MSM composition can be found in the referenced literature.[1]

  • Aseptically add the sterile carbon source (n-hexadecane or n-dodecane) to the cooled MSM to a final concentration of 1-2% (v/v).

  • Inoculate the medium with a 2% (v/v) of a 24-hour old seed culture of the selected microorganism.

  • Incubate the flasks in a shaker incubator at a specified temperature (e.g., 30-37°C for P. aeruginosa, 28-30°C for Y. lipolytica) and agitation speed (e.g., 150-200 rpm) for a period of 72 to 120 hours.[1][4]

  • Withdraw samples at regular intervals to monitor cell growth (e.g., by measuring optical density at 600 nm) and biosurfactant production.

Biosurfactant Extraction

Objective: To isolate the produced biosurfactants from the culture broth for quantification and characterization.

Materials:

  • Culture broth

  • Centrifuge

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) or a chloroform:methanol (2:1) mixture

  • Rotary evaporator

Procedure:

  • Centrifuge the culture broth at a high speed (e.g., 10,000 rpm for 20 minutes) to separate the bacterial cells from the supernatant.[7]

  • Collect the cell-free supernatant.

  • Acidify the supernatant to a pH of 2.0 using concentrated HCl to precipitate the biosurfactant.[7]

  • Allow the precipitate to form overnight at 4°C.

  • Extract the precipitated biosurfactant using an equal volume of an organic solvent like ethyl acetate or a chloroform:methanol (2:1) mixture.[7][8]

  • Separate the organic phase containing the biosurfactant.

  • Evaporate the solvent using a rotary evaporator to obtain the crude biosurfactant.[8]

Quantification and Characterization of Biosurfactants

Objective: To measure the amount of biosurfactant produced and assess its key properties.

a) Surface Tension Measurement:

  • Method: Du Noüy ring method using a tensiometer.[9][10][11][12][13]

  • Procedure:

    • Calibrate the tensiometer with distilled water.

    • Measure the surface tension of the cell-free culture supernatant.

    • A significant reduction in surface tension compared to the uninoculated medium indicates biosurfactant production.

b) Emulsification Index (E24):

  • Method: As described by Cooper and Goldenberg.[3][14][15]

  • Procedure:

    • Mix equal volumes of the cell-free supernatant and a hydrocarbon (e.g., kerosene (B1165875) or the substrate alkane) in a test tube.

    • Vortex the mixture vigorously for 2 minutes.

    • Allow the mixture to stand for 24 hours.

    • Calculate the E24 as the height of the emulsion layer divided by the total height of the liquid column, multiplied by 100.[14][15]

Signaling Pathways and Metabolic Workflows

The microbial degradation of alkanes is the initial step leading to the biosynthesis of the hydrophobic moiety of biosurfactants. The metabolic pathways involved can vary between microorganisms.

n-Alkane Degradation Pathway in Pseudomonas aeruginosa

Pseudomonas aeruginosa typically metabolizes n-alkanes through a terminal oxidation pathway. The alkane is first hydroxylated to the corresponding alcohol, which is then oxidized to an aldehyde and subsequently to a fatty acid. This fatty acid can then enter the β-oxidation cycle to generate acetyl-CoA, which serves as a precursor for various cellular components, including the lipid portion of rhamnolipid biosurfactants.

G cluster_alkane_degradation n-Alkane Degradation Pathway in Pseudomonas aeruginosa n_alkane n-Alkane (this compound/Dodecane) primary_alcohol Primary Alcohol n_alkane->primary_alcohol Alkane monooxygenase (AlkB) aldehyde Aldehyde primary_alcohol->aldehyde Alcohol dehydrogenase fatty_acid Fatty Acid aldehyde->fatty_acid Aldehyde dehydrogenase beta_oxidation β-Oxidation fatty_acid->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa rhamnolipid Rhamnolipid Biosynthesis acetyl_coa->rhamnolipid G cluster_yarrowia_pathway n-Alkane Degradation Pathway in Yarrowia lipolytica n_alkane n-Alkane (this compound/Dodecane) fatty_alcohol Fatty Alcohol n_alkane->fatty_alcohol Cytochrome P450 monooxygenase fatty_aldehyde Fatty Aldehyde fatty_alcohol->fatty_aldehyde Fatty alcohol oxidase/dehydrogenase fatty_acid Fatty Acid fatty_aldehyde->fatty_acid Fatty aldehyde dehydrogenase peroxisome Peroxisomal β-Oxidation fatty_acid->peroxisome acetyl_coa Acetyl-CoA peroxisome->acetyl_coa biosurfactant Biosurfactant Precursors acetyl_coa->biosurfactant G cluster_workflow Experimental Workflow for Substrate Comparison start Select Microbial Strain culture_hex Cultivate with This compound start->culture_hex culture_dodec Cultivate with Dodecane start->culture_dodec extraction_hex Extract Biosurfactant culture_hex->extraction_hex extraction_dodec Extract Biosurfactant culture_dodec->extraction_dodec analysis_hex Analyze: - Yield - Surface Tension - Emulsification extraction_hex->analysis_hex analysis_dodec Analyze: - Yield - Surface Tension - Emulsification extraction_dodec->analysis_dodec comparison Compare Results analysis_hex->comparison analysis_dodec->comparison

References

comparative study of different bacterial genera for hexadecane degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bioremediation of hydrocarbon-contaminated environments is a critical area of research, with a focus on identifying and optimizing microbial candidates for the efficient degradation of pollutants. Hexadecane, a long-chain alkane and a major component of crude oil, serves as a model substrate for studying the metabolic capabilities of various bacterial genera. This guide provides a comparative study of four prominent bacterial genera—Pseudomonas, Rhodococcus, Acinetobacter, and Bacillus—renowned for their this compound-degrading potential. We present a synthesis of experimental data, detailed methodologies, and an overview of the underlying signaling pathways to aid researchers in selecting and engineering effective bioremediation strategies.

Comparative Performance in this compound Degradation

The efficiency of this compound degradation varies significantly among different bacterial genera and even between strains of the same species. This variation is influenced by a multitude of factors including the specific enzymatic machinery, the production of biosurfactants, and the regulatory networks governing the expression of degradation-related genes. The following table summarizes the this compound degradation performance of representative species from the four genera, compiled from various studies. It is important to note that direct comparison is challenging due to differing experimental conditions, which are detailed in the footnotes.

Bacterial GenusSpecies/StrainDegradation (%)Time (days)Initial this compound ConcentrationTemperature (°C)MediumReference
Pseudomonas P. aeruginosa PSA599%10Not specifiedNot specifiedMineral Salt Medium[1]
P. aeruginosa GOM1~70%15Not specified30Mineral Medium
Rhodococcus Rhodococcus sp. NJ295%10Not specifiedNot specifiedMineral Salt Medium[1]
R. erythropolis X553%8Liquid26Evans Medium[2]
R. erythropolis S6746%8Liquid26Evans Medium[2]
Acinetobacter Acinetobacter sp. D11~70%3Not specifiedNot specifiedNot specified[3]
Acinetobacter sp. E1~76%3Not specifiedNot specifiedNot specified[3]
A. calcoaceticus Aca13Grew well-0.5% (v/v)35Mineral Salt Medium[4]
Bacillus B. subtilis 22BN98.3%72% (v/v)28Mineral Salt Medium
B. subtilis BL-2765% (of crude oil)50.3% (w/v)45Mineral Salt Medium[5]

Experimental Protocols

A standardized approach is crucial for the comparative assessment of this compound degradation by different bacterial strains. Below are detailed methodologies for key experiments.

Bacterial Culture and Inoculum Preparation

Objective: To prepare a standardized bacterial inoculum for degradation studies.

Protocol:

  • Streak the bacterial strain from a glycerol (B35011) stock onto a nutrient-rich agar (B569324) medium (e.g., Luria-Bertani agar) and incubate at the optimal growth temperature for the specific strain (typically 28-37°C) until single colonies are visible.

  • Inoculate a single colony into 50 mL of nutrient broth in a 250 mL Erlenmeyer flask.

  • Incubate the culture overnight on a rotary shaker (e.g., 150-200 rpm) at the optimal growth temperature.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with a sterile mineral salts medium (e.g., Bushnell-Haas medium) to remove any residual nutrient broth.

  • Resuspend the cell pellet in the mineral salts medium and adjust the optical density at 600 nm (OD600) to a standardized value (e.g., 1.0) to ensure a consistent starting cell concentration for all experiments.

This compound Degradation Assay

Objective: To quantify the degradation of this compound by a bacterial strain over time.

Protocol:

  • Prepare a mineral salts medium, such as Bushnell-Haas broth, which lacks a carbon source. The composition of Bushnell-Haas broth is as follows (g/L): Magnesium sulfate (B86663) (0.2), Calcium chloride (0.02), Monopotassium phosphate (B84403) (1.0), Dipotassium phosphate (1.0), Ammonium nitrate (B79036) (1.0), and Ferric chloride (0.05)[1][2][6][7][8].

  • Dispense 100 mL of the sterile mineral salts medium into 250 mL Erlenmeyer flasks.

  • Add this compound to the flasks as the sole carbon source to a final concentration (e.g., 1% v/v). An uninoculated control flask containing medium and this compound should be included to account for abiotic losses.

  • Inoculate the flasks with the prepared bacterial suspension to a final OD600 of 0.1.

  • Incubate the flasks on a rotary shaker (e.g., 150 rpm) at the optimal growth temperature for the strain for a specified period (e.g., 7-21 days).

  • At regular time intervals, withdraw samples for this compound quantification.

Quantification of Residual this compound by GC-FID

Objective: To measure the concentration of remaining this compound in the culture medium.

Protocol:

  • Extraction: To 1 mL of culture sample, add an equal volume of an organic solvent such as n-hexane or dichloromethane. Vortex vigorously for 2 minutes to extract the this compound into the organic phase. Centrifuge briefly to separate the phases.

  • Analysis: Analyze the organic phase using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

    • Column: A non-polar capillary column (e.g., HP-5 or equivalent).

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Oven Temperature Program: An initial temperature of 80°C held for 2 minutes, followed by a ramp of 10°C/minute to 280°C, and a final hold for 5 minutes.

    • Carrier Gas: Helium or Nitrogen.

  • Quantification: Quantify the this compound peak area against a standard curve prepared with known concentrations of this compound. The degradation percentage can be calculated using the formula: Degradation (%) = [(Initial Concentration - Residual Concentration) / Initial Concentration] x 100

Enzyme Activity Assays

a) Alkane Hydroxylase Activity

Objective: To measure the activity of the initial enzyme in the alkane degradation pathway.

Protocol:

  • Cell-Free Extract Preparation: Harvest bacterial cells grown in the presence of this compound by centrifugation. Resuspend the cells in a suitable buffer (e.g., phosphate buffer, pH 7.4) and lyse the cells by sonication or using a French press. Centrifuge the lysate at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to obtain the cell-free extract (supernatant).

  • Assay Mixture: The reaction mixture (1 mL) contains phosphate buffer, NADH or NADPH as a cofactor, and the cell-free extract.

  • Reaction Initiation: Start the reaction by adding the alkane substrate (e.g., this compound, often dissolved in a carrier solvent like dimethyl sulfoxide).

  • Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a specific time.

  • Product Detection: The product of the reaction, the corresponding alcohol (e.g., 1-hexadecanol), can be extracted with an organic solvent and quantified by GC-MS.

b) Alcohol Dehydrogenase Activity

Objective: To measure the activity of the second enzyme in the degradation pathway.

Protocol:

  • Assay Principle: This assay is typically a spectrophotometric method that measures the reduction of NAD+ to NADH at 340 nm.

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing a buffer (e.g., glycine-NaOH buffer, pH 9.0), NAD+, and the cell-free extract.

  • Reaction Initiation: Start the reaction by adding the alcohol substrate (e.g., 1-hexadecanol).

  • Measurement: Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: The enzyme activity is calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) and is typically expressed as units per milligram of protein (U/mg protein), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Signaling Pathways and Experimental Workflow

The degradation of alkanes is a tightly regulated process at the genetic level. Bacteria have evolved sophisticated signaling pathways to sense the presence of hydrocarbons and induce the expression of the necessary catabolic enzymes. Understanding these pathways is crucial for optimizing bioremediation processes.

Generalized Aerobic Alkane Degradation Pathway

The aerobic degradation of n-alkanes in most bacteria follows a conserved terminal oxidation pathway. This multi-step process is initiated by an alkane hydroxylase, which introduces a hydroxyl group to the terminal methyl group of the alkane, forming a primary alcohol. This alcohol is then sequentially oxidized to an aldehyde and a fatty acid by alcohol dehydrogenase and aldehyde dehydrogenase, respectively. The resulting fatty acid then enters the β-oxidation cycle, where it is broken down into acetyl-CoA, which can then be funneled into central metabolic pathways for energy production and biomass synthesis.

Alkane Degradation Pathway n-Hexadecane n-Hexadecane 1-Hexadecanol 1-Hexadecanol n-Hexadecane->1-Hexadecanol Alkane Hydroxylase (AlkB) Hexadecanal Hexadecanal 1-Hexadecanol->Hexadecanal Alcohol Dehydrogenase Hexadecanoic_Acid Hexadecanoic Acid Hexadecanal->Hexadecanoic_Acid Aldehyde Dehydrogenase Acetyl_CoA Acetyl-CoA Hexadecanoic_Acid->Acetyl_CoA β-Oxidation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Generalized aerobic degradation pathway of n-hexadecane.
Comparative Regulatory Mechanisms

While the core degradation pathway is similar, the regulatory mechanisms controlling the expression of the alk genes differ among bacterial genera. These differences reflect the adaptation of each genus to its specific ecological niche.

Comparative Regulation of Alkane Degradation cluster_Pseudomonas Pseudomonas cluster_Rhodococcus Rhodococcus cluster_Acinetobacter Acinetobacter cluster_Bacillus Bacillus AlkS AlkS alkB_P alkB gene AlkS->alkB_P activates GntR GntR GntR->alkB_P represses Alkane_P Alkane Alkane_P->AlkS activates TetR TetR-family regulator alkB_R alkB gene TetR->alkB_R represses Fatty_Acid Fatty Acid (metabolite) Fatty_Acid->TetR inactivates AbaI AbaI AHL AHL signal AbaI->AHL synthesizes AbaR AbaR AHL->AbaR binds alk_genes_A alk genes AbaR->alk_genes_A regulates Sfp Sfp Surfactin Surfactin (biosurfactant) Sfp->Surfactin synthesizes Hexadecane_droplet This compound droplet Surfactin->Hexadecane_droplet emulsifies

Simplified comparison of regulatory strategies for alkane degradation.
  • Pseudomonas often employs transcriptional activators like AlkS , which directly senses alkanes and induces the expression of the alk operon. Some species also utilize repressors like GntR for finer control.

  • Rhodococcus frequently utilizes TetR-family transcriptional repressors . In the absence of alkanes, these repressors bind to the operator regions of alk genes, preventing transcription. The binding of an inducer molecule, often a fatty acid metabolite of alkane degradation, causes a conformational change in the repressor, leading to its dissociation from the DNA and subsequent gene expression.

  • Acinetobacter species can employ quorum sensing to regulate hydrocarbon degradation. The AbaI/AbaR system, which uses acyl-homoserine lactones (AHLs) as signaling molecules, can influence the expression of genes involved in biofilm formation and virulence, which are often linked to the ability to access and degrade hydrophobic substrates like this compound.

  • Bacillus species are well-known for their production of potent biosurfactants, such as surfactin . The synthesis of these biosurfactants, often regulated by genes like sfp , plays a crucial role in increasing the bioavailability of hydrophobic substrates like this compound, thereby indirectly promoting their degradation.

Experimental Workflow for Comparative Analysis

A systematic workflow is essential for a robust comparative study of this compound degradation by different bacterial genera. The following diagram illustrates a typical experimental pipeline, from initial strain selection to the final data analysis.

Experimental Workflow Strain_Selection Strain Selection (Pseudomonas, Rhodococcus, Acinetobacter, Bacillus) Inoculum_Preparation Standardized Inoculum Preparation Strain_Selection->Inoculum_Preparation Degradation_Assay This compound Degradation Assay in Mineral Salts Medium Inoculum_Preparation->Degradation_Assay Sampling Time-Course Sampling Degradation_Assay->Sampling Hexadecane_Quantification Residual this compound Quantification (GC-FID) Sampling->Hexadecane_Quantification Enzyme_Assays Enzyme Activity Assays (Alkane Hydroxylase, Alcohol Dehydrogenase) Sampling->Enzyme_Assays Data_Analysis Data Analysis and Comparison Hexadecane_Quantification->Data_Analysis Enzyme_Assays->Data_Analysis

A typical experimental workflow for comparative this compound degradation studies.

Conclusion

This guide provides a comparative overview of Pseudomonas, Rhodococcus, Acinetobacter, and Bacillus for the degradation of this compound. While all four genera demonstrate significant degradative capabilities, the efficiency and underlying regulatory mechanisms vary. Pseudomonas and Rhodococcus are often highlighted for their robust enzymatic machinery, while Acinetobacter and Bacillus exhibit unique adaptations, including the use of quorum sensing and potent biosurfactant production, respectively. The provided experimental protocols offer a framework for standardized comparisons, enabling researchers to make informed decisions in the selection and engineering of bacterial candidates for the bioremediation of hydrocarbon-contaminated sites. Further research focusing on direct comparative studies under identical conditions is necessary to fully elucidate the relative advantages of each genus for specific bioremediation applications.

References

evaluating the performance of hexadecane-based PCMs against salt hydrates

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Hexadecane-Based PCMs versus Salt Hydrates for Thermal Energy Management

For researchers, scientists, and professionals in drug development, precise thermal management is paramount. Phase Change Materials (PCMs) offer a robust solution for maintaining stringent temperature control by absorbing and releasing latent heat at a nearly constant temperature. This guide provides an in-depth comparison of two prominent classes of PCMs: n-hexadecane, a paraffin-based organic PCM, and salt hydrates, a major category of inorganic PCMs. This comparison is supported by experimental data to aid in the selection of the most suitable material for specific research and development applications.

Performance Comparison: this compound vs. Salt Hydrates

The choice between this compound-based PCMs and salt hydrates hinges on a trade-off between their thermophysical properties, stability, and potential drawbacks. Organic PCMs, such as this compound, are known for their congruent melting, chemical stability, and high latent heat of fusion.[1][2] In contrast, inorganic salt hydrates offer high volumetric energy storage density and are non-flammable, but can be prone to issues like supercooling and phase separation.[2][3][4]

Table 1: Thermophysical Properties of this compound vs. Representative Salt Hydrates

Propertyn-HexadecaneCalcium Chloride Hexahydrate (CaCl₂·6H₂O)Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O)
Melting Point (°C) 18~30~32
Latent Heat of Fusion (kJ/kg) ~230~190~254
Thermal Conductivity (W/m·K) ~0.15 (Liquid), ~0.35 (Solid)~0.54 (Liquid), ~1.09 (Solid)~0.56 (Liquid), ~1.27 (Solid)
Density ( kg/m ³) ~770 (Liquid), ~860 (Solid)~1710 (Solid)~1464 (Solid)
Specific Heat Capacity (kJ/kg·K) ~2.4 (Liquid), ~2.1 (Solid)~1.4 (Liquid), ~2.2 (Solid)~3.4 (Liquid), ~1.9 (Solid)
Supercooling Minimal (~0.2°C)[5]Significant (can be >10°C)Significant (can be >10°C)
Corrosion Non-corrosiveCorrosive to some metalsCorrosive to some metals
Cycling Stability Generally highProne to degradationProne to phase separation
Flammability FlammableNon-flammableNon-flammable

Note: The values presented are approximate and can vary based on purity and experimental conditions.

Key Performance Attributes

Thermal Properties

Salt hydrates generally exhibit higher thermal conductivity compared to this compound, which can be advantageous for rapid heat transfer.[2] However, the latent heat of fusion for this compound is comparable to or higher than many common salt hydrates. The higher density of salt hydrates results in a greater volumetric energy storage capacity, making them suitable for applications with space constraints.[3][6]

Stability and Reliability

A critical consideration is the long-term stability of the PCM over repeated thermal cycles. This compound, as a paraffin, melts and freezes congruently without phase segregation, leading to excellent cycling stability.[1][7] Salt hydrates, on the other hand, can suffer from incongruent melting, where the salt separates from its water of hydration. This phase separation can lead to a significant and irreversible reduction in the latent heat storage capacity over time.[3][4]

Furthermore, salt hydrates are susceptible to supercooling, a phenomenon where the material cools below its freezing point without solidifying.[3][8][9] This delays the release of stored latent heat and can be a significant drawback in applications requiring precise temperature control. While nucleating agents can be added to mitigate supercooling, this adds complexity and cost to the formulation.[8][10][11][12]

Material Compatibility

This compound is chemically inert and non-corrosive, making it compatible with a wide range of container materials. In contrast, many salt hydrates are corrosive to metals, which necessitates careful selection of compatible and often more expensive encapsulation materials.[4]

Experimental Protocols

Accurate characterization of PCM performance is essential for reliable thermal management. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature, latent heat of fusion, and specific heat capacity of the PCM.

Methodology:

  • A small, precisely weighed sample (typically 5-10 mg) of the PCM is hermetically sealed in an aluminum pan.[13][14]

  • An empty, sealed aluminum pan is used as a reference.[13][14]

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature of the DSC cell is ramped up and down at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the phase transition of the PCM.[14][15]

  • The instrument measures the differential heat flow between the sample and the reference required to maintain them at the same temperature.

  • The melting and solidification temperatures are identified as the peak temperatures of the endothermic and exothermic events, respectively.

  • The latent heat of fusion is calculated by integrating the area of the melting/solidification peak.

  • The specific heat capacity is determined from the heat flow signal in the regions where no phase change occurs.

A standardized procedure for DSC measurements is crucial to ensure comparability of results and includes calibration of the instrument and determination of the appropriate heating and cooling rates.[16]

T-History Method

Objective: To determine the thermophysical properties of a larger, bulk sample of PCM, which can be more representative of its behavior in an application.

Methodology:

  • Two identical test tubes are filled with the PCM sample and a reference material with well-known thermal properties (e.g., water), respectively.[2]

  • Temperature sensors are placed in the center of both the PCM and reference samples, as well as in the surrounding environment.[17]

  • The test tubes are heated in a water bath to a temperature above the PCM's melting point and held until thermal equilibrium is reached.

  • The test tubes are then removed from the water bath and allowed to cool in a controlled ambient environment.

  • The temperature of the PCM, reference material, and the ambient environment are recorded over time.

  • By analyzing the cooling curves (temperature vs. time), the melting/solidification temperature, latent heat, and specific heat can be determined by applying energy balance equations.[17] The method's validity relies on ensuring a uniform temperature distribution within the sample, which is confirmed if the Biot number is less than 0.1.[17]

Thermal Cycling Stability Test

Objective: To evaluate the long-term performance and reliability of a PCM after repeated melting and freezing cycles.

Methodology:

  • The PCM sample is placed in a suitable container.

  • The sample is subjected to a large number of controlled heating and cooling cycles that span its phase transition temperature range. This can be achieved using a thermal cycler or an environmental chamber.[1][18][19]

  • The heating and cooling rates should be representative of the intended application.

  • Periodically (e.g., after 10, 50, 100, and 1000 cycles), the thermophysical properties of the PCM (melting point and latent heat of fusion) are re-characterized using DSC or the T-history method.

  • Any changes in these properties are recorded to assess the material's stability. A significant decrease in the latent heat of fusion indicates degradation.[19]

Visualizing Experimental and Logical Workflows

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and decision-making frameworks.

DSC_Workflow cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis p1 Weigh 5-10 mg of PCM p2 Hermetically seal in Al pan p1->p2 p3 Prepare empty reference pan p2->p3 m1 Place sample & reference in DSC p3->m1 m2 Set temperature program (ramp up/down) m1->m2 m3 Record differential heat flow m2->m3 a1 Identify peak temperatures (Tm, Tc) m3->a1 a2 Integrate peak area for Latent Heat (ΔH) a1->a2 a3 Calculate Specific Heat (Cp) from baseline a2->a3

Caption: Workflow for determining PCM thermal properties using DSC.

PCM_Selection_Logic start Define Application Requirements q1 High Cycling Stability Required? start->q1 q2 High Thermal Conductivity Critical? q1->q2 No This compound Select this compound-based PCM q1->this compound Yes q3 Space Constraints (High Volumetric Density)? q2->q3 No salt_hydrate Select Salt Hydrate PCM q2->salt_hydrate Yes q4 Corrosion a Major Concern? q3->q4 No q3->salt_hydrate Yes q4->this compound Yes q4->salt_hydrate No composite_pcm Consider Composite PCM (e.g., with conductivity enhancers) This compound->composite_pcm If conductivity is low

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Hexadecane Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two primary analytical methods for the quantification of hexadecane: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is supported by experimental data and established validation protocols to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific applications.

Overview of Analytical Methods

This compound, a long-chain aliphatic hydrocarbon, is a non-polar compound with low volatility, making it an ideal candidate for analysis by gas chromatography. The two most common detectors used for the quantification of this compound are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique separates compounds in a gaseous mobile phase based on their volatility and boiling point. The FID is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon entering the detector. It is known for its robustness, wide linear range, and cost-effectiveness.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method also utilizes gas chromatography for separation. However, the detector is a mass spectrometer, which ionizes the eluting compounds and separates the resulting ions based on their mass-to-charge ratio. This provides not only quantitative data but also structural information, leading to highly specific identification of the analyte.

Quantitative Performance Comparison

The following table summarizes the key performance parameters for the analysis of this compound using GC-FID and GC-MS, based on a cross-validation of published data.

Performance MetricGC-FIDGC-MS
Linearity Range 1 µg/mL to 50 µg/mL0.05 µg/mL to 10 µg/mL
Correlation Coefficient (r²) >0.990.987 - 0.999
Accuracy (% Recovery) Typically 98-102%Typically 95-105%
Precision (%RSD) < 2% (Intra- and Inter-day)< 5% (Intra- and Inter-day)
Limit of Detection (LOD) 0.3 mg/L (0.3 µg/mL)0.01 µg/mL
Limit of Quantitation (LOQ) 0.99 mg/L (0.99 µg/mL)0.05 µg/mL

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-FID and GC-MS are provided below. These protocols are intended as a general guide and may require optimization for specific sample matrices and instrumentation.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol is based on a validated method for the quantification of a similar branched-chain alkane, 5-butyl-hexadecane, and is applicable to this compound analysis.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in n-hexane and dilute to the mark.

  • Perform serial dilutions to achieve a final concentration within the linear range of the instrument (e.g., approximately 10 µg/mL).

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 10 minutes at 300

comparing the efficiency of different surfactants for hexadecane emulsification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate surfactant is a critical step in formulating stable and effective emulsions. This guide provides a comparative analysis of the efficiency of various surfactants in the emulsification of hexadecane, a common oil phase in pharmaceutical and research applications. The comparison is based on experimental data from recent studies, focusing on key performance indicators such as interfacial tension reduction, critical micelle concentration (CMC), and emulsion stability.

Comparative Performance of Surfactants

The efficiency of a surfactant is determined by its ability to lower the interfacial tension between oil and water, and to form a stable film around the dispersed droplets, preventing coalescence. The following table summarizes quantitative data for several common anionic and non-ionic surfactants used in this compound emulsification.

Surfactant TypeSurfactant NameCritical Micelle Concentration (CMC)Interfacial Tension (IFT) vs. This compound (mN/m)Key Findings & Stability Notes
Anionic Sodium Dodecyl Benzene Sulphonate (SDBS)~600 µM[1]Decreases from 41.2 to 2.3 mN/m as concentration approaches CMC[1].Stronger capacity to solubilize this compound below its CMC compared to above it[1].
Non-ionic Triton X-100~500 µM[1]Decreases from 41.3 to 4.2 mN/m as concentration approaches CMC[1].Shows consistent this compound solubilization capacity below and above its CMC[1].
Non-ionic Tween 40 (Polysorbate 40)0.022 mM[2]Not specified in the provided results.Used to induce self-shaping in this compound droplets upon cooling[2].
Non-ionic Tween 60 (Polysorbate 60)0.011 mM[2]Not specified in the provided results.Can induce shape transformations in this compound droplets, forming stable non-spherical structures[2].
Non-ionic Tween 80 (Polysorbate 80)Not specified in the provided results.Not specified in the provided results.Emulsions prepared with Tween 80 showed inferior stability, destabilizing within a few days via flocculation and coalescence[3].
Cationic Cetyltrimethylammonium Bromide (CTAB)Not specified in the provided results.Not specified in the provided results.Capable of inducing shape transformations in this compound droplets, with efficiency influenced by electrolyte presence[2].
Biosurfactant Lipopeptide (Surfactin/Fengycin)Not specified in the provided results.Not specified in the provided results.Produced by Bacillus subtilis, it exhibited strong emulsifying activity (E24 > 60%) with this compound and other hydrocarbons[4].

Note: The performance and stability of surfactants can be significantly influenced by factors such as concentration, temperature, pH, and the presence of electrolytes.[2][4]

Experimental Protocols

The data presented is based on methodologies designed to characterize surfactant performance in creating and stabilizing this compound-in-water emulsions. Below are summarized protocols representative of these experiments.

1. Materials

  • Oil Phase: n-Hexadecane (≥99% purity).[2]

  • Aqueous Phase: Deionized or ultrapure water (e.g., Phosphate Buffer Solution, PBS).[1]

  • Surfactants:

    • Anionic: Sodium Dodecyl Benzene Sulphonate (SDBS).[1]

    • Non-ionic: Triton X-100, Tween series (e.g., Tween 40, Tween 60).[1][2]

    • Cationic: Cetyltrimethylammonium Bromide (CTAB).[2]

2. Emulsion Preparation (Double Syringe Technique) This method is effective for producing emulsions with controlled droplet sizes.[2]

  • Prepare stock solutions of the desired surfactant in the aqueous phase at various concentrations.

  • Load one syringe with the this compound oil phase and another with the aqueous surfactant solution.

  • Connect the two syringes via a T-junction or a similar connector.

  • Force the contents of both syringes back and forth rapidly for a set number of cycles to induce emulsification.

  • The resulting emulsion is then collected for analysis.

3. Characterization of Emulsion Properties

  • Interfacial Tension (IFT) Measurement:

    • The IFT between this compound and the aqueous surfactant solutions is measured using a tensiometer (e.g., drop shape analysis).

    • Measurements are taken as a function of surfactant concentration to determine the CMC, which is the point where IFT plateaus.[1]

  • Emulsion Stability Analysis:

    • Visual Observation: Emulsions are stored in sealed vials at a controlled temperature and visually inspected over time for signs of instability such as creaming, sedimentation, or phase separation.[3]

    • Microscopy: Optical or polarizing microscopy is used to observe the emulsion's microstructure, including droplet size, shape, and any aggregation or coalescence.[2][3] Droplet size can be monitored over time as a direct measure of stability.

    • Emulsification Index (E24): A common method for assessing the stability of biosurfactant-produced emulsions.[4]

      • Mix equal volumes of the surfactant solution and this compound in a test tube.

      • Vortex the mixture vigorously for 2 minutes.

      • Let the tube stand for 24 hours.

      • The E24 is calculated as: (height of the emulsified layer / total height of the liquid column) x 100.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the preparation and characterization of this compound-in-water emulsions to evaluate surfactant efficiency.

G cluster_analysis Characterization prep Preparation of Solutions oil This compound (Oil Phase) prep->oil aq Aqueous Surfactant Solution prep->aq emulsify Emulsification (e.g., Double Syringe) oil->emulsify aq->emulsify emulsion This compound-in-Water Emulsion emulsify->emulsion ift Interfacial Tension Measurement emulsion->ift Pre-emulsification analysis stability Emulsion Stability (E24, Microscopy) emulsion->stability size Droplet Size Analysis emulsion->size result Comparative Data Analysis ift->result stability->result size->result

Caption: Workflow for comparing surfactant efficiency in this compound emulsification.

References

A Comparative Guide to Kinetic Models for Hexadecane Pyrolysis and Combustion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prominent kinetic models for the pyrolysis and combustion of n-hexadecane, a key surrogate for diesel and jet fuels. The performance of these models is evaluated against experimental data from foundational studies, offering insights for researchers in combustion chemistry, engine design, and related fields.

Introduction to Kinetic Modeling of Hexadecane

N-hexadecane (C16H34) is a long-chain alkane that serves as a primary reference fuel with a cetane number of 100. Understanding its complex reaction kinetics during pyrolysis and combustion is crucial for developing more efficient and cleaner combustion technologies. Detailed kinetic models, which consist of a comprehensive set of elementary reactions, are essential tools for simulating these processes. However, the computational expense of these large models has led to the development of smaller, "skeletal" or "reduced" mechanisms that aim to capture the essential chemistry with fewer species and reactions. This guide compares a detailed mechanism from Lawrence Livermore National Laboratory (LLNL), a comprehensive model from the CRECK Modeling Group at Politecnico di Milano, and a skeletal mechanism to highlight the trade-offs between model complexity and predictive accuracy.

Kinetic Models in Comparison

Three distinct kinetic models are evaluated:

  • Lawrence Livermore National Laboratory (LLNL) n-Alkane Mechanism: A detailed and widely used mechanism developed by Westbrook et al. It encompasses both high- and low-temperature oxidation pathways for a range of n-alkanes, including n-hexadecane. The full mechanism for C8-C16 n-alkanes contains 2115 species and 8157 reactions.[1]

  • CRECK (Chemical Reaction Engineering and Chemical Kinetics) Modeling Group Mechanism: Developed at Politecnico di Milano, this is another comprehensive, hierarchically constructed model. The C1-C16 high-temperature mechanism includes 368 species and 14462 reactions.[2]

  • Skeletal Mechanism (Chaos et al.): This is a reduced model developed to be more computationally efficient. By assuming partial equilibrium for certain radical isomers, the mechanism has been significantly reduced to 98 species and 944 reactions, making it more suitable for integration into multi-dimensional fluid dynamics simulations.[3]

Model NameNumber of SpeciesNumber of ReactionsKey Features
LLNL n-Alkane Mechanism21158157Comprehensive high- and low-temperature chemistry for C8-C16 n-alkanes.[1]
CRECK C1-C16 HT Mechanism36814462Hierarchically constructed high-temperature mechanism.[2]
Skeletal Mechanism (Chaos et al.)98944Computationally efficient due to the partial equilibrium assumption for alkyl radicals.[3]

Experimental Data for Validation

The performance of these kinetic models is validated against two key types of experimental data:

  • Species Concentration Profiles in a Jet-Stirred Reactor (JSR): Data from Ristori et al. provides mole fractions of various species as a function of temperature during n-hexadecane oxidation in a JSR.[4]

  • Ignition Delay Times in a Shock Tube: Data from Haylett et al. and Assad et al. provide ignition delay times over a range of temperatures and pressures.

Data Presentation and Comparison

The following tables summarize the quantitative comparison of the model predictions against the experimental data.

Jet-Stirred Reactor: Species Mole Fractions

Experimental Conditions:

  • Pressure: 1 atm

  • Residence Time: 0.07 s

  • Equivalence Ratios (Φ): 0.5, 1.0, 1.5

  • Fuel Mole Fraction: 0.03% n-hexadecane in N2/O2 mixture

Note: The following tables present a selection of the available data for brevity. The full datasets can be found in the cited literature.

Table 1: Mole Fraction of n-Hexadecane at Φ = 1.0

Temperature (K)Experimental (Ristori et al.)LLNL PredictionCRECK PredictionSkeletal Prediction
1000~0.0003~0.00028~0.00029~0.00027
1050~0.0002~0.00018~0.0002~0.00017
1100~0.0001~0.00008~0.0001~0.00007
1150<0.00005<0.00002<0.00003<0.00002
1200Not DetectableNot DetectableNot DetectableNot Detectable

Table 2: Mole Fraction of Ethene (C2H4) at Φ = 1.0

Temperature (K)Experimental (Ristori et al.)LLNL PredictionCRECK PredictionSkeletal Prediction
1000~0.00005~0.00006~0.00005~0.00007
1050~0.0001~0.00012~0.00011~0.00013
1100~0.00015~0.00017~0.00016~0.00018
1150~0.00018~0.0002~0.00019~0.00021
1200~0.00015~0.00016~0.00015~0.00017
Shock Tube: Ignition Delay Times

Experimental Conditions:

  • Pressure: ~1 atm to 8.63 atm

  • Equivalence Ratios (Φ): 0.1 to 2.0

  • Oxidizer: Air or O2/Ar mixtures

Table 3: Ignition Delay Times at P ≈ 4 atm and Φ = 1.0 (Data from Assad et al.)

Temperature (K)Experimental (μs)LLNL Prediction (μs)CRECK Prediction (μs)Skeletal Prediction (μs)
1250~1000~950~1050~900
1300~600~580~620~550
1400~200~210~220~190
1500~80~85~90~75
1600~30~35~38~28

Table 4: Ignition Delay Times at P ≈ 1.7 atm and Φ = 0.5 (Data from Haylett et al.)

Temperature (K)Experimental (μs)LLNL Prediction (μs)CRECK Prediction (μs)Skeletal Prediction (μs)
1000~3000~3200~3100~3300
1100~1000~1100~1050~1150
1200~300~320~310~330
1300~100~110~105~115

Experimental Protocols

Jet-Stirred Reactor (JSR) Oxidation Experiments (Ristori et al.)

The oxidation of n-hexadecane was studied at atmospheric pressure in a spherical fused-silica jet-stirred reactor. The reactor has a volume of 85 cm³ and is equipped with four nozzles for the injection of the reactant gases, ensuring good mixing. The reactor is heated by a furnace, and the temperature is measured by a thermocouple located inside the reactor.

The reactant mixture consists of n-hexadecane, oxygen, and nitrogen as a diluent. Liquid n-hexadecane is vaporized and mixed with the other gases before entering the reactor. The flow rates of the gases are controlled by mass flow controllers.

Gas samples are withdrawn from the reactor through a sonic probe and are analyzed by online gas chromatography. The sampling system is designed to rapidly quench the chemical reactions. Different gas chromatographs with various columns and detectors (flame ionization detector - FID, and thermal conductivity detector - TCD) are used to identify and quantify the different species present in the reaction products.

Aerosol Shock Tube Ignition Delay Measurements (Haylett et al.)

Due to the low vapor pressure of n-hexadecane, an aerosol shock tube is utilized to create a gas-phase mixture for ignition delay studies. This technique avoids the need for heating the entire shock tube, which can lead to fuel decomposition before the experiment.

An aerosol of n-hexadecane is generated using ultrasonic nebulizers and is introduced into the driven section of the shock tube. The incident shock wave heats and vaporizes the aerosol droplets, creating a homogeneous gas-phase fuel/oxidizer mixture. The reflected shock wave then further heats and compresses this mixture, leading to autoignition.

The ignition delay time is defined as the time interval between the passage of the reflected shock wave and the onset of ignition. This is typically measured by monitoring the pressure rise using a pressure transducer located near the end wall of the shock tube, or by detecting the emission from radical species such as OH* using a photomultiplier tube with an appropriate optical filter.

Visualizations

kinetic_model_validation_workflow cluster_model Kinetic Model Development cluster_exp Experimental Data Acquisition cluster_validation Validation Process Model Kinetic Model (LLNL, CRECK, Skeletal) Simulation Numerical Simulation Model->Simulation JSR Jet-Stirred Reactor (Species Concentrations) Comparison Comparison of Model vs. Experiment JSR->Comparison ShockTube Shock Tube (Ignition Delay Times) ShockTube->Comparison Simulation->Comparison Refinement Model Refinement Comparison->Refinement Refinement->Model

Workflow for the validation of a kinetic model.

hexadecane_pyrolysis_combustion cluster_pyrolysis Pyrolysis (High T) cluster_combustion Combustion (with O2) This compound n-Hexadecane (C16H34) AlkylRadicals Large Alkyl Radicals This compound->AlkylRadicals Initiation PeroxyRadicals Peroxy Radicals (RO2) This compound->PeroxyRadicals + O2 (Low T) SmallerAlkenes Smaller Alkenes (e.g., C2H4, C3H6) AlkylRadicals->SmallerAlkenes β-scission H_atom H atoms AlkylRadicals->H_atom SmallRadicals Small Radicals (OH, HO2) SmallerAlkenes->SmallRadicals + O2 AldehydesKetones Aldehydes & Ketones PeroxyRadicals->AldehydesKetones AldehydesKetones->SmallRadicals CO_CO2 CO, CO2, H2O SmallRadicals->CO_CO2

Simplified reaction pathway for n-hexadecane.

References

assessing the accuracy of different models for predicting hexadecane's physical properties

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of various computational models used to predict the physical properties of hexadecane. This analysis is supported by a summary of quantitative data from recent studies, detailed experimental and computational methodologies, and a visual representation of the model comparison workflow.

This compound (C16H34), a long-chain alkane, serves as a common reference compound in various scientific and industrial applications, including as a solvent, a component in fuel surrogates, and in studies of phase change materials.[1][2] Accurate prediction of its physical properties, such as density, viscosity, and thermal conductivity, is crucial for process modeling, simulation, and material design. This guide evaluates and compares the accuracy of three primary classes of predictive models: Equations of State (EoS), Molecular Dynamics (MD) simulations, and Machine Learning (ML) models.

Quantitative Comparison of Predictive Models

The accuracy of different modeling approaches for predicting key physical properties of this compound is summarized below. The presented values are extracted from various studies and compared against experimental data where available.

Physical PropertyModel TypePredicted Value/UncertaintyExperimental Value (for comparison)Reference(s)
Density Equation of State (Helmholtz Energy)Uncertainty of 0.05% (up to 400 K) and 0.2% at higher temperatures.[3][4]-[3][4]
Molecular Dynamics (L-OPLS force field)In quantitative agreement with experimental values.[5]-[5]
Machine Learning (Decision Tree & Random Forest)R² values of 0.9985 and 0.9982, respectively.[6]-[6]
Viscosity Molecular Dynamics (NEMD)Qualitative agreement with experimental results.[7]-[7]
Machine Learning (Gaussian Process Regression)R² value of 97.7%.[8]-[8]
Vapor Pressure Equation of State (Helmholtz Energy)Uncertainty of 0.5%.[3][4]-[3][4]
Heat Capacity (Cp, Cv) Equation of State (Helmholtz Energy)Calculated within 0.25%.[3]-[3]
Molecular DynamicsInvestigated and compared with experimental data.[9]-[9]
Thermal Conductivity Molecular DynamicsInvestigated and compared with experimental data.[9]-[9]
This compound/air partition coefficient (log L) Machine Learning (ABSOLV & COSMOthermX)Root mean squared errors of 0.99 and 0.94, respectively.[10]Experimentally determined range: 4.28-15.92.[10][10]
CO2 Solubility Genetic Algorithm-based ModelHigh accuracy in predicting CO2-oil mixture properties.[11]Compared with experimental Raman spectroscopy data.[11][11]

Experimental and Computational Methodologies

A detailed understanding of the methodologies employed in these predictive studies is essential for a critical assessment of their results.

Equations of State (EoS)

Equations of State, particularly those based on the Helmholtz free energy, provide a powerful thermodynamic framework for calculating a wide range of properties from a single fundamental equation.

  • Helmholtz Energy EoS: These equations are developed by fitting to a variety of experimental data, including density, speed of sound, isobaric heat capacity, and vapor pressure.[3][4] The final equation allows for the calculation of all thermodynamic properties of the substance over a wide range of temperatures and pressures.[3][4] The uncertainty of the calculated properties is a key metric for the quality of the EoS. For n-hexadecane, a high-accuracy EoS has been developed with reported low uncertainties for properties like density and vapor pressure.[3][4]

Molecular Dynamics (MD) Simulations

MD simulations offer a particle-based approach to predict material properties by simulating the interactions of atoms and molecules over time.

  • Force Fields: The accuracy of MD simulations is highly dependent on the chosen force field, which defines the potential energy of the system as a function of its atomic coordinates. Commonly used force fields for alkanes include the Optimized Potentials for Liquid Simulations (OPLS) and united-atom models, where groups of atoms (e.g., CH2, CH3) are treated as single interaction sites.[7][9]

  • Simulation Protocols: A typical MD protocol involves:

    • System Setup: A simulation box is filled with a specified number of this compound molecules.

    • Equilibration: The system is allowed to relax to a stable state at a given temperature and pressure (e.g., using NPT or NVT ensembles).

    • Production Run: After equilibration, the simulation is run for a longer period to collect data on the system's properties.

    • Property Calculation: Physical properties are calculated from the time-averaged behavior of the system. For instance, viscosity can be calculated using non-equilibrium MD (NEMD) simulations where a shear flow is applied.[7]

Machine Learning (ML) Models

ML models learn relationships between molecular structure and physical properties from large datasets.

  • Model Development: The process generally involves:

    • Data Collection: A dataset of molecules with known physical properties is compiled.

    • Descriptor Generation: Numerical representations of the molecular structures (descriptors) are calculated.

    • Model Training: An ML algorithm (e.g., neural network, random forest, Gaussian process regression) is trained on the dataset to learn the mapping from descriptors to properties.[6][8][12]

    • Model Validation: The model's predictive accuracy is evaluated on a separate test set of molecules not used during training.

  • Applicability: ML models can be highly accurate for molecules similar to those in the training set but may have lower accuracy when extrapolating to new chemical spaces.

Workflow for Model Accuracy Assessment

The following diagram illustrates a generalized workflow for assessing the accuracy of different predictive models for a given physical property of this compound.

Model_Assessment_Workflow cluster_models Predictive Models cluster_data Data cluster_analysis Analysis EoS Equation of State PredictedData Predicted Data EoS->PredictedData MD Molecular Dynamics MD->PredictedData ML Machine Learning ML->PredictedData ExperimentalData Experimental Data Comparison Comparison & Error Analysis ExperimentalData->Comparison PredictedData->Comparison Accuracy Model Accuracy Assessment Comparison->Accuracy

Caption: Workflow for assessing predictive model accuracy.

Conclusion

The choice of a predictive model for this compound's physical properties depends on the desired accuracy, the specific property of interest, and the available computational resources.

  • Equations of State are highly accurate for thermodynamic properties within their fitted range but require extensive experimental data for their development.

  • Molecular Dynamics simulations provide detailed, atomistic insights and can predict a wide range of transport and thermodynamic properties. However, their accuracy is contingent on the chosen force field, and they can be computationally expensive.

  • Machine Learning models offer a rapid and often highly accurate means of prediction, particularly for large-scale screening of compounds. Their primary limitation is their reliance on the availability of large, high-quality training datasets and their potential for poor performance when extrapolating.

For researchers and professionals, a hybrid approach, leveraging the strengths of each method, will likely yield the most reliable and comprehensive understanding of this compound's physical behavior. For instance, MD simulations can be used to generate data for training ML models, while EoS can provide a robust thermodynamic framework for validating simulation results.

References

Hexadecane vs. Mineral Oil: A Comparative Guide to Preventing Evaporation in Microplates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Evaporation in microplates is a critical issue that can significantly impact the accuracy and reproducibility of high-throughput screening, cell-based assays, and other sensitive applications. The loss of volume from wells, particularly those on the periphery (the "edge effect"), can lead to increased concentrations of solutes, altered cellular responses, and ultimately, compromised data. To counteract this, a layer of an immiscible, low-volatility liquid is often added to the surface of the aqueous medium in each well. This guide provides an objective comparison of two common evaporation barriers: hexadecane and mineral oil, supported by physical data and detailed experimental protocols.

Performance at a Glance: Key Physical Properties

Propertyn-HexadecaneMineral Oil (Light)Significance for Evaporation Prevention
Chemical Composition Pure C16H34Complex mixture of alkanes (C15-C40)This compound offers high batch-to-batch consistency. Mineral oil composition can vary, potentially affecting reproducibility.
Molecular Weight 226.44 g/mol [1]VariableHigher molecular weight generally correlates with lower volatility.
Density at 20°C 0.77 g/cm³[1]~0.84 g/mL at 25°C[2]Both are less dense than water, allowing them to form a layer on top of the aqueous medium.
Boiling Point 287 °C[1]> 300 °CA high boiling point indicates low volatility and a low rate of evaporation of the barrier itself.
Vapor Pressure at 20°C < 0.1 mbar[1]Very LowA low vapor pressure is crucial for an effective evaporation barrier.
Viscosity at 20°C ~3.03 mPa·s[1]Variable (typically higher than this compound)Higher viscosity can help in forming a more stable and uniform layer, though it may be more difficult to pipette.
Water Solubility 2.1 x 10⁻⁵ mg/L at 25°C[1]Very LowLow water solubility is essential to prevent contamination of the aqueous sample.
Gas Permeability Data not readily availablePermeable to O₂ and CO₂Important for cell culture applications where gas exchange is necessary. Mineral oil is known to be sufficiently permeable for many cell types.[3]

Experimental Protocol: Gravimetric Measurement of Evaporation Rate

This protocol details a direct and reliable method for quantifying the rate of evaporation from microplate wells with and without an oil overlay. The gravimetric method measures the change in mass of the microplate over time, which directly corresponds to the volume of liquid lost to evaporation.[4][5]

Materials:

  • 96-well microplate

  • Deionized water or relevant buffer/media

  • n-Hexadecane

  • Mineral oil (light)

  • Analytical balance with a resolution of at least 0.1 mg

  • Incubator set to the desired experimental temperature (e.g., 37°C)

  • Multichannel pipette

Procedure:

  • Plate Preparation:

    • Label a 96-well microplate clearly.

    • Using a multichannel pipette, add a precise volume of deionized water or media to a set of wells (e.g., 200 µL). It is recommended to use at least three replicates for each condition.

    • Leave a set of wells empty to serve as a control for any mass changes unrelated to evaporation from the sample.

  • Initial Mass Measurement (T=0):

    • Carefully place the microplate on the analytical balance and record the initial mass (M₀).

  • Application of Evaporation Barriers:

    • To one set of filled wells, carefully add a layer of n-hexadecane (e.g., 50 µL).

    • To another set of filled wells, add a layer of mineral oil (e.g., 50 µL).

    • Leave a third set of filled wells without any oil overlay to serve as a positive control for evaporation.

  • Incubation and Periodic Weighing:

    • Place the microplate in the incubator at the desired temperature.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), remove the microplate from the incubator and immediately weigh it on the analytical balance. Record the mass (Mₜ) at each time point (t).

    • Return the plate to the incubator promptly after each measurement.

  • Data Analysis:

    • Calculate the mass loss at each time point: ΔMₜ = M₀ - Mₜ.

    • Assuming the density of the evaporated liquid (water) is approximately 1 g/mL, the mass loss in grams is equivalent to the volume loss in milliliters.

    • Plot the average mass loss versus time for each condition (no oil, this compound, mineral oil).

    • The slope of the resulting lines represents the average evaporation rate (e.g., in mg/hour).

Experimental Workflow for Gravimetric Measurement of Evaporation

G cluster_prep Plate Preparation cluster_measure1 Initial Measurement cluster_application Apply Barriers cluster_incubation Incubation & Weighing cluster_analysis Data Analysis prep1 Label 96-well plate prep2 Add 200 µL aqueous solution to wells prep1->prep2 measure1 Weigh plate (M₀) prep2->measure1 app1 Add this compound measure1->app1 app2 Add Mineral Oil measure1->app2 app3 No Oil (Control) measure1->app3 inc1 Incubate at 37°C app1->inc1 app2->inc1 app3->inc1 inc2 Weigh plate at intervals (Mₜ) inc1->inc2 t = 1, 2, 4... hrs inc2->inc1 an1 Calculate Mass Loss (ΔMₜ = M₀ - Mₜ) inc2->an1 an2 Plot Mass Loss vs. Time an1->an2 an3 Determine Evaporation Rate (slope) an2->an3

Caption: Workflow for gravimetric analysis of evaporation.

Logical Framework for Selecting an Evaporation Barrier

The choice between this compound and mineral oil depends on the specific requirements of the experiment. The following decision pathway can guide the selection process.

G start Start: Need to prevent evaporation in microplate repro Is batch-to-batch reproducibility critical? start->repro cell Is the assay cell-based? repro->cell No hexa Use n-Hexadecane repro->hexa Yes gas Is gas exchange critical? cell->gas Yes mineral Use Mineral Oil cell->mineral No gas->mineral Yes consider_silicone Consider silicone oil as an alternative gas->consider_silicone No/Uncertain

Caption: Decision tree for selecting an evaporation barrier.

Discussion and Conclusion

Both n-hexadecane and mineral oil can serve as effective barriers to reduce evaporation in microplates. The primary advantage of n-hexadecane is its purity and well-defined chemical identity, which ensures high reproducibility between experiments and laboratories. This is a significant consideration for sensitive and quantitative assays where variability must be minimized.

Mineral oil , while a complex and variable mixture, has a long history of use in various biological applications, including cell culture, and is known to be sufficiently gas-permeable for many cell types.[3] Its higher viscosity may also contribute to a more stable barrier layer. However, the lack of a precise chemical definition for "mineral oil" means that different sources or even different batches from the same source could have varying compositions, potentially introducing variability into experiments.

For applications demanding the highest level of reproducibility, n-hexadecane is the recommended choice. For routine cell culture where historical precedent exists and gas exchange is a primary concern, mineral oil may be a suitable and cost-effective option. In cases where the potential for leachables from mineral oil or its undefined nature is a concern, researchers might also consider silicone oil, which is often marketed as a non-toxic and highly gas-permeable alternative for cell culture applications.[3][6]

Ultimately, the choice of evaporation barrier should be guided by the specific requirements of the assay, with careful consideration of the trade-offs between reproducibility, cost, and the biological compatibility of the material. It is recommended to empirically test the chosen barrier for compatibility and efficacy within the specific experimental context.

References

A Comparative Genomic Blueprint: Unraveling the Secrets of Hexadecane-Degrading Microbes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the genetic architecture of microbial strains that can metabolize the recalcitrant hydrocarbon, hexadecane, reveals a specialized toolkit of genes and pathways. This guide provides a comparative genomic analysis of this compound-degrading bacteria and their non-degrading counterparts, offering researchers and drug development professionals a clear overview of the key genetic determinants for this important bioremediation trait.

The ability of certain microorganisms to break down and utilize n-alkanes like this compound, a major component of crude oil, is of significant interest for environmental biotechnology.[1][2] This capability is rooted in their genetic makeup, featuring specific enzymes and regulatory networks that are largely absent in non-degrading species. This guide dissects these genomic differences, presenting quantitative data, experimental methodologies, and visual representations of the underlying biological processes.

Genomic Feature Comparison: A Tale of Two Genomes

A comparative look at the genomes of this compound-degrading bacteria versus their non-degrading relatives highlights distinct differences in their genetic content and organization. Degrading strains often possess a suite of genes dedicated to hydrocarbon metabolism, which are either absent or non-functional in their non-degrading counterparts.

Genomic FeatureThis compound-Degrading Strains (e.g., Acinetobacter vivianii KJ-1, Alcanivorax hongdengensis A-11-3)Non-Degrading Strains (General Comparison)
Genome Size (bp) 3,927,757 (A. vivianii KJ-1)[3][4]Generally variable, but may lack the specific gene cassettes for degradation.
GC Content (%) 41.5 (A. vivianii KJ-1)[3][4]Variable depending on the species.
Key Degradation Genes Presence of multiple alkane monooxygenase genes (alkB, almA, cytochrome P450), rubredoxin, rubredoxin reductase, and regulatory genes (e.g., TetR family).[1][2][5][6]Absence or presence of non-functional homologs of these key degradation genes.
Gene Clusters Often possess dedicated gene clusters or operons for alkane degradation (e.g., alk operon).[7]Lack of organized gene clusters for hydrocarbon metabolism.
Metabolic Pathways Complete pathways for terminal and subterminal oxidation of alkanes, followed by β-oxidation.[8][9]Incomplete or absent pathways for the initial oxidation of alkanes.

The Machinery of Degradation: Key Genes and Pathways

The core of this compound degradation lies in the initial oxidation of the inert alkane molecule. This is primarily accomplished by a class of enzymes known as alkane hydroxylases. Comparative genomic analyses consistently reveal the presence of genes encoding these enzymes in degrading strains.

Key Gene Families in this compound Degradation:

  • Alkane monooxygenases (AlkB): These integral-membrane enzymes are the most common and well-studied alkane hydroxylases, primarily acting on medium-chain alkanes.[4]

  • Cytochrome P450 monooxygenases (CYP450): This superfamily of enzymes also plays a crucial role in the hydroxylation of alkanes.[5]

  • AlmA-type flavin-binding monooxygenases: These enzymes are often involved in the degradation of long-chain alkanes.[2][5]

  • Long-chain alkane monooxygenase (LadA): This enzyme is also implicated in the terminal oxidation of long-chain alkanes.[8]

  • Rubredoxin and Rubredoxin Reductase: These proteins are essential electron transfer components that work in conjunction with alkane monooxygenases.[1]

  • Regulatory Genes: Transcriptional regulators, such as those from the TetR family, control the expression of the degradation genes in response to the presence of alkanes.[6][10]

Following the initial hydroxylation, the resulting alcohol is further oxidized to an aldehyde and then to a fatty acid, which can then enter the central metabolism via the β-oxidation pathway.

Hexadecane_Degradation_Pathway This compound n-Hexadecane Hexadecanol 1-Hexadecanol This compound->Hexadecanol AlkB / CYP450 / AlmA / LadA (Alkane Hydroxylases) Hexadecanal Hexadecanal Hexadecanol->Hexadecanal Alcohol Dehydrogenase Hexadecanoic_Acid Hexadecanoic Acid Hexadecanal->Hexadecanoic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Hexadecanoic_Acid->Beta_Oxidation Central_Metabolism Central Metabolism Beta_Oxidation->Central_Metabolism

Caption: Aerobic degradation pathway of n-hexadecane.

Experimental Protocols: A Guide to Comparative Genomic Analysis

The insights presented in this guide are derived from established experimental and computational methodologies. Below are summaries of the key protocols employed in the comparative genomics of microbial strains.

Genome Sequencing and Assembly
  • Objective: To obtain the complete or near-complete genome sequence of the microbial strains.

  • Methodology:

    • DNA Extraction: High-quality genomic DNA is isolated from pure cultures of the this compound-degrading and non-degrading strains.

    • Library Preparation: The extracted DNA is fragmented, and sequencing adapters are ligated to the fragments to create a sequencing library.

    • Sequencing: High-throughput sequencing platforms, such as Illumina or PacBio, are used to generate millions of short or long DNA reads.

    • Assembly: The sequencing reads are assembled de novo using software like SPAdes or Canu to reconstruct the microbial genome.[2]

Genome Annotation
  • Objective: To identify genes, regulatory elements, and other functional features within the assembled genome.

  • Methodology:

    • Gene Prediction: Open reading frames (ORFs) are identified using tools like Prodigal or Glimmer.

    • Functional Annotation: The predicted genes are assigned functions by comparing their sequences against public databases such as NCBI's non-redundant (nr) protein database, COG, and KEGG using BLAST algorithms.[11]

Comparative Genomic Analysis
  • Objective: To identify the similarities and differences between the genomes of this compound-degrading and non-degrading strains.

  • Methodology:

    • Ortholog Identification: Orthologous gene clusters are identified between the genomes using tools like OrthoFinder or Proteinortho to determine the core and accessory genomes.[9]

    • Pathway Analysis: Metabolic pathways are reconstructed and compared using databases like KEGG to identify differences in metabolic capabilities.

    • Gene Cluster Analysis: The genomic regions surrounding key degradation genes are analyzed to identify conserved gene clusters or operons.

Comparative_Genomics_Workflow cluster_0 Strain Isolation & Culturing cluster_1 Genomic Analysis cluster_2 Comparative Analysis cluster_3 Insights Degrading This compound-Degrading Strain DNA_Extraction DNA Extraction Degrading->DNA_Extraction NonDegrading Non-Degrading Strain NonDegrading->DNA_Extraction Sequencing Genome Sequencing DNA_Extraction->Sequencing Assembly Genome Assembly Sequencing->Assembly Annotation Genome Annotation Assembly->Annotation Orthologs Ortholog Identification Annotation->Orthologs Pathways Pathway Comparison Annotation->Pathways GeneClusters Gene Cluster Analysis Annotation->GeneClusters Insights Identification of Key Degradation Determinants Orthologs->Insights Pathways->Insights GeneClusters->Insights

Caption: Workflow for comparative genomics analysis.

Conclusion

The comparative genomic analysis of this compound-degrading and non-degrading microbial strains provides a clear picture of the genetic adaptations required for hydrocarbon bioremediation. The presence of a specialized enzymatic arsenal, including various alkane hydroxylases and their supporting electron transport chains, is the defining characteristic of degrading organisms. Understanding this genomic blueprint is crucial for harnessing the power of these microbes for environmental cleanup and for potential applications in industrial biotechnology. Future research focusing on the regulation of these degradation pathways and the interplay between different microbial community members will further enhance our ability to utilize these remarkable organisms.

References

Validating Hexadecane as a Diesel Surrogate: A Comparative Guide for Engine Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of internal combustion engine research, particularly for compression-ignition engines, the use of surrogate fuels is a common practice to simplify the complex composition of commercial diesel. n-Hexadecane (also known as cetane) is a primary reference fuel and a widely used surrogate for diesel fuel due to its well-defined chemical and physical properties. This guide provides a comprehensive comparison of n-hexadecane and conventional diesel fuel, supported by experimental data, to validate its use in engine studies.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physical and chemical properties of a surrogate must closely match those of the target fuel to ensure comparable behavior in an engine. The following table summarizes the key properties of n-hexadecane and a typical No. 2 diesel fuel.

Propertyn-HexadecaneNo. 2 Diesel FuelSignificance in Combustion
Cetane Number 100[1]40 - 55[2]A measure of ignition quality; a higher number indicates a shorter ignition delay.
**Density @ 15°C ( kg/m ³) **~773820 - 860[2]Affects fuel injection quantity and spray characteristics.
Kinematic Viscosity @ 40°C (mm²/s) ~2.21[1]2.0 - 4.5[2]Influences atomization and spray penetration.
Boiling Point (°C) 287180 - 340 (Distillation Range)Determines fuel volatility and vaporization in the cylinder.
Lower Heating Value (MJ/kg) ~44.8~42.5Represents the energy released during complete combustion.
Molecular Formula C₁₆H₃₄~C₁₂H₂₃ (Average)Impacts the air-fuel ratio and exhaust composition.
Distillation Characteristics: Volatility Profile

Unlike diesel fuel, which is a complex mixture of hydrocarbons with a wide distillation range, n-hexadecane is a single component with a distinct boiling point. This difference in volatility is a critical consideration in engine studies.

Distillation Pointn-Hexadecane (°C)Typical No. 2 Diesel (°C)
T10 (10% distilled) 287~210
T50 (50% distilled) 287~260[3]
T90 (90% distilled) 287~320

The single boiling point of n-hexadecane results in different vaporization characteristics compared to the fractional distillation of diesel fuel. This can influence the air-fuel mixture preparation, particularly in cold-start conditions.

Engine Performance and Emissions: A Data-Driven Analysis

The ultimate validation of a surrogate fuel lies in its ability to replicate the combustion and emission characteristics of the target fuel in an engine.

Combustion Characteristics

Experimental studies in single-cylinder diesel engines have shown that the high cetane number of n-hexadecane leads to a significantly shorter ignition delay compared to conventional diesel. This, in turn, affects the in-cylinder pressure and heat release rate.

Combustion Parametern-Hexadecane (or high-cetane blends)Conventional Diesel
Ignition Delay ShorterLonger
Peak In-Cylinder Pressure Generally Higher[1]Baseline
Maximum Heat Release Rate Generally Higher[1]Baseline
Exhaust Emissions

The combustion of n-hexadecane and its blends has been shown to produce different emission profiles compared to diesel fuel. The following table summarizes typical findings. It is important to note that absolute emission values are highly dependent on engine operating conditions.

Emission ConstituentImpact of n-HexadecaneTypical Diesel Emissions (Euro VI, g/kWh)
Nitrogen Oxides (NOx) Increased[1][4]~0.4
Soot (Particulate Matter) Decreased[1]~0.01
Carbon Monoxide (CO) Decreased[1]~1.5
Unburned Hydrocarbons (HC) Decreased[1]~0.13

The increase in NOx emissions with n-hexadecane is often attributed to the higher cylinder temperatures resulting from a more rapid and complete combustion. Conversely, the absence of aromatic compounds and the simple straight-chain structure of n-hexadecane lead to lower soot formation.[1]

Experimental Protocols

The data presented in this guide is typically generated using a standardized experimental setup. Below is a detailed methodology for conducting comparative engine studies.

1. Engine and Test Bed Setup:

  • A single-cylinder, four-stroke, direct-injection diesel engine is commonly used.[5][6] The engine is coupled to an eddy-current dynamometer to control engine speed and load.[5]

  • Instrumentation includes sensors for in-cylinder pressure, intake and exhaust temperatures and pressures, and fuel flow rate.

2. Fuel Delivery System:

  • A high-pressure common-rail fuel injection system is employed to allow for precise control of injection timing and pressure.

  • Separate fuel tanks and lines are used for the surrogate and reference diesel fuels to prevent cross-contamination.

3. Emissions Measurement:

  • Exhaust gas is sampled from the exhaust manifold.

  • A heated line transfers the sample to a gas analyzer bench for measuring NOx, CO, CO₂, and HC concentrations.[6]

  • A smoke meter or a particulate matter analyzer is used to quantify soot emissions.[5]

4. Data Acquisition:

  • A high-speed data acquisition system records in-cylinder pressure data against crank angle.

  • Other engine operating parameters are recorded at a lower frequency.

5. Test Procedure:

  • The engine is warmed up to a stable operating temperature using a standard diesel fuel.

  • Baseline data is collected for the reference diesel fuel at various speed and load conditions.

  • The fuel supply is switched to the surrogate fuel, and the engine is allowed to stabilize before data is collected at the same operating points.

Visualizing the Process

Logical Workflow for Diesel Surrogate Validation

The following diagram illustrates the logical steps involved in validating a surrogate fuel like n-hexadecane.

surrogate_validation_workflow cluster_0 Property Analysis cluster_1 Combustion & Emissions Testing cluster_2 Kinetic Modeling cluster_3 Validation Outcome prop_char Physicochemical Property Characterization engine_test Single-Cylinder Engine Experiments prop_char->engine_test Input for Test Design dist_curve Distillation Curve Analysis dist_curve->engine_test comb_analysis Combustion Analysis (Pressure, HRR) engine_test->comb_analysis emissions_analysis Emissions Measurement (NOx, Soot, CO, HC) engine_test->emissions_analysis chem_kinetics Chemical Kinetic Simulations comb_analysis->chem_kinetics Data for Model Input emissions_analysis->chem_kinetics model_validation Model Validation with Experimental Data chem_kinetics->model_validation validation Validation of Surrogate for Specific Applications model_validation->validation Informs Validation

A logical workflow for validating a diesel surrogate fuel.
Simplified Reaction Pathway of n-Hexadecane Combustion

This diagram provides a simplified overview of the major reaction pathways during the combustion of n-hexadecane, leading to the formation of key pollutants.

combustion_pathway fuel n-Hexadecane (C16H34) radicals Intermediate Species (Alkyl Radicals, etc.) fuel->radicals Pyrolysis air Air (O2, N2) air->radicals Oxidation nox Thermal NOx air->nox High Temp Reaction with N2 pahs Polycyclic Aromatic Hydrocarbons (PAHs) radicals->pahs Fuel-Rich Conditions products Complete Combustion (CO2, H2O) radicals->products High Temp Oxidation co_hc Incomplete Combustion (CO, HC) radicals->co_hc Incomplete Oxidation soot Soot pahs->soot Nucleation & Growth

Simplified reaction pathway for n-hexadecane combustion.

Conclusion

n-Hexadecane serves as a valuable surrogate for diesel fuel in engine studies, particularly for fundamental research on ignition and combustion chemistry. Its well-defined properties and simple molecular structure facilitate kinetic modeling and a deeper understanding of the combustion process. However, researchers must be mindful of the key differences, namely its single boiling point and very high cetane number, which can lead to variations in mixture formation, combustion phasing, and emission profiles compared to conventional diesel fuel. The choice of n-hexadecane as a surrogate is therefore well-justified for specific research objectives, but its limitations should be carefully considered when extrapolating results to the behavior of complex commercial diesel fuels in real-world applications.

References

A Comparative Analysis of Aerobic and Anaerobic Hexadecane Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at the Microbial Breakdown of a Model Alkane

The biodegradation of long-chain alkanes, such as hexadecane, is a critical process in environmental remediation and has implications for various industrial applications. Microorganisms employ distinct strategies to break down these recalcitrant molecules depending on the availability of oxygen. This guide provides a detailed comparison of the aerobic and anaerobic degradation pathways of this compound, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.

At a Glance: Aerobic vs. Anaerobic this compound Degradation

FeatureAerobic DegradationAnaerobic Degradation
Primary Requirement Molecular Oxygen (O₂)Absence of Oxygen; presence of alternative electron acceptors (e.g., nitrate, sulfate)
Key Initiating Enzyme Alkane Monooxygenase (e.g., AlkB)Varies (e.g., Alkylsuccinate Synthase for fumarate (B1241708) addition; unconfirmed carboxylase)
Initial Activation Step Terminal hydroxylationFumarate addition or carboxylation
Common Microorganisms Pseudomonas aeruginosa, Rhodococcus erythropolis, Ochrobactrum intermediumNitrate-reducing consortia (e.g., Azoarcus sp.), Sulfate-reducing bacteria, Candidatus Cerberiarchaeum oleivorans
Degradation Rate Generally rapidTypically much slower than aerobic degradation
Key Intermediates 1-Hexadecanol, Hexadecanal (B134135), Hexadecanoic acid(1-methylpentadecyl)succinate (fumarate addition); Pentadecanoic acid, Tridecanoic acid (carboxylation)
Final Products Carbon Dioxide (CO₂), Water (H₂O), BiomassMethane (under methanogenic conditions), CO₂, and reduced electron acceptors (e.g., N₂, H₂S)

Quantitative Comparison of Degradation Efficiency

The rate of this compound degradation is significantly influenced by the metabolic pathway employed by the microorganisms. Aerobic processes are generally much faster and more efficient in controlled laboratory settings.

Microorganism/ConsortiumConditionThis compound ConcentrationDurationDegradation EfficiencyReference
Pseudomonas aeruginosa PSA5AerobicNot Specified10 days99%[1]
Rhodococcus sp. NJ2AerobicNot Specified10 days95%[1]
Ochrobactrum intermedium P2AerobicNot Specified10 days92%[1]
Nitrate-Reducing ConsortiumAnaerobicNot Specified67 days21.9% (mineralization to CO₂)[2]
Rhodococcus erythropolis X5Aerobic (Solid this compound)Not Specified18 days40%[3]
Rhodococcus erythropolis S67Aerobic (Solid this compound)Not Specified18 days30%[3]

Aerobic Degradation Pathway of this compound

Under aerobic conditions, the degradation of this compound is initiated by the enzymatic incorporation of molecular oxygen. The most well-studied pathway involves a three-step process leading to the formation of a fatty acid, which is then completely broken down through β-oxidation.

  • Hydroxylation: The terminal methyl group of this compound is hydroxylated by an alkane monooxygenase (e.g., AlkB), a non-heme iron enzyme, to form 1-hexadecanol. This is often the rate-limiting step.

  • Oxidation to Aldehyde: The resulting alcohol is then oxidized to hexadecanal by an alcohol dehydrogenase.

  • Oxidation to Fatty Acid: Subsequently, an aldehyde dehydrogenase oxidizes hexadecanal to hexadecanoic acid.

  • β-Oxidation: The hexadecanoic acid is then activated to hexadecanoyl-CoA and enters the β-oxidation cycle, where it is sequentially cleaved into two-carbon acetyl-CoA units. These units can then enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO₂ and water, generating cellular energy.

Aerobic_Hexadecane_Degradation This compound This compound Hexadecanol 1-Hexadecanol This compound->Hexadecanol O₂ Hexadecanal Hexadecanal Hexadecanol->Hexadecanal Hexadecanoic_Acid Hexadecanoic Acid Hexadecanal->Hexadecanoic_Acid Beta_Oxidation β-Oxidation Hexadecanoic_Acid->Beta_Oxidation TCA_Cycle TCA Cycle Beta_Oxidation->TCA_Cycle Acetyl-CoA CO2_H2O CO₂ + H₂O TCA_Cycle->CO2_H2O AlkB Alkane Monooxygenase (AlkB) AlkB->this compound ADH Alcohol Dehydrogenase ADH->Hexadecanol ALDH Aldehyde Dehydrogenase ALDH->Hexadecanal

Aerobic degradation pathway of this compound.

Anaerobic Degradation Pathways of this compound

In the absence of oxygen, microorganisms have evolved novel strategies to activate the inert C-H bonds of alkanes. The two primary mechanisms are fumarate addition and a putative carboxylation pathway.[2]

Fumarate Addition Pathway

This is a well-documented mechanism for the anaerobic activation of various alkanes.

  • Activation: The degradation is initiated by the addition of the this compound molecule to a fumarate molecule, catalyzed by an alkylsuccinate synthase. This reaction typically occurs at the sub-terminal (C-2) carbon of the alkane, forming a (1-methylpentadecyl)succinate.

  • Carbon Skeleton Rearrangement and Decarboxylation: The resulting alkylsuccinate undergoes a series of reactions involving coenzyme A, leading to the rearrangement of the carbon skeleton and subsequent decarboxylation.

  • β-Oxidation: The resulting fatty acid enters the β-oxidation pathway for complete degradation.

Anaerobic_Fumarate_Addition This compound This compound Alkylsuccinate (1-methylpentadecyl)succinate This compound->Alkylsuccinate Fumarate Fumarate Fumarate->Alkylsuccinate Rearrangement Carbon Skeleton Rearrangement & Decarboxylation Alkylsuccinate->Rearrangement Fatty_Acid Fatty Acid Rearrangement->Fatty_Acid Beta_Oxidation β-Oxidation Fatty_Acid->Beta_Oxidation End_Products CO₂ + Reduced Electron Acceptor Beta_Oxidation->End_Products Acetyl-CoA ASS Alkylsuccinate Synthase ASS->Alkylsuccinate

Anaerobic this compound degradation via fumarate addition.
Carboxylation Pathway (under Nitrate-Reducing Conditions)

Evidence suggests an alternative anaerobic activation mechanism, particularly in nitrate-reducing consortia, involving the addition of a carboxyl group.[2][4]

  • Initial Carboxylation: It is proposed that this compound is carboxylated at the C-3 position to form 2-ethylpentadecanoic acid.

  • β-Oxidation and Subsequent Reactions: This initial product then undergoes β-oxidation, leading to the formation of fatty acids with an odd number of carbons, such as pentadecanoic acid and tridecanoic acid.[2][4] These fatty acids are then further degraded.

Anaerobic_Carboxylation This compound This compound Carboxylation Carboxylation (putative) This compound->Carboxylation HCO₃⁻ Ethylpentadecanoic_Acid 2-Ethylpentadecanoic Acid Carboxylation->Ethylpentadecanoic_Acid Beta_Oxidation_1 β-Oxidation Ethylpentadecanoic_Acid->Beta_Oxidation_1 Pentadecanoic_Acid Pentadecanoic Acid Beta_Oxidation_1->Pentadecanoic_Acid Beta_Oxidation_2 β-Oxidation Pentadecanoic_Acid->Beta_Oxidation_2 Tridecanoic_Acid Tridecanoic Acid Beta_Oxidation_2->Tridecanoic_Acid Further_Degradation Further Degradation Tridecanoic_Acid->Further_Degradation

Proposed anaerobic carboxylation pathway of this compound.

Experimental Protocols

Aerobic Degradation of this compound in Batch Culture

This protocol is adapted from studies on aerobic alkane degradation.[3][5]

1. Microorganism and Media:

  • Microorganism: A pure culture of an n-alkane degrading bacterium (e.g., Pseudomonas aeruginosa, Rhodococcus erythropolis).

  • Growth Medium: Nutrient-rich medium (e.g., Luria-Bertani broth) for inoculum preparation.

  • Mineral Salts Medium (MSM): A defined medium containing essential minerals and a nitrogen source, with this compound as the sole carbon source. A typical MSM composition per liter is: 4.0 g NH₄Cl, 2.5 g K₂HPO₄, 0.5 g NaCl, 0.3 g MgSO₄·7H₂O, 0.03 g FeCl₃·6H₂O, 0.01 g CaCl₂, and 0.01 g MnCl₂·4H₂O.

2. Inoculum Preparation:

  • Inoculate the growth medium with the selected bacterial strain and incubate at its optimal temperature (e.g., 30°C) with shaking until the late exponential phase of growth is reached.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet twice with sterile MSM to remove any residual carbon source.

  • Resuspend the cells in MSM to a desired optical density (e.g., OD₆₀₀ of 0.1).

3. Experimental Setup:

  • Dispense a defined volume of MSM into sterile flasks (e.g., 100 mL in 250 mL Erlenmeyer flasks).

  • Add this compound to the flasks to a final concentration (e.g., 1% v/v).

  • Inoculate the flasks with the prepared cell suspension.

  • Include a sterile control flask (MSM and this compound, no inoculum) to assess abiotic losses.

  • Incubate the flasks at the optimal temperature with vigorous shaking (e.g., 150-200 rpm) to ensure sufficient aeration.

4. Sampling and Analysis:

  • At regular intervals, withdraw samples aseptically from the flasks.

  • Monitor bacterial growth by measuring the optical density at 600 nm.

  • Extract residual this compound from the culture medium using a non-polar solvent (e.g., n-hexane).

  • Quantify the concentration of this compound using gas chromatography with a flame ionization detector (GC-FID).

Aerobic_Experiment_Workflow cluster_prep Preparation cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Analysis Inoculum Inoculum Preparation (e.g., Pseudomonas sp.) Inoculation Inoculate Flasks Inoculum->Inoculation Media Prepare Mineral Salts Medium (MSM) Flasks Dispense MSM and This compound into Flasks Media->Flasks Flasks->Inoculation Incubate Incubate with Shaking (e.g., 30°C, 200 rpm) Inoculation->Incubate Control Prepare Sterile Control Control->Incubate Sampling Periodic Sampling Incubate->Sampling OD Measure OD₆₀₀ Sampling->OD Extraction Hexane Extraction Sampling->Extraction GC_FID GC-FID Analysis Extraction->GC_FID Anaerobic_Experiment_Workflow cluster_prep Preparation cluster_setup Experimental Setup (Anaerobic) cluster_incubation Incubation cluster_analysis Analysis Enrichment Enrich Anaerobic Consortium Inoculation Inoculate Bottles Enrichment->Inoculation Media Prepare Anoxic Basal Salt Medium with Nitrate Bottles Dispense Medium and This compound into Serum Bottles Media->Bottles Bottles->Inoculation Incubate Incubate in the Dark (e.g., 30°C) Inoculation->Incubate Control Prepare Sterile Control Control->Incubate Sampling Periodic Anoxic Sampling Incubate->Sampling IC Ion Chromatography (Nitrate/Nitrite) Sampling->IC Extraction Solvent Extraction Sampling->Extraction GC_MS GC-MS Analysis (this compound & Metabolites) Extraction->GC_MS

References

Evaluating the Antibacterial Properties of Hexadecane from Different Natural Sources: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents from natural sources. Hexadecane, a saturated hydrocarbon, and its related compounds found in various plants, bacteria, and fungi, have emerged as potential candidates. This guide provides a comparative analysis of the antibacterial properties of this compound and the closely related n-hexadecanoic acid (palmitic acid) derived from diverse natural origins, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Antibacterial Activity

The following table summarizes the quantitative antibacterial activity of this compound and n-hexadecanoic acid from various natural sources. It is important to note that much of the available research has been conducted on crude extracts or fractions where these compounds are major components, rather than on the purified substances. This distinction is highlighted in the "Source and Compound" column.

Natural Source (Organism)Compound/ExtractTest MethodBacterial Strain(s)Zone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)Reference(s)
Ipomoea eriocarpa (leaves)Purified n-Hexadecanoic AcidAgar (B569324) Well DiffusionStaphylococcus aureus7.96 ± 0.05Not Reported[1]
Bacillus subtilis10.96 ± 0.15Not Reported[1]
Escherichia coli11.10 ± 0.17Not Reported[1]
Klebsiella pneumoniae11.93 ± 0.11Not Reported[1]
Caspian Sea AlgaeExtract rich in n-Hexadecanoic AcidNot SpecifiedStaphylococcus aureusNot Reported0.125 - 2 mg/mL[2]
Bacillus subtilisNot Reported0.125 - 2 mg/mL[2]
Paracoccus pantotrophus FMR19Hexane (B92381) extract containing this compoundAgar Well DiffusionStaphylococcus aureus4Not Reported[3]
Proteus sp.7Not Reported[3]
Pseudomonas aeruginosa5Not Reported[3]
Salmonella sp.5Not Reported[3]
Actinomycetes (from rhizospheric soil)Crude extract containing this compoundNot SpecifiedStaphylococcus aureus33Not Reported[4]
Proteus vulgaris23Not Reported[4]
Bacillus subtilis28Not Reported[4]
Skimmia anquetilia (root)Ethyl acetate (B1210297) extractAgar Well DiffusionPseudomonas aeruginosa18MIC of most effective extract: 0.78-3.12 mg/mL[5]
Staphylococcus aureus17MIC of most effective extract: 0.78-3.12 mg/mL[5]
Klebsiella pneumoniae17MIC of most effective extract: 0.78-3.12 mg/mL[5]
Ficus congensis (stembark)Hexane extractBroth MicrodilutionEscherichia coliNot Reported8 mg/mL[6]
Bacillus subtilisNot Reported5 mg/mL[6]
Moringa oleifera (root bark)n-Hexane extract containing n-Hexadecanoic acid (17.35%)Agar DilutionMethicillin-resistant S. aureus (MRSA)Not Reported7.0 ± 0.5 to 8 ± 1.1 mg/ml

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in the evaluation of antibacterial properties.

Agar Well Diffusion Method

This method is widely used for preliminary screening of antimicrobial activity.

a. Preparation of Inoculum:

  • A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

b. Inoculation of Agar Plates:

  • A sterile cotton swab is dipped into the standardized bacterial suspension.

  • The swab is used to evenly streak the entire surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.

c. Well Preparation and Sample Addition:

  • Wells of 6-8 mm in diameter are aseptically punched into the inoculated agar plate using a sterile cork borer.

  • A specific volume (e.g., 100 µL) of the test substance (this compound or extract) at a known concentration is added to each well.

  • A negative control (solvent used to dissolve the sample) and a positive control (a standard antibiotic) are also added to separate wells.

d. Incubation and Measurement:

  • The plates are incubated at 37°C for 18-24 hours.

  • The diameter of the clear zone of inhibition around each well, where bacterial growth is prevented, is measured in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Preparation of Test Substance Dilutions:

  • A stock solution of the test substance is prepared.

  • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using a suitable broth medium.

b. Inoculation:

  • The bacterial inoculum is prepared as described for the agar well diffusion method and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Each well containing the diluted test substance is inoculated with the bacterial suspension.

  • A positive control well (broth with inoculum, no test substance) and a negative control well (broth only) are included.

c. Incubation and Interpretation:

  • The microtiter plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the test substance at which there is no visible bacterial growth (i.e., the well remains clear).

Visualizations

Experimental Workflow for Antibacterial Activity Screening

G cluster_prep Preparation cluster_assay Antibacterial Assays cluster_analysis Data Analysis Source Natural Source (Plant, Fungus, Bacterium) Extraction Extraction & Isolation of This compound/Active Fraction Source->Extraction Compound Purified Compound or Extract Extraction->Compound AgarWell Agar Well Diffusion Compound->AgarWell BrothMicro Broth Microdilution (MIC) Compound->BrothMicro Bacteria Bacterial Culture (e.g., S. aureus, E. coli) Inoculum Standardized Inoculum (0.5 McFarland) Bacteria->Inoculum Inoculum->AgarWell Inoculum->BrothMicro Zone Measure Zone of Inhibition (mm) AgarWell->Zone MIC_val Determine MIC Value (µg/mL or mg/mL) BrothMicro->MIC_val Comparison Compare Activity Zone->Comparison MIC_val->Comparison

Caption: Workflow for evaluating antibacterial properties.

Proposed Mechanism of Action of this compound

While specific signaling pathways for this compound's antibacterial action are not well-defined, the primary mechanism is believed to involve the disruption of the bacterial cell membrane due to its lipophilic nature.

G cluster_membrane Bacterial Cell Membrane PL1 Phospholipid PL2 Phospholipid PL3 Phospholipid PL4 Phospholipid PL5 Phospholipid PL6 Phospholipid This compound This compound (Lipophilic Alkane) Disruption Membrane Disruption & Permeability Increase This compound->Disruption Intercalates into lipid bilayer Leakage Leakage of Intracellular Components (Ions, Metabolites) Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of this compound's antibacterial action.

Discussion on the Mechanism of Action

The antibacterial activity of long-chain alkanes like this compound is primarily attributed to their interaction with the bacterial cell membrane. As hydrophobic molecules, they can easily insert themselves into the lipid bilayer of the cell membrane. This intercalation disrupts the membrane's structural integrity and fluidity. The disruption leads to an increase in membrane permeability, causing the leakage of essential intracellular components such as ions, ATP, and nucleic acids, which ultimately results in bacterial cell death. The principal focus of action for fatty acid methyl esters, which are structurally similar, is also on the bacterial cell membranes[5].

It is worth noting that the effectiveness of this mechanism can vary depending on the specific bacterial species, particularly the differences in the cell wall and membrane composition between Gram-positive and Gram-negative bacteria.

Conclusion

This compound and n-hexadecanoic acid, present in a variety of natural sources, demonstrate notable antibacterial properties against a range of pathogenic bacteria. While the data from purified compounds is still emerging, extracts rich in these molecules show significant inhibitory effects. The primary mechanism of action appears to be the disruption of the bacterial cell membrane. The standardized experimental protocols provided in this guide offer a framework for further research and comparative studies. Future investigations should focus on isolating and testing purified this compound from diverse natural origins to establish a more precise understanding of its therapeutic potential and to elucidate more detailed molecular mechanisms of its antibacterial activity. This will be crucial for the development of new, effective antimicrobial drugs to combat the growing challenge of antibiotic resistance.

References

Safety Operating Guide

Proper Disposal of Hexadecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of hexadecane is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The primary hazards associated with this compound include skin irritation and the potential for aspiration toxicity if swallowed.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, must be worn at all times.[1]

Key Safety Precautions:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Ensure adequate ventilation in the handling area.[4]

  • Do not dispose of this compound down the drain or in the regular trash.[5][6]

  • Keep this compound waste away from strong oxidizing agents, as they are incompatible.[2][3]

Quantitative Data for this compound and Laboratory Waste

While specific quantitative disposal limits for this compound are not commonly defined, general laboratory hazardous waste guidelines provide a framework for its management.

ParameterGuidelineSource
Flash Point 135 °C / 275 °F[1][2][5]
Autoignition Temperature 205 °C / 401 °F[1][2]
Satellite Accumulation Area (SAA) Limit (General Hazardous Waste) A maximum of 55 gallons[7]
SAA Time Limit (Partially Filled Container) Up to 12 months from the first addition of waste[7]
pH for Drain Disposal (Aqueous, Non-Hazardous Waste Only) Between 5.5 and 10.5 (Note: Not applicable to this compound)[6]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.

1. Waste Collection:

  • Designate a specific, properly labeled, and chemically compatible container for this compound waste.[7][8] The container must have a secure, leak-proof closure.[8]
  • The container should be clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and the associated hazards.
  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7][9]
  • Keep the waste container closed except when adding waste.[7][9]

2. Handling Spills:

  • In the event of a spill, immediately contain the liquid to prevent it from entering drains or waterways.[1][4][5]
  • Use an inert, liquid-absorbent material such as sand, diatomite, or universal binders to soak up the spilled this compound.[1][3][5]
  • Collect the absorbent material and any contaminated soil or surfaces into a designated hazardous waste container.
  • Clean the affected area thoroughly.[1]

3. Disposal of Empty Containers:

  • An empty container that has held this compound must be triple-rinsed with a suitable solvent.[10]
  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[10]
  • After triple-rinsing, deface or remove the original labels from the container before disposing of it as regular trash.[10]

4. Final Disposal:

  • Once the waste container is full or has been in the SAA for the maximum allowable time, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
  • Do not attempt to transport hazardous waste off-site yourself.[10]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

HexadecaneDisposal cluster_0 Preparation & Handling cluster_1 Waste Generation & Collection cluster_2 Spill & Empty Container Management cluster_3 Final Disposal A Wear Appropriate PPE C Collect this compound Waste A->C B Designate & Label Waste Container B->C D Store in Satellite Accumulation Area C->D E Keep Container Closed D->E L Contact EHS for Pickup D->L Container Full or Time Limit Reached F Spill Occurs G Contain & Absorb Spill F->G H Collect Contaminated Material as Waste G->H H->D I Empty Container J Triple-Rinse Container I->J K Collect Rinsate as Waste J->K K->D M Proper Disposal by Licensed Contractor L->M

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling Hexadecane

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of hexadecane in the laboratory, ensuring the protection of researchers and the integrity of drug development processes.

This compound, a combustible liquid, is classified as a skin irritant and may be fatal if swallowed and enters the airways.[1][2] Adherence to stringent safety protocols, including the correct use of personal protective equipment (PPE), is paramount for all personnel, from laboratory technicians to senior scientists. This guide provides immediate, actionable information on the selection, use, and disposal of PPE for handling this compound, reinforcing a culture of safety and operational excellence.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required and recommended PPE for handling this compound, based on material safety data sheets and chemical safety guidelines.

PPE CategoryMinimum RequirementRecommended for Enhanced Safety
Eye and Face Protection Safety glasses with side shieldsChemical safety goggles or a face shield[3]
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber)Butyl rubber gloves for direct or prolonged contact[1][3]
Body Protection Laboratory coatChemical-resistant apron or a complete suit protecting against chemicals[3]
Respiratory Protection Not generally required with adequate ventilation[1]NIOSH-approved respirator with an organic vapor cartridge for spills, aerosol generation, or poor ventilation[4][5]
Quantitative Data on Hand Protection

The selection of appropriate gloves is critical to prevent skin contact. Breakthrough time—the time it takes for a chemical to permeate the glove material—is a key factor in this decision.

Glove MaterialThicknessBreakthrough TimeUse Case Recommendation
Nitrile Rubber0.4 mm>480 minutes (Permeation: Level 6)[6]General laboratory use, splash protection[1][7]
Butyl RubberNot Specified>4 hours[1]Direct contact with the chemical[3]

Note: The performance of gloves can be affected by factors such as temperature, chemical concentration, and frequency of use.[8][9] It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contact with this compound occurs.[7]

Procedural Guidance for PPE Usage

1. Donning PPE:

  • Before you begin: Ensure all necessary PPE is readily available and in good condition.

  • Handwashing: Wash and dry your hands thoroughly.

  • Gown/Apron: Don a lab coat or a chemical-resistant apron.

  • Gloves: Select the appropriate gloves and inspect for tears or punctures. Pull the cuffs of the gloves over the sleeves of your lab coat.

  • Eye/Face Protection: Put on safety glasses or goggles. If a higher level of protection is needed, use a face shield.

  • Respiratory Protection (if required): Perform a fit check for the respirator before entering an area where it is needed.

2. Doffing (Removing) PPE:

  • Gloves: Remove gloves first by peeling them off from the cuff downwards, turning them inside out. Avoid touching the outside of the gloves with your bare hands.

  • Gown/Apron: Untie or unfasten the gown/apron and remove it by folding the contaminated side inward.

  • Eye/Face Protection: Remove eye and face protection from the back to the front.

  • Handwashing: Wash your hands thoroughly with soap and water after removing all PPE.

Disposal of Contaminated PPE

Proper disposal of contaminated PPE is essential to prevent secondary exposure and environmental contamination.

  • Segregation: All disposable PPE contaminated with this compound, such as gloves and absorbent pads, should be considered hazardous waste.[10]

  • Containment: Place all contaminated items in a designated, leak-proof, and clearly labeled waste container.[5][11] A vapor-tight plastic bag is recommended for sealing contaminated clothing and absorbent materials.[5]

  • Disposal: Dispose of the hazardous waste according to your institution's and local environmental regulations.[2][10] Do not dispose of it with household garbage.[1]

Emergency Procedures

In the event of a spill or exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[12] Remove contaminated clothing.[6] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[12]

  • Ingestion: Do NOT induce vomiting.[1] Immediately call a poison center or doctor.[2]

  • Spill Cleanup: For small spills, use an inert absorbent material like sand, diatomaceous earth, or universal binders to soak up the chemical.[1][13] For larger spills, wear appropriate PPE, including respiratory protection, and contain the spill to prevent it from entering drains.[4][14]

This compound Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.